Product packaging for Dextrose monohydrate(Cat. No.:CAS No. 77029-61-9)

Dextrose monohydrate

Cat. No.: B7885005
CAS No.: 77029-61-9
M. Wt: 198.17 g/mol
InChI Key: SPFMQWBKVUQXJV-BTVCFUMJSA-N
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Description

Dextrose Monohydrate is the monohydrate form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels, provide calories, may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose also plays a role in the production of proteins and in lipid metabolism.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O7 B7885005 Dextrose monohydrate CAS No. 77029-61-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMQWBKVUQXJV-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015224
Record name Dextrose monohydrate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77938-63-7
Record name Glucose monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77938-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrose monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrose monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dextrose Monohydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrose monohydrate (C₆H₁₂O₆·H₂O) is a crystalline form of D-glucose, a simple sugar that serves as a fundamental source of energy for living organisms.[1][2] In the pharmaceutical industry, it is widely utilized as an excipient, a sweetening agent, and a therapeutic agent in various formulations, including oral solids, parenteral solutions, and dialysis fluids.[3][4] Its well-defined chemical properties and structure are critical for its application in drug development, ensuring product stability, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, complete with detailed experimental protocols and visualizations to support research and development activities.

Chemical Structure

This compound is the hydrated form of D-glucose, containing one molecule of water for every molecule of glucose.[5] In its solid state, it exists as a crystalline powder with a closed pyran ring structure, specifically as α-D-glucopyranose monohydrate.[6] The presence of this water molecule within the crystal lattice influences its physical properties, such as its stability and handling characteristics.[1]

Figure 1: Logical relationship of this compound components.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its use in various pharmaceutical applications, from formulation development to quality control.

PropertyValueReference
Molecular Formula C₆H₁₂O₆·H₂O[7]
Molecular Weight 198.17 g/mol [1][7]
Appearance White, crystalline powder or colorless crystals[1][2]
Solubility in Water Freely soluble; approx. 1 g in 1.1 mL at 25°C[7][8]
Solubility in Ethanol Sparingly soluble[8][9]
Specific Gravity 1.54[1][7]
pH (0.5 M aqueous solution) 5.9[7]
Melting Point Approximately 83°C[1][7]
Specific Rotation [α]D²⁰ +52.5° to +53.3°[10]
Water Content 7.5% - 9.5%[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are crucial for ensuring accurate and reproducible results. The following sections outline the experimental protocols based on established pharmacopeial methods and scientific best practices.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of crystalline solids.

Methodology:

  • Sample Preparation: The this compound sample must be a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is required.

  • Procedure:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 1°C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis start Start grind Grind Sample (if necessary) start->grind load Load Capillary Tube grind->load insert Insert into Apparatus load->insert heat_fast Rapid Heating insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe & Record Melting Range heat_slow->observe analyze Analyze Results observe->analyze end End analyze->end

Figure 2: Experimental workflow for melting point determination.
Determination of Solubility

Solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug substance.

Methodology (Shake-Flask Method):

  • Solvent and Temperature: Use purified water as the solvent and maintain a constant temperature, typically 25°C ± 0.5°C, using a water bath or incubator.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped flask).

  • Equilibration: Agitate the mixture at a constant rate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is saturated with the solute.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. A syringe filter can be used for this purpose.

  • Quantification: Analyze the concentration of dextrose in the clear, saturated solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a validated titrimetric method.

  • Calculation: Express the solubility as the mass of solute per unit volume of solvent (e.g., g/mL).

Determination of Specific Rotation

Optical rotation is a characteristic property of chiral molecules like dextrose and is used for identification and purity assessment. The United States Pharmacopeia (USP) provides a specific method for this determination.[11]

Methodology (USP <781>):

  • Apparatus: A calibrated polarimeter capable of measuring optical rotation at the sodium D-line (589 nm) and maintaining a constant temperature (typically 25°C) is required.

  • Test Solution Preparation: Prepare a solution of this compound in water with a concentration of 100 mg/mL. To prevent mutarotation, the USP directs the use of a dilute ammonium (B1175870) hydroxide (B78521) solution (0.012 N) as the solvent.[11]

  • Measurement:

    • Calibrate the polarimeter with a blank (the solvent used for the test solution).

    • Rinse the polarimeter tube with the test solution and then fill it, ensuring no air bubbles are present.

    • Place the filled tube in the polarimeter and measure the optical rotation. The measurement should be taken promptly after preparing the solution.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α] = (100 * a) / (l * c)

    where:

    • a = observed rotation in degrees

    • l = path length of the polarimeter tube in decimeters

    • c = concentration of the solution in g/100 mL

Specific_Rotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation start Start prepare_solution Prepare Test Solution (100 mg/mL in 0.012 N NH4OH) start->prepare_solution calibrate Calibrate Polarimeter prepare_solution->calibrate fill_tube Fill Polarimeter Tube calibrate->fill_tube measure Measure Optical Rotation fill_tube->measure calculate Calculate Specific Rotation measure->calculate end End calculate->end

Figure 3: Experimental workflow for specific rotation determination.

Conclusion

A thorough understanding of the chemical properties and structure of this compound is indispensable for its effective and safe use in pharmaceutical research and drug development. The data and experimental protocols presented in this technical guide provide a solid foundation for scientists and researchers to characterize this important excipient and therapeutic agent, ensuring the quality and performance of pharmaceutical products. The provided visualizations offer a clear and concise representation of its structure and the workflows for its analysis.

References

An In-depth Technical Guide to Dextrose Monohydrate and Anhydrous Dextrose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextrose, a simple sugar chemically identical to D-glucose, is a fundamental component in numerous pharmaceutical and research applications. It serves as a vital energy source in cell culture media, a sweetener and bulking agent in oral dosage forms, and a critical component in intravenous solutions for fluid and nutrient replenishment.[1][2] Dextrose is commercially available in two primary forms: dextrose monohydrate and anhydrous dextrose. While chemically similar, the presence of a single water molecule in the crystalline structure of this compound results in significant differences in their physical properties and functional characteristics.[3][4] This technical guide provides a comprehensive comparison of this compound and anhydrous dextrose, detailing their distinct properties, manufacturing processes, and key analytical methodologies for their characterization.

Core Differences: A Molecular Perspective

The primary distinction between the two forms of dextrose lies in their hydration state.

  • This compound: Possesses the chemical formula C₆H₁₂O₆·H₂O, indicating that each molecule of glucose is associated with one molecule of water of crystallization.[5][6]

  • Anhydrous Dextrose: Has the chemical formula C₆H₁₂O₆ and is devoid of this water molecule.[6][7]

This seemingly minor difference has a cascading effect on their molecular weight, physical properties, and ultimately, their suitability for specific applications.

Manufacturing Processes

Both forms of dextrose are derived from the enzymatic hydrolysis of starch, typically from corn or wheat.[8][9] The process involves breaking down starch into glucose, followed by purification and crystallization. The key differentiator in the manufacturing process is the crystallization temperature.

  • This compound: Crystallization from an aqueous solution at temperatures below 50°C yields this compound.[1]

  • Anhydrous Dextrose: Crystallization at temperatures above 50°C results in the formation of anhydrous dextrose.[1] Anhydrous dextrose can also be produced by re-dissolving, refining, evaporating, and re-crystallizing this compound.[10]

G Simplified Manufacturing Process of Dextrose starch Starch (Corn, Wheat, etc.) hydrolysis Enzymatic Hydrolysis starch->hydrolysis glucose_solution Glucose Solution hydrolysis->glucose_solution purification Purification & Refining glucose_solution->purification crystallization Crystallization purification->crystallization dextrose_monohydrate This compound crystallization->dextrose_monohydrate < 50°C anhydrous_dextrose Anhydrous Dextrose crystallization->anhydrous_dextrose > 50°C drying Drying dextrose_monohydrate->drying anhydrous_dextrose->drying

Manufacturing pathway for dextrose forms.

Comparative Data Presentation

The following tables summarize the key quantitative differences between this compound and anhydrous dextrose.

Table 1: Chemical and Physical Properties

PropertyThis compoundAnhydrous Dextrose
Chemical Formula C₆H₁₂O₆·H₂O[5][11]C₆H₁₂O₆[7][12]
Molecular Weight 198.17 g/mol [5][13]180.16 g/mol [12][14]
Appearance White crystalline powder or granules[11][13]White crystalline powder[7][12]
Melting Point Approximately 83°C[5][13]Approximately 146°C[12][15]
Density (True) ~1.54 g/cm³[5][13]~1.54 g/cm³[12]
Water Content 7.5% - 9.5%[14]Not more than 1.0%[14]
Solubility in Water Highly soluble (~909 g/L at 20°C)[11]Soluble (1 g in 1.1 mL at 25°C)[12]

Table 2: Application-Relevant Characteristics

CharacteristicThis compoundAnhydrous Dextrose
Hygroscopicity Less hygroscopic than anhydrous form[6]More hygroscopic than monohydrate form[4][6]
Sweetness Slightly less sweet than anhydrous form[16]Slightly sweeter than monohydrate form[16]
Primary Pharmaceutical Use Oral dosage forms (filler, binder), oral rehydration solutions[17][18][19]Intravenous (IV) solutions, injectables, cryoprotectant in lyophilization[7][20][21]

Experimental Protocols for Differentiation and Characterization

A suite of analytical techniques can be employed to differentiate and characterize this compound and anhydrous dextrose.

Determination of Water Content by Karl Fischer Titration

This is a definitive method to quantify the water content, thereby distinguishing the monohydrate from the anhydrous form.

Principle: The Karl Fischer titration is a specific chemical method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in a buffered solution.

Methodology:

  • Reagent Preparation: Use a commercially available Karl Fischer reagent, such as a one-component reagent (e.g., Aquastar®-CombiTitrant 5) and a suitable solvent (e.g., Aquastar®-CombiMethanol). For sugars, the addition of formamide (B127407) (not exceeding 50% of the solvent volume) is often necessary to aid dissolution.[20][22]

  • Apparatus: A volumetric or coulometric Karl Fischer titrator.

  • Procedure: a. Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water. b. Accurately weigh a suitable amount of the dextrose sample (e.g., 0.3 g for monohydrate) and add it to the vessel.[22] c. Stir to dissolve the sample. A stirring time of at least 60 seconds is recommended for this compound at room temperature.[22] For anhydrous dextrose, a longer stirring time or gentle heating (up to 50°C) may be required to ensure complete dissolution.[20] d. Titrate the sample with the Karl Fischer reagent to the endpoint. e. The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Expected Results:

  • This compound: 7.5% - 9.5% water content.[14]

  • Anhydrous Dextrose: ≤ 1.0% water content.[14]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is used for the quantification of dextrose and can help in identifying the form based on purity and the presence of related substances.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through, allowing for quantification.

Methodology:

  • System: An HPLC system equipped with a refractive index detector.

  • Column: A column suitable for sugar analysis, such as a Bio-Rad Aminex HPX-87C column (7.8 mm x 30 cm, 9 µm).[17]

  • Mobile Phase: Degassed, distilled water.[17]

  • Flow Rate: 0.3 mL/min.[17]

  • Temperatures: Column oven at 85°C and detector cell at 85°C.

  • Injection Volume: 20 µL.[17]

  • Standard and Sample Preparation: a. Prepare a standard solution of dextrose anhydrous of known concentration in distilled water. b. Prepare sample solutions of both this compound and anhydrous dextrose, ensuring complete dissolution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for dextrose is approximately 20-21 minutes under these conditions.[14]

Data Analysis: The concentration of dextrose in the samples is determined by comparing the peak areas with that of the standard. The purity of each form can be assessed, and any significant differences in the impurity profile may be observed.

Spectroscopic Methods: Near-Infrared (NIR) and Raman Spectroscopy

These non-destructive techniques provide a rapid means of identifying and differentiating the two forms of dextrose based on their unique spectral fingerprints.

Principle:

  • NIR Spectroscopy: Measures the absorption of near-infrared light due to molecular overtone and combination vibrations. The presence of the water molecule in this compound leads to distinct spectral features.

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light, which provides information about the vibrational modes of molecules. The different crystal structures and the presence of water in the monohydrate result in different Raman spectra.

Methodology (General):

  • Instrumentation: A portable or benchtop NIR or Raman spectrometer.

  • Sample Preparation: No specific sample preparation is required for powdered samples.

  • Data Acquisition: a. Acquire a background spectrum (for NIR). b. Place the sample in the instrument's sample holder. c. Acquire the spectrum of the sample.

  • Data Analysis: The spectra of this compound and anhydrous dextrose are compared. The differences in the spectra, particularly in regions associated with water and O-H vibrations, allow for clear differentiation.[13][23]

G Logical Flow for Dextrose Differentiation start Dextrose Sample karl_fischer Karl Fischer Titration start->karl_fischer spectroscopy NIR/Raman Spectroscopy start->spectroscopy hplc HPLC-RID Analysis start->hplc monohydrate This compound karl_fischer->monohydrate Water Content 7.5% - 9.5% anhydrous Anhydrous Dextrose karl_fischer->anhydrous Water Content ≤ 1.0% spectroscopy->monohydrate Monohydrate Spectrum spectroscopy->anhydrous Anhydrous Spectrum hplc->monohydrate Purity & Impurity Profile hplc->anhydrous Purity & Impurity Profile

Analytical workflow for dextrose identification.

Conclusion

The choice between this compound and anhydrous dextrose is critical and depends on the specific requirements of the application. This compound, with its bound water, is often preferred for oral formulations where its physical properties contribute to tablet integrity and mouthfeel. In contrast, anhydrous dextrose is the form of choice for applications where water content is a critical parameter, such as in intravenous solutions and as a cryoprotectant for lyophilized products. A thorough understanding of their distinct properties and the application of appropriate analytical techniques are essential for researchers and drug development professionals to ensure the quality, stability, and efficacy of their final products.

References

Dextrose Monohydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of dextrose monohydrate, a monosaccharide widely utilized in the pharmaceutical and biotechnology industries. This document outlines its molecular characteristics, and relationship with its anhydrous form, providing a foundational resource for formulation scientists and researchers.

Molecular and Physicochemical Properties

Dextrose, a simple sugar, is a vital carbohydrate in biological systems. In its solid form, it commonly exists as a crystalline monohydrate. The presence of a water molecule within the crystal structure differentiates it from its anhydrous counterpart.

Molecular Formula and Weight

The key differentiator between this compound and anhydrous dextrose is the presence of one molecule of water of crystallization in the former. This is explicitly represented in their respective molecular formulas and weights.

PropertyThis compoundAnhydrous Dextrose
Molecular Formula C₆H₁₂O₆·H₂O[1][2][3]C₆H₁₂O₆[4][5][6][7][8]
Molecular Weight 198.17 g/mol [1][2][9][10]180.16 g/mol [4][5][6]

The inclusion of the water molecule in the monohydrate form results in a higher molecular weight compared to the anhydrous form. This distinction is critical for precise calculations in formulations and chemical reactions.

Relationship Between this compound and Anhydrous Dextrose

This compound can be converted to anhydrous dextrose through the removal of the water of crystallization, typically by heating. Conversely, anhydrous dextrose can form the monohydrate in the presence of water under appropriate conditions. This reversible relationship is fundamental to understanding the handling and storage requirements of these compounds.

G Figure 1: Relationship between Dextrose Forms A This compound (C₆H₁₂O₆·H₂O) B Anhydrous Dextrose (C₆H₁₂O₆) A->B + Heat B->A + H₂O

Figure 1: Relationship between Dextrose Forms

Experimental Protocols

The determination of the molecular formula and weight of dextrose and its hydrate (B1144303) are foundational experiments in analytical chemistry.

Determination of Molecular Formula

The empirical formula of dextrose can be determined through combustion analysis, a standard technique in organic chemistry.

Methodology:

  • A precisely weighed sample of dextrose is combusted in a furnace in the presence of excess oxygen.

  • The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption tubes.

  • The mass of CO₂ and H₂O produced is determined by the change in mass of the absorption tubes.

  • From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated.

  • The mass of oxygen is determined by subtracting the masses of carbon and hydrogen from the initial sample mass.

  • The mole ratio of each element is calculated to establish the empirical formula.

  • The molecular formula is then determined by comparing the empirical formula weight to the molecular weight determined by mass spectrometry.

Determination of Molecular Weight

Mass spectrometry is the definitive method for determining the molecular weight of a compound.

Methodology:

  • A sample of dextrose is introduced into the mass spectrometer.

  • The sample is ionized, and the resulting ions are accelerated into a magnetic field.

  • The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

  • The peak corresponding to the molecular ion (M+) provides the molecular weight of the compound. For this compound, the presence of the water molecule can also be observed under certain conditions.

References

An In-depth Technical Guide to the Physical Properties of Dextrose Monohydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dextrose monohydrate powder, a widely used excipient in the pharmaceutical and food industries. The following sections detail its physicochemical characteristics, flow properties, and solubility, supported by standardized experimental protocols and data presented for comparative analysis.

Physicochemical and Bulk Powder Properties

This compound (C₆H₁₂O₆·H₂O) is a purified and crystallized D-glucose containing one molecule of water of crystallization.[1] It presents as a white, crystalline, odorless powder with a sweet taste.[2][3][4] The molecular weight of this compound is 198.17 g/mol .[2][5]

Summary of Physical Properties

The key physical properties of this compound powder are summarized in the tables below, providing a consolidated view of critical parameters for formulation and development.

Table 1: General Physical and Chemical Properties

PropertyValueReferences
Appearance White crystalline powder[1][2][3]
Odor Odorless[1][2][4]
Molecular Formula C₆H₁₂O₆·H₂O[2]
Molecular Weight 198.17 g/mol [2][5]
Melting Point 83°C (181°F)[2][6][7]
True Density 1.54 g/cm³[2][7]
pH (0.5 M solution) 5.9[2][4]
pH (20% w/v solution) 3.5 - 5.5[7]
Moisture Content (USP) 7.5% - 9.5%[8]

Table 2: Density and Flowability Characteristics

PropertyValueReferences
Bulk Density (Loose) 0.55 - 0.85 g/cm³ (550 - 850 kg/m ³)[9][10]
0.826 g/cm³[7]
Tapped Density (Compacted) 0.60 - 0.875 g/cm³ (600 - 875 kg/m ³)[10]
1.020 g/cm³[7]
Hausner Ratio 1.12 - 1.45 (Calculated)
Carr's Index (%) 11 - 31 (Calculated)
Flowability Good to Poor[11]

Note: Hausner Ratio and Carr's Index were calculated based on the range of bulk and tapped density values provided in the references. The resulting range indicates that flowability can vary significantly.

Table 3: Solubility Profile

SolventSolubilityTemperatureReferences
Water ~1 g / 1.1 mL (Freely Soluble)25°C[2][4][5][6]
Ethanol (96%) Sparingly Soluble-[6]

Table 4: Particle Size Distribution

Grade/TypeMean Diameter (µm)NotesReferences
This compound F ~100Sweet product[12][13]
This compound G ~300Sweet product[12]
This compound M Large grained powderVersatile bulk sweetener[14]
General 70% > 53 µm, 40% > 250 µmTypical distribution[10]

Experimental Protocols

Detailed methodologies for determining the key physical properties of powders are crucial for reproducible and comparable results. The following sections outline standard protocols.

Determination of Bulk and Tapped Density

These properties are critical for understanding the packing behavior and flowability of a powder. The methodology is adapted from the U.S. Pharmacopeia (USP) and other standard procedures.[15][16][17]

Objective: To measure the bulk and tapped densities of this compound powder.

Apparatus:

  • Graduated cylinder (250 mL, readable to 2 mL)

  • Tapped density tester capable of a fixed drop height (e.g., 3 ± 0.2 mm) at a nominal rate (e.g., 250 taps (B36270) per minute).[15]

  • Balance (0.1% accuracy)

  • Sieve (1.0 mm aperture)

Procedure:

  • Sample Preparation: Gently pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[15]

  • Bulk Density Measurement (Method 1): a. Weigh approximately 100 g (noted as 'm') of the test sample with 0.1% accuracy.[15] b. Gently introduce the sample into a dry 250 mL graduated cylinder without compacting it.[15] c. Carefully level the powder surface and read the unsettled apparent volume (V₀) to the nearest graduated unit.[15] d. Calculate the bulk density using the formula: Bulk Density = m / V₀ .[15]

  • Tapped Density Measurement: a. Secure the cylinder containing the weighed powder sample in the holder of the tapped density tester. b. Subject the cylinder to a set number of taps (e.g., 10, 500, and 1250) and record the corresponding volumes.[15] c. Continue tapping in increments (e.g., 1250 taps) until the difference between succeeding volume measurements is less than or equal to 2 mL. The final volume is the tapped volume (Vf).[15] d. Calculate the tapped density using the formula: Tapped Density = m / Vf .[15]

Calculation of Compressibility Index and Hausner Ratio

These calculated values serve as indicators of a powder's flowability and compressibility.[11][18]

Formulas:

  • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100[18]

  • Hausner Ratio = Tapped Density / Bulk Density[18]

Interpretation: A lower Carr's Index or Hausner Ratio generally indicates better flowability. For example, a Hausner Ratio of less than 1.19 or a Carr's Index below 16 is often considered to indicate good powder flow.[11][19]

G cluster_0 Experimental Workflow: Powder Flowability Assessment A 1. Weigh Powder Sample (m) B 2. Measure Bulk Volume (V₀) in Graduated Cylinder A->B C 3. Calculate Bulk Density (ρ_bulk = m / V₀) B->C D 4. Subject Sample to Mechanical Tapping B->D G 7. Calculate Flowability Metrics C->G E 5. Measure Tapped Volume (Vf) (after constant volume achieved) D->E F 6. Calculate Tapped Density (ρ_tapped = m / Vf) E->F F->G H Carr's Index = [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100 G->H I Hausner Ratio = ρ_tapped / ρ_bulk G->I G cluster_1 Workflow: Particle Size Analysis by Sieving A 1. Assemble Sieve Stack (Largest to Smallest Aperture) C 3. Load Sample onto Top Sieve A->C B 2. Weigh Powder Sample B->C D 4. Mechanically Agitate for Fixed Time C->D E 5. Weigh Powder Retained on Each Sieve D->E F 6. Calculate Weight Percentage for Each Fraction E->F G 7. Report Particle Size Distribution F->G G cluster_2 Interrelation of this compound Physical Properties PSD Particle Size Distribution Density Bulk & Tapped Density PSD->Density Shape Particle Shape & Morphology Shape->Density Flow Flowability (Carr's Index, Hausner Ratio) Density->Flow Comp Compressibility Density->Comp Perf Manufacturing Performance (e.g., Tableting) Flow->Perf Comp->Perf Sol Solubility Sol->Perf MC Moisture Content MC->Flow

References

Solubility of dextrose monohydrate in water at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dextrose Monohydrate in Water at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water across a range of temperatures. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the processes involved.

Quantitative Solubility Data

The solubility of dextrose in water is significantly influenced by temperature. Below 50°C, the stable crystalline form is α-D-dextrose monohydrate. Above this temperature, the anhydrous form becomes the stable solid phase.[1] The data presented in the following table, derived from the seminal work of Jackson and Silsbee, details the solubility of dextrose in water at various temperatures. It is important to note that these results are expressed in terms of anhydrous dextrose for consistency in analytical calculations.[2]

Temperature (°C)Dextrose in Solution ( g/100 g of solution)Dextrose in Solution ( g/100 g of water)Solid Phase
0.535.2054.32α-Dextrose Monohydrate
5.037.3559.59α-Dextrose Monohydrate
10.040.1967.20α-Dextrose Monohydrate
15.042.8975.10α-Dextrose Monohydrate
20.045.5483.62α-Dextrose Monohydrate
25.049.0396.19α-Dextrose Monohydrate
30.054.65120.46α-Dextrose Monohydrate
40.063.83176.57α-Dextrose Monohydrate
50.070.93243.76α-Dextrose Monohydrate & Anhydrous α-Dextrose

Data sourced from Jackson, R.F. and Silsbee, C.G., 1922. The Solubility of Dextrose in Water. Scientific Papers of the Bureau of Standards, 17, p.715.[2][3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water, based on the isothermal equilibrium method. This protocol is a synthesized representation of established techniques, including those described by Jackson and Silsbee.

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Distilled or deionized water

  • Thermostatic water bath with precise temperature control (±0.01°C)

  • Borosilicate glass bottles with secure stoppers

  • Mechanical rotator or shaker within the water bath

  • Calibrated thermometer

  • Filtration apparatus (e.g., sintered glass filter or syringe filter with a membrane of appropriate pore size)

  • Weighing balance (analytical, with a precision of ±0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Saccharimeter or a high-performance liquid chromatography (HPLC) system with a refractive index detector for concentration analysis.

Procedure:

  • Preparation of the Saturated Solution:

    • An excess amount of this compound is added to a known volume of distilled water in a glass bottle. The excess solid is crucial to ensure that the solution reaches saturation and that there is a solid phase in equilibrium with the liquid phase.

    • The bottle is securely stoppered to prevent any change in concentration due to evaporation.

  • Equilibration:

    • The bottle containing the dextrose-water mixture is placed in a thermostatic water bath set to the desired temperature.

    • The mixture is continuously agitated using a mechanical rotator or shaker to facilitate the dissolution process and ensure a homogeneous solution.

    • Equilibration is maintained for a sufficient period to ensure that the concentration of the solution is constant, which indicates that thermodynamic equilibrium has been reached. This may take several hours to days.

  • Sample Withdrawal and Filtration:

    • After equilibration, the agitation is stopped, and the excess solid is allowed to settle.

    • A sample of the supernatant (the clear saturated solution) is carefully withdrawn. It is critical to perform this step without altering the temperature of the solution.

    • The withdrawn sample is immediately filtered to remove any undissolved solid particles. The filtration apparatus should be pre-heated to the experimental temperature to prevent crystallization of the solute.

  • Analysis of the Saturated Solution:

    • A precisely weighed sample of the clear, saturated filtrate is transferred to a volumetric flask and diluted to a known volume.

    • The concentration of dextrose in the diluted solution is determined using a suitable analytical method. Historically, polarimetry using a saccharimeter was a common method.[2] Modern approaches may utilize HPLC with a refractive index detector for greater accuracy and specificity.

    • The analysis should be performed in triplicate to ensure the precision of the results.

  • Data Calculation and Expression:

    • From the determined concentration of the diluted solution, the concentration of the original saturated solution is calculated.

    • The solubility is typically expressed as grams of solute per 100 grams of solvent (water) or as a weight percentage (grams of solute per 100 grams of solution).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add Excess Dextrose Monohydrate to Water B Seal Container A->B C Place in Thermostatic Bath at Target Temperature B->C D Continuous Agitation C->D E Allow to Settle D->E F Withdraw Supernatant E->F G Filter at Constant Temperature F->G H Weigh and Dilute Filtrate G->H I Determine Concentration (e.g., HPLC, Polarimetry) H->I J Calculate and Report Solubility I->J

Experimental Workflow for Solubility Determination.

References

Dextrose monohydrate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Dextrose Monohydrate

Introduction

This compound, a crystalline form of D-glucose containing one molecule of water, is a fundamental monosaccharide widely utilized in the pharmaceutical, biotechnology, and food industries.[1] Its applications range from being a parenteral nutrient and a tonicity-adjusting agent in intravenous fluids to serving as a diluent and binder in solid dosage forms like chewable tablets.[2][3] Given its central role, a thorough understanding of its chemical and physical stability is paramount for researchers, scientists, and drug development professionals to ensure product quality, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing the factors that influence its degradation and the optimal conditions for its storage. It synthesizes data on its physical and chemical properties, explores its degradation pathways, and outlines experimental protocols for its stability assessment.

Physical and Chemical Properties

This compound is a white, odorless, crystalline powder with a sweet taste.[1][3] Its core physical and chemical characteristics are summarized in the table below.

PropertyValueReferences
Chemical Formula C₆H₁₂O₆·H₂O[4]
Molecular Weight 198.17 g/mol [1][3]
Appearance White crystalline powder or colorless crystals[1][4]
Melting Point ~83 °C (loses water of crystallization)[3][4][5]
Solubility in Water Highly soluble (~1 g in 1.1 mL at 25°C)[3][4]
Solubility in Ethanol Slightly soluble (1 in 60 for 95% ethanol)[3][6]
pH (Aqueous Solution) 4.0 - 6.0 (for a 1% solution)[1]
Specific Gravity 1.54[4][7]
Hygroscopicity Hygroscopic; absorbs moisture above ~85% relative humidity[1][3][8]

Stability Profile of this compound

This compound is generally stable under recommended storage conditions.[4][7] However, its stability is significantly influenced by environmental factors such as temperature, humidity, and pH, particularly in aqueous solutions.

Solid-State Stability

In its solid form, this compound is stable at temperatures below 50°C.[4][9] Above this temperature, it begins to lose its water of hydration, converting to the anhydrous form.[3][10]

A primary concern for solid-state stability is its hygroscopic nature.[1] Exposure to high relative humidity (RH) can lead to moisture absorption, causing the powder to cake and clump, which compromises its flowability and handling properties.[8][11] Studies have shown that caking can be observed during storage at relative humidities between 53% and 84% at 25°C.[11] To prevent caking and hydrate (B1144303) loss, it is recommended to store the powder at a relative humidity above 11% but below 53%.[11]

Aqueous Solution Stability

The stability of dextrose in aqueous solutions is highly dependent on pH. Research indicates that dextrose solutions exhibit maximum stability at a pH of approximately 4.[12][13]

  • Acidic Conditions (Low pH): In strongly acidic solutions, dextrose can undergo dehydration to form hydroxymethylfurfural (5-HMF), which can further degrade into levulinic acid and formic acid.[12]

  • Alkaline Conditions (High pH): In alkaline solutions, dextrose undergoes the Lobry de Bruyn-van Ekenstein transformation, leading to an equilibrium mixture of dextrose, fructose, and mannose.[12] Strong alkalis can cause browning and extensive decomposition.[3]

Excessive heating of aqueous solutions, such as during autoclaving for sterilization, can cause caramelization and a reduction in the solution's pH.[2] This degradation can lead to discoloration and the formation of impurities.

Key Degradation Pathways

Several chemical reactions can lead to the degradation of this compound, particularly in formulations.

  • Maillard Reaction: As a reducing sugar, dextrose can react with primary and secondary amines found in amino acids, peptides, and proteins.[3] This non-enzymatic browning reaction, known as the Maillard reaction, leads to discoloration and the formation of complex condensation products.[14][15][16]

  • Caramelization: This process occurs when sugars are heated to high temperatures (above 120°C) in the absence of amines. It results in browning and the generation of a complex mixture of compounds.[2][10]

The logical flow of this compound degradation is illustrated in the diagram below.

G cluster_conditions Influencing Factors cluster_product This compound cluster_degradation Degradation Products / Effects Temp High Temperature (>50°C solid, >120°C solution) Dextrose This compound (Solid or Aqueous) Caramelization Caramelization / 5-HMF Temp->Caramelization Humidity High Relative Humidity (>53% RH) Caking Caking / Clumping Humidity->Caking pH Extreme pH (Acidic or Alkaline) Transformation Lobry de Bruyn-van Ekenstein Transformation pH->Transformation Amines Presence of Amines (e.g., Amino Acids) Maillard Maillard Reaction Products (Browning) Amines->Maillard Dextrose->Caramelization Dextrose->Caking Dextrose->Transformation Dextrose->Maillard

Caption: Logical flow of this compound degradation pathways.

Recommended Storage and Handling

Proper storage is critical to maintaining the quality and stability of this compound. The general recommendation is to store the material in a cool, dry, well-ventilated area, protected from light and incompatible substances.[4][9][17]

ParameterRecommendationReferences
Temperature Store in a cool place, ideally below 25°C (77°F).[8]
Humidity Store in a dry area, with relative humidity below 60%.[8]
Container Keep in a tightly closed, sealed, moisture-proof container.[1][4][9][17]
Light Protect from light.[18][19]
Incompatibles Isolate from strong oxidizing agents and other incompatible materials.[5][17][20]
Shelf Life Typically 2 to 3 years when stored properly in unopened packaging.[1][18][21]

For handling, it is important to avoid dust formation.[1][20] Using good occupational work practices, such as wearing personal protective equipment (PPE) when handling bulk powder, is recommended.[1][17]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, especially in pharmaceutical applications, a robust stability testing program is essential. Key experimental protocols are detailed below.

Assay and Related Substances by HPLC-RID

This method is used to quantify the dextrose content and detect any impurities or degradation products, such as fructose, maltose (B56501), and maltotriose (B133400).[22]

  • Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, and a Refractive Index Detector (RID) measures the concentration of each component as it elutes from the column.

  • Methodology:

    • Chromatographic System:

      • Column: A column suitable for carbohydrate analysis, such as one with L19 packing (a strong cation-exchange resin).[22][23]

      • Mobile Phase: Degassed, HPLC-grade water.[22][23]

      • Flow Rate: As per optimized method validation.

      • Detector: Refractive Index Detector (RID).[22]

      • Column Temperature: Controlled, for example, at 40°C.[23]

    • System Suitability: A solution containing known amounts of dextrose and potential impurities (e.g., USP Maltose Monohydrate RS, USP Maltotriose RS, USP Fructose RS) is injected to verify the system's resolution and reproducibility. A resolution of not less than 1.3 between maltotriose and maltose is a typical requirement.[22][23]

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration.

    • Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the percentage of dextrose and any impurities based on the peak areas. The acceptance criteria for purity is typically between 97.5% and 102.0% on an anhydrous basis.[2][23]

Moisture Content by Karl Fischer Titration

This is the standard method for determining the water content in the powder.

  • Principle: The Karl Fischer method is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.

  • Methodology:

    • Accurately weigh a sample of this compound powder.

    • Introduce the sample into the Karl Fischer titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument calculates the amount of water in the sample, typically expressed as a percentage. For this compound, the expected range is between 7.5% and 9.5%.[24]

Physical Stability (Caking) Assessment

This protocol evaluates the physical stability of the powder under various humidity conditions.

  • Principle: Samples are stored in controlled humidity chambers (desiccators containing saturated salt solutions) and visually inspected for changes in flowability over time.

  • Methodology:

    • Prepare a series of controlled humidity environments using different saturated salt solutions in sealed desiccators.

    • Place accurately weighed samples of this compound powder in open containers within each desiccator.

    • Store the desiccators at a constant temperature (e.g., 25°C).

    • At specified time points (e.g., 1, 4, 12, 20 weeks), remove the samples and visually assess them for caking using a defined scale (e.g., from free-flowing to fully caked).[11]

    • The critical relative humidity for caking is identified as the lowest RH at which caking occurs.

The following diagram illustrates a typical workflow for a comprehensive stability study.

G cluster_setup 1. Study Setup & Initial Analysis cluster_storage 2. Storage Conditions cluster_testing 3. Time-Point Testing cluster_conclusion 4. Data Analysis & Conclusion start Receive Dextrose Monohydrate Sample initial_analysis Initial Characterization (T=0) - HPLC Assay - Karl Fischer (Moisture) - Visual Appearance start->initial_analysis storage_A Condition A 25°C / 60% RH initial_analysis->storage_A Place on Stability storage_B Condition B 40°C / 75% RH initial_analysis->storage_B Place on Stability storage_C Other Conditions (e.g., Photostability) initial_analysis->storage_C Place on Stability tp1 Time Point 1 (e.g., 1 Month) storage_A->tp1 storage_B->tp1 storage_C->tp1 tp2 Time Point 2 (e.g., 3 Months) analysis Perform Analytical Tests: - HPLC Assay - Karl Fischer - Visual Inspection - pH of Solution tp1->analysis Pull Samples tp3 Time Point 'n' (e.g., 6, 12 Months) analysis->tp1 Repeat for each time point data_analysis Compile & Analyze Data analysis->data_analysis After Final Time Point conclusion Determine Shelf Life & Confirm Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for a this compound stability study.

Conclusion

This compound is a stable excipient and active ingredient when stored under appropriate conditions.[4] The most critical factors influencing its stability are temperature and humidity. For the solid form, maintaining a cool, dry environment (ideally below 25°C and 60% RH) in sealed, moisture-proof containers is essential to prevent the loss of hydration water and physical changes like caking.[8] For aqueous solutions, stability is maximized at a pH around 4, with degradation occurring in more acidic or alkaline conditions, especially when heated.[12][13] Adherence to these storage and handling guidelines, verified by a robust stability testing program, will ensure the integrity and performance of this compound in research and pharmaceutical development.

References

A Comprehensive Guide to the Natural Occurrence and Sources of D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide in nature.[1][2] It serves as a primary source of energy for most living organisms, from microorganisms to humans, and is a fundamental building block for more complex carbohydrates.[1][3][4] This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of D-glucose, its biosynthesis in various organisms, and detailed methodologies for its quantification. This information is crucial for researchers and professionals in drug development and various scientific fields who require a thorough understanding of this ubiquitous biomolecule.

D-glucose is found in its free state in many fruits, plant juices, and honey.[1][5][6][7][8] In animals, it circulates in the blood as "blood sugar" and is stored as the polymer glycogen (B147801).[1][3] Plants store glucose in polymeric forms like starch.[1][3] The D-isomer of glucose, also known as dextrose, is the naturally occurring and biologically active form.[1][3]

Biosynthesis of D-Glucose

The production of D-glucose in nature is a fundamental biological process. The two primary pathways for its synthesis are photosynthesis in plants and some prokaryotes, and gluconeogenesis, which occurs in a wide range of organisms including animals, plants, fungi, and bacteria.[1][9][10]

Photosynthesis in Plants

In plants, D-glucose is a direct product of photosynthesis, a process that converts light energy into chemical energy.[11][12][13] This process utilizes carbon dioxide, water, and sunlight to synthesize glucose and oxygen.[11][14] The newly formed glucose can be used for immediate energy, converted into structural components like cellulose, or stored as starch for later use.[11][12][13]

Photosynthesis ATP ATP Glucose Glucose ATP->Glucose NADPH NADPH NADPH->Glucose caption Figure 1: Simplified overview of D-glucose production via photosynthesis.

Figure 1: Simplified overview of D-glucose production via photosynthesis.
Gluconeogenesis in Animals

Gluconeogenesis is a metabolic pathway that generates glucose from non-carbohydrate precursors.[9][10][15] This process is vital for maintaining blood glucose levels during periods of fasting, starvation, or low-carbohydrate diets.[9][15] In animals, gluconeogenesis primarily occurs in the liver and to a lesser extent in the kidneys.[9][15][16] The main substrates for this pathway are lactate, glycerol, and glucogenic amino acids.[9][15][17]

Gluconeogenesis cluster_inputs Non-Carbohydrate Precursors Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate AminoAcids Glucogenic Amino Acids AminoAcids->Pyruvate Glycerol Glycerol G6P Glucose-6-phosphate Glycerol->G6P Enters later in pathway Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEP Carboxykinase F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F16BP->G6P Fructose-1,6-bisphosphatase Glucose D-Glucose G6P->Glucose Glucose-6-phosphatase caption Figure 2: Key steps in the gluconeogenesis pathway.

Figure 2: Key steps in the gluconeogenesis pathway.

Natural Sources of D-Glucose

D-glucose is widely distributed in various natural sources. The concentration of free D-glucose can vary significantly depending on the source.

Plant-Based Sources

Fruits and vegetables are primary natural sources of D-glucose, where it is often found alongside other sugars like fructose (B13574) and sucrose.[18][19][20] The ripening process of fruits often involves the breakdown of starches into simpler sugars, including glucose, which contributes to their sweet taste.

Table 1: D-Glucose Content in Selected Fruits and Vegetables

SourceD-Glucose ( g/100g )Fructose ( g/100g )Sucrose ( g/100g )
Apple2.16.72.8
Banana4.94.92.4
Grapes7.28.10.2
Peach0.91.24.8
Pear2.86.51.7
Carrot1.11.15.0
Sweet Corn3.41.90.8
Sweet Potato0.50.54.2

Source: Data compiled from various food composition databases.

Honey is another significant natural source of D-glucose, primarily composed of fructose and glucose.[5][20][21][22] The exact composition of honey can vary depending on the floral source.[23]

Table 2: Sugar Composition of Honey

SugarConcentration Range (%)Average Concentration (%)
Fructose31 - 4438.5
D-Glucose 23 - 41 31.0
Sucrose0.1 - 4.81.5
Other Sugars1.5 - 3.02.2

Source: Data from honey analysis studies.[22][24][25][26]

Animal-Based Sources

In animals, D-glucose is the primary sugar found in the blood and is essential for cellular respiration.[1][7] It is stored in the liver and muscles as glycogen, a large polymer of glucose.[1][3] When energy is needed, glycogen is broken down into glucose through a process called glycogenolysis.[1][3]

Table 3: Typical D-Glucose Concentrations in Animal Tissues and Fluids

SourceConcentration
Human Blood Plasma (fasting)70 - 100 mg/dL
Mammalian Muscle (as glycogen)1 - 2% by weight
Mammalian Liver (as glycogen)up to 10% by weight

Source: Compiled from various biochemistry and physiology textbooks.

Microbial Sources

Certain microorganisms can also produce D-glucose through various metabolic pathways. For instance, some bacteria and fungi can break down complex carbohydrates into glucose. Additionally, specific microbial fermentation processes can be engineered to yield D-glucose from various substrates. While not a primary "natural" source in the same vein as plants, microbial systems are significant in the industrial production of glucose. Some microorganisms, like Candida famata, can be used in processes to convert D-glucose into other sugars.[27] D-(+)-Glucose is a common carbon source in microbial culture media to support the growth of a wide range of microorganisms.[28]

Industrial Production of D-Glucose

Commercially, D-glucose (dextrose) is primarily produced by the hydrolysis of starch.[29] This process can be achieved through acid hydrolysis, enzymatic hydrolysis, or a combination of both.

Industrial_Glucose_Production Starch Starch Slurry (from Corn, Wheat, etc.) Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (glucoamylase) Liquefaction->Saccharification Purification Purification (Filtration, Decolorization, Ion Exchange) Saccharification->Purification GlucoseSyrup Liquid Glucose Purification->GlucoseSyrup caption Figure 3: General workflow for the enzymatic production of D-glucose from starch.

Figure 3: General workflow for the enzymatic production of D-glucose from starch.

The enzymatic process is generally preferred as it allows for better control and results in a higher purity product.[30][31] The process typically involves:

  • Starch Slurry Preparation : A slurry of starch from sources like corn or wheat is prepared.[30][32][33]

  • Liquefaction : The slurry is treated with α-amylase to break down the long starch chains into smaller dextrins.[30]

  • Saccharification : Glucoamylase is then added to hydrolyze the dextrins into glucose.[30]

  • Purification : The resulting glucose solution is purified through filtration, decolorization with activated carbon, and ion-exchange chromatography to remove impurities.[30][31]

  • Concentration : The purified solution is concentrated through evaporation to produce glucose syrup or crystallized to form solid dextrose.[31]

Experimental Protocols for D-Glucose Quantification

Accurate quantification of D-glucose is essential in research and industry. Several methods are available, ranging from classic chemical assays to modern chromatographic and enzymatic techniques.

Enzymatic Method (Hexokinase/Glucose-6-Phosphate Dehydrogenase)

This is a highly specific and widely used method for D-glucose determination.[34]

Principle: D-glucose is phosphorylated by hexokinase (HK) in the presence of ATP to form glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-glucose concentration.

Reagents:

  • Triethanolamine buffer (pH 7.6)

  • ATP solution

  • NADP⁺ solution

  • Hexokinase/Glucose-6-Phosphate Dehydrogenase enzyme suspension

  • D-Glucose standard solution

Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, and NADP⁺.

  • Add the sample solution (appropriately diluted) to the reaction mixture.

  • Read the initial absorbance (A₁) at 340 nm after mixing.

  • Start the reaction by adding the HK/G6PDH enzyme suspension.

  • Incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C until the reaction is complete.

  • Read the final absorbance (A₂) at 340 nm.

  • Calculate the change in absorbance (ΔA = A₂ - A₁).

  • Determine the D-glucose concentration by comparing the ΔA of the sample to that of a D-glucose standard.

Enzymatic_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, ATP, NADP⁺) Start->Prepare_Mix Add_Sample Add Sample Solution Prepare_Mix->Add_Sample Read_A1 Read Initial Absorbance (A₁) at 340 nm Add_Sample->Read_A1 Add_Enzyme Add HK/G6PDH Enzyme Read_A1->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Read_A2 Read Final Absorbance (A₂) at 340 nm Incubate->Read_A2 Calculate Calculate ΔA = A₂ - A₁ and Determine Concentration Read_A2->Calculate End End Calculate->End caption Figure 4: Experimental workflow for the enzymatic quantification of D-glucose.

Figure 4: Experimental workflow for the enzymatic quantification of D-glucose.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying sugars. A common method involves using an amino-propyl bonded silica (B1680970) column with a refractive index (RI) detector.

Instrumentation and Conditions:

  • HPLC System: With a pump, autosampler, column oven, and refractive index detector.

  • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a series of D-glucose standards of known concentrations in the mobile phase.

  • Calibration: Inject the standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Identify the D-glucose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of D-glucose using the calibration curve.

Other methods for glucose quantification include older copper-iodometric methods and gas chromatography (GC).[35][36]

Conclusion

D-glucose is a fundamentally important molecule, central to the metabolism of most life on Earth. Its natural occurrence is vast, from the free sugars in fruits to the polymeric storage forms in plants and animals. Understanding the sources, biosynthesis, and methods for quantification of D-glucose is critical for a wide range of scientific disciplines, including biochemistry, food science, and pharmaceutical development. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this essential monosaccharide.

References

The Integral Role of the Water Molecule in Dextrose Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrose, a form of D-glucose, is a fundamental excipient in the pharmaceutical industry, utilized in a wide array of dosage forms. It primarily exists in two commercially available forms: anhydrous dextrose and dextrose monohydrate. The single molecule of water in the crystal lattice of this compound, often referred to as the water of hydration or crystallization, plays a critical and multifaceted role that significantly influences the material's physicochemical properties, stability, and functionality in drug product development and manufacturing. This technical guide provides an in-depth examination of the function of this water molecule, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the structural role of the water molecule within the crystal lattice, presents a comparative analysis of the physicochemical properties of the monohydrate and anhydrous forms, outlines key experimental protocols for characterization, and discusses the implications for pharmaceutical formulations.

The Structural Function of Water in the this compound Crystal Lattice

The water molecule in this compound (C₆H₁₂O₆·H₂O) is not merely adsorbed moisture; it is an integral component of the crystal structure.[1][2] Upon crystallization from aqueous solutions below 50°C, a single water molecule is incorporated into the crystal lattice for each glucose molecule. This water of hydration is strategically positioned to act as a hydrogen bond bridge, connecting adjacent glucose molecules and stabilizing the overall crystal structure.

The crystal lattice is an extensive three-dimensional network of hydrogen bonds. The hydroxyl (-OH) groups on the glucose molecule are excellent hydrogen bond donors and acceptors. The incorporated water molecule participates actively in this network, both donating and accepting hydrogen bonds. This creates a more robust and stable crystalline framework compared to what would be formed by glucose molecules alone. This structural stabilization is a key determinant of the distinct physical properties of the monohydrate form.

Comparative Physicochemical Properties: this compound vs. Anhydrous Dextrose

The presence of the water of hydration leads to significant differences in the physicochemical properties of this compound compared to its anhydrous counterpart. These differences are critical for selecting the appropriate form of the excipient for a specific pharmaceutical application.

PropertyThis compoundAnhydrous DextroseSignificance in Drug Development
Chemical Formula C₆H₁₂O₆·H₂O[1]C₆H₁₂O₆[3]Impacts molecular weight, dose calculations, and stoichiometry.
Molecular Weight 198.17 g/mol [3][4]180.16 g/mol [3]Critical for accurate formulation calculations and ensuring dose consistency.
Water Content ~9% (theoretically 9.08%)[3]< 1%[5]Defines the hydrate (B1144303) form; crucial for processes sensitive to moisture.
Melting Point ~83°C (melts with dehydration)~146°C[6]Lower melting point of the monohydrate influences thermal processing limits (e.g., drying, melt granulation).
Solubility in Water 1 g in 1 mL (freely soluble)1 g in 1.1 mL at 25°C (freely soluble)Both are highly soluble, but slight differences can exist. High solubility is advantageous for oral solutions and parenteral formulations.
True Density 1.54 g/cm³1.652 g/cm³ (varies)[6]Affects powder packing, compaction behavior, and final tablet density.
Hygroscopicity Stable at ambient humidity; absorbs significant moisture only above ~85% RHMore hygroscopic than the monohydrate; readily absorbs moisture to convert to the monohydrate form.[7]The stability of the monohydrate is beneficial for handling and storage, while the anhydrous form requires more stringent moisture control.
Heat of Solution -105.4 J/g (endothermic)Data not readily available, but expected to differ.An endothermic heat of solution can create a cooling sensation, which is desirable for chewable or orally disintegrating tablets.
Appearance White, crystalline powder, often granular.[1]White, crystalline powder.[1]Important for the final appearance of the dosage form.

The Role of Hydration Water in Pharmaceutical Processing and Stability

The water molecule in this compound has profound implications for pharmaceutical manufacturing and the stability of the final dosage form.

Impact on Manufacturing Processes
  • Wet Granulation: this compound is a common diluent in high-shear wet granulation. During the drying step of this process, typically conducted at elevated temperatures (e.g., 60°C), the water of hydration is driven off, converting the monohydrate into the anhydrous form in situ. This phase transformation must be controlled and understood, as it can affect granule properties and the subsequent compaction behavior. The amount of granulation fluid added is a critical parameter, as excessive water can lead to slower drug dissolution from the final tablets.

  • Direct Compression: While anhydrous dextrose is often used for direct compression due to its flow and compaction properties, the stability of this compound at ambient humidity makes it easier to handle. However, tablets produced with the monohydrate may require more lubrication and can have a tendency to harden over time.

  • Moisture-Sensitive APIs: For active pharmaceutical ingredients (APIs) that are sensitive to moisture, the use of a hydrated excipient like this compound requires careful consideration. Although the water is bound within the crystal lattice, it can be released under certain processing conditions (e.g., high heat) or in the presence of other excipients that can compete for water.[8] Hygroscopic excipients in a formulation can act as sacrificial desiccants, protecting the API from hydration.[8]

Influence on Drug Stability and Dissolution

The water of hydration can influence both the chemical and physical stability of the API.

  • Chemical Stability: The water molecule, if liberated, can participate in hydrolysis reactions, leading to the degradation of susceptible APIs.[9][10] Therefore, the compatibility of the API with a hydrated excipient must be thoroughly evaluated during pre-formulation studies.

  • Physical Stability & Dissolution: The conversion between anhydrous and monohydrate forms can significantly impact the drug product. For instance, if an anhydrous API is formulated with excipients that can donate water, it may convert to a less soluble hydrate form during storage, leading to a decrease in dissolution rate and bioavailability.[11][12] Conversely, the strong hydrogen bonds formed by the water in a hydrate's crystal lattice generally increase the crystal lattice energy, which can lead to slower dissolution compared to the corresponding anhydrous form.[11] This is a critical consideration for ensuring consistent drug release and therapeutic efficacy.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize the water of hydration in this compound and to study its behavior during processing and storage.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary technique for quantifying the water content of a hydrate.

  • Objective: To determine the amount of water of hydration by measuring the mass loss upon heating.

  • Methodology:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol, typically using standard weights and materials with known Curie points.

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

    • Experimental Conditions: Place the sample in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficient to ensure complete dehydration (e.g., 150°C) at a controlled heating rate, typically 10°C/min.[13]

    • Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to facilitate the removal of the evolved water.[14]

    • Data Analysis: The resulting TGA thermogram will show a step-wise mass loss. The percentage of mass lost in the dehydration step corresponds to the water content. For this compound, a mass loss of approximately 9% is expected.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures and enthalpies of thermal events like melting and dehydration.

  • Objective: To observe the endothermic event associated with the release of the water of hydration and subsequent melting.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards, such as indium.

    • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. For observing dehydration, an open pan or a pan with a pinhole in the lid is used to allow the water vapor to escape.[14] To observe the melting of the hydrate, a hermetically sealed pan is used.[14]

    • Experimental Conditions: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 5-10°C/min, under a dry nitrogen purge.[14][15]

    • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the energy required to release the water from the crystal lattice.[14] For this compound, this dehydration event is typically observed starting at temperatures above 50°C, often followed by the melting of the newly formed anhydrous form at a higher temperature (~146°C).[14]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases. It can distinguish between the monohydrate and anhydrous forms of dextrose, as they have different crystal structures and will produce distinct diffraction patterns.

  • Objective: To identify the crystalline form (monohydrate vs. anhydrous) and to monitor phase transformations during processing or storage.

  • Methodology:

    • Sample Preparation: The sample is finely powdered to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

    • Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

    • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°) while the intensity of the diffracted X-rays is recorded.

    • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure. This pattern is compared to reference patterns for α-dextrose monohydrate and anhydrous α-dextrose to confirm the identity of the phase or to identify mixtures of phases.[7] Variable temperature or humidity XRPD can be used to study phase transitions in real-time.

Karl Fischer Titration

This is a highly specific and accurate method for the determination of water content.

  • Objective: To precisely quantify the total water content (both bound and free) in a sample.

  • Methodology:

    • Reagent Preparation & Standardization: A Karl Fischer titrator, either volumetric or coulometric, is used. The reagent is first standardized using a known amount of water or a certified water standard, such as sodium tartrate dihydrate.[16]

    • Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel containing a solvent (e.g., methanol).[17]

    • Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

    • Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent.[17] This method is particularly useful for low water content and for distinguishing between surface water and water of hydration when combined with thermal methods.[18][19]

Visualizing Key Processes and Relationships

Diagrams can help illustrate the complex relationships and workflows involved in studying this compound.

dot

Experimental_Workflow cluster_0 Characterization of Hydrate cluster_1 Data Interpretation Sample This compound Sample TGA TGA (Quantify Water Content) Sample->TGA DSC DSC (Analyze Thermal Events) Sample->DSC XRPD XRPD (Identify Crystalline Phase) Sample->XRPD KF Karl Fischer (Precise Water Content) Sample->KF Analysis Correlate Data: - % Mass Loss (TGA) - Endotherm (DSC) - Diffraction Pattern (XRPD) - % H₂O (KF) TGA->Analysis DSC->Analysis XRPD->Analysis KF->Analysis Conclusion Confirm Identity, Purity, and Properties of Hydrate Analysis->Conclusion

References

Dextrose monohydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dextrose monohydrate, a hydrated form of D-glucose, is a fundamental monosaccharide with wide-ranging applications in research, pharmaceuticals, and biotechnology. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental applications, and its central role in metabolic signaling pathways.

Core Chemical Identity

This compound is a simple sugar and a primary source of energy for most living organisms. It is chemically a crystalline form of D-glucose containing one molecule of water of crystallization.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided below, facilitating its unambiguous identification in research and regulatory documentation.

Identifier TypeIdentifierSource(s)
CAS Number 77938-63-7 (Primary)[2]
5996-10-1[1][3][4][5]
14431-43-7[1][6][7][8][9]
Deprecated: 77029-61-9[2]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate[2]
SMILES C(--INVALID-LINK--O)O)O">C@HO)O.O[2]
InChI InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1[2]
InChIKey SPFMQWBKVUQXJV-BTVCFUMJSA-N[2]
PubChem CID 22814120[2]
European Community (EC) Number 616-580-9[2]
UNII LX22YL083G[2][3]

Physicochemical and Pharmacopeial Data

The physical and chemical properties of this compound are critical for its application in various scientific and pharmaceutical contexts.

Quantitative Physicochemical Properties
PropertyValueConditionsSource(s)
Molecular Formula C₆H₁₂O₆·H₂O[1][3][4][9][10]
Molecular Weight 198.17 g/mol [1][3][4][6][7][9][10][11]
Appearance Colorless crystals or white crystalline powder[3][5][6]
Melting Point 83 °C (181 °F)[2][3][5][6]
Density (true) 1.54 g/cm³[2][3][6]
Bulk Density 0.826 g/cm³[2]
Tapped Density 1.020 g/cm³[2]
pH 3.5 - 5.520% w/v aqueous solution[2]
5.90.5 M aqueous solution[3]
Specific Rotation [α]D²⁵ +52.6° to +53.2°100 mg/mL in 0.012 N NH₄OH[12]
Water Content 7.5% - 9.5%[2][12]
Solubility Profile
SolventSolubilityTemperatureSource(s)
Water 1 in 1.1 parts25 °C[3]
1 in 1 part20 °C[2]
Ethanol (95%) 1 in 60 parts20 °C[2]
Sparingly soluble[5]
Glycerin Soluble20 °C[2]
Chloroform Practically insoluble20 °C[2]
Ether Practically insoluble20 °C[2]

Key Experimental Protocols and Methodologies

This compound is a critical component in numerous laboratory and manufacturing processes. The following sections detail its application in key experimental settings.

Pharmaceutical Formulation: High-Shear Wet Granulation

This compound can be utilized as a non-animal sourced diluent in the manufacturing of tablets via high-shear wet granulation (HSWG).[4]

Methodology:

  • Blending: The active pharmaceutical ingredient (API) is blended with this compound and other excipients in a high-shear granulator.

  • Granulation: A granulation solution (e.g., purified water or a binder solution) is added to the powder blend while the impeller and chopper are running at a set speed. Key parameters to control include the amount and addition rate of the granulation solution, and the wet massing time.[4]

  • Drying: The wet granules are dried, typically in a fluid bed dryer, to a specific moisture content. During this process, this compound converts to its anhydrous form upon losing its water of hydration (approximately 9% by weight) at temperatures around 60°C.[4]

  • Milling: The dried granules are milled to achieve a desired particle size distribution.

  • Final Blending and Compression: The milled granules are blended with a lubricant and then compressed into tablets.

The amount of granulation water is a critical parameter, with amounts not exceeding 21% being recommended to achieve acceptable tablet properties such as tensile strength, disintegration time, and dissolution profiles.[4]

Preparation of Cell Culture Media

Dextrose is the primary carbohydrate source in most cell culture media, providing energy for cellular metabolism.[13]

Methodology for Supplementing Media:

  • Preparation of a Sterile Dextrose Stock Solution:

    • Dissolve a calculated amount of this compound powder in cell culture grade water (e.g., Water for Injection - WFI) to create a concentrated stock solution (e.g., 20-50% w/v).

    • Sterilize the solution by filtering it through a 0.22 µm sterile filter. Autoclaving dextrose solutions, especially with other media components, can lead to caramelization and the formation of cytotoxic byproducts.

  • Supplementation of Basal Medium:

    • Aseptically add the required volume of the sterile dextrose stock solution to the basal cell culture medium to achieve the final desired concentration. The final concentration varies depending on the cell line and experimental requirements.

    • The complete medium, containing dextrose, serum, and other supplements, should be thoroughly mixed before use.

The absence of dextrose in the culture medium is detrimental to cells, leading to vacuolation and cell death.[13]

Analytical Identification and Assay (Based on USP)

The United States Pharmacopeia (USP) provides standardized methods for the identification and quantification of dextrose.[12][14][15][16][17]

Identification Test (Alkaline Cupric Tartrate Test):

  • Prepare a 1 in 20 solution of the dextrose sample in water.

  • Add a few drops of this solution to 5 mL of hot alkaline cupric tartrate TS (Fehling's solution).

  • Positive Result: A copious red precipitate of cuprous oxide is formed, confirming the presence of a reducing sugar like dextrose.[12][16]

Assay by High-Performance Liquid Chromatography (HPLC):

  • Principle: This method separates and quantifies dextrose based on its retention time compared to a reference standard.

  • Chromatographic System:

    • Mode: Liquid Chromatography (LC)[14][15]

    • Detector: Refractive Index (RI)[14][15]

    • Column: A column packed with a strong cation-exchange resin in the calcium form (e.g., L19 packing) is typically used.[14][15][17]

    • Mobile Phase: Water[14][15]

    • Flow Rate and Temperature: Specific flow rates and column temperatures are defined in the monograph (e.g., 0.3 mL/min at 85°C).[14][15]

  • Procedure:

    • Prepare a system suitability solution containing dextrose and related sugars (e.g., maltose, fructose) to verify the resolution and performance of the chromatographic system.[14][15]

    • Prepare a standard solution of USP Dextrose RS and a sample solution of the material being tested at a specified concentration (e.g., 30 mg/mL).[14][15]

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Calculate the percentage of dextrose in the sample by comparing the peak response of the sample to that of the standard. The assay result should be within 97.5% and 102.0% on an anhydrous basis.[14][15]

Metabolic and Signaling Pathways

Dextrose (as glucose) is at the heart of cellular energy metabolism. Its uptake and utilization are tightly regulated by complex signaling networks.

Glucose Metabolism Overview

The primary catabolic pathway for glucose is glycolysis, which occurs in the cytosol of all cells. This is followed by the citric acid cycle and oxidative phosphorylation in the mitochondria for complete energy extraction in aerobic organisms.

Glucose_Metabolism cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glucose_Ext Glucose Glucose_Int Glucose Glucose_Ext->Glucose_Int GLUT Transporter G6P Glucose-6-Phosphate Glucose_Int->G6P Hexokinase ATP -> ADP Pyruvate Pyruvate G6P->Pyruvate Glycolysis (Multiple Steps) Generates ATP, NADH Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA Pyruvate Dehydrogenase TCA Citric Acid Cycle (TCA Cycle) AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos NADH, FADH₂ ATP ATP OxPhos->ATP Electron Transport Chain

Overview of cellular glucose metabolism.
Insulin (B600854) Signaling Pathway

The insulin signaling pathway is crucial for promoting glucose uptake from the bloodstream into muscle and fat cells, thereby regulating blood glucose levels.

Simplified insulin signaling pathway leading to glucose uptake.
Glucagon (B607659) Signaling Pathway

Conversely, the glucagon signaling pathway acts primarily in the liver to increase blood glucose levels during periods of fasting by stimulating glycogenolysis and gluconeogenesis.[8]

Glucagon_Signaling cluster_Extracellular Extracellular cluster_Membrane Hepatocyte Membrane cluster_Intracellular Intracellular cluster_GlucoseOutput Glucagon Glucagon GR Glucagon Receptor (GPCR) Glucagon->GR Binding G_Protein G Protein GR->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP G_Protein->AC Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA->Glycogenolysis Stimulation Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulation Glucose_Release Glucose Release into Blood Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Glucagon signaling pathway in hepatocytes.

References

A Technical Guide to Purity Specifications of Research-Grade Dextrose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purity specifications for research-grade dextrose monohydrate. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and acceptance criteria necessary to ensure the suitability of this compound for sensitive research and pharmaceutical applications.

Core Purity Specifications

The quality of research-grade this compound is defined by a series of physical, chemical, and microbiological tests. The following tables summarize the typical specifications and their acceptable limits.

Table 1: Physicochemical Specifications
ParameterSpecificationTypical Limit
Assay (on anhydrous basis) The content of C₆H₁₂O₆97.5% - 102.0%[1]
Appearance White, crystalline powderConforms
Solubility Freely soluble in waterConforms
Specific Rotation Angle of rotation at 20°C+52.6° to +53.2°
Water Content Percentage of water7.5% - 9.5%[1]
Residue on Ignition Non-volatile inorganic impurities≤ 0.1%
Chloride (Cl) Limit of chloride ions≤ 0.018%
Sulfate (B86663) (SO₄) Limit of sulfate ions≤ 0.025%
Starch Presence of starchPasses test (no blue color)
Dextrin Presence of dextrinPasses test (dissolves completely in alcohol)
Table 2: Elemental Impurities (Based on USP <232>)

Modern pharmacopeial standards have moved from the qualitative "heavy metals" test to quantitative analysis of elemental impurities, typically using Inductively Coupled Plasma (ICP) techniques. The limits are based on Permitted Daily Exposure (PDE). For the purpose of this guide, the concentration limits in the drug substance are provided.

ElementClassOral Concentration Limit (µg/g)
Cadmium (Cd) 10.5
Lead (Pb) 10.5
Arsenic (As) 11.5
Mercury (Hg) 13.0
Nickel (Ni) 2A20
Copper (Cu) 3100

Note: The specific limits for a given application may vary and should be determined based on a risk assessment for the final drug product.

Table 3: Microbiological Specifications
TestLimit
Total Aerobic Microbial Count ≤ 1000 CFU/g
Total Yeast and Mold Count ≤ 100 CFU/g
Escherichia coli Absent in 1g
Salmonella species Absent in 10g

Experimental Protocols

Detailed methodologies for the key experiments cited in the specifications are provided below. These protocols are based on established pharmacopeial methods.

Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound and quantifies related sugars.

A. Chromatographic System:

  • Column: A column with L19 packing material (a strong cation-exchange resin in the calcium form) is typically used. A common dimension is 7.8-mm × 30-cm.[1]

  • Mobile Phase: Degassed water.[1]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 85 °C.[1][2]

  • Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C).[1]

  • Injection Volume: 20 µL.[1][2]

B. Standard Solution Preparation:

  • Accurately weigh approximately 30 mg of USP Dextrose Reference Standard (RS) into a 1 mL volumetric flask.

  • Dissolve in and dilute with water to volume, and mix thoroughly. This creates a standard solution with a known concentration of about 30 mg/mL.[1]

C. Sample Solution Preparation:

  • Accurately weigh a quantity of this compound equivalent to about 30 mg of anhydrous dextrose into a 1 mL volumetric flask.

  • Dissolve in and dilute with water to volume, and mix thoroughly.[1]

D. System Suitability:

  • Prepare a system suitability solution containing dextrose and known impurities like maltose (B56501), maltotriose (B133400), and fructose (B13574) (e.g., 5 mg/mL of each).[1][2]

  • Inject the system suitability solution into the chromatograph.

  • The resolution between maltotriose and maltose should be not less than 1.3.[3] The relative retention times are approximately 0.7 for maltotriose, 0.8 for maltose, 1.0 for dextrose, and 1.3 for fructose.[1]

E. Procedure:

  • Inject equal volumes of the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for dextrose.

  • Calculate the percentage of dextrose (C₆H₁₂O₆) in the portion of this compound taken using the following formula:

Water Content by Karl Fischer Titration (USP <921> Method Ia)

This method is used to determine the water content in this compound.

A. Apparatus:

  • A commercial Karl Fischer titrator with a potentiometric endpoint detection system.

B. Reagents:

  • Karl Fischer Reagent (a solution of iodine, sulfur dioxide, and a base in a suitable alcohol).

  • Anhydrous methanol (B129727) or other suitable solvent.

C. Procedure:

  • Place a suitable amount of anhydrous methanol into the titration vessel.

  • Titrate with the Karl Fischer reagent to a potentiometric endpoint to neutralize any water present in the solvent.

  • Accurately weigh about 0.25 g of the this compound sample and quickly add it to the titration vessel.[4]

  • Stir to dissolve the sample.

  • Titrate with the Karl Fischer reagent to the potentiometric endpoint.

  • The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent.

Residue on Ignition (Sulfated Ash) (USP <281>)

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

A. Apparatus:

  • Silica, platinum, or porcelain crucible.

  • Muffle furnace.

B. Procedure:

  • Ignite a suitable crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

  • Accurately weigh 1 to 2 g of the this compound sample into the crucible.

  • Moisten the sample with a small amount (approximately 1 mL) of sulfuric acid.

  • Heat gently at a low temperature until the substance is thoroughly charred.

  • Cool, then moisten the residue with a small amount of sulfuric acid.

  • Heat gently until white fumes are no longer evolved.

  • Ignite in a muffle furnace at 600 ± 50 °C until all the carbon is consumed.

  • Cool the crucible in a desiccator and weigh.

  • Calculate the percentage of residue.

Elemental Impurities by ICP-MS (based on USP <232> and <233>)

This method provides a quantitative determination of elemental impurities.

A. Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[5]

B. Reagents:

  • High-purity nitric acid.

  • High-purity hydrochloric acid.

  • Ultrapure water.

  • Certified elemental impurity standards.

C. Standard Preparation:

  • Prepare multi-element standard solutions by diluting certified stock standards with a suitable solvent (e.g., 2% nitric acid). The concentration of the standards should bracket the expected concentration of the elements in the sample solution.

D. Sample Preparation (Microwave Digestion):

  • Accurately weigh about 0.5 g of the this compound sample into a clean microwave digestion vessel.

  • Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).

  • If necessary for certain elements, a small amount of hydrochloric acid can be added.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature and pressure according to a validated digestion program suitable for organic matrices.

  • After digestion and cooling, carefully open the vessels and dilute the digestate to a known volume (e.g., 50 mL) with ultrapure water.

E. Procedure:

  • Aspirate the blank, standard solutions, and sample solutions into the ICP-MS.

  • Measure the intensity of the signal for each element of interest.

  • Generate a calibration curve from the standard solutions.

  • Calculate the concentration of each elemental impurity in the sample based on the calibration curve.

Mandatory Visualizations

Quality Control Testing Workflow for this compound

The following diagram illustrates the logical workflow for the quality control testing of a batch of research-grade this compound.

Dextrose_QC_Workflow start Start: Batch Receipt sampling Representative Sampling start->sampling physicochemical Physicochemical Testing sampling->physicochemical microbiological Microbiological Testing sampling->microbiological assay Assay (HPLC) physicochemical->assay water Water Content (Karl Fischer) physicochemical->water roi Residue on Ignition physicochemical->roi impurities Elemental Impurities (ICP-MS) physicochemical->impurities other_physchem Other Tests (Specific Rotation, etc.) physicochemical->other_physchem review Data Review & Conformance Check assay->review water->review roi->review impurities->review other_physchem->review tamc Total Aerobic Microbial Count microbiological->tamc tymc Total Yeast & Mold Count microbiological->tymc pathogens Specific Pathogens (E. coli, Salmonella) microbiological->pathogens tamc->review tymc->review pathogens->review pass Batch Release review->pass Pass fail Investigation & Rejection review->fail Fail

This compound Quality Control Workflow

This comprehensive guide provides the essential technical details for ensuring the purity and quality of research-grade this compound. Adherence to these specifications and analytical procedures is crucial for the reliability and reproducibility of scientific research and the safety and efficacy of pharmaceutical products.

References

Dextrose Monohydrate vs. D-Glucose: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of laboratory research and pharmaceutical development, the choice between seemingly similar reagents can have significant consequences. Dextrose monohydrate and anhydrous D-glucose, while chemically almost identical, possess distinct properties that can influence experimental outcomes, from cell culture viability to the stability of drug formulations. This in-depth technical guide provides a comprehensive comparison of these two essential carbohydrates, offering quantitative data, detailed experimental protocols, and insights into their impact on critical biological pathways to inform your selection and ensure the accuracy and reproducibility of your work.

Core Chemical and Physical Differences

The primary distinction between this compound and anhydrous D-glucose lies in the presence of a single molecule of water of crystallization in the former. This seemingly minor difference has a cascading effect on several key physical and chemical properties.

D-Glucose (Anhydrous) , with the chemical formula C₆H₁₂O₆, is the pure monosaccharide. This compound , represented as C₆H₁₂O₆·H₂O, incorporates one water molecule for every glucose molecule in its crystalline structure. This water content directly impacts the molecular weight and can influence hygroscopicity, stability, and flowability. Anhydrous D-glucose, lacking this water molecule, is more prone to absorbing moisture from the environment.

The following tables summarize the key quantitative differences between the two forms, with data compiled from United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs where applicable.

Table 1: Comparative Physical and Chemical Properties

PropertyThis compoundAnhydrous D-Glucose
Chemical Formula C₆H₁₂O₆·H₂OC₆H₁₂O₆
Molecular Weight 198.17 g/mol 180.16 g/mol
Appearance White, crystalline powderColorless crystals or white, crystalline powder
Water Content 7.5% - 9.5%[1][2]≤ 1.0%[1][3]
Melting Point ~83 °C (decomposes)~146 °C[2]
Specific Rotation +52.6° to +53.2°[2]+52.6° to +53.2°[2]

Table 2: Comparative Solubility

SolventThis compoundAnhydrous D-Glucose
Water Freely solubleFreely soluble
Ethanol Sparingly solubleVery slightly soluble[3]

Table 3: Comparative Impurity Limits (as per USP/Ph. Eur. Monographs)

ImpurityThis compound LimitAnhydrous D-Glucose Limit
Maltose and Isomaltose ≤ 0.4%[3]≤ 0.4%[3]
Maltotriose ≤ 0.2%[1][3]≤ 0.2%[1][3]
Fructose ≤ 0.15%[1][3]≤ 0.15%[1][3]
Total Impurities ≤ 0.5%[1][3]≤ 0.5%[1][3]
Chloride ≤ 0.018%[2]≤ 180 mg/kg[3]
Sulfate ≤ 0.025%[2]Not specified
Arsenic ≤ 1 ppm[2]≤ 1 mg/kg[3]
Lead Not specified≤ 0.1 mg/kg[3]
Heavy Metals ≤ 5 ppm[2]≤ 4 mg/kg[3]
Residue on Ignition ≤ 0.1%[2][3]≤ 0.1%[3]
Dextrin Passes test[1][2]Passes test[3]
Soluble Starch, Sulfites Passes test[2]Passes test[3]

Impact on Key Signaling Pathways

Glucose is a central molecule in cellular metabolism and signaling. The choice between its hydrated and anhydrous forms is generally not critical for the activation of these pathways in solution, as both will yield D-glucose. However, precise concentration calculations are paramount, and the difference in molecular weight must be accounted for.

Insulin (B600854) Signaling Pathway

The insulin signaling pathway is crucial for maintaining glucose homeostasis. The binding of insulin to its receptor triggers a cascade of phosphorylation events, ultimately leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates & inhibits GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle inhibits GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake

Caption: Insulin Signaling Pathway for Glucose Uptake.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, including glucose, to control protein synthesis and other anabolic processes.

mTOR_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP Increased ATP/AMP Ratio Glycolysis->ATP AMPK AMPK ATP->AMPK inhibits TSC TSC1/TSC2 Complex AMPK->TSC activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis

Caption: Glucose-Mediated mTORC1 Signaling Pathway.

Experimental Protocols

The choice between this compound and anhydrous D-glucose in experimental protocols often comes down to considerations of accuracy in concentration, hygroscopicity, and cost.

Preparation of Cell Culture Media

Objective: To prepare a sterile cell culture medium supplemented with a precise concentration of glucose.

Rationale for Choice: For standard cell culture, this compound is often used due to its lower cost and ready availability. However, for applications requiring highly precise glucose concentrations, such as metabolic studies, anhydrous D-glucose is preferred to avoid variability from the water content.

Methodology (using this compound):

  • Workflow:

    Cell_Culture_Media_Prep Start Start Weigh Weigh Dextrose Monohydrate Start->Weigh Dissolve Dissolve in Water Weigh->Dissolve Add_to_Medium Add to Basal Medium Dissolve->Add_to_Medium Adjust_pH Adjust pH Add_to_Medium->Adjust_pH Filter_Sterilize Filter Sterilize (0.22 µm) Adjust_pH->Filter_Sterilize Store Store at 4°C Filter_Sterilize->Store

    Caption: Workflow for Cell Culture Media Preparation.

  • Materials:

    • This compound (or anhydrous D-glucose)

    • Glucose-free basal medium (e.g., DMEM, RPMI-1640)

    • Sterile, deionized water

    • Sterile 0.22 µm filter unit

    • Sterile storage bottles

  • Procedure:

    • Calculate the required mass of this compound, accounting for the water of hydration. For example, to prepare a 1 L solution of 4.5 g/L glucose using this compound:

      • Mass of anhydrous glucose needed = 4.5 g

      • Mass of this compound needed = 4.5 g * (198.17 g/mol / 180.16 g/mol ) = 4.95 g

    • Accurately weigh the calculated amount of this compound.

    • Dissolve the powder in a small volume of sterile, deionized water.

    • Aseptically add the dissolved glucose solution to the glucose-free basal medium.

    • Add other supplements as required (e.g., L-glutamine, fetal bovine serum).

    • Adjust the pH of the medium to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

    • Bring the medium to the final volume with sterile, deionized water.

    • Sterilize the complete medium by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Store the prepared medium at 4°C, protected from light.

Preparation of a Standard Solution for a Glucose Assay

Objective: To prepare a highly accurate glucose standard solution for generating a standard curve in a colorimetric glucose assay.

Rationale for Choice: Anhydrous D-glucose is the preferred choice for preparing analytical standards due to its higher purity (in terms of water content) and the ability to more accurately determine the concentration of the resulting solution.

Methodology (using Anhydrous D-Glucose):

  • Workflow:

    Glucose_Standard_Prep Start Start Weigh Accurately Weigh Anhydrous D-Glucose Start->Weigh Dissolve Dissolve in Deionized Water Weigh->Dissolve Transfer Transfer to Volumetric Flask Dissolve->Transfer Dilute Dilute to Volume Transfer->Dilute Mix Mix Thoroughly Dilute->Mix End Stock Standard Ready Mix->End

    Caption: Workflow for Preparing a Glucose Standard Solution.

  • Materials:

    • Anhydrous D-glucose (analytical grade)

    • Deionized water

    • Class A volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount of anhydrous D-glucose (e.g., 100 mg) using an analytical balance.

    • Carefully transfer the weighed glucose to a beaker and dissolve it in a small amount of deionized water.

    • Quantitatively transfer the solution to a clean 100 mL Class A volumetric flask.

    • Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.

    • Bring the solution to the final volume with deionized water, ensuring the bottom of the meniscus is on the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. This will be your stock standard solution (e.g., 1 mg/mL).

    • Prepare a series of working standards by performing serial dilutions of the stock standard.

Use as an Excipient in a High-Shear Wet Granulation Tablet Formulation

Objective: To utilize dextrose as a diluent and binder in the formulation of tablets via high-shear wet granulation.

Rationale for Choice: this compound is often used in wet granulation processes. Its water of hydration can be lost upon drying, leading to the formation of the anhydrous form, which can impact the final properties of the granules and tablets. The choice between starting with the monohydrate or anhydrous form can affect the granulation process and the stability of the final product.

Methodology:

  • Workflow:

    Wet_Granulation_Workflow Start Start Blending Dry Blending of API and Excipients Start->Blending Granulation Wet Granulation with Binder Solution Blending->Granulation Drying Drying of Granules Granulation->Drying Milling Dry Milling of Granules Drying->Milling Lubrication Final Blending with Lubricant Milling->Lubrication Compression Tablet Compression Lubrication->Compression End Tablets Compression->End

    Caption: High-Shear Wet Granulation Workflow.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound or anhydrous D-glucose (as a diluent)

    • Binder (e.g., povidone)

    • Disintegrant (e.g., croscarmellose sodium)

    • Lubricant (e.g., magnesium stearate)

    • Purified water (as the granulation liquid)

  • Procedure:

    • Accurately weigh and blend the API, dextrose (either monohydrate or anhydrous), and a portion of the disintegrant in a high-shear granulator.

    • Prepare the binder solution by dissolving the binder in purified water.

    • While the powders are mixing at a set impeller speed, add the binder solution at a controlled rate to form wet granules.

    • Continue wet massing for a predetermined time to achieve the desired granule consistency.

    • Dry the wet granules in a fluid bed dryer or a drying oven to a target moisture content. Note: If starting with this compound, the drying process may convert it to the anhydrous form.

    • Mill the dried granules to achieve a uniform particle size distribution.

    • Blend the milled granules with the remaining disintegrant and the lubricant.

    • Compress the final blend into tablets using a tablet press.

    • Evaluate the tablets for properties such as hardness, friability, disintegration time, and dissolution.

Conclusion

The selection between this compound and anhydrous D-glucose is a critical decision in various laboratory and manufacturing settings. While this compound is a cost-effective and commonly used option, anhydrous D-glucose offers greater precision for applications where exact concentrations are paramount, such as in the preparation of analytical standards and in sensitive metabolic studies. For pharmaceutical formulations, the choice can influence manufacturing processes and the stability of the final product. A thorough understanding of the distinct properties of each form, as outlined in this guide, is essential for ensuring the accuracy, reproducibility, and quality of scientific research and drug development.

References

The Crossroads of Cellular Energy: An In-depth Technical Guide to Dextrose Metabolism in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways involving dextrose (D-glucose) in eukaryotic cells. Dextrose is the primary source of energy for most eukaryotic organisms and the central hub for numerous biosynthetic pathways. Understanding the intricate network of reactions that govern its breakdown and utilization is fundamental for research in cellular biology, disease pathogenesis, and the development of novel therapeutics. This document details the key pathways of dextrose metabolism, presents quantitative data for critical enzymatic reactions, outlines detailed experimental protocols for studying these processes, and provides visualizations of the interconnected signaling and metabolic workflows.

Core Metabolic Pathways of Dextrose

Upon entering the eukaryotic cell, dextrose is rapidly phosphorylated to glucose-6-phosphate (G6P), trapping it within the cytoplasm and priming it for one of several major metabolic fates. The primary pathways for G6P utilization are glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis. The end-product of glycolysis, pyruvate (B1213749), can be further metabolized through the tricarboxylic acid (TCA) cycle for complete oxidation and maximal energy extraction.

Glycolysis: The Universal Pathway for Glucose Oxidation

Glycolysis is a ten-step enzymatic pathway that occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate.[1][2] This process generates a net of two molecules of ATP and two molecules of NADH.[3] It serves as the initial stage of both aerobic and anaerobic respiration.[4]

The glycolytic pathway can be conceptually divided into two phases: an energy investment phase and an energy payoff phase.[1][3] The key regulatory enzymes in glycolysis are hexokinase, phosphofructokinase, and pyruvate kinase, which are subject to allosteric regulation by various metabolites, ensuring that the rate of glycolysis is tightly coupled to the cell's energetic needs.[1]

Glycolysis

Caption: The glycolytic pathway from glucose to pyruvate.

Pentose Phosphate Pathway: Anabolic and Redox-Balancing Shunt

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[5][6] Its primary functions are anabolic rather than catabolic, and it is divided into an oxidative and a non-oxidative phase.[7][8] The oxidative phase is responsible for generating NADPH, a key reductant in biosynthetic processes and in protecting the cell against oxidative stress.[6][9] The non-oxidative phase produces ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[5][9] The PPP is particularly active in tissues with high demands for nucleotide synthesis and in cells exposed to high levels of reactive oxygen species.[5][6]

PentosePhosphatePathway

Caption: The Pentose Phosphate Pathway and its connection to glycolysis.

Tricarboxylic Acid (TCA) Cycle: The Central Engine of Aerobic Metabolism

TCACycle

Caption: The Tricarboxylic Acid (TCA) Cycle.

Glycogen Synthesis: Storing Glucose for Future Needs

Glycogenesis is the process of synthesizing glycogen from glucose.[12] This pathway is primarily active in the liver and skeletal muscle in response to high blood glucose levels, such as after a meal. The process is initiated by the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose.[12] Glycogen synthase, the key regulatory enzyme, adds these UDP-glucose units to a growing glycogen chain.[13] Glycogen serves as a readily mobilizable storage form of glucose that can be broken down to maintain blood glucose homeostasis or to provide a rapid source of energy for muscle contraction.

GlycogenSynthesis

Caption: The pathway of glycogen synthesis.

Quantitative Data on Dextrose Metabolism

The following tables summarize key quantitative parameters for enzymes involved in dextrose metabolism. These values are essential for computational modeling of metabolic networks and for understanding the flux control at different steps of the pathways. Enzyme kinetics are typically described by the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2][6][14][15]

Table 1: Enzyme Kinetic Parameters for Glycolysis

EnzymeSubstrate(s)Km (µM)Vmax (units)ActivatorsInhibitors
Hexokinase Glucose10-100Variable-Glucose-6-Phosphate
ATP100-500
Phosphofructokinase-1 Fructose-6-Phosphate10-50VariableAMP, Fructose-2,6-bisphosphateATP, Citrate
ATP20-100
Pyruvate Kinase Phosphoenolpyruvate20-100VariableFructose-1,6-bisphosphateATP, Alanine
ADP200-600

Note: Km and Vmax values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 2: Enzyme Kinetic Parameters for the Pentose Phosphate Pathway

EnzymeSource OrganismSubstrate(s)Km (µM)Inhibitors
Glucose-6-Phosphate Dehydrogenase Krebs ascites cellsGlucose-6-Phosphate~4x higher than normal tissueNADPH
NADP+Acetyl-CoA
6-Phosphogluconate Dehydrogenase Candida utilis6-Phosphogluconate-NADPH, ATP-ribose
NADP+
Bass Liver6-Phosphogluconate26.66Phosphoenolpyruvate
NADP+0.88
Rat Small Intestine6-Phosphogluconate595 ± 213
NADP+53.03 ± 16.51

Data compiled from various sources.[9][16]

Table 3: Metabolic Flux Rates in Different Cell Types

PathwayCell TypeConditionFlux Rate (% of Glucose Uptake)
Pentose Phosphate Pathway E. coli-20%
Yeast-3%
Mammalian iBMK cells-2%
Glycolysis Cancer CellsAerobicHigh
TCA Cycle Cancer CellsAerobicOften reduced (Warburg effect)

Data from metabolic flux analysis studies.[17][18]

Experimental Protocols

A variety of experimental techniques are employed to study the different facets of dextrose metabolism. Below are detailed methodologies for key assays.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the rate of glucose transport into cells using a radiolabeled or non-radioactive glucose analog, 2-deoxyglucose (2-DG).[7][19][20][21] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and accumulates intracellularly.[7][19]

Materials:

  • Cultured cells in a multi-well plate

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG detection kit

  • Insulin (B600854) (for stimulated uptake)

  • Phloretin or cytochalasin B (inhibitors)

  • Lysis buffer

  • Scintillation counter or plate reader

Protocol:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash the cells twice with warm KRPH buffer.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-incubate the cells with or without insulin (e.g., 100 nM for 30 minutes) to assess insulin-stimulated glucose uptake.

  • Initiate glucose uptake by adding KRPH buffer containing 2-DG (and insulin if applicable). For negative controls, add an inhibitor like phloretin.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • For radioactive 2-DG, transfer the lysate to a scintillation vial and measure radioactivity.

  • For non-radioactive kits, follow the manufacturer's instructions for colorimetric or fluorometric detection of 2-DG-6-phosphate.

  • Normalize the glucose uptake to the protein concentration of each sample.

GlucoseUptakeWorkflow

Caption: Experimental workflow for a 2-deoxyglucose uptake assay.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[22][23]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)

  • Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.

  • Replace the cell culture medium with pre-warmed assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator for one hour.

  • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

SeahorseWorkflow

Caption: Workflow for a Seahorse XF Cell Mito Stress Test.

Lactate (B86563) Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of the rate of glycolysis.

Materials:

  • Cultured cells

  • Cell culture medium

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Plate cells at a known density and culture under desired experimental conditions.

  • At specified time points, collect a sample of the cell culture medium.

  • If the medium contains serum, it is advisable to use dialyzed serum to reduce background lactate levels.[24]

  • Centrifuge the collected medium to pellet any detached cells and collect the supernatant.[25]

  • Prepare lactate standards according to the assay kit instructions.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mixture from the assay kit to each well.[25]

  • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration in the samples based on the standard curve and normalize to cell number or protein concentration.

Glycogen Quantification Assay

This assay measures the amount of glycogen stored within cells or tissues.

Materials:

  • Cell or tissue samples

  • Homogenization buffer

  • Amyloglucosidase (to digest glycogen to glucose)

  • Glucose detection reagent

  • Glycogen standards

  • Microplate reader

Protocol:

  • Homogenize cell pellets or tissue samples in an appropriate buffer on ice.[26]

  • Boil the homogenates for 10 minutes to inactivate endogenous enzymes.[26]

  • Centrifuge to remove insoluble material and collect the supernatant.[26]

  • Prepare glycogen standards.

  • Add samples and standards to a 96-well plate.

  • Add amyloglucosidase to the sample wells to hydrolyze glycogen to glucose. For background glucose measurement, add buffer without the enzyme to a parallel set of sample wells.[27]

  • Incubate to allow for complete glycogen digestion.

  • Add the glucose detection reagent to all wells.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Read the absorbance or fluorescence on a microplate reader.

  • Subtract the background glucose reading from the total glucose reading for each sample to determine the amount of glucose derived from glycogen.

  • Calculate the glycogen concentration based on the standard curve and normalize to the initial sample weight or protein concentration.

Conclusion

The metabolic pathways of dextrose in eukaryotic cells represent a highly integrated and regulated network that is central to cellular life. A thorough understanding of glycolysis, the pentose phosphate pathway, the TCA cycle, and glycogen synthesis, along with the experimental tools to interrogate them, is indispensable for advancing our knowledge in basic and applied biological sciences. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to dissect the complexities of cellular metabolism and to identify novel therapeutic targets.

References

The Effect of Dextrose on Cellular Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextrose, a simple sugar and the naturally occurring form of glucose (D-glucose), serves as the principal source of energy for cellular processes in nearly all living organisms.[1][2][3] Its catabolism through a series of highly regulated metabolic pathways results in the generation of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[1] This technical guide provides an in-depth examination of the core mechanisms by which dextrose is converted into cellular energy, the intricate signaling pathways that regulate its uptake and metabolism, and the experimental protocols used to quantify these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cellular bioenergetics.

Section 1: Core Metabolic Pathways of Dextrose Catabolism

The breakdown of dextrose to generate ATP is a multi-stage process that begins in the cytoplasm and is completed within the mitochondria in eukaryotic cells. The primary pathways are glycolysis, the citric acid cycle, and oxidative phosphorylation.[2]

Glycolysis

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol, converting one molecule of glucose into two molecules of pyruvate (B1213749).[4][5][6] This process does not require oxygen and can be divided into two distinct phases.[7][8]

  • Energy Investment Phase: The first five steps of glycolysis prepare the glucose molecule for cleavage by consuming two molecules of ATP.[7][8] Key steps include the phosphorylation of glucose by hexokinase to trap it within the cell and the subsequent phosphorylation by phosphofructokinase-1 (PFK-1), which is a critical committed step in the pathway.[5][7]

  • Energy Payoff Phase: The remaining five steps generate a net of two ATP molecules and two molecules of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) per molecule of glucose.[7][8]

The overall net reaction for glycolysis is: Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O

Citric Acid Cycle (Krebs Cycle)

In the presence of oxygen, the pyruvate generated during glycolysis is transported into the mitochondrial matrix. Here, it is converted into acetyl-CoA, which then enters the citric acid cycle. This cycle is a series of eight reactions that completely oxidizes the acetyl group to carbon dioxide. For each molecule of glucose (which yields two molecules of acetyl-CoA), the cycle produces 6 NADH, 2 FADH₂ (flavin adenine dinucleotide), and 2 GTP (guanosine triphosphate, which is readily converted to ATP).[9]

Oxidative Phosphorylation

The final and most efficient stage of cellular respiration is oxidative phosphorylation, which occurs on the inner mitochondrial membrane. It consists of two coupled processes:

  • Electron Transport Chain (ETC): The high-energy electrons from NADH and FADH₂ generated in the previous stages are transferred through a series of protein complexes. This process releases energy, which is used to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.[1]

  • Chemiosmosis: The potential energy stored in the proton gradient is used by ATP synthase to drive the synthesis of a large amount of ATP from ADP and inorganic phosphate.[9]

This entire process is dependent on oxygen, which acts as the final electron acceptor.[10]

Section 2: Regulation of Dextrose Metabolism

The rate of dextrose metabolism is tightly controlled to match the cell's energy demands. This regulation occurs at the level of glucose entry into the cell and at key enzymatic steps within the metabolic pathways.

Insulin (B600854) Signaling and Glucose Uptake

In muscle and adipose tissues, the uptake of glucose is primarily mediated by the glucose transporter 4 (GLUT4) and is stimulated by insulin. The binding of insulin to its receptor on the cell surface triggers a complex signaling cascade.[11][12] A key pathway involves the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates protein kinase B (Akt).[13][14] Activated Akt promotes the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane, thereby increasing the rate of glucose uptake into the cell.[12][14]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glycolysis_Regulation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 PEP PEP F16BP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_neg ATP ATP_neg->F6P ATP_neg->PEP ATP_neg->p1 ATP_neg->p3 Citrate Citrate Citrate->F6P Citrate->p2 AMP AMP AMP->F6P AMP->p1 F26BP Fructose-2,6-BP F26BP->F6P F26BP->p2 F16BP_pos Fructose-1,6-BP F16BP_pos->PEP Feedforward Activation F16BP_pos->p3 Alanine Alanine Alanine->PEP Alanine->p4 ATP_Assay_Workflow start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture treat Treat Cells with Test Compounds culture->treat lyse Lyse Cells to Release Intracellular ATP treat->lyse reagent Add Luciferase/Luciferin Reagent lyse->reagent measure Measure Luminescence (Luminometer) reagent->measure quantify Quantify ATP using Standard Curve measure->quantify end End: Results quantify->end Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Cells in XF Microplate p2 Hydrate Sensor Cartridge & Prepare Assay Medium a1 Measure Basal OCR/ECAR p2->a1 a2 Inject 1: Oligomycin (Inhibits ATP Synthase) a1->a2 a3 Inject 2: FCCP (Uncouples Respiration) a2->a3 a4 Inject 3: Rotenone/Antimycin A (Inhibits Complex I/III) a3->a4 d1 Calculate Basal Respiration a4->d1 d2 Calculate ATP Production a4->d2 d3 Calculate Maximal Respiration a4->d3 d4 Calculate Spare Capacity a4->d4

References

Methodological & Application

Preparing Sterile Dextrose Monohydrate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of sterile dextrose monohydrate solutions intended for cell culture applications. Dextrose, a common natural sugar, is a critical energy source for the in vitro growth and maintenance of various cell lines.[1] Ensuring the sterility and quality of dextrose solutions is paramount to prevent contamination and ensure experimental reproducibility.[2][3][4]

Application Notes

Sterile dextrose solutions are primarily used as a supplement for cell culture media.[5] Many commercially available basal media formulations contain glucose, but supplementation may be necessary for specific cell lines with high energy demands or in fed-batch cultures to maintain optimal glucose levels.[5] Dextrose is involved in crucial cellular processes, including energy production (glycolysis), glycosylation of proteins and lipids, and the formation of structural glycans.

The quality of the water and reagents used in the preparation of these solutions directly impacts the health and behavior of the cultured cells.[6] It is essential to use high-quality, cell culture-grade water, free of contaminants like endotoxins, inorganic ions, and organic compounds.[6]

Quantitative Data Summary

For consistent and reproducible results, it is crucial to adhere to defined quantitative parameters during the preparation and storage of sterile dextrose solutions. The following table summarizes key data for commonly used concentrations.

Parameter20% (w/v) Dextrose Solution5% (w/v) Dextrose Solution
This compound (g/L) 200 g50 g
Cell Culture Grade Water Up to 1 LUp to 1 L
pH Range 6.0 - 7.0 (for a 10% solution)[1]~7.0 (adjust if necessary)
Sterilization Method Sterile Filtration (0.22 µm filter)[7]Sterile Filtration (0.22 µm filter)[7]
Storage Temperature 2°C to 8°C[5] or Room Temperature (20°C to 25°C)[8]2°C to 8°C or Room Temperature (20°C to 25°C)[8]
Beyond-Use Date (Refrigerated) Up to 14 days (based on sterility considerations)[9]Up to 14 days (based on sterility considerations)[9]
Appearance Clear, colorless solution[8]Clear, colorless solution[8]

Experimental Protocols

Protocol 1: Preparation of a 1 Liter 20% (w/v) Sterile this compound Solution

This protocol details the steps for preparing a 1-liter stock solution of 20% (w/v) this compound.

Materials:

  • D-Glucose Monohydrate (Dextrose), Cell Culture Tested

  • Cell Culture Grade Water (Pyrogen-free)

  • Sterile 1 L glass bottle or container

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • Calibrated weighing scale

  • Sterile 0.22 µm filter unit[7]

  • Sterile graduated cylinders or beakers

  • pH meter (optional, for verification)

  • Laminar flow hood or biological safety cabinet[4]

  • 70% ethanol (B145695) for disinfection[10][11]

Procedure:

  • Preparation of Workspace: Disinfect the laminar flow hood or biological safety cabinet with 70% ethanol.[10][11] Ensure all materials entering the sterile workspace are also thoroughly wiped down.

  • Weighing Dextrose: Using a calibrated scale, accurately weigh 200 g of D-glucose monohydrate powder. Use aseptic techniques, such as cleaning the container and balance with 70% ethanol before weighing.[10]

  • Dissolving Dextrose: In a sterile beaker or flask, add approximately 800 mL of cell culture grade water. Place the sterile magnetic stir bar in the container and place it on a magnetic stir plate. While stirring gently, slowly add the 200 g of this compound powder. Do not heat the water.[12]

  • Complete Dissolution: Continue stirring until the dextrose is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Once the dextrose is fully dissolved, transfer the solution to a 1 L sterile graduated cylinder and add cell culture grade water to bring the final volume to 1 L.

  • pH Measurement (Optional): If required, the pH of the solution can be checked. For a 10% dextrose solution, the expected pH is between 6.0 and 7.0.[1] Adjustments are typically not necessary if using high-quality reagents.

  • Sterile Filtration: Aseptically filter the dextrose solution through a sterile 0.22 µm filter into a sterile final storage bottle.[7] This step is critical for removing any potential microbial contamination.

  • Labeling and Storage: Label the sterile bottle with the solution name ("20% this compound"), preparation date, and initials of the preparer. Store the solution at either 2-8°C or a controlled room temperature (20-25°C).[5][8]

Quality Control

Robust quality control measures are essential to ensure the integrity of your cell cultures.[2][13][14]

  • Sterility Testing: A sample of the final filtered solution should be tested for bacterial and fungal contamination.[7][13] This can be done by inoculating a small volume of the dextrose solution into appropriate growth media and incubating for a specified period.

  • Endotoxin (B1171834) Testing: For sensitive cell culture applications, particularly in drug development, the final solution should be tested for endotoxin levels.[7]

  • Visual Inspection: Before each use, visually inspect the solution for any signs of contamination, such as cloudiness or discoloration.[8]

  • pH Verification: Periodically check the pH of the stock solution to ensure it remains within the acceptable range.

  • Cell Growth Performance: The ultimate quality control test is the performance of the solution in cell culture. Monitor cell morphology, growth rates, and viability after supplementing media with the prepared dextrose solution.[3]

Visualizations

Experimental Workflow for Sterile Dextrose Solution Preparation

G Workflow for Sterile Dextrose Solution Preparation A 1. Weigh Dextrose Monohydrate Powder B 2. Dissolve in Cell Culture Grade Water A->B C 3. Adjust to Final Volume B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Aseptically Dispense into Sterile Container D->E F 6. Quality Control (Sterility, Endotoxin) E->F G 7. Label and Store (2-8°C or Room Temp) F->G

Caption: A flowchart illustrating the key steps in preparing a sterile this compound solution for cell culture.

Signaling Pathway Placeholder

As this document focuses on a preparatory protocol, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a conceptual diagram illustrating the role of glucose in cellular energy metabolism is provided below.

G Simplified Role of Glucose in Cellular Energy Glucose Glucose (from Dextrose Solution) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP (Cellular Energy) TCA_Cycle->ATP

Caption: A simplified diagram showing the entry of glucose into the central energy-producing pathways of a cell.

References

Application Notes and Protocols for Dextrose Monohydrate Concentration in Microbial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dextrose monohydrate, a common form of glucose, as a primary carbon source in microbial growth media. Understanding and optimizing the concentration of dextrose is critical for achieving desired outcomes in various applications, from routine microbial cultivation to large-scale industrial fermentation for the production of recombinant proteins, biofuels, and other valuable metabolites.

The Role of Dextrose in Microbial Metabolism

Dextrose serves as a readily available source of carbon and energy for a wide range of microorganisms.[1] Its concentration in the growth medium directly influences cellular growth rates, biomass accumulation, and the metabolic pathways that are activated. At optimal concentrations, dextrose promotes robust microbial growth. However, excessively high concentrations can lead to substrate inhibition or the activation of overflow metabolism, resulting in the production of inhibitory byproducts such as organic acids. Conversely, insufficient dextrose levels can limit growth and product formation.

Optimizing Dextrose Concentration for Specific Applications

The ideal dextrose concentration is highly dependent on the specific microorganism, the desired product, and the cultivation strategy (batch, fed-batch, or continuous culture).

Bacterial Cultivation

For general bacterial growth, dextrose concentrations can vary significantly. In research settings, media like Luria-Bertani (LB) broth are often supplemented with dextrose to enhance cell density. For industrial applications, such as the production of enzymes or antibiotics, dextrose concentrations are carefully controlled to maximize product yield.[2]

Table 1: Effect of Dextrose (Glucose) Concentration on Bacillus subtilis Growth

Initial Glucose Concentration (g/L)Specific Growth Rate (h⁻¹)Doubling Time (min)Maximum Biomass (g/L)Reference
0---[3]
50.329126-[3]
100.273152.46.2[3]
15---[3]
10 (1.0%)0.799552.02-[4][5]
0.015 - 10Normal Growth Observed--[6][7]

Table 2: Effect of Dextrose (Glucose) Concentration on Lactobacillus Species and Lactic Acid Production

MicroorganismInitial Glucose (g/L)Maximum Lactic Acid (g/L)Reference
Lactobacillus sp.2011.5[8]
Lactiplantibacillus plantarum AC 11S>15Inhibition Observed[9]
Lactobacillus casei113 (from pineapple waste)102[10]
Yeast Fermentation

In yeast, particularly Saccharomyces cerevisiae, dextrose concentration is a key parameter in processes like ethanol (B145695) production for biofuels and beverages. High dextrose concentrations can lead to osmotic stress and the "Crabtree effect," where fermentation occurs even in the presence of oxygen.

Table 3: Effect of Dextrose (Glucose) Concentration on Saccharomyces cerevisiae Ethanol Production

Initial Dextrose/Glucose (%)Ethanol Concentration (g/L)Theoretical Ethanol Yield (%)Reference
2.5--[11]
5.0--[11]
1048.750.8[12]
18 (fed-batch with 4% additions)130.1100[12]
2 (from 20 g/L dextrose)8.43-[13]
Recombinant Protein Production

In systems like Escherichia coli and Pichia pastoris, dextrose concentration must be carefully managed to balance cell growth with the induction of recombinant protein expression. Often, an initial growth phase with sufficient dextrose is followed by an induction phase where dextrose levels may be controlled to prevent metabolic burden and enhance protein yield.

Table 4: Dextrose (Glucose) Concentrations for Recombinant Protein Production

Host OrganismApplicationRecommended Glucose ConcentrationNotesReference
Escherichia coliGeneral Fermentation<50% (w/v)Feeding can be controlled by DO, pH, or turbidity.[14]
Escherichia coliAutoinduction Media (e.g., 5052)0.05%Used in combination with glycerol (B35011) and lactose.[15]
Pichia pastorisRecombinant Protein ExpressionLow concentrations for de-repression of AOX1 promoterUsed to induce expression.[16]

Experimental Protocols

Protocol for Preparing a Defined Microbial Growth Medium with Varying Dextrose Concentrations

This protocol describes the preparation of a defined minimal medium for bacteria, which allows for precise control over the concentration of all components, including dextrose.

Materials:

  • Sterile, purified water

  • Stock solutions of basal salts (e.g., M9 salts)

  • Sterile, concentrated stock solution of this compound (e.g., 20% w/v)

  • Other necessary sterile supplements (e.g., amino acids, vitamins, trace metals)

  • Sterile flasks or tubes

  • Sterile pipettes and other labware

Procedure:

  • Calculate Required Volumes: Determine the final volume of media needed and calculate the volume of each stock solution required to achieve the desired final concentrations.[17]

  • Aseptic Assembly: In a sterile container, add the required volume of sterile, purified water.[18]

  • Add Basal Salts and Supplements: Aseptically add the calculated volumes of the basal salts and any other required supplements, except for the dextrose stock solution.[19]

  • Add Dextrose: Aseptically add the calculated volume of the sterile dextrose stock solution to achieve the desired final concentration. For a range of concentrations, prepare multiple flasks in parallel with varying amounts of the dextrose stock.[20]

  • Final Volume Adjustment: If necessary, add sterile, purified water to reach the final desired volume.

  • Mixing: Gently swirl the flask to ensure all components are thoroughly mixed.

  • pH Adjustment (if necessary): If the pH of the final medium needs to be adjusted, use sterile acidic or basic solutions.[19]

  • Sterilization: If components were not pre-sterilized, the final medium must be sterilized, typically by autoclaving. Heat-sensitive components like dextrose are often filter-sterilized and added after the rest of the medium has been autoclaved and cooled.[18]

Media_Preparation_Workflow cluster_prep Preparation cluster_assembly Aseptic Assembly Calculate Volumes Calculate Volumes Add Water Add Water Calculate Volumes->Add Water 1. Sterilize Components Sterilize Components Sterilize Components->Add Water Add Salts & Supplements Add Salts & Supplements Add Water->Add Salts & Supplements 2. Add Dextrose Add Dextrose Add Salts & Supplements->Add Dextrose 3. Adjust Volume Adjust Volume Add Dextrose->Adjust Volume 4. Mix Mix Adjust Volume->Mix 5. Final Medium Final Medium Mix->Final Medium 6. Final Sterile Medium

Workflow for preparing a defined microbial growth medium.
Protocol for Measuring Microbial Growth Curve

This protocol outlines the measurement of a microbial growth curve using optical density (OD) readings, a common method to monitor the increase in cell biomass.

Materials:

  • Microorganism culture

  • Prepared growth medium with the desired dextrose concentration

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

  • Sterile cuvettes or a microplate reader

Procedure:

  • Inoculation: Inoculate the sterile growth medium with a small volume of a fresh overnight culture of the microorganism. The initial OD at 600 nm (OD₆₀₀) should be low (e.g., 0.05-0.1).

  • Incubation: Incubate the culture at the optimal temperature and shaking speed for the specific microorganism.

  • Sampling: At regular time intervals (e.g., every 30-60 minutes), aseptically remove a small aliquot of the culture.

  • OD Measurement: Measure the OD₆₀₀ of the aliquot using a spectrophotometer. Use a sterile medium as a blank.

  • Data Recording: Record the time and the corresponding OD₆₀₀ value.

  • Continue Monitoring: Continue sampling and measuring the OD₆₀₀ until the culture reaches the stationary phase (i.e., the OD₆₀₀ value no longer increases).

  • Data Plotting: Plot the OD₆₀₀ (on a logarithmic scale) against time (on a linear scale) to generate the microbial growth curve. From this curve, the lag phase, exponential (log) phase, stationary phase, and death phase can be identified. The specific growth rate (µ) can be calculated from the slope of the linear portion of the curve during the exponential phase.

Growth_Curve_Protocol Inoculate Culture Inoculate Culture Incubate Incubate Inoculate Culture->Incubate Optimal Conditions Take Sample at Time (t) Take Sample at Time (t) Incubate->Take Sample at Time (t) Regular Intervals Measure OD600 Measure OD600 Take Sample at Time (t)->Measure OD600 Record Data (t, OD600) Record Data (t, OD600) Measure OD600->Record Data (t, OD600) Continue Incubation? Continue Incubation? Record Data (t, OD600)->Continue Incubation? Continue Incubation?->Take Sample at Time (t) Yes Plot Growth Curve Plot Growth Curve Continue Incubation?->Plot Growth Curve No (Stationary Phase) Analyze Growth Parameters Analyze Growth Parameters Plot Growth Curve->Analyze Growth Parameters

Experimental workflow for generating a microbial growth curve.
Protocol for Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of common metabolic byproducts like organic acids from a microbial culture supernatant.

Materials:

  • Microbial culture supernatant

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., UV or RI)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Organic acid standards

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[21]

  • Standard Preparation: Prepare a series of standard solutions of the organic acids of interest at known concentrations.[22]

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.[23][24]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the filtered culture supernatant samples.[21]

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Quantify the concentration of each organic acid in the samples by using the calibration curve generated from the standards.

Signaling Pathway: Carbon Catabolite Repression in E. coli

High concentrations of glucose trigger a signaling cascade known as carbon catabolite repression (CCR), which ensures that the bacteria preferentially metabolize glucose over other available carbon sources. This is a crucial consideration when designing media for mixed-sugar fermentation or for the expression of genes under the control of promoters regulated by CCR.

In E. coli, the phosphotransferase system (PTS) plays a central role in CCR. When glucose is abundant, the PTS protein EIIA is predominantly in its unphosphorylated state. Unphosphorylated EIIA inhibits the activity of adenylate cyclase, the enzyme that produces cyclic AMP (cAMP). Low levels of cAMP mean that the catabolite activator protein (CAP) is not activated, and therefore, transcription of operons for the metabolism of alternative sugars (e.g., the lac operon) is repressed.

Catabolite_Repression cluster_high_glucose High Glucose cluster_low_glucose Low Glucose High Glucose_in High Extracellular Glucose EIIA_dephospho EIIA (unphosphorylated) High Glucose_in->EIIA_dephospho Glucose Transport Adenylate Cyclase_inactive Adenylate Cyclase (Inactive) EIIA_dephospho->Adenylate Cyclase_inactive cAMP_low Low cAMP Adenylate Cyclase_inactive->cAMP_low CAP_inactive CAP (Inactive) cAMP_low->CAP_inactive Lac Operon_repressed Lac Operon Transcription Repressed CAP_inactive->Lac Operon_repressed Low Glucose_in Low Extracellular Glucose EIIA_phospho EIIA-P (phosphorylated) Low Glucose_in->EIIA_phospho No/Low Glucose Transport Adenylate Cyclase_active Adenylate Cyclase (Active) EIIA_phospho->Adenylate Cyclase_active cAMP_high High cAMP Adenylate Cyclase_active->cAMP_high CAP_active CAP-cAMP Complex (Active) cAMP_high->CAP_active Lac Operon_activated Lac Operon Transcription Activated CAP_active->Lac Operon_activated

Carbon catabolite repression signaling pathway in E. coli.

References

Application Notes and Protocols for the Preparation of Potato Dextrose Agar (PDA) using Dextrose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Potato Dextrose Agar (B569324) (PDA), a widely used basal medium for the cultivation, isolation, and enumeration of fungi, including yeasts and molds.[1][2][3] The inclusion of potato infusion provides essential nutrients that support the luxuriant growth of fungi, while dextrose serves as a carbohydrate source.[2][4] Agar is used as a solidifying agent.[4] This protocol is adaptable for various applications, including the screening of antifungal compounds and routine microbiological analysis.

Data Presentation

The composition of Potato Dextrose Agar is summarized in the table below. The quantities are provided for the preparation of 1 liter of the medium.

ComponentQuantity per 1 LiterPurpose
Potatoes (unpeeled)200 gNutrient source
Dextrose Monohydrate20 gCarbohydrate source
Agar15 - 20 gSolidifying agent
Distilled Water1 LSolvent
Final pH 5.6 ± 0.2 Optimal for fungal growth

Experimental Protocols

This section outlines the step-by-step methodology for preparing Potato Dextrose Agar.

Materials and Equipment
  • Fresh, unpeeled potatoes

  • This compound

  • Agar powder

  • Distilled water

  • Beakers or flasks

  • Heating plate with a magnetic stirrer

  • Cheesecloth or muslin

  • Autoclave

  • Sterile Petri dishes

  • pH meter (optional)

  • 10% Tartaric acid solution (optional, for pH adjustment)

Preparation of Potato Infusion
  • Thoroughly wash 200 g of unpeeled potatoes to remove any dirt.

  • Slice the potatoes into small pieces.[5]

  • Add the sliced potatoes to 1 liter of distilled water in a large beaker or pot.

  • Boil for 30 minutes, or until the potatoes are soft.[6][7]

  • Filter the boiled mixture through a double layer of cheesecloth or muslin to separate the potato infusion from the solid potato pieces.[6][7]

  • Collect the potato infusion in a clean flask or beaker.

Preparation of Potato Dextrose Agar
  • Measure the volume of the collected potato infusion and add distilled water if necessary to bring the final volume to 1 liter.

  • To the potato infusion, add 20 g of this compound and 15-20 g of agar powder.[8]

  • Gently heat the mixture on a heating plate with continuous stirring until all the components are completely dissolved.[2][9]

  • The final pH of the medium should be approximately 5.6 ± 0.2.[4][9][10] For specific applications requiring the inhibition of bacterial growth, the medium can be acidified to a pH of approximately 3.5 by adding a sterile 10% tartaric acid solution after autoclaving and cooling the medium to 45-50°C.[2][11] Note: Do not reheat the medium after the addition of acid, as it may hydrolyze the agar and prevent solidification.[2][9]

Sterilization and Pouring
  • Dispense the prepared medium into autoclavable bottles or flasks.

  • Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.[4][5]

  • After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath.

  • Aseptically pour the molten agar into sterile Petri dishes, ensuring a uniform thickness.

  • Allow the agar to solidify completely at room temperature.

  • Store the prepared PDA plates in a cool, dark place, preferably refrigerated, until use.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of Potato Dextrose Agar.

PDA_Preparation_Workflow cluster_prep Preparation cluster_sterilization Sterilization & Pouring start Start wash_potatoes Wash 200g of unpeeled potatoes start->wash_potatoes slice_potatoes Slice potatoes wash_potatoes->slice_potatoes boil_potatoes Boil in 1L of distilled water for 30 min slice_potatoes->boil_potatoes filter_infusion Filter through cheesecloth boil_potatoes->filter_infusion collect_infusion Collect potato infusion filter_infusion->collect_infusion adjust_volume Adjust volume to 1L collect_infusion->adjust_volume add_reagents Add 20g Dextrose & 15-20g Agar adjust_volume->add_reagents dissolve Heat and stir to dissolve add_reagents->dissolve autoclave Autoclave at 121°C for 15-20 min dissolve->autoclave cool_medium Cool to 45-50°C autoclave->cool_medium pour_plates Aseptically pour into Petri dishes cool_medium->pour_plates solidify Allow to solidify pour_plates->solidify store Store plates solidify->store end End store->end

Caption: Workflow for Potato Dextrose Agar Preparation.

References

Application Notes and Protocols: Dextrose Monohydrate as a Supplement in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextrose (glucose) is a critical component of mammalian cell culture media, serving as the primary source of carbon and energy for cellular growth, proliferation, and the production of biotherapeutics.[1][2] Dextrose monohydrate, a stable and commonly used form of D-glucose, is a key supplement for maintaining optimal cell culture performance.[3] The concentration of glucose in the culture medium can significantly impact cell metabolism, growth rates, viability, and the yield and quality of recombinant proteins, such as monoclonal antibodies.[2][4][5][6][7]

High glucose concentrations can lead to increased lactate (B86563) production, which can inhibit cell growth, while low concentrations can lead to nutrient starvation and reduced productivity.[1][8][7] Therefore, optimizing and maintaining the dextrose concentration is a crucial aspect of process development in biopharmaceutical production. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in mammalian cell culture.

This compound vs. Anhydrous Dextrose

Dextrose is available in two common forms: monohydrate and anhydrous. The primary difference lies in their chemical composition:

  • This compound (C₆H₁₂O₆·H₂O): Contains one molecule of water per molecule of glucose.[9][10]

  • Dextrose Anhydrous (C₆H₁₂O₆): Is pure glucose with no water of crystallization.[9][11]

This difference in water content is important when preparing stock solutions and media, as it affects the molecular weight. This compound is often used in cell culture for its high solubility and stability.[12][13]

Data Presentation: Impact of Glucose Concentration on CHO Cell Culture Performance

The following tables summarize the impact of varying glucose concentrations on key performance indicators in Chinese Hamster Ovary (CHO) cell cultures, a commonly used cell line for producing recombinant proteins.

Table 1: Effect of Initial Glucose Concentration on CHO Cell Growth and Metabolism

Initial Glucose Concentration (g/L)Maximum Viable Cell Density (x 10⁶ cells/mL)Specific Growth Rate (µ, per day)Lactate Production Rate (mM/cell/day)Reference
1.2Negligible GrowthNot ApplicableNot Reported[14]
2.4~2.5~0.04Decreased with concentration[14]
3.6~3.0~0.05-[14]
4.8~3.5~0.06Increased with concentration[14]

Table 2: Influence of Feed Glucose Concentration on Recombinant Protein Productivity in Chemostat Culture

Glucose Feed Concentration (mM)Specific rh-tPA Productivity (qp, µg/10⁶ cells/day) at Low Dilution Rate (37°C)Specific rh-tPA Productivity (qp, µg/10⁶ cells/day) at High Dilution Rate (37°C)Reference
20~14~11[4]
30~18~14[4]
40~22~15[4]

Table 3: General Guidelines for Glucose Concentration in Mammalian Cell Culture

ConditionGlucose Concentration RangePotential EffectsReferences
Glucose-Limited< 2 mMReduced intracellular ATP, lower specific productivity, deficient glycosylation.[4]
Standard20 - 30 mMAverage concentration for standard media.[4]
High Glucose> 40 mMReduced specific growth rate, increased lactate production, altered glycosylation.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 g/L)

Materials:

  • D-Glucose Monohydrate (Cell Culture Grade)

  • Cell Culture Grade Water

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Weigh out 100 g of D-glucose monohydrate.

  • In a sterile beaker or flask, add the this compound to approximately 800 mL of cell culture grade water.

  • Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.

  • Add cell culture grade water to bring the final volume to 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at room temperature.

Protocol 2: Monitoring Cell Growth and Viability using Trypan Blue Exclusion

Materials:

  • Cell culture suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer with coverslip[15][16]

  • Microscope

  • Micropipettes and sterile tips

Procedure:

  • Obtain a representative sample of the cell suspension from the culture vessel.

  • In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue stain (e.g., 50 µL of cell suspension and 50 µL of Trypan Blue).

  • Mix gently and incubate for 1-2 minutes at room temperature.

  • Carefully load 10 µL of the mixture into the counting chamber of the hemocytometer.[16]

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the large central grid of the hemocytometer.[15][16]

  • Calculate the cell concentration and viability using the following formulas:

    • Viable cells/mL = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10⁴

    • Total cells/mL = (Number of total cells counted / Number of squares counted) x Dilution factor x 10⁴

    • % Viability = (Number of viable cells / Number of total cells) x 100

Protocol 3: Fed-Batch Strategy for Glucose Supplementation

Objective: To maintain a target glucose concentration in a fed-batch culture to enhance cell growth and protein production.

Procedure:

  • Start the culture in a basal medium with a known initial glucose concentration.

  • On a regular basis (e.g., daily), take a sample of the culture supernatant.

  • Measure the glucose concentration in the supernatant using a calibrated glucose analyzer.

  • Based on the measured glucose concentration and the target concentration range, calculate the amount of sterile this compound stock solution to add to the bioreactor. A common strategy is to maintain glucose levels above a minimum threshold (e.g., 2-3 g/L).[1][17]

  • Add the calculated volume of the concentrated glucose feed to the bioreactor under sterile conditions.[18][19]

  • Continue this monitoring and feeding strategy throughout the culture duration.

Protocol 4: Metabolite Extraction from Cell Culture Supernatant for Glucose and Lactate Analysis

Materials:

  • Cell culture supernatant

  • Cold methanol (B129727) (-80°C)[20][21]

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Collect a sample of the cell culture and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer a known volume of the supernatant (e.g., 400 µL) to a new microcentrifuge tube.[20]

  • Add 4 volumes of cold methanol (-80°C) to the supernatant (e.g., 1400 µL of methanol for 400 µL of supernatant) to precipitate proteins.[20]

  • Vortex the mixture for 1 minute and then incubate at -20°C for 20 minutes.[21]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20][21]

  • Transfer the supernatant containing the metabolites to a new tube.[21]

  • Dry the metabolite extract using a vacuum concentrator.[20][21]

  • The dried extract can be stored at -80°C and later reconstituted for analysis by techniques such as LC-MS or enzymatic assays.[20][21]

Mandatory Visualizations

Glucose Metabolism in Mammalian Cells

The following diagram illustrates the central metabolic pathways of glucose in mammalian cells. Glucose is taken up by the cell and phosphorylated to glucose-6-phosphate. It then primarily enters glycolysis to produce pyruvate. Pyruvate can be converted to lactate under anaerobic conditions or enter the tricarboxylic acid (TCA) cycle in the mitochondria for further oxidation and energy production under aerobic conditions.[22][23]

Glucose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glucose_6_Phosphate Glucose-6-Phosphate Glucose->Glucose_6_Phosphate Hexokinase Pyruvate Pyruvate Glucose_6_Phosphate->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation

Caption: Overview of glucose metabolism pathways in mammalian cells.

Experimental Workflow for Optimizing Dextrose Supplementation

This workflow outlines the steps for systematically determining the optimal dextrose supplementation strategy for a specific mammalian cell line and process.

Experimental_Workflow Start Start Batch_Culture Perform Batch Culture (Varying Initial Glucose) Start->Batch_Culture Monitor_Growth Monitor Cell Density, Viability, and Metabolites Batch_Culture->Monitor_Growth Analyze_Data Analyze Data to Determine Optimal Glucose Range Monitor_Growth->Analyze_Data Fed_Batch_Design Design Fed-Batch Strategy Analyze_Data->Fed_Batch_Design Execute_Fed_Batch Execute Fed-Batch Culture Fed_Batch_Design->Execute_Fed_Batch Monitor_Performance Monitor Culture Performance and Product Titer Execute_Fed_Batch->Monitor_Performance Optimize Optimize Feeding Strategy Monitor_Performance->Optimize Optimize->Fed_Batch_Design Refine End End Optimize->End Finalize

Caption: Workflow for optimizing dextrose supplementation in cell culture.

Logical Relationship: Glucose Concentration and Cellular Outcomes

The diagram below illustrates the logical cause-and-effect relationships between glucose concentration and key cellular outcomes in mammalian cell culture.

Logical_Relationship cluster_outcomes Cellular Outcomes Glucose_Concentration Glucose Concentration Cell_Growth Cell Growth Glucose_Concentration->Cell_Growth Influences Cell_Viability Cell Viability Glucose_Concentration->Cell_Viability Affects Lactate_Production Lactate Production Glucose_Concentration->Lactate_Production Correlates with Product_Titer Product Titer Glucose_Concentration->Product_Titer Impacts Product_Quality Product Quality (e.g., Glycosylation) Glucose_Concentration->Product_Quality Modulates Lactate_Production->Cell_Growth Inhibits (at high levels)

Caption: Impact of glucose concentration on cellular outcomes.

References

Application Note: Accurate Molarity Calculations for Dextrose Monohydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dextrose, a form of D-glucose, is a fundamental component in numerous biological research and pharmaceutical applications, serving as a critical energy source in cell culture media and a key ingredient in intravenous solutions.[1] Dextrose is commercially available in two primary forms: anhydrous and monohydrate. The presence of a water molecule in dextrose monohydrate (C₆H₁₂O₆·H₂O) necessitates careful consideration during molarity calculations to ensure the precise concentration of prepared solutions.[2][3] This application note provides a detailed protocol for calculating the molarity of this compound solutions and preparing them accurately.

Data Presentation: Dextrose Properties

A clear understanding of the chemical properties of both anhydrous dextrose and this compound is crucial for accurate solution preparation. The following table summarizes the key quantitative data for both forms.

PropertyDextrose AnhydrousThis compound
Chemical Formula C₆H₁₂O₆C₆H₁₂O₆·H₂O
Molecular Weight ( g/mol ) 180.16[2]198.17[2][4][5]
Water Content by Mass 0%~9.1%

Note: The water of hydration in this compound is an integral part of its crystal structure and must be included when calculating its molecular weight.[6][7][8]

Experimental Protocol: Preparation of a 1M this compound Solution

This protocol outlines the steps to prepare 1 liter of a 1 Molar (1M) this compound solution.

Materials:

  • This compound (C₆H₁₂O₆·H₂O)

  • Deionized or distilled water

  • 1000 mL volumetric flask

  • Weighing boat

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 1M solution, you need 1 mole of the solute per liter of solution.

    • The molecular weight of this compound is 198.17 g/mol .

    • Therefore, for 1 liter of a 1M solution, you will need 198.17 grams of this compound.

  • Weigh the this compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 198.17 grams of this compound using a spatula.

  • Dissolve the this compound:

    • Add approximately 700-800 mL of deionized or distilled water to the 1000 mL volumetric flask.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • If using a magnetic stirrer, add the stir bar to the flask and place it on the stir plate. Stir until the this compound is completely dissolved. Alternatively, swirl the flask gently to dissolve the solid. Do not heat the water to facilitate dissolution.[9]

  • Bring the solution to the final volume:

    • Once the this compound is fully dissolved, carefully add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the 1000 mL calibration mark.

  • Homogenize the solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Storage:

    • Store the prepared solution at room temperature unless otherwise specified for your application.

Visualization of the Molarity Calculation Workflow

The following diagram illustrates the logical steps involved in calculating the mass of this compound required for a solution of a specific molarity.

G cluster_start Inputs cluster_constants Constant cluster_calculation Calculation Steps cluster_end Output DesiredMolarity Desired Molarity (M) CalcMoles Calculate Moles Needed (Molarity x Volume) DesiredMolarity->CalcMoles DesiredVolume Desired Volume (L) DesiredVolume->CalcMoles MW Molecular Weight of this compound (198.17 g/mol) CalcMass Calculate Mass Required (Moles x Molecular Weight) MW->CalcMass CalcMoles->CalcMass FinalMass Mass of this compound to Weigh (g) CalcMass->FinalMass

References

Application Notes and Protocols for Autoclaving Dextrose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed best practices, protocols, and technical information for the sterilization of dextrose (glucose) solutions via autoclaving. Proper sterilization techniques are critical to ensure the stability, purity, and safety of these solutions for various research, development, and pharmaceutical applications.

Introduction: The Challenges of Autoclaving Dextrose

Dextrose solutions are susceptible to degradation under the high-temperature and pressure conditions of autoclaving.[1][2][3][4] This degradation can manifest as a visible color change (yellowing or browning), a decrease in pH, and the formation of various glucose degradation products (GDPs).[2][5][6] The two primary chemical reactions responsible for this degradation are caramelization and the Maillard reaction.

  • Caramelization: The heat-induced breakdown of sugars in the absence of amino acids. This process can lead to the formation of brown-colored compounds.[7]

  • Maillard Reaction: A chemical reaction between the carbonyl group of reducing sugars (like dextrose) and the amino group of amino acids or proteins.[7][8] This reaction is significantly accelerated at the high temperatures of autoclaving and results in browning and the formation of complex byproducts, some of which may be inhibitory to cell growth.[7][9]

The presence of phosphates in the solution can also increase the rate of these degradation reactions.[9] Due to these challenges, filter sterilization using a 0.22 µm filter is often recommended as a safer alternative to autoclaving, especially when the precise concentration of dextrose is critical or when the solution contains amino acids.[1][2][10][11]

Best Practices for Autoclaving Dextrose Solutions

When autoclaving is the chosen method of sterilization, adherence to the following best practices can help minimize degradation and ensure the quality of the final solution.

  • Autoclave Separately: Whenever possible, autoclave dextrose solutions separately from other media components, especially those containing amino acids or phosphates, to prevent the Maillard reaction.[6][7][10]

  • pH Adjustment: Dextrose solutions are most stable at a slightly acidic pH, around 4.[12] Adjusting the pH to this range before autoclaving can help minimize degradation. Autoclaving itself tends to cause a decrease in the pH of the solution.[5]

  • Control Autoclave Parameters: The standard autoclaving cycle of 121°C for 15 minutes is a common starting point.[2][5][13] However, studies have shown that autoclaving at a higher temperature for a shorter duration may reduce the formation of certain degradation products.[14] It is crucial to validate the sterilization cycle to ensure a sterility assurance level (SAL) of 10⁻⁶ or less.[5]

  • Prompt Retrieval: Retrieve the dextrose solution from the autoclave promptly after the cycle is complete to avoid prolonged exposure to high temperatures, which can exacerbate caramelization.[7]

  • Concentration Considerations: While concentrations up to 40-50% (w/v) have been reportedly autoclaved without significant browning, lower concentrations are generally less prone to visible degradation.[15]

Quantitative Data on Dextrose Degradation

The following tables summarize the impact of autoclaving on the pH and the formation of glucose degradation products (GDPs) in dextrose solutions.

Table 1: Effect of Autoclaving Temperature on the pH of 10% (w/v) Dextrose Solution

Autoclaving Temperature (°C)pH (Mean ± SD)
Non-autoclaved4.976
1114.35 ± 0.02
1164.29 ± 0.02
1214.25 ± 0.02

Data adapted from a study on the heat sterilization of glucose solutions. The study noted a clear trend that with increasing temperature, the pH becomes more acidic.[5]

Table 2: Concentration of Selected Glucose Degradation Products (GDPs) in 10% (w/v) Dextrose Solution Autoclaved at Different Temperatures

Glucose Degradation ProductConcentration (µg/mL) at 111°CConcentration (µg/mL) at 116°CConcentration (µg/mL) at 121°C
Glyoxal (GO)0.091 ± 0.0070.098 ± 0.0060.101 ± 0.006
Methylglyoxal (MGO)0.117 ± 0.0120.106 ± 0.0100.098 ± 0.009
2-Keto-D-glucose (2-KDG)0.089 ± 0.0080.095 ± 0.0070.102 ± 0.007
3-Deoxyglucosone/3-Deoxygalactosone (3-DG/3-DGal)1.897 ± 0.1521.654 ± 0.1321.487 ± 0.119
5-Hydroxymethylfurfural (5-HMF)0.897 ± 0.0720.765 ± 0.0610.687 ± 0.055

Data adapted from a study quantifying GDPs formed during heat sterilization. The results indicate that the concentrations of some GDPs decrease with increasing temperature, while others increase.[5][16]

Experimental Protocols

Protocol for Autoclaving Dextrose Solution

This protocol outlines the standard procedure for sterilizing a dextrose solution by autoclaving.

Materials:

  • D-(+)-Glucose (Dextrose)

  • Deionized or distilled water

  • Autoclavable glass bottle with a vented cap

  • Stir plate and stir bar

  • pH meter and calibration buffers

  • Autoclave

Procedure:

  • Preparation of Solution:

    • Dissolve the desired amount of dextrose in approximately 80% of the final volume of deionized or distilled water in a sterile beaker.[1]

    • Use a stir plate and stir bar to facilitate dissolution.

    • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.[1]

  • pH Measurement and Adjustment (Optional but Recommended):

    • Measure the initial pH of the dextrose solution using a calibrated pH meter.

    • If necessary, adjust the pH to approximately 4.0 using a suitable acid or base.

  • Dispensing and Sealing:

    • Transfer the solution into a clean, autoclavable glass bottle.

    • Ensure the cap is vented or loosened to allow for pressure equalization during the autoclaving cycle and prevent the bottle from breaking.[13]

  • Autoclaving:

    • Place the bottle in the autoclave.

    • Run a standard liquid cycle at 121°C and 15 psi for 15-20 minutes for volumes up to 500 mL. For larger volumes (1-2 liters), extend the time to 30-40 minutes.[13] Use a slow exhaust or liquid cycle to prevent the solution from boiling over.[17]

  • Post-Autoclaving Handling:

    • Allow the autoclave to cool down and the pressure to return to a safe level before opening.

    • Wear appropriate personal protective equipment (heat-resistant gloves) when removing the hot bottle.[13]

    • Once cooled, tighten the cap and store the sterile dextrose solution at room temperature or as required for your application. For long-term storage, 4°C or -20°C is recommended.[1]

Protocol for pH Measurement of Dextrose Solutions

Materials:

  • pH meter with a temperature probe

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

  • Beakers

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard pH buffers that bracket the expected pH of the dextrose solution.

  • Sample Preparation: Cool the autoclaved dextrose solution to room temperature before measurement.[5]

  • Measurement:

    • Rinse the pH electrode with deionized water and gently blot it dry.

    • Immerse the electrode in the dextrose solution, ensuring the junction is fully submerged.

    • Allow the reading to stabilize before recording the pH value.

    • Rinse the electrode with deionized water after use.

Visualizations

Autoclaving_Workflow start Start: Prepare Dextrose Solution decision Is the solution mixed with 'heat-sensitive components (e.g., amino acids, phosphates)? start->decision filter_sterilize Filter Sterilize (0.22 µm filter) Recommended Method decision->filter_sterilize  Yes autoclave_prep Prepare for Autoclaving: - Use vented cap - Adjust pH to ~4.0 (optional) decision->autoclave_prep No   end_product Sterile Dextrose Solution filter_sterilize->end_product autoclave_cycle Autoclave: - Standard liquid cycle (121°C, 15 psi) - Adjust time based on volume autoclave_prep->autoclave_cycle post_autoclave Post-Autoclave Handling: - Slow exhaust/cooling - Aseptic storage autoclave_cycle->post_autoclave post_autoclave->end_product

Caption: Workflow for the sterilization of dextrose solutions.

Dextrose_Degradation_Pathways dextrose Dextrose (Glucose) heat High Temperature (Autoclaving) dextrose->heat maillard Maillard Reaction heat->maillard caramelization Caramelization heat->caramelization gdp Glucose Degradation Products (GDPs) (e.g., 5-HMF, Furfural) heat->gdp maillard_products Melanoidins (Brown Pigments) & Other Byproducts maillard->maillard_products caramelization_products Caramelans, Caramelens, Caramelins (Brown Pigments) caramelization->caramelization_products amino_acids Amino Acids / Proteins amino_acids->maillard

Caption: Simplified degradation pathways of dextrose during autoclaving.

References

Dextrose Monohydrate in Plant Tissue Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrose monohydrate, a readily metabolizable simple sugar, serves as a critical energy source in plant tissue culture media. While sucrose (B13894) is the most traditionally used carbohydrate, dextrose (D-glucose) offers distinct advantages in specific applications, influencing cellular processes from proliferation to differentiation. As plant-derived compounds are integral to drug discovery and development, optimizing in vitro culture conditions through the careful selection of a carbon source like this compound is paramount for enhancing biomass production and the synthesis of target secondary metabolites.

This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound in various plant tissue culture formulations.

Application Notes

The Role of this compound as a Carbon Source

Plant tissues cultured in vitro are often heterotrophic, lacking sufficient photosynthetic capability to produce their own energy.[1] Therefore, an external carbohydrate source is essential. This compound, being a monosaccharide, is directly taken up and utilized by plant cells, bypassing the need for enzymatic hydrolysis that sucrose requires.[2] This direct availability can be advantageous in several culture systems.

Key Applications:

  • Callus Proliferation: For applications requiring the rapid growth of undifferentiated cells, such as biomass production for secondary metabolite extraction, dextrose can be a superior carbon source. In some species, it has been shown to boost the production of growth hormones while minimizing stress signals, creating an optimal environment for cell division.[3]

  • Somatic Embryogenesis: The induction and development of somatic embryos is an energy-intensive process. Dextrose has been successfully used in somatic embryogenesis protocols for various plants, including roses, where it was found to be effective for both the induction and proliferation of somatic embryos.[4]

  • Rooting (Rhizogenesis): The formation of roots is a critical step in the micropropagation of many species. Dextrose has been shown to promote earlier and more prolific root formation in some plants, such as the stone pine, compared to sucrose.[5]

  • Alternative to Sucrose: In plant species that exhibit poor growth or browning on sucrose-based media, this compound can be a viable alternative.

Considerations for Use
  • Osmotic Potential: When substituting dextrose for sucrose, it is crucial to consider the difference in molecular weight. A solution of 3% dextrose will have a significantly higher molarity and therefore higher osmotic potential than a 3% sucrose solution.[3] This can impact water uptake and potentially induce stress. For direct comparisons, it is recommended to use equimolar concentrations.

  • Sterilization: Dextrose is more susceptible to degradation during autoclaving than sucrose, which can lead to the formation of potentially inhibitory compounds. For sensitive applications, filter sterilization of a concentrated dextrose solution and its addition to the autoclaved medium is recommended.[6]

  • Species-Specific Responses: The optimal carbohydrate source and concentration are highly dependent on the plant species and even the specific cultivar.[7] Preliminary studies to compare different carbon sources are always recommended when developing a new protocol.

Data Presentation: Comparative Effects of Dextrose and Other Carbon Sources

The following tables summarize quantitative data from various studies comparing the effects of dextrose (glucose) with other carbon sources on different aspects of in vitro plant culture.

Table 1: Effect of Carbon Source on Shoot Proliferation

Plant SpeciesExplantMediumCarbon Source (Concentration)Mean Number of Shoots per ExplantReference
Musa spp. (Banana)Shoot tipMSDextrose (30 g/L)4.2[8]
Sucrose (30 g/L)5.8[8]
Zea mays (Maize)Embryo½ MSDextrose (1.0%)10.2 ± 2.1 (cm shoot length)[9]
Sucrose (0.75%)12.0 ± 0.6 (cm shoot length)[9]
Cissampelos pareiraAxillary budMSDextrose (2%)3.26 ± 0.11[10]
Fructose (2%)6.4 ± 0.10[10]
Sucrose (2%)5.2 ± 0.15[10]

Table 2: Effect of Carbon Source on In Vitro Rooting

Plant SpeciesExplantMediumCarbon Source (Concentration)Rooting ResponseReference
Pinus pinea (Stone Pine)Microshoots-Glucose (0.117 M)Earlier and increased number of roots[5]
SucroseSlower root formation[5]
Musa spp. (Banana)Shoot tipRIMGlucose (30 g/L)Minimum days to root initiation[11]
Sucrose (30 g/L)Higher number of leaves per plantlet[11]

Table 3: Effect of Carbon Source on Somatic Embryogenesis

Plant SpeciesExplantMediumCarbon Source (Concentration)ResponseReference
Daucus carota (Carrot)Suspension cellsLiquidSucrose (2%)~1,556 embryos/flask[8][12]
Glucose (3%)~87 embryos/flask[8][12]
Rosa hybrida 'Carola'Leaf-derived calliMSGlucose (30 g/L)13.33% somatic embryo induction[4]
Ananas comosus (Pineapple)Leaf baseMS + Gamborg B5 vitaminsGlucose106.1 mg fresh weight of callus
Sucrose101.07 mg fresh weight of callus

Experimental Protocols

Protocol 1: Preparation of a Dextrose-Containing Plant Tissue Culture Medium (e.g., Modified MS Medium)

This protocol describes the preparation of 1 liter of Murashige and Skoog (MS) medium supplemented with this compound.

Materials:

  • Murashige and Skoog Basal Salt Mixture

  • This compound

  • Myo-inositol

  • Vitamins (e.g., Nicotinic acid, Pyridoxine-HCl, Thiamine-HCl)

  • Amino acids (e.g., Glycine)

  • Plant Growth Regulators (as required by the specific protocol)

  • Gelling agent (e.g., Agar)

  • Distilled or deionized water

  • 1M HCl and 1M NaOH for pH adjustment

  • Beakers, graduated cylinders, magnetic stirrer, and stir bar

  • pH meter

  • Autoclave

  • Sterile culture vessels

Procedure:

  • To a 2L beaker, add approximately 800 mL of distilled water.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • While stirring, add the MS basal salt mixture and allow it to dissolve completely.

  • Add other organic supplements such as myo-inositol, vitamins, and amino acids from stock solutions.

  • Add the desired amount of this compound (e.g., 20-30 g) and stir until fully dissolved.

  • Add the required plant growth regulators from stock solutions.

  • Adjust the final volume to 1 liter with distilled water.

  • Calibrate the pH meter and adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1M NaOH or 1M HCl.

  • Add the gelling agent (e.g., 8 g/L agar) and heat the medium while stirring until the agar (B569324) is completely dissolved.

  • Dispense the molten medium into culture vessels.

  • Seal the vessels and sterilize by autoclaving at 121°C and 1.05 kg/cm ² (15 psi) for 15-20 minutes.

  • Allow the medium to cool and solidify in a sterile environment.

Protocol 2: Experiment to Compare the Effects of Different Carbon Sources on In Vitro Shoot Proliferation

This protocol outlines a general methodology to evaluate the efficacy of this compound against other carbon sources for a specific plant species.

Experimental Design:

  • Plant Material: Uniform and healthy explants (e.g., shoot tips, nodal segments) from an established in vitro culture.

  • Basal Medium: A standard medium known to be suitable for the plant species (e.g., MS, Gamborg's B5, WPM).

  • Treatments: The basal medium supplemented with different carbon sources at equimolar concentrations. For example:

    • Control: 30 g/L Sucrose

    • Treatment 1: Dextrose (equivalent molarity to 30 g/L sucrose)

    • Treatment 2: Fructose (equivalent molarity to 30 g/L sucrose)

    • Treatment 3: Maltose (equivalent molarity to 30 g/L sucrose)

  • Replication: A sufficient number of replicates for each treatment (e.g., 10-20 explants per treatment).

  • Culture Conditions: Maintain all cultures under the same controlled environmental conditions (temperature, photoperiod, light intensity).

Procedure:

  • Prepare the basal medium and divide it into aliquots for each treatment group.

  • Add the respective carbon source to each aliquot and prepare the final media as described in Protocol 1.

  • In a laminar flow hood, inoculate one explant per culture vessel.

  • Incubate the cultures for a defined period (e.g., 4-6 weeks).

  • Data Collection: At the end of the culture period, record the following parameters for each explant:

    • Number of new shoots formed

    • Length of the longest shoot (cm)

    • Fresh weight of the proliferated shoots (g)

    • Qualitative observations (e.g., shoot vigor, leaf color, presence of callus).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.

Visualizations: Signaling Pathways and Workflows

Glucose Signaling in Plant Cells

Dextrose (glucose) not only provides energy but also acts as a signaling molecule that influences plant growth and development. A key pathway involves the Target of Rapamycin (TOR) kinase, a central regulator of cell growth.

Glucose_Signaling_Pathway Glucose Glucose (Dextrose) Glycolysis Glycolysis & Mitochondrial Respiration Glucose->Glycolysis Metabolized Energy_Metabolites Energy & Metabolites (e.g., ATP) Glycolysis->Energy_Metabolites TOR_Kinase TOR Kinase (Target of Rapamycin) Energy_Metabolites->TOR_Kinase Activates E2Fa E2Fa Transcription Factor TOR_Kinase->E2Fa Phosphorylates & Activates S_Phase_Genes S-Phase Gene Transcription E2Fa->S_Phase_Genes Promotes Cell_Cycle_Progression Cell Cycle Progression & Proliferation S_Phase_Genes->Cell_Cycle_Progression

Caption: Glucose-TOR signaling pathway in plant cells.

Experimental Workflow for Carbon Source Optimization

A systematic approach is necessary to determine the optimal carbon source for a specific plant tissue culture application. The following workflow illustrates the key steps.

Carbon_Source_Optimization_Workflow Start Define Objective (e.g., Shoot Proliferation) Select_Sugars Select Carbon Sources (Dextrose, Sucrose, Fructose, etc.) Start->Select_Sugars Select_Concentrations Determine Equimolar Concentrations Select_Sugars->Select_Concentrations Prepare_Media Prepare Media with Different Treatments Select_Concentrations->Prepare_Media Inoculate Inoculate Explants Prepare_Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Collect_Data Collect Quantitative Data (e.g., Shoot number, length) Incubate->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data Select_Optimal Select Optimal Carbon Source Analyze_Data->Select_Optimal

Caption: Workflow for optimizing carbon source in plant tissue culture.

References

Application of Dextrose Monohydrate in Antibiotic Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrose monohydrate, a readily metabolizable simple sugar, serves as a primary carbon and energy source in numerous microbial fermentation processes, including the industrial production of antibiotics.[1][2][3] Its high purity, consistency, and cost-effectiveness make it a preferred carbohydrate for cultivating antibiotic-producing microorganisms such as Penicillium chrysogenum and Streptomyces griseus.[2] The concentration and feeding strategy of this compound are critical parameters that significantly influence biomass production, antibiotic yield, and the overall efficiency of the fermentation process.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in antibiotic production.

Application Notes

Role of this compound as a Carbon Source

This compound is the fundamental monomer of starch-based products and serves as a direct carbon source for microbial growth and metabolism.[6] In antibiotic fermentation, it provides the necessary energy for cellular processes and the carbon skeletons for the biosynthesis of both primary and secondary metabolites, including the antibiotic molecules themselves.[1][2] Its rapid metabolism can lead to high cell densities, a crucial factor for achieving high product titers.[4]

Carbon Catabolite Repression (CCR)

A critical consideration when using this compound is the phenomenon of Carbon Catabolite Repression (CCR).[3][7] In many antibiotic-producing microorganisms, high concentrations of readily metabolizable sugars like glucose can repress the expression of genes involved in the synthesis of secondary metabolites, such as antibiotics.[3][7] This is a regulatory mechanism that prioritizes rapid growth (primary metabolism) over the production of specialized compounds. Therefore, maintaining an optimal concentration of dextrose is crucial to balance robust microbial growth with efficient antibiotic production. Fed-batch fermentation is a common strategy to overcome CCR, where dextrose is fed at a controlled rate to maintain a low but sufficient concentration in the fermentation broth.[]

Optimizing this compound Concentration

The optimal concentration of this compound varies depending on the specific microorganism, the antibiotic being produced, and the fermentation strategy (batch vs. fed-batch). Insufficient dextrose can limit biomass and antibiotic production, while excessive concentrations can trigger CCR and lead to the formation of inhibitory byproducts.[5] Optimization studies are essential to determine the ideal dextrose concentration and feeding profile for maximizing antibiotic yield.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of dextrose/glucose concentration on antibiotic production.

Table 1: Effect of Initial Glucose Concentration on Oxytetracycline (B609801) (OTC) Production by Streptomyces rimosus

Initial Glucose Concentration (g/L)Maximum Biomass (g/L)Maximum OTC Concentration (mg/L)
103.8 ± 0.03350 ± 5.5
154.5 ± 0.05480 ± 7.78
205.1 ± 0.04420 ± 6.3
255.4 ± 0.06380 ± 4.9
305.6 ± 0.049310 ± 3.2

(Data adapted from a study on oxytetracycline production)[5]

Table 2: Effect of Glucose Concentration on Natamycin (B549155) Production by Streptomyces natalensis

Glucose Concentration (g/L)Maximum Natamycin Production (g/L)Average Production Rate (g/L/h)
100.35 ± 0.040.011
201.58 ± 0.0320.020
30--0.0012
40--0.0004
50--0.0007

(Data adapted from a study on natamycin production, demonstrating the inhibitory effect of high glucose concentrations)[9]

Table 3: Comparison of Carbon Sources for Penicillin Production by Penicillium chrysogenum

Carbon Source (2 g/200mL)Zone of Inhibition (mm)
Dextrose18
Maltose22
Lactose15

(Data adapted from a comparative study on penicillin production)[10]

Experimental Protocols

Protocol 1: Batch Fermentation for Penicillin Production using this compound

This protocol outlines a basic batch fermentation process for producing penicillin using Penicillium chrysogenum.

1. Media Preparation (per liter):

  • This compound: 20 g

  • Corn Steep Liquor: 35 g

  • Phenylacetic Acid: 2.5 g (precursor)

  • KH₂PO₄: 3 g

  • NaNO₃: 3 g

  • MgSO₄·7H₂O: 0.25 g

  • CaCO₃: 5 g

  • Distilled Water: to 1 L

  • Adjust pH to 6.5 before sterilization.

2. Inoculum Preparation:

  • Prepare a seed culture of P. chrysogenum in a suitable seed medium.

  • Incubate at 25-28°C on a rotary shaker (150-200 rpm) for 48-72 hours.

3. Fermentation:

  • Sterilize the fermentation medium in a bioreactor or flask.

  • Inoculate the sterile medium with 5-10% (v/v) of the seed culture.

  • Incubate at 25-28°C with agitation (e.g., 200 rpm) and aeration for 7-10 days.

  • Monitor pH, dissolved oxygen, and glucose concentration throughout the fermentation.

4. Penicillin Quantification (HPLC Method):

  • Withdraw a sample of the fermentation broth and centrifuge to remove mycelia.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[10][11]

  • Use a suitable mobile phase (e.g., a mixture of methanol (B129727) and phosphate (B84403) buffer) and detect penicillin G at a specific wavelength (e.g., 254 nm).[10]

  • Quantify the penicillin concentration by comparing the peak area with a standard curve of known penicillin G concentrations.

Protocol 2: Fed-Batch Fermentation for Streptomycin (B1217042) Production using this compound

This protocol describes a fed-batch strategy to enhance streptomycin production by Streptomyces griseus, mitigating carbon catabolite repression.

1. Initial Batch Medium Preparation (per liter):

  • This compound: 10 g

  • Soybean Meal: 20 g

  • (NH₄)₂SO₄: 5 g

  • K₂HPO₄: 1 g

  • NaCl: 2.5 g

  • CaCO₃: 2 g

  • Trace element solution: 1 mL

  • Distilled Water: to 1 L

  • Adjust pH to 7.0-7.2 before sterilization.

2. Feed Medium Preparation (per liter):

  • This compound: 200 g

  • Dissolve in distilled water to 1 L and sterilize separately.

3. Inoculum Preparation:

  • Grow a seed culture of S. griseus in a suitable seed medium at 28-30°C on a rotary shaker (200-250 rpm) for 48 hours.

4. Fed-Batch Fermentation:

  • Inoculate the sterile initial batch medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28-30°C with agitation and aeration.

  • After the initial glucose is depleted (typically after 24-48 hours, monitored by glucose sensing), start feeding the sterile this compound solution at a controlled rate to maintain a low glucose concentration in the broth (e.g., 1-5 g/L).

  • Continue fermentation for 7-10 days.

5. Streptomycin Quantification (Bioassay):

  • Harvest the fermentation broth and clarify by centrifugation and filtration.

  • Perform a bioassay using a susceptible test organism (e.g., Bacillus subtilis).

  • Prepare serial dilutions of the clarified broth and a streptomycin standard.

  • Apply the dilutions to wells or discs on an agar (B569324) plate seeded with the test organism.

  • Incubate the plates and measure the diameter of the zones of inhibition.

  • Determine the streptomycin concentration in the broth by comparing the zone diameters with the standard curve.[12]

Mandatory Visualization

Carbon Catabolite Repression (CCR) Signaling Pathway in Streptomyces

The following diagram illustrates the simplified signaling pathway of carbon catabolite repression in Streptomyces, where high glucose levels lead to the repression of antibiotic production.

CCR_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Glucose_ext Dextrose (High Concentration) Glucose_int Intracellular Glucose Glucose_ext->Glucose_int Transport GlkA Glucose Kinase (GlkA) Glucose_int->GlkA G6P Glucose-6-Phosphate GlkA->G6P Phosphorylation Antibiotic_synthesis_genes Antibiotic Synthesis Genes GlkA->Antibiotic_synthesis_genes Repression Antibiotic Antibiotic Production Antibiotic_synthesis_genes->Antibiotic Expression

Caption: Carbon catabolite repression pathway in Streptomyces.

Experimental Workflow for Antibiotic Production and Quantification

This diagram outlines the general workflow for antibiotic production using this compound, from media preparation to final product analysis.

Experimental_Workflow A 1. Media Preparation (with this compound) B 2. Sterilization A->B D 4. Fermentation (Batch or Fed-Batch) B->D C 3. Inoculum Preparation C->D E 5. Broth Harvesting D->E F 6. Cell Separation (Centrifugation/Filtration) E->F G 7. Clarified Broth F->G H 8. Antibiotic Quantification (e.g., HPLC, Bioassay) G->H I 9. Data Analysis H->I Dextrose_Optimization Start Low_Dextrose Low Dextrose Concentration Start->Low_Dextrose Optimal_Dextrose Optimal Dextrose Concentration Start->Optimal_Dextrose High_Dextrose High Dextrose Concentration Start->High_Dextrose Limited_Growth Limited Biomass & Antibiotic Yield Low_Dextrose->Limited_Growth Max_Yield Maximum Antibiotic Yield Optimal_Dextrose->Max_Yield CCR Carbon Catabolite Repression High_Dextrose->CCR Reduced_Yield Reduced Antibiotic Yield CCR->Reduced_Yield

References

Application Notes and Protocols for Fed-Batch Culture Strategies Using Dextrose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fed-batch culture is a widely adopted strategy in the biopharmaceutical industry to achieve high cell densities and increase the yield of recombinant proteins and other biologics. This technique involves the controlled addition of a concentrated nutrient feed to the culture, which prevents nutrient depletion and the accumulation of toxic byproducts, thereby extending the productive lifespan of the cells. Dextrose monohydrate, a common and cost-effective carbon source, is a key component of many fed-batch feeding strategies.

These application notes provide detailed protocols and quantitative data for implementing fed-batch culture strategies using this compound, with a primary focus on Chinese Hamster Ovary (CHO) cells, a common host for therapeutic protein production. The information is intended to guide researchers and process development scientists in designing and executing robust high-density cell culture processes.

Key Principles of Fed-Batch Culture with this compound

The core principle of a dextrose-based fed-batch strategy is to maintain a controlled concentration of glucose in the bioreactor. While glucose is essential for cell growth and energy, high concentrations can lead to overflow metabolism, resulting in the production of lactate (B86563), which can inhibit cell growth and productivity.[1][2] Conversely, complete depletion of glucose can lead to cell starvation and apoptosis. Therefore, the feeding strategy is designed to supply dextrose at a rate that matches the cells' consumption rate, maintaining optimal metabolic conditions.

This compound vs. Anhydrous Dextrose:

It is crucial to distinguish between this compound (C₆H₁₂O₆·H₂O) and anhydrous dextrose (C₆H₁₂O₆) when preparing feed solutions. This compound contains one molecule of water for each molecule of dextrose, giving it a molecular weight of 198.17 g/mol , compared to 180.16 g/mol for anhydrous dextrose.[3][4] This difference must be accounted for to ensure the accurate concentration of glucose in the feed medium. This compound is often used in food and pharmaceutical applications and is readily available for cell culture purposes.[5][6]

Quantitative Data from Fed-Batch Culture Studies

Table 1: Performance of a GS-CHO Cell Line in Batch vs. Fed-Batch Culture

Culture ModePeak Viable Cell Density (x 10⁶ cells/mL)Final Antibody Titer (mg/L)Culture Duration (days)
Batch Culture~4.047~7
Fed-Batch Culture9.42079.5

Data summarized from a study on GS-CHO cells where the fed-batch strategy was based on maintaining glucose levels between 5 and 15 mmol/L.[7]

Table 2: Comparison of Different Feeding Strategies on a MAb-producing CHO Cell Line

Feeding StrategyPeak Viable Cell Density (x 10⁶ cells/mL)Final MAb Titer (g/L)Peak Lactate (g/L)
Feed Mix A11-12~2.5>4.0
Feed Mix B11-12~3.0~2.5
Feed Mix C11-12~3.5~1.5

Data from a study comparing different feed compositions in a fed-batch process with a CHO-S cell line. Feeding was initiated on day 3 with a target glucose concentration of 6-7 g/L.[8]

Table 3: High-Density Fed-Batch Culture Performance of a CHOZN® Cell Line

Culture ScalePeak Viable Cell Density (x 10⁶ cells/mL)Volumetric Productivity (g/L)Culture Duration (days)
50L Single-Use Bioreactor>27>4.513

This study utilized a mixed feed strategy with a CHOZN® cell line, demonstrating high volumetric productivity in a 50L single-use bioreactor.

Experimental Protocols

This section provides detailed, step-by-step protocols for a generic fed-batch process using this compound as a key component of the feed.

Protocol 1: Preparation of a Concentrated this compound Feed Solution

This protocol describes the preparation of a 400 g/L this compound feed solution.

Materials:

  • D-Glucose Monohydrate (this compound), Cell Culture Grade

  • Cell Culture Grade Water (e.g., WFI or equivalent)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Calculation: To prepare 1 L of a 400 g/L this compound solution, you will need 400 g of this compound powder.

  • Dissolution: In a sterile container, add approximately 700 mL of cell culture grade water.

  • While stirring gently with a sterile magnetic stir bar, slowly add the 400 g of this compound powder to the water.[9]

  • Continue stirring until the powder is completely dissolved. The solution may require gentle warming (not exceeding 60°C) to facilitate dissolution.

  • Volume Adjustment: Once the powder is fully dissolved, add cell culture grade water to bring the final volume to 1 L.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile this compound solution at 2-8°C.

Protocol 2: Generic Fed-Batch Culture of CHO Cells in a 2L Bioreactor

This protocol outlines a typical fed-batch process for a monoclonal antibody-producing CHO cell line.

Materials and Equipment:

  • CHO cell line adapted to suspension culture in a chemically defined medium

  • Chemically defined basal medium (e.g., CD CHO, EX-CELL® Advanced CHO)

  • Concentrated feed medium (can be a commercial formulation or a custom blend containing amino acids, vitamins, and other nutrients, often supplemented with a separate dextrose feed)

  • 400 g/L sterile this compound solution (from Protocol 1)

  • 2L stirred-tank bioreactor with controllers for pH, dissolved oxygen (DO), and temperature

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate, etc.)

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_culture Culture Phase prep_media Prepare Basal and Feed Media sterilize_br Sterilize Bioreactor prep_media->sterilize_br prep_dextrose Prepare this compound Solution fed_batch_phase Fed-Batch Phase (Day 3 onwards) prep_dextrose->fed_batch_phase inoculate Inoculate Bioreactor sterilize_br->inoculate batch_phase Batch Phase (Days 0-3) inoculate->batch_phase batch_phase->fed_batch_phase monitoring Daily Monitoring fed_batch_phase->monitoring harvest Harvest monitoring->harvest

Caption: Experimental workflow for a fed-batch culture process.

Procedure:

  • Bioreactor Setup and Sterilization:

    • Assemble and calibrate the 2L bioreactor according to the manufacturer's instructions.

    • Add the initial working volume of the basal medium (typically 1.0 - 1.2 L).

    • Sterilize the bioreactor and medium via autoclaving or steam-in-place.

  • Inoculation (Day 0):

    • Aseptically transfer a seed culture of CHO cells to the bioreactor to achieve an initial viable cell density of 0.3-0.5 x 10⁶ cells/mL.

    • Set the initial culture parameters:

      • Temperature: 37°C

      • pH: 7.0 (controlled with CO₂ and a base solution like sodium bicarbonate or sodium carbonate)

      • Dissolved Oxygen (DO): 40-50% (controlled by sparging with air and/or oxygen)

      • Agitation: 80-120 rpm (ensure adequate mixing without excessive shear stress)

  • Batch Phase (Days 0-3):

    • Allow the cells to grow in batch mode until the viable cell density reaches approximately 2-4 x 10⁶ cells/mL.

    • Monitor cell density, viability, pH, DO, and key metabolite concentrations (glucose, lactate) daily.

  • Fed-Batch Phase (Day 3 onwards):

    • Feeding Strategy: A common strategy is to maintain the glucose concentration in the range of 2-6 g/L.[8]

    • Daily Procedure:

      • Take a daily sample for analysis.

      • Measure the glucose concentration.

      • Calculate the volume of the concentrated feed medium and the this compound solution needed. The feed medium is typically added as a bolus or a continuous drip to replenish a broad range of nutrients. The dextrose solution is used to precisely control the glucose level.

      • For a bolus feeding strategy, add a pre-determined percentage of the initial culture volume as the concentrated feed medium daily (e.g., 2-4% of the initial volume).

      • Based on the glucose measurement, calculate and add the required volume of the 400 g/L this compound solution to bring the glucose concentration back to the target range.

      • Adjust pH and DO setpoints if a temperature or pH shift strategy is being employed to enhance productivity during the stationary phase.

  • Monitoring:

    • Continue daily monitoring of viable cell density, viability, glucose, lactate, and product titer.

    • Monitor osmolality, as the addition of concentrated feeds can cause it to rise, which can impact cell growth.[10]

  • Harvest:

    • The culture is typically harvested when the cell viability drops below a certain threshold (e.g., 60-70%).

    • Separate the cells from the culture supernatant, which contains the recombinant product, by centrifugation or depth filtration.

Signaling Pathways Influenced by Dextrose Feeding Strategies

The concentration of glucose in the culture medium has a profound impact on cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

Glycolysis and TCA Cycle

G cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P Pyruvate (B1213749) Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate High Glucose (Overflow Metabolism) AcetylCoA AcetylCoA Pyruvate->AcetylCoA Low Glucose (Efficient Metabolism) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Simplified overview of glucose metabolism in mammalian cells.

High glucose concentrations can lead to a high rate of glycolysis, resulting in the conversion of pyruvate to lactate even in the presence of sufficient oxygen (the Warburg effect).[2][11] A controlled feeding strategy aims to limit the glucose supply to a rate that can be efficiently channeled into the TCA cycle for maximal energy production (ATP), thus minimizing lactate accumulation.[3][12]

mTOR and PI3K/Akt Signaling Pathways

The mTOR (mammalian target of rapamycin) and PI3K/Akt signaling pathways are central regulators of cell growth, proliferation, and survival, and are highly sensitive to nutrient availability, including glucose.[4][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Glucose Glucose Glucose->Akt via energy status

References

Application Notes and Protocols for E. coli Fermentation Using Dextrose Monohydrate as a Carbon Source

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escherichia coli (E. coli) is a versatile and widely utilized microbial host for the production of recombinant proteins, plasmids, and various biochemicals. The success of E. coli fermentation is heavily reliant on the composition of the culture medium, with the carbon source being a critical component for cell growth and product formation. Dextrose (D-glucose) monohydrate is a readily metabolizable and cost-effective carbon source, making it a popular choice for both laboratory-scale and industrial E. coli fermentations.

These application notes provide a comprehensive overview and detailed protocols for utilizing dextrose monohydrate as the primary carbon source for high-density E. coli fermentation. The information presented is intended to guide researchers in developing robust and efficient fermentation processes.

Metabolic Fate of Dextrose in E. coli

Dextrose is primarily catabolized in E. coli through glycolysis to generate energy in the form of ATP and reducing equivalents (NADH and FADH2), as well as precursor metabolites for biomass and product synthesis. The main glycolytic routes in E. coli are the Embden-Meyerhof-Parnas (EMP) pathway, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the Entner-Dourdoroff (ED) pathway.[1][2] Pyruvate, the end product of glycolysis, is a key metabolic node. Under aerobic conditions, it is converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2.[3] However, under conditions of high glucose uptake rates, overflow metabolism can lead to the formation of inhibitory byproducts such as acetate (B1210297).[4]

G cluster_glycolysis cluster_aerobic cluster_overflow Dextrose_Monohydrate Dextrose_Monohydrate Glucose_6_Phosphate Glucose_6_Phosphate Dextrose_Monohydrate->Glucose_6_Phosphate Uptake & Phosphorylation Pyruvate Pyruvate Glucose_6_Phosphate->Pyruvate Glycolysis (EMP, PPP, ED) Biomass_Precursors Biomass_Precursors Glucose_6_Phosphate->Biomass_Precursors Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Pyruvate->Biomass_Precursors TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Aerobic Respiration Acetate Acetate Acetyl_CoA->Acetate PoxB, AckA-Pta TCA_Cycle->Biomass_Precursors Anaplerotic reactions Glycolysis Glycolysis Overflow_Metabolism Overflow_Metabolism

Caption: Simplified metabolic pathway of dextrose in E. coli.

Quantitative Data Summary

The following tables summarize key quantitative data for E. coli fermentation using dextrose as the carbon source. These values can serve as a baseline for process development and optimization.

Table 1: Typical Media Composition for E. coli Fermentation

ComponentBatch Culture Concentration (g/L)Fed-Batch Feed Concentration (g/L)Reference(s)
This compound10 - 45500 - 750[5][6][7]
Yeast Extract5 - 12-[6][7]
Tryptone10 - 20-
(NH4)2SO41.5 - 5-[6][7]
KH2PO42 - 13.5-[6][7]
K2HPO43.13 - 11.95-[7][8]
MgSO4·7H2O1.0 - 1.52.5[6][7]
Trace Metal Solution1 mL/L1 mL/L[7][9]

Table 2: Key Performance Indicators for High-Density E. coli Fermentation

ParameterTypical RangeReference(s)
Final Optical Density (OD600)100 - 300+[10][11]
Final Dry Cell Weight (DCW) (g/L)50 - 110[11][12][13]
Specific Growth Rate (µ) (h⁻¹)0.15 - 0.275[11][14]
Acetate Concentration (g/L)< 5 (ideally)[14][15]
Glucose Concentration (g/L) (during fed-batch)Maintained at < 2[14][15]

Experimental Protocols

Protocol 1: Batch Culture of E. coli in Shake Flasks

This protocol is suitable for initial strain evaluation and inoculum preparation.

1. Media Preparation:

  • Prepare the desired volume of batch medium (e.g., LB or a defined minimal medium) as per the concentrations in Table 1.

  • For a defined minimal medium, prepare concentrated stock solutions of dextrose, salts, and trace metals separately.

  • Autoclave the medium and stock solutions (except for heat-labile components like some vitamins and antibiotics, which should be filter-sterilized).

  • Aseptically add the sterile dextrose and other components to the cooled medium.

2. Inoculation:

  • Inoculate the sterile medium with a single colony of E. coli from a fresh agar (B569324) plate or a cryopreserved stock.

  • The recommended inoculation volume is typically 1-2% of the total culture volume.

3. Incubation:

  • Incubate the shake flasks at 37°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.[15]

  • Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

4. Harvesting:

  • Harvest the cells during the late exponential or early stationary phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • The cell pellet can be used for subsequent experiments or product extraction.

Protocol 2: High-Density Fed-Batch Fermentation of E. coli

This protocol is designed to achieve high cell densities and is a common strategy for maximizing product yield.[12][16]

1. Fermenter Preparation and Sterilization:

  • Prepare and sterilize the fermenter vessel containing the initial batch medium.

  • Calibrate pH and dissolved oxygen (DO) probes before sterilization.

  • Prepare a concentrated sterile feed solution containing this compound (Table 1).

2. Inoculum Preparation:

  • Prepare a seed culture using the batch culture protocol described above. Grow the culture to an OD600 of 6-8.[10]

3. Fermentation Process:

  • Batch Phase:

    • Inoculate the fermenter with the seed culture.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by the addition of a base like ammonium (B1175870) hydroxide).[7]

    • Control the DO level above 30-40% saturation by cascading agitation and aeration.[7][15]

    • The batch phase continues until the initial dextrose is nearly depleted, which is often indicated by a sudden increase in the DO signal.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated dextrose solution.

    • A common strategy is an exponential feeding profile to maintain a constant specific growth rate.[11][13]

    • Alternatively, a glucose-stat feeding strategy can be employed to maintain a low residual glucose concentration (e.g., < 2 g/L) to prevent acetate accumulation.[14][15]

    • Continue to monitor and control temperature, pH, and DO.

  • Induction (if applicable):

    • For recombinant protein production, induce gene expression at a specific cell density (e.g., OD600 of 30-40) by adding an inducer like IPTG.[7]

    • The temperature may be lowered (e.g., to 30°C) post-induction to enhance protein folding and solubility.[7]

4. Monitoring and Analytics:

  • Regularly take samples to measure OD600, and offline analysis of glucose, acetate, and other metabolites using techniques like HPLC or NMR spectroscopy.[17][18]

  • Monitor cell viability using methods like flow cytometry.[18][19]

5. Harvesting:

  • Once the desired cell density or product titer is reached, harvest the culture by centrifugation or microfiltration.

G Start Start Inoculum_Preparation Inoculum Preparation (Batch Culture) Start->Inoculum_Preparation Fermenter_Setup Fermenter Setup & Sterilization Start->Fermenter_Setup Batch_Phase Batch Phase (Initial Glucose Consumption) Inoculum_Preparation->Batch_Phase Fermenter_Setup->Batch_Phase DO_Spike DO Spike? Batch_Phase->DO_Spike Monitoring Process Monitoring (OD, pH, DO, Glucose, Acetate) Batch_Phase->Monitoring DO_Spike->Batch_Phase No Fed_Batch_Phase Fed-Batch Phase (Controlled Dextrose Feeding) DO_Spike->Fed_Batch_Phase Yes Induction_Point Induction OD Reached? Fed_Batch_Phase->Induction_Point Harvest Harvest Fed_Batch_Phase->Harvest Fed_Batch_Phase->Monitoring Induction_Point->Fed_Batch_Phase No Induction Induction of Product Expression Induction_Point->Induction Yes Induction->Harvest Induction->Monitoring End End Harvest->End

Caption: Workflow for a high-density fed-batch E. coli fermentation.

Conclusion

This compound is an excellent carbon source for achieving high-density cultures of E. coli and maximizing the production of desired bioproducts. A well-designed fed-batch strategy that controls the specific growth rate and minimizes the accumulation of inhibitory byproducts is key to a successful fermentation process. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their E. coli fermentation processes. Further optimization may be required depending on the specific E. coli strain and the product of interest.

References

Preparation of Sabouraud Dextrose Agar for Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabouraud Dextrose Agar (B569324) (SDA) is a selective medium formulated for the isolation, cultivation, and maintenance of a wide range of fungi, including yeasts and molds.[1][2] Developed by French physician Dr. Raymond Sabouraud in 1892, its formulation has been a cornerstone in mycology for the study of pathogenic and non-pathogenic fungal species.[3][4] The medium's high dextrose concentration and acidic pH create a selective environment that enhances fungal growth while inhibiting the proliferation of most bacteria.[5][6] This makes SDA particularly valuable in clinical diagnostics, pharmaceutical quality control, and mycological research.[3][4][7]

The principle of SDA lies in its composition.[3] Mycological peptone serves as a source of essential nitrogenous compounds and amino acids, while dextrose provides the necessary carbon and energy for fungal growth.[3][4] Agar acts as the solidifying agent.[4] The traditionally low pH of approximately 5.6 is a key selective factor, though modifications to this formulation exist to suit specific applications.[1][3][5]

Data Presentation: Composition of Sabouraud Dextrose Agar

The following table summarizes the quantitative data for various formulations of Sabouraud Dextrose Agar.

Component Classical Formulation (g/L) Emmons Modification (g/L) Purpose
Dextrose (Glucose)40.020.0Carbon and energy source.[3][4]
Mycological Peptone10.010.0Source of nitrogen and vitamins.[3]
Agar15.0 - 20.020.0Solidifying agent.[5]
Final pH (at 25°C) 5.6 ± 0.2 6.9 ± 0.2 Inhibits bacterial growth (classical) or enhances growth of some pathogenic fungi (Emmons).[1][3]

Optional Supplements for Enhanced Selectivity:

For samples with high bacterial loads, antibiotics may be added to the medium after autoclaving and cooling.

Antibiotic Typical Concentration (mg/L) Purpose
Chloramphenicol50.0Broad-spectrum antibacterial agent.[1][4]
Gentamicin5.0Inhibits Gram-negative bacteria.[1][4]
Tetracycline10.0Broad-spectrum antibacterial agent.[1]

Experimental Protocols

1. Preparation of Sabouraud Dextrose Agar (1 Liter)

This protocol details the steps for preparing 1 liter of classical Sabouraud Dextrose Agar.

Materials:

  • Dextrose: 40 g

  • Mycological Peptone: 10 g

  • Agar: 15 g

  • Distilled or deionized water: 1000 mL

  • 1M Hydrochloric acid (HCl) or 1M Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Autoclavable glass bottle or flask (2 L capacity)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • pH meter

  • Sterile Petri dishes

Procedure:

  • Weighing: Accurately weigh 40 g of dextrose, 10 g of mycological peptone, and 15 g of agar.

  • Dissolving: Suspend the weighed components in 1000 mL of distilled water in a 2 L flask.[4]

  • Heating: Gently heat the mixture while stirring continuously to completely dissolve all ingredients.[1][4] Bring the solution to a boil for one minute to ensure complete dissolution of the agar.[4]

  • pH Adjustment: Cool the medium to room temperature and measure the pH. Adjust the pH to 5.6 ± 0.2 using 1M HCl or 1M NaOH as needed.[1][3][8]

  • Sterilization: Autoclave the medium at 121°C (15 psi) for 15-20 minutes.[1][3][4]

  • Cooling: After autoclaving, allow the medium to cool in a 45-50°C water bath.[1][4][8]

  • Pouring: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the molten agar into sterile Petri dishes.

  • Solidification: Allow the agar plates to solidify at room temperature.

  • Storage: Store the prepared plates in a refrigerator at 2-8°C until use.

2. Quality Control

Quality control is essential to ensure the reliability of the prepared medium.

  • Appearance: The dehydrated medium should be a homogeneous, free-flowing, light yellow powder. The prepared medium should be a light amber color and clear to slightly opalescent.

  • Sterility Test: Incubate a few uninoculated plates at 20-25°C and 30-35°C for up to 5 days to check for contamination.

  • Growth Promotion Test: Inoculate plates with standardized fungal strains to confirm the medium's ability to support growth.

Organism ATCC Number Expected Growth
Aspergillus brasiliensis16404Luxuriant growth
Candida albicans10231Luxuriant growth
Saccharomyces cerevisiae9763Luxuriant growth

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing Sabouraud Dextrose Agar and the logical relationship of its components.

SDA_Preparation_Workflow cluster_preparation Media Preparation cluster_sterilization Sterilization & Pouring cluster_final Final Product & QC weigh Weigh Ingredients (Dextrose, Peptone, Agar) dissolve Dissolve in Water weigh->dissolve heat Heat to Dissolve dissolve->heat ph_adjust Adjust pH to 5.6 heat->ph_adjust autoclave Autoclave at 121°C ph_adjust->autoclave cool Cool to 45-50°C autoclave->cool add_antibiotics Add Antibiotics (Optional) cool->add_antibiotics pour Pour into Petri Dishes cool->pour add_antibiotics->pour solidify Solidify pour->solidify store Store at 2-8°C solidify->store qc Quality Control store->qc

Caption: Workflow for the preparation of Sabouraud Dextrose Agar.

SDA_Components cluster_components Core Components cluster_properties Key Properties cluster_purpose Functional Purpose SDA Sabouraud Dextrose Agar Dextrose Dextrose SDA->Dextrose Peptone Mycological Peptone SDA->Peptone Agar Agar SDA->Agar Water Water SDA->Water pH Acidic pH (5.6) SDA->pH High_Sugar High Dextrose Content SDA->High_Sugar Energy Carbon & Energy Dextrose->Energy Nutrients Nitrogen & Vitamins Peptone->Nutrients Solidification Solid Matrix Agar->Solidification Solvent Solvent Water->Solvent Inhibition Inhibits Bacteria pH->Inhibition Selection Selects for Fungi High_Sugar->Selection Inhibition->Selection

Caption: Component relationships and functions in Sabouraud Dextrose Agar.

References

Application Notes: The Role of Dextrose Monohydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextrose monohydrate, a crystalline form of D-glucose with one molecule of water, is a fundamental carbohydrate extensively utilized in biochemical and cell-based assays.[1][2][3] Its high purity, excellent solubility, and rapid absorption make it an indispensable component in numerous applications, from serving as a primary energy source in cell culture media to acting as a critical substrate in enzymatic reactions.[2][4] As a simple sugar, it is central to cellular metabolism, making its precise application crucial for obtaining reliable and reproducible experimental results.[5][6] These notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this compound in key biochemical applications.

Application 1: Calibrating Assays with a Dextrose Standard Curve

A dextrose standard curve is essential for quantifying glucose concentrations in unknown samples. This is achieved by measuring the signal (e.g., absorbance) of several samples with known dextrose concentrations and plotting these signals against their respective concentrations. The resulting curve serves as a reference to determine the glucose concentration in experimental samples.

Protocol: Preparation of a Dextrose Standard Curve using the DNSA Method

This protocol describes how to generate a standard curve for quantifying reducing sugars, such as glucose.[7][8]

Materials:

  • This compound (Molecular Weight: 198.17 g/mol )

  • Dinitrosalicylic acid (DNSA) reagent

  • Distilled or deionized water

  • Spectrophotometer

  • Test tubes and rack

  • Pipettes

  • Water bath

Procedure:

  • Prepare a 1 mg/mL Stock Solution: Dissolve 100 mg of this compound in 100 mL of distilled water to create a stock solution.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution in labeled test tubes as described in the table below.

  • Reaction Setup: To each tube (including a blank with only distilled water), add 2 mL of the DNSA reagent.[7]

  • Incubation: Incubate all tubes in a boiling water bath (100°C) for 10 minutes.[7]

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of each solution at 540 nm using a spectrophotometer, using the blank to zero the instrument.[8]

  • Plotting the Curve: Plot a graph with the known dextrose concentrations on the x-axis and their corresponding absorbance readings on the y-axis. This graph is the glucose standard curve.

Data Presentation: Standard Curve Dilutions and Expected Absorbance

Tube No.Volume of Dextrose Stock (mL)Volume of Distilled Water (mL)Final Dextrose Concentration (µg/mL)Absorbance at 540 nm (Example)
1 (Blank)0.01.000.000
20.20.82000.250
30.40.64000.500
40.60.46000.750
50.80.28001.000
61.00.010001.250

Visualization: Workflow for Generating a Standard Curve

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare 1 mg/mL Dextrose Stock dilute Create Dilution Series (0-1000 µg/mL) stock->dilute add_dnsa Add DNSA Reagent to each dilution dilute->add_dnsa boil Boil for 10 min at 100°C add_dnsa->boil cool Cool to Room Temperature boil->cool measure Read Absorbance at 540 nm cool->measure plot Plot Absorbance vs. Concentration measure->plot

Workflow for generating a dextrose standard curve.

Application 2: Dextrose as a Substrate in Enzymatic Assays

Dextrose is a key substrate for many enzymes, and its concentration can directly influence reaction rates. The glucose oxidase assay is a common example where dextrose is oxidized to produce hydrogen peroxide, which is then used in a coupled reaction to generate a colored product.[9][10]

Protocol: Glucose Oxidase Activity Assay

This protocol measures the activity of glucose oxidase by monitoring the increase in absorbance from the oxidation of a chromogen.[10][11][12]

Materials:

  • This compound

  • Glucose Oxidase enzyme solution

  • Peroxidase enzyme solution

  • O-dianisidine (chromogen, handle with care) or a safer alternative like ABTS

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Prepare 18% Dextrose Solution: Dissolve 18 g of this compound in distilled water and bring the final volume to 100 mL. Allow the solution to sit overnight at room temperature to allow for mutarotation to reach equilibrium.[11]

  • Prepare Reagent Mixture: In a suitable container, prepare the reaction mixture. For example, dilute 0.1 mL of 1% o-dianisidine in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0). Add 0.1 mL of peroxidase solution (e.g., 200 µg/mL).[11]

  • Assay Setup: In a cuvette, combine:

    • 2.5 mL of the reagent mixture.

    • 0.3 mL of the 18% dextrose solution.[11]

  • Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-5 minutes to allow the temperature to equilibrate and to establish a blank rate.[11]

  • Initiate Reaction: Add 0.1 mL of the glucose oxidase enzyme solution to the cuvette and mix gently.

  • Measurement: Immediately begin recording the increase in absorbance at 460 nm for 4-5 minutes.[11]

  • Calculate Activity: Determine the rate of change in absorbance (ΔA460/min) from the initial linear portion of the curve. This rate is proportional to the glucose oxidase activity.

Visualization: Glucose Oxidase Assay Pathway

G Dextrose β-D-Glucose (Dextrose) GOX Glucose Oxidase (Enzyme) Dextrose->GOX Gluconolactone D-Glucono-δ-lactone GOX->Gluconolactone + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) POD Peroxidase H2O2->POD Chromogen_ox Oxidized Chromogen (Colored) Chromogen_red Reduced Chromogen (Colorless) Chromogen_red->POD POD->Chromogen_ox

Coupled reaction in the glucose oxidase assay.

Application 3: Dextrose in Cell Culture and Viability Assays

Dextrose is the primary carbohydrate source in most cell culture media, providing the energy necessary for cellular growth and proliferation.[5] However, excessively high concentrations can induce cellular stress and cytotoxicity.[13][14] Therefore, optimizing the dextrose concentration is critical for maintaining cell health and for studies investigating metabolic diseases like diabetes.

Protocol: Assessing Cell Viability in Response to Dextrose Concentration using MTT Assay

This protocol determines the effect of varying dextrose concentrations on the viability of adherent cells.

Materials:

  • Adherent cell line (e.g., MCF-7, PC12)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Dextrose Media: Prepare media with varying concentrations of dextrose (e.g., 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Treatment: Remove the overnight culture medium and replace it with the prepared dextrose-containing media. Include a control group with normal glucose levels (e.g., 5 mM).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Express the viability of treated cells as a percentage of the control group.

Data Presentation: Effect of Dextrose Concentration on Cell Viability

The following table summarizes representative data on the impact of high glucose concentrations on the viability of different cell lines after 48-72 hours of exposure.

Cell LineControl DextroseHigh Dextrose% Decrease in Viability (Approx.)Reference
PC12 Cells5 mM (Normal)25 mM~30% after 72h[15]
PC12 Cells4.5 mg/mL27 mg/mL~50% after 144h[14]
MCF-7 Cells5 mg/mL40 mg/mL~49% after 2h[16]
Müller Cells (MC)5 mM (Normal)25 mMNo significant effect on viability[13]

Note: The effect of dextrose is highly cell-type and time-dependent.

Visualization: Simplified Glycolytic Pathway

G Glucose Glucose (Dextrose) G6P Glucose-6-Phosphate Glucose->G6P ATP->ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP->ADP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP PEP Phosphoenolpyruvate (PEP) G3P_DHAP->PEP NAD+->NADH ADP->ATP Pyruvate Pyruvate PEP->Pyruvate ADP->ATP TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA ATP ATP (Energy) TCA->ATP

Key steps of glycolysis fueled by dextrose.

References

Application Notes and Protocols for Dextrose Broth in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the composition, preparation, and diverse applications of Dextrose Broth in microbiological research and drug development. The included protocols offer step-by-step guidance for key experiments.

Introduction to Dextrose Broth

Dextrose Broth is a versatile liquid culture medium used for the cultivation of a wide variety of non-fastidious microorganisms, including bacteria and yeasts.[1] Its fundamental component, dextrose (a form of glucose), serves as a primary energy source for microbial growth.[2][3] The basic formulation can be adapted for various applications, from general cultivation to specific biochemical tests.

Composition and Formulation of Dextrose Broth Variants

Several formulations of dextrose-containing broths are available, each tailored for specific microbiological purposes. The compositions of common dextrose broth variants are summarized below.

Table 1: Composition of Common Dextrose Broth Formulations (per 1000 mL of distilled water)
ComponentStandard Dextrose Broth[4][5]Sabouraud Dextrose Broth[6]Potato Dextrose Broth[7][8]Dextrose Tryptone Broth[9]
Dextrose 5.0 - 20.0 g20.0 g20.0 gVariable
Peptone/Tryptone 10.0 g (Casein Peptone)10.0 g (Special Peptone)-Variable
Beef Extract Present in some formulations[2]---
Sodium Chloride 5.0 g---
Potato Infusion --from 200.0 g potatoes-
Final pH (at 25°C) 7.2 ± 0.2[2][4]5.6 ± 0.2[6]5.1 ± 0.2[7]Variable

Preparation Protocol for Standard Dextrose Broth

This protocol describes the preparation of a standard Dextrose Broth.

Materials:

  • Dextrose

  • Peptone (from Casein)

  • Sodium Chloride

  • Distilled or deionized water

  • Autoclave

  • Sterile culture tubes or flasks

Procedure:

  • Dissolution: Suspend 20 grams of the dextrose broth powder (or its individual components as listed in Table 1) in 1000 mL of distilled water.[5][10]

  • Heating: Heat the mixture gently with stirring to ensure complete dissolution of the components.[5][10]

  • Dispensing: Dispense the medium into appropriate containers, such as culture tubes or flasks.[3] If gas production is to be monitored, a Durham tube can be added to each tube.[10]

  • Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[2][3][6][10]

  • Storage: After autoclaving, allow the medium to cool. Store the prepared broth at 2-8°C in a tightly sealed container.[2]

Experimental Protocols and Applications

Dextrose broth is a fundamental medium for various microbiological assays.

Microbial Growth Curve Analysis

This protocol outlines the determination of a bacterial growth curve using Dextrose Broth by measuring optical density (OD).

Objective: To monitor the growth of a microbial culture over time.

Materials:

  • Prepared sterile Dextrose Broth

  • Microbial culture

  • Spectrophotometer

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculation: Inoculate a flask containing sterile Dextrose Broth with the microbial culture. A typical starting OD at 600 nm (OD600) is between 0.05 and 0.1.[11]

  • Incubation: Incubate the flask at the optimal temperature for the microorganism, with shaking for aeration (e.g., 37°C for E. coli).[12]

  • OD Measurement: At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD600 using a spectrophotometer.[12]

  • Data Plotting: Plot the OD600 values against time to generate a growth curve, which will typically show lag, log, stationary, and decline phases.[13][14][15]

Expected Results: A sigmoidal growth curve is expected, with the steepness of the logarithmic phase indicating the growth rate.

G cluster_0 Experimental Workflow: Microbial Growth Curve Analysis Inoculation Inoculate Dextrose Broth Incubation Incubate with Shaking Inoculation->Incubation Measurement Measure OD at Regular Intervals Incubation->Measurement Plotting Plot OD vs. Time Measurement->Plotting Analysis Determine Growth Phases Plotting->Analysis

Caption: Workflow for Microbial Growth Curve Analysis.

Dextrose Fermentation Test

This protocol is used to determine if a microorganism can ferment dextrose, often indicated by a change in pH and/or gas production.

Objective: To assess the ability of a microorganism to ferment dextrose.

Materials:

  • Prepared sterile Dextrose Broth with a pH indicator (e.g., phenol (B47542) red) and a Durham tube in each culture tube.

  • Microbial culture

Procedure:

  • Inoculation: Aseptically inoculate the Dextrose Broth with the test microorganism.[7][8]

  • Incubation: Incubate the tubes at the optimal temperature for the microorganism for 18-24 hours.[7][8]

  • Observation: Observe the tubes for a color change of the pH indicator and the presence of a gas bubble in the Durham tube.[8]

Interpretation of Results:

  • Positive for acid production: The color of the medium changes (e.g., from red to yellow for phenol red), indicating a drop in pH due to the production of acidic end-products.[7]

  • Positive for gas production: A bubble is trapped in the inverted Durham tube.[8]

  • Negative: No color change or gas production is observed.

Sterility Testing of Pharmaceutical Products

Dextrose-containing media, such as Fluid Thioglycollate Medium (which includes dextrose), are used for sterility testing of pharmaceutical products.[16][17][18]

Objective: To detect the presence of viable microorganisms in sterile products.

Procedure (Direct Inoculation Method):

  • Inoculation: Aseptically transfer a specified volume of the product to be tested into a container of Fluid Thioglycollate Medium and another container of Soybean-Casein Digest Medium.[17]

  • Incubation: Incubate the inoculated Fluid Thioglycollate Medium at 30-35°C and the Soybean-Casein Digest Medium at 20-25°C for not less than 14 days.[17]

  • Observation: Observe the media for evidence of microbial growth, such as turbidity.

Interpretation of Results:

  • Growth observed: The product does not meet the sterility test requirements.

  • No growth observed: The product complies with the sterility test.

Dextrose Metabolism in Microorganisms

Dextrose is primarily metabolized through the glycolysis pathway in a wide range of microorganisms, including Escherichia coli and Saccharomyces cerevisiae.[6][10][19]

Glycolysis Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate, with the net production of ATP and NADH.[6] This pathway occurs in the cytoplasm of the cell.[4][6]

G cluster_1 Glycolysis Pathway Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Phosphoglucose Isomerase Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Phosphofructokinase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Aldolase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate G3P Dehydrogenase 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Caption: Simplified Glycolysis Pathway.

In Escherichia coli, the Embden-Meyerhof-Parnas (EMP) pathway is the primary glycolytic route for glucose metabolism.[10] Saccharomyces cerevisiae also utilizes glycolysis for both aerobic respiration and alcoholic fermentation.[19] The rate of glucose uptake and metabolism is tightly regulated in these organisms.[20][21]

References

Application Notes and Protocols for Dextrose Monohydrate in Cell Line Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring their genetic stability and preventing loss due to contamination or unforeseen events. While dimethyl sulfoxide (B87167) (DMSO) is a widely used cryoprotectant, its potential toxicity to certain cell types has prompted research into alternative or supplementary agents. Dextrose, a simple sugar, has emerged as a promising component in cryopreservation media. It functions as an extracellular cryoprotectant, mitigating the osmotic stress and cellular dehydration that occur during the freezing process. These application notes provide detailed protocols and data on the use of dextrose monohydrate in combination with DMSO for the effective cryopreservation of cell lines.

Mechanism of Action

Dextrose contributes to the cryoprotective effect primarily through osmotic buffering. During freezing, as ice crystals form in the extracellular medium, the solute concentration increases, creating a hypertonic environment. This draws water out of the cells, leading to excessive dehydration and damage. Dextrose, being a non-penetrating solute, helps to maintain a more stable osmotic pressure in the extracellular space, reducing the rate and extent of cell dehydration.[1][2] This, in conjunction with an intracellular cryoprotectant like DMSO, which lowers the freezing point of the intracellular fluid, provides a synergistic protective effect, minimizing ice crystal formation both inside and outside the cell.[3]

Experimental Data

The following table summarizes a comparative study on the efficacy of different cryoprotectant solutions on the post-thaw viability and recovery of hematopoietic stem cells. While this study used trehalose, a disaccharide similar to dextrose, the data provides valuable insights into the potential benefits of combining a sugar with a reduced concentration of DMSO.

Cryoprotectant SolutionPost-Thaw Viability (%)Post-Thaw CD34+ Cell Count (x 10^5)
10% EG and 2.0% DMSO92.35 ± 5.2627.13 ± 4.51
10% DMSO and 2.0% Dextran-4089.43 ± 5.1224.57 ± 5.12
2.5% DMSO and 30 mmol/L Trehalose 94.18 ± 3.97 30.34 ± 4.78
Control (No Cryoprotectant)18.13 ± 0.986.3 ± 0.51
Data adapted from a study on umbilical cord blood stem cells.[4]

Experimental Protocols

Preparation of Dextrose-Based Cryopreservation Medium (5% Dextrose, 10% DMSO)

This protocol describes the preparation of a cryopreservation medium containing 5% dextrose and 10% DMSO.

Materials:

  • This compound (cell culture grade)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Basal medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • Sterile conical tubes (50 mL)

  • Sterile filters (0.22 µm)

  • Chilled saline solution (e.g., Normosol-R) or Phosphate-Buffered Saline (PBS)[5]

Procedure:

  • Prepare 2X Cryopreservation Medium:

    • In a sterile 50 mL conical tube, combine the following:

      • 4.0 mL of chilled basal medium.

      • 4.0 mL of chilled Fetal Bovine Serum (FBS).

      • 2.0 mL of DMSO.[5]

    • Mix gently by inverting the tube. Be aware that adding DMSO is an exothermic reaction; using chilled components helps to dissipate heat.[5]

  • Prepare 10% Dextrose Stock Solution:

    • Dissolve 10 g of this compound in 100 mL of basal medium.

    • Sterile-filter the solution using a 0.22 µm filter.

  • Prepare Final Cryopreservation Medium (1X):

    • This step should be performed just before use.

    • Combine equal volumes of the 2X Cryopreservation Medium and the 10% Dextrose Stock Solution. For example, mix 5 mL of the 2X medium with 5 mL of the 10% dextrose solution to obtain 10 mL of the final medium containing 5% dextrose and 10% DMSO.

Cryopreservation of Adherent Cell Lines

Materials:

  • Adherent cells in logarithmic growth phase

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA or other cell dissociation reagent

  • Complete growth medium

  • Prepared Dextrose-DMSO Cryopreservation Medium (chilled)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with PBS.

    • Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.[6]

    • Neutralize the trypsin by adding complete growth medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count and determine viability using a hemocytometer and trypan blue. Viability should be above 90%.[7]

    • Centrifuge the cell suspension at 150-200 x g for 5 minutes.

    • Aspirate the supernatant.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the chilled Dextrose-DMSO cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.[7]

  • Aliquoting and Freezing:

    • Dispense 1 mL of the cell suspension into each pre-labeled cryovial.[6]

    • Place the cryovials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[8]

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.[9]

  • Long-Term Storage:

    • Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Thawing of Cryopreserved Cells

Materials:

  • Cryovial containing frozen cells

  • 37°C water bath

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile conical tube (15 mL)

  • Centrifuge

Procedure:

  • Rapid Thawing:

    • Remove the cryovial from the liquid nitrogen dewar.

    • Immediately place the vial in a 37°C water bath, ensuring the cap does not get submerged.

    • Gently agitate the vial until only a small ice crystal remains.[9]

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • Under sterile conditions, transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.[9]

  • Resuspension and Plating:

    • Aspirate the supernatant.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a new culture flask.

  • Incubation:

    • Place the flask in a 37°C incubator with 5% CO2.

    • Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations

Cryopreservation_Workflow cluster_preparation Preparation cluster_freezing Freezing cluster_thawing Thawing Cell_Culture Healthy Cell Culture (Logarithmic Growth) Harvesting Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Centrifugation Centrifugation & Supernatant Removal Harvesting->Centrifugation Resuspension Resuspend in Dextrose-DMSO Cryopreservation Medium Centrifugation->Resuspension Aliquoting Aliquot into Cryovials Resuspension->Aliquoting Controlled_Freezing Controlled Rate Freezing (-1°C/minute in -80°C) Aliquoting->Controlled_Freezing LN2_Storage Long-Term Storage (Liquid Nitrogen) Controlled_Freezing->LN2_Storage Rapid_Thawing Rapid Thawing (37°C Water Bath) LN2_Storage->Rapid_Thawing Retrieval Dilution Dilution in Warm Medium Rapid_Thawing->Dilution Centrifugation_Thaw Centrifugation & Supernatant Removal Dilution->Centrifugation_Thaw Plating Resuspend & Plate Centrifugation_Thaw->Plating

Caption: Experimental workflow for cryopreservation of cell lines using a dextrose-DMSO medium.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular_Ice Extracellular Ice Formation Hypertonic Hypertonic Environment Extracellular_Ice->Hypertonic Cell_Dehydration Cell Dehydration Hypertonic->Cell_Dehydration Dextrose This compound Dextrose->Hypertonic Buffers Osmotic Pressure Reduced_Ice Reduced Intracellular Ice Formation DMSO DMSO Lowered_FP Lowered Freezing Point DMSO->Lowered_FP Lowered_FP->Reduced_Ice Cell_Membrane Cell Membrane

Caption: Simplified diagram of the cryoprotective mechanisms of dextrose and DMSO.

References

Troubleshooting & Optimization

Preventing dextrose monohydrate caramelization during autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caramelization of dextrose monohydrate during autoclaving.

Troubleshooting Guide: Preventing Dextrose Caramelization

Discoloration or browning of dextrose solutions after autoclaving is a common issue, indicating caramelization or the Maillard reaction. This can impact the quality and effectiveness of your experimental medium. This guide provides a systematic approach to troubleshooting and preventing this problem.

Logical Flow for Troubleshooting Dextrose Caramelization

This diagram outlines the decision-making process for sterilizing dextrose solutions.

G start Start: Need to sterilize dextrose solution check_heat_sensitivity Is the final formulation heat-sensitive (e.g., contains amino acids, vitamins)? start->check_heat_sensitivity filter_sterilize Recommended Method: Filter Sterilization check_heat_sensitivity->filter_sterilize Yes autoclave_together Proceed with Autoclaving the complete medium check_heat_sensitivity->autoclave_together No end_process End: Sterile Solution filter_sterilize->end_process autoclave_separately Alternative: Autoclave dextrose and other components separately autoclave_separately->end_process check_caramelization Does caramelization occur? autoclave_together->check_caramelization check_caramelization->end_process No optimize_autoclave Troubleshoot: Optimize Autoclave Cycle & Solution pH check_caramelization->optimize_autoclave Yes optimize_autoclave->autoclave_separately If optimization fails optimize_autoclave->end_process G Dextrose Dextrose (Glucose) Dehydration Dehydration Dextrose->Dehydration Fragmentation Fragmentation Dextrose->Fragmentation Maillard Maillard Reaction Dextrose->Maillard Heat Heat (Autoclaving) Heat->Dextrose Heat->Maillard Polymerization Polymerization Dehydration->Polymerization Fragmentation->Polymerization Caramel_Products Caramel Products (Brown Color & Flavor) Polymerization->Caramel_Products AminoAcids Amino Acids AminoAcids->Maillard Melanoidins Melanoidins (Brown Pigments) Maillard->Melanoidins

Troubleshooting bacterial contamination in dextrose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with bacterial contamination in dextrose stock solutions.

Troubleshooting Guide

Question: I suspect my dextrose stock solution is contaminated. What are the initial steps I should take?

Answer: If you suspect contamination, immediately quarantine the solution to prevent cross-contamination of other reagents and cultures.[1][2][3] Do not use the solution in any experiments. The primary signs of bacterial contamination include:

  • Visual Turbidity: The solution appears cloudy or hazy.[4]

  • pH Shift: A sudden drop in the pH of the solution, which can sometimes be observed by a color change in media it's added to (e.g., yellowing).[4][5]

  • Microscopic Examination: Presence of small, motile particles when viewed under a microscope.[4]

  • Formation of Sediments or Biofilms: Clumps of cells may settle at the bottom or form a film on the surface of the container.

The following flowchart outlines the initial troubleshooting steps.

G cluster_0 Initial Troubleshooting Workflow start Suspected Contamination in Dextrose Stock Solution quarantine Quarantine Solution Immediately start->quarantine visual_check Visual Inspection: - Turbidity? - pH Shift? - Sediment? quarantine->visual_check microscopy Microscopic Examination (Phase Contrast) visual_check->microscopy Positive sterility_test Perform Sterility Test (See Protocol 1) visual_check->sterility_test Inconclusive microscopy->sterility_test discard Discard Contaminated Stock & Review Procedures sterility_test->discard Positive investigate Investigate Root Cause: - Aseptic Technique - Water Quality - Sterilization Method sterility_test->investigate Positive discard->investigate

Caption: Initial workflow for troubleshooting suspected bacterial contamination.

Frequently Asked Questions (FAQs)

Source of Contamination

Question: What are the most common sources of bacterial contamination in dextrose solutions?

Answer: Bacterial contamination typically arises from procedural errors or contaminated materials.[6] Key sources include:

  • Improper Aseptic Technique: This is a primary cause, including working outside of a laminar flow hood, not properly sterilizing work surfaces, and incorrect handling of sterile equipment.[2][4]

  • Contaminated Reagents: The water used to prepare the solution may not be pyrogen-free, or the dextrose powder itself could be contaminated.[7]

  • Inadequate Sterilization: The chosen sterilization method may be ineffective or improperly executed.

  • Storage Conditions: Improper storage, such as at refrigerated temperatures which may permit the growth of certain bacteria, can be a factor.[8][9]

Sterilization Methods

Question: Should I autoclave or filter-sterilize my dextrose solution?

Answer: The choice between autoclaving and filter sterilization depends on the downstream application and the concentration of the dextrose solution.

  • Autoclaving: While effective for sterilization, autoclaving dextrose solutions can lead to caramelization and the formation of Glucose Degradation Products (GDPs) due to the high heat.[10][11] This can be toxic to some cell lines. If autoclaving is necessary, it is best to autoclave dextrose separately from other media components like amino acids to avoid the Maillard reaction, which can also produce growth-inhibiting compounds.[11][12][13]

  • Filter Sterilization: This is the recommended method for heat-sensitive solutions like dextrose to avoid degradation.[10][13] Using a 0.22 µm or 0.2 µm sterilizing-grade filter effectively removes most bacteria.[14][15]

The following diagram illustrates the decision-making process for choosing a sterilization method.

G cluster_1 Choosing a Sterilization Method start Prepare Dextrose Solution decision Is the solution heat-sensitive or for sensitive cell culture? start->decision filter_sterilize Filter Sterilize (0.22 µm filter) decision->filter_sterilize Yes autoclave Autoclave Separately (Monitor for caramelization) decision->autoclave No end_product Sterile Dextrose Solution filter_sterilize->end_product autoclave->end_product

Caption: Decision tree for selecting a sterilization method for dextrose solutions.

Question: I autoclaved my dextrose solution and it turned brown. Is it still usable?

Answer: A brown color indicates caramelization, which occurs when sugars are exposed to high heat.[11][16] This process creates byproducts that can be detrimental to cell growth. For most research and biopharmaceutical applications, a caramelized solution should be discarded as its chemical composition has changed. To avoid this, consider reducing the autoclaving time or, preferably, use filter sterilization.[12][13][17]

Detection and Prevention

Question: How can I be sure my filter sterilization was successful?

Answer: Successful filter sterilization relies on the integrity of the filter and proper technique. You should perform a filter validation, which includes a bubble point test, to ensure the filter membrane is not compromised.[18][19] Additionally, it is crucial to perform sterility testing on the final filtered product to confirm the absence of viable microorganisms.[20]

Question: What is an endotoxin (B1171834) test and why is it important for dextrose solutions?

Answer: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, which are released when the bacteria die.[21] They are pyrogenic, meaning they can cause fever if they enter the bloodstream.[21] Since dextrose solutions are often used in parenteral products and cell culture, it is critical to test for endotoxins to ensure safety.[22] The Bacterial Endotoxins Test (BET), commonly the Limulus Amebocyte Lysate (LAL) assay, is used for this purpose.[22][23]

Data Presentation

Table 1: Comparison of Sterilization Methods for Dextrose Solutions

ParameterAutoclaving (Steam Sterilization)Filter Sterilization
Mechanism Kills microorganisms with high-pressure saturated steam.Physically removes microorganisms by size exclusion.[15]
Standard Conditions 121°C for 15 minutes.[24]Filtration through a 0.22 µm or 0.2 µm pore size filter.[14]
Effect on Dextrose High risk of caramelization and formation of GDPs.[11][24]No heat-induced degradation.[10]
Endotoxin Removal Ineffective at destroying endotoxins, which are heat-stable.[25]Does not remove dissolved endotoxins.
Best For Non-heat-sensitive solutions.Heat-sensitive solutions, sensitive cell culture applications.[13]

Table 2: Common Bacterial Contaminants in Dextrose Solutions

OrganismTypeCommon SourcesCharacteristics & Impact
Bacillus subtilisGram-positive, spore-formingAir, dust, lab surfaces.[26]Spores are resistant to heat and disinfectants. Can cause turbidity.
Staphylococcus epidermidisGram-positive cocciHuman skin, lab surfaces.[26]Common cause of false positives in culture. Can form biofilms.
Pseudomonas aeruginosaGram-negative rodWater sources, soil.Can degrade dextrose at a rate of 0.065-0.88% per hour, leading to pH changes.[5]
Escherichia coliGram-negative rodHuman/animal waste, contaminated water.Rapid growth can cause significant turbidity and a sharp drop in pH.[5]

Table 3: Regulatory Endotoxin Limits for Parenteral Products

Product TypeEndotoxin Limit (USP <85>)
Dextrose Injection (<5% Dextrose)NMT 0.5 EU/mL[27]
Dextrose Injection (≥5% Dextrose)NMT 10.0 EU/g[27]
Sterile Water for InjectionNMT 0.25 EU/mL
Medical Devices in Contact with Circulatory System< 20 EU/device[22]
NMT: Not More Than; EU: Endotoxin Units

Experimental Protocols

Protocol 1: Sterility Testing via Membrane Filtration

Objective: To detect the presence of viable microorganisms in a filter-sterilized dextrose solution.

Methodology:

  • Preparation: Under aseptic conditions in a laminar flow hood, assemble a sterile membrane filtration unit with a 0.45 µm pore size filter.

  • Sample Filtration: Filter a representative volume of the dextrose solution through the membrane. The volume should be sufficient to represent the batch.

  • Membrane Rinsing: If the dextrose solution has antimicrobial properties, wash the membrane with three successive quantities of a sterile diluting fluid (e.g., Fluid A as per USP).[28]

  • Incubation: Aseptically cut the membrane in half. Place one half in 100 mL of Fluid Thioglycollate Medium (for bacterial growth, incubate at 30-35°C) and the other half in 100 mL of Soybean-Casein Digest Medium (for fungal growth, incubate at 20-25°C).[28]

  • Observation: Incubate for no less than 14 days.[20][28] Observe for turbidity. The appearance of turbidity indicates microbial growth and a failed test.

Protocol 2: Bacterial Endotoxin Test (LAL Assay - Gel-Clot Method)

Objective: To quantify the concentration of bacterial endotoxins in the dextrose solution.

Methodology:

  • Sample Preparation: Depyrogenate all glassware and materials by heating at 250°C for at least 30 minutes. Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water.

  • Assay Setup: In depyrogenated test tubes, mix the dextrose solution (at the appropriate dilution, if necessary) with the LAL reagent.

  • Controls: Prepare a series of positive controls with known concentrations of CSE to confirm the labeled reagent sensitivity. Also, prepare negative controls using LAL Reagent Water.

  • Incubation: Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes in a non-circulating water bath, avoiding vibration.

  • Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact. The endotoxin concentration is determined by the lowest concentration of the CSE that forms a firm gel.

Protocol 3: Sterilizing Filter Validation (Bubble Point Test)

Objective: To confirm the integrity of the sterilizing filter membrane post-use.

Methodology:

  • Wetting the Membrane: Thoroughly wet the filter membrane with a suitable liquid (e.g., sterile water or the product itself).

  • Pressurization: Apply gradually increasing air or nitrogen pressure to the upstream side of the filter.

  • Observation: Observe the downstream side of the filter for the emergence of a steady stream of bubbles.

  • Determining Bubble Point: The pressure at which the first continuous stream of bubbles appears is the bubble point. This value should be compared to the manufacturer's specification for that filter. A bubble point lower than the specification indicates a breach in the filter's integrity.

References

Technical Support Center: Optimizing Dextrose Concentration for High-Yield Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing dextrose (glucose) concentration to achieve high-yield protein production. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dextrose in cell culture for protein production?

Dextrose, a form of glucose, is the primary carbon and energy source for most cell cultures, including bacteria, yeast, and mammalian cells.[1] It fuels essential metabolic processes that lead to cell growth, division, and the synthesis of recombinant proteins. Proper management of dextrose concentration is critical, as levels that are too low can limit cell growth, while excessively high levels can trigger detrimental metabolic shifts.[1][2]

Q2: What is a good starting dextrose concentration for my culture?

The optimal starting dextrose concentration varies significantly depending on the expression system:

  • Escherichia coli : For high-cell-density cultures, starting concentrations can range from 0.4% to 1.0% (4 g/L to 10 g/L).[3] Some protocols for routine expression use 0.2-0.4% glucose.[3] Adding 1% glucose can also help suppress basal expression from certain promoters before induction.[4][5]

  • Pichia pastoris : Pre-culture media like YPD (Yeast Extract Peptone Dextrose) typically contain 2% dextrose (20 g/L).[6] For fermentation, the initial batch medium might contain around 4.4% dextrose.[7]

  • Mammalian Cells (e.g., CHO) : Initial concentrations are often in the range of 4-6 g/L.[1] High glucose feeds can lead to higher cell densities, but may also increase the production of inhibitory byproducts like lactate (B86563).[2][8][9]

Q3: What is "overflow metabolism" and how does it relate to dextrose concentration?

Overflow metabolism is a phenomenon where cells, even in the presence of sufficient oxygen, favor less efficient metabolic pathways like fermentation over respiration when exposed to high concentrations of glucose.[10][11] This results in the incomplete oxidation of glucose and the excretion of inhibitory byproducts such as acetate (B1210297) in E. coli and lactate in mammalian cells.[10][12] This process is also known as the Crabtree effect in yeast and the Warburg effect in cancer cells.[10] High rates of glucose consumption can trigger this metabolic shift, which is why controlling the glucose feed rate is crucial in high-density cultures.[12][13][14]

Q4: Should I use a batch, fed-batch, or perfusion strategy for managing dextrose levels?

The choice of cultivation strategy depends on the desired cell density and process control:

  • Batch Culture : All nutrients, including dextrose, are provided at the beginning. This is the simplest method but can lead to nutrient depletion or the rapid accumulation of inhibitory byproducts due to high initial glucose levels.[2][8]

  • Fed-Batch Culture : This is the most common strategy for achieving high cell densities and high protein yields.[15][16][17] Nutrients, including a concentrated dextrose solution, are fed to the culture over time. This allows for the control of the specific growth rate and prevents both the complete depletion of the carbon source and the accumulation of toxic byproducts associated with overflow metabolism.[16][18]

  • Perfusion Culture : This advanced method involves the continuous feeding of fresh medium and removal of spent medium, which allows for the maintenance of a stable environment and very high cell densities. It offers the tightest control over nutrient and metabolite concentrations.

Q5: How does dextrose concentration impact the quality of my recombinant protein?

In mammalian cell cultures, high dextrose concentrations can negatively affect protein quality. Studies have shown that high glucose levels can diminish both the expression and post-translational modification activities, such as gamma-carboxylation, of recombinant proteins.[8][19] Precise control of pH, which is influenced by lactate production from glucose metabolism, can also prevent inconsistencies in glycosylation, ensuring therapeutic efficacy.[1] In E. coli, high dextrose levels can lead to the formation of insoluble protein aggregates known as inclusion bodies.[20]

Troubleshooting Guide

This guide addresses specific issues that may arise during protein production experiments related to dextrose concentration.

Problem: Low Cell Density and Poor Growth
Possible Cause Suggested Solution
Dextrose Depletion The initial dextrose concentration may be too low for the desired cell density. Increase the initial dextrose concentration or switch to a fed-batch strategy to replenish it during cultivation.[3]
Inhibitory Byproduct Accumulation Even with sufficient dextrose, high concentrations of lactate or acetate can inhibit cell growth.[2] Monitor byproduct levels. Implement a controlled feeding strategy to limit overflow metabolism.[15]
Suboptimal Medium Components Other nutrients besides dextrose may be limiting. Ensure the medium is well-balanced with amino acids, vitamins, and trace elements.[1]
Problem: High Cell Density but Low Protein Yield
Possible Cause Suggested Solution
Catabolite Repression In systems with promoters like lac, high glucose levels can repress protein expression.[21][22] Ensure glucose is depleted or at a very low level before adding the inducer (e.g., IPTG).[23] Consider using a glucose-free induction medium.
Metabolic Burden High cell density and high metabolic activity can divert resources away from recombinant protein synthesis. Optimize the feeding strategy to maintain a specific growth rate that balances biomass accumulation and protein production.[16]
Reduced Specific Productivity High glucose concentrations have been shown to reduce the specific productivity of recombinant proteins in mammalian cells.[8][9][19] Maintain glucose at a lower, non-inhibitory level during the production phase.
Problem: Excessive Production of Inhibitory Byproducts (Lactate/Acetate)
Possible Cause Suggested Solution
Overflow Metabolism The glucose uptake rate is too high, leading to the excretion of acetate or lactate.[10][12][13] Switch from batch to a glucose-limited fed-batch strategy.[16][18] Maintain glucose at a low, constant concentration (e.g., 0.05 - 0.1 g/L in some E. coli fed-batch processes).[18]
High Initial Dextrose in Batch Culture A high starting concentration of dextrose promotes rapid, inefficient metabolism.[2] Lower the initial dextrose concentration and consider a fed-batch approach for high-density cultures.
Problem: Formation of Inclusion Bodies in E. coli
Possible Cause Suggested Solution
High Expression Rate A very high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[24] Lower the induction temperature (e.g., 18-25°C) and/or reduce the inducer concentration (e.g., IPTG) to slow down the expression rate.[4][24]
Stress from High Glucose Metabolism Rapid metabolism of high glucose concentrations can contribute to cellular stress. Adding 1% glucose to the culture medium can sometimes help increase protein solubility.[4]
Protein Toxicity The expressed protein may be toxic to the host cells, leading to stress responses and aggregation.[4] Use a tightly regulated expression system and consider adding glucose (e.g., 0.1-1%) to the medium to repress basal ("leaky") expression before induction.[4][5]

Quantitative Data Summary

Table 1: Recommended Starting Dextrose Concentrations for Various Expression Systems
Expression SystemCulture TypeRecommended Dextrose ConcentrationReference
E. coli High-Density Batch/Fed-Batch0.4% - 1.0% (4 - 10 g/L)[3]
E. coli Standard IPTG Induction0.2% - 0.4% (2 - 4 g/L)[3]
Pichia pastoris Pre-culture (YPD)2% (20 g/L)[6]
Mammalian (CHO) Batch / Fed-Batch0.4% - 0.6% (4 - 6 g/L)[1]
Table 2: Impact of Dextrose Concentration on Protein Yield in High-Cell-Density E. coli Culture[3]
Glucose ConcentrationFinal Cell Density (OD₆₀₀)Relative Protein Yield Enhancement
0.4%4.2Low
1.0%7.4~10-fold increase compared to 0.4%

Note: Data is for the expression of human apoE in E. coli and demonstrates the critical role of sufficient carbon source in high-density cultures.[3]

Experimental Protocols

Protocol: High-Cell-Density Fed-Batch Fermentation of E. coli

This protocol outlines a general strategy for achieving high cell density and high-yield protein production in E. coli using a glucose-limited fed-batch approach.

1. Pre-culture Preparation: a. Inoculate a single, fresh colony of the E. coli expression strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. b. Incubate overnight at 37°C with vigorous shaking (250 rpm).

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with a defined basal salt medium. A typical medium might contain salts, trace metals, and an initial glucose concentration of ~10 g/L. b. Inoculate the bioreactor with the overnight pre-culture to a starting OD₆₀₀ of ~0.1. c. Run the batch phase at 37°C, maintaining pH at 7.0 (using automated addition of a base like ammonia, which also serves as a nitrogen source) and dissolved oxygen (DO) above 30% (by controlling agitation and airflow). d. The batch phase proceeds until the initial glucose is nearly depleted, which is often indicated by a sudden spike in the DO level.

3. Fed-Batch Phase: a. Prepare a sterile, highly concentrated feeding solution (e.g., 50-60% w/v dextrose). b. Once the initial glucose is consumed, start the fed-batch phase by feeding the dextrose solution at a pre-determined rate. c. Feeding Strategy: The goal is to maintain a low concentration of glucose in the reactor to prevent acetate formation.[18] This can be achieved using several strategies:

  • Exponential Feeding: The feed rate is increased exponentially to maintain a constant specific growth rate.
  • DO-Stat Feeding: The feed pump is linked to the DO signal. A drop in feed rate causes the DO to rise, and an increase causes it to fall, allowing for feedback control.
  • pH-Stat Feeding: Similar to DO-stat, this method uses changes in pH as an indicator of substrate consumption. d. Continue feeding to increase the cell mass to the desired density (e.g., OD₆₀₀ of 50-100 or higher).

4. Induction and Production Phase: a. Once the target cell density is reached, lower the temperature to the optimal level for soluble protein expression (e.g., 25°C). b. Induce protein expression by adding the inducer (e.g., IPTG) to the bioreactor. c. Reduce the dextrose feed rate to a lower, maintenance level. This provides enough energy for protein synthesis without promoting excessive cell growth, which can divert resources. d. Continue the production phase for a predetermined period (e.g., 12-16 hours).

5. Harvest: a. Cool the bioreactor and harvest the cells by centrifugation. b. Store the cell paste at -80°C until purification.

Diagrams and Workflows

Troubleshooting_Low_Yield Start Start: Low Protein Yield Check_Growth Check Cell Growth (OD600) Start->Check_Growth Low_Growth Low Cell Density Check_Growth->Low_Growth Poor High_Growth High Cell Density Check_Growth->High_Growth Good Check_Byproducts Check for Inhibitory Byproducts (Lactate/Acetate) Low_Growth->Check_Byproducts Check_Expression Analyze Protein Expression (SDS-PAGE / Western Blot) High_Growth->Check_Expression Increase_Dextrose Increase Initial Dextrose or Implement Fed-Batch Check_Byproducts->Increase_Dextrose Low Byproducts Optimize_Feed Implement Glucose-Limited Fed-Batch Strategy Check_Byproducts->Optimize_Feed High Byproducts No_Expression No/Low Expression Band Check_Expression->No_Expression Weak/Absent Good_Expression Strong Expression Band Check_Expression->Good_Expression Strong Check_Repression Review Induction Protocol for Catabolite Repression No_Expression->Check_Repression Check_Solubility Check Protein Solubility (Inclusion Bodies) Good_Expression->Check_Solubility Insoluble Protein is Insoluble Check_Solubility->Insoluble Yes Soluble Protein is Soluble Check_Solubility->Soluble No Optimize_Induction Lower Temperature and/or Inducer Concentration Insoluble->Optimize_Induction End Yield Optimized Soluble->End

Caption: Troubleshooting workflow for low protein yield.

Overflow_Metabolism cluster_0 High Dextrose Concentration cluster_1 Cellular Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis High Flux Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle (Respiration) Pyruvate->TCA Normal Conditions (Low Glucose Flux) Fermentation Fermentation Pyruvate->Fermentation Overflow (High Glucose Flux) ATP_High High ATP Yield TCA->ATP_High ATP_Low Low ATP Yield Fermentation->ATP_Low Byproducts Inhibitory Byproducts (Acetate / Lactate) Fermentation->Byproducts

Caption: Simplified pathway of overflow metabolism.

Fed_Batch_Workflow Start Start: Inoculation Batch_Phase Batch Phase: Consume Initial Dextrose Start->Batch_Phase Substrate_Depletion Initial Dextrose Depleted? (e.g., DO Spike) Batch_Phase->Substrate_Depletion Substrate_Depletion->Batch_Phase No Feed_Phase Fed-Batch Phase: Controlled Dextrose Feed to Increase Biomass Substrate_Depletion->Feed_Phase Yes Target_Density Target Cell Density Reached? Feed_Phase->Target_Density Target_Density->Feed_Phase No Induction Induce Protein Expression (Add Inducer, Lower Temp) Target_Density->Induction Yes Production_Phase Production Phase: Reduced Maintenance Feed Induction->Production_Phase Harvest Harvest Cells Production_Phase->Harvest Feed_Tank Concentrated Dextrose Feed Feed_Tank->Feed_Phase

Caption: General workflow for a fed-batch fermentation process.

References

Technical Support Center: High Glucose Concentrations in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effects of high glucose concentrations on cell culture health.

Frequently Asked Questions (FAQs)

Q1: Why do some standard cell culture media contain high concentrations of glucose?

A1: Many widely used cell culture media, such as high-glucose Dulbecco's Modified Eagle Medium (DMEM), contain glucose concentrations of 25 mM or higher.[1][2] This is often to support the rapid proliferation of robust and transformed cell lines, which have high metabolic demands.[3] However, these concentrations are significantly higher than physiological blood glucose levels (around 5.5 mM) and can be considered pre-diabetic or diabetic conditions in vitro.[4][5]

Q2: What are the primary detrimental effects of high glucose on cultured cells?

A2: High glucose concentrations can have several negative impacts on cell health, including:

  • Increased Apoptosis (Programmed Cell Death): Chronic exposure to high glucose can induce apoptosis in various cell types, including pancreatic islets, endothelial cells, and neurons.[6][7][8][9]

  • Oxidative Stress: High glucose can increase the production of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like proteins and lipids.[10][11][12][13]

  • Decreased Cell Proliferation: Contrary to supporting growth in some cell lines, high glucose can inhibit proliferation in others, such as human mesangial cells and rat mesenchymal stem cells.[14][15][16]

  • Altered Cell Signaling: High glucose can disrupt critical signaling pathways, including the AMPK/mTOR, MAPK, and ERK pathways, affecting cell growth, metabolism, and differentiation.[17][18][19]

  • Changes in Cell Function: It can impair cell migration, which is crucial for processes like wound healing, and alter the production of growth factors and extracellular matrix proteins.[10][15]

Q3: How do I choose the appropriate glucose concentration for my cell line?

A3: The optimal glucose concentration is highly cell-type dependent.[3][20]

  • Physiological Levels (5 mM - 5.5 mM): Recommended for most primary cells, endothelial cells, and when trying to mimic in vivo conditions.[3][20]

  • High Glucose (25 mM or higher): Often used for rapidly dividing cell lines like HEK293T, some cancer cell lines, and specific neuronal cultures with high metabolic rates.[3][21]

  • Experimental Purpose: For diabetes research, high glucose concentrations (e.g., 25-50 mM) are used to model hyperglycemic conditions.[3][13] It is crucial to consult literature specific to your cell line or perform a preliminary dose-response experiment.

Q4: What is the purpose of using a mannitol (B672) control in high glucose experiments?

A4: A mannitol control is essential to distinguish the effects of high glucose from the effects of high osmolarity.[6][15] The culture medium's osmolarity increases with high glucose concentrations, which can independently stress cells.[14] Mannitol is a sugar alcohol that is not readily metabolized by most cells, so adding it at the same molar concentration as the excess glucose allows you to create a hyperosmolar control group. This helps confirm that the observed effects are due to glucose metabolism (glucotoxicity) rather than just osmotic stress.[15]

Q5: Can high glucose concentrations increase the risk of contamination?

A5: Yes, high glucose media can be more susceptible to microbial contamination. The rich nutrient environment that supports cell growth can also facilitate the rapid growth of bacteria and yeast if a contamination event occurs.[22] Strict aseptic technique is crucial when working with high glucose media.[22][23]

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Proliferation
Possible Cause Suggested Solution
Glucotoxicity The high glucose concentration is toxic to your specific cell type, inhibiting growth.[15][16]
Nutrient Depletion Rapidly metabolizing cells in high glucose can quickly deplete other essential nutrients like glutamine.
Lactate Accumulation High glucose metabolism can lead to increased production of lactate, causing a rapid drop in media pH and inhibiting cell growth.[1]
Osmotic Stress The high molarity of the glucose is causing osmotic stress, leading to cell shrinkage and reduced function.
Issue 2: Increased Apoptosis or Necrosis
Possible Cause Suggested Solution
Oxidative Stress High glucose is increasing the production of intracellular reactive oxygen species (ROS), triggering apoptotic pathways.[7][10][13]
Signaling Pathway Disruption High glucose is activating pro-apoptotic signaling cascades, such as the JNK and caspase pathways.[7][8]
Mitochondrial Dysfunction Excess glucose metabolism is damaging mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[8][9]
Necrotic Cell Death Severe cellular stress from high glucose and H₂O₂ formation can lead to necrosis, characterized by cell swelling and lysis.[24]
Issue 3: Contamination in High Glucose Media
Possible Cause Suggested Solution
Bacterial/Yeast Contamination The nutrient-rich high glucose environment promotes rapid microbial growth.[22]
Compromised Aseptic Technique Small breaks in sterile technique can lead to significant contamination issues.[22][23]
Contaminated Reagents The media, serum, or other reagents may be the source of contamination.[25]

Quantitative Data Summary

Table 1: Common Glucose Concentrations in Cell Culture

Condition Concentration (mM) Concentration (g/L) Physiological Relevance
Low Glucose 5 - 5.50.9 - 1.0Normal blood glucose levels.[20][21]
Intermediate Glucose 10 - 11.11.8 - 2.0Pre-diabetic levels.[3][4]
High Glucose 254.5Standard for many transformed cell lines (e.g., DMEM High Glucose).[3][21]
Very High Glucose 30 - 100+5.4 - 18.0+Used to model severe hyperglycemic and diabetic conditions in vitro.[9][13][16]

Table 2: Reported Effects of High Glucose on Cellular Health

Cell Type Glucose Conc. Observed Effect Reference
Human Aortic Smooth Muscle Cells22 mM20-40% reduction in final cell number compared to 5.5 mM.[24]
Human Mesangial Cells20 - 115 mMDose-dependent inhibition of cell proliferation compared to 5 mM.[15]
CHO Cells40 mM42-51% decrease in cell density compared to 20 mM.[1]
Human Pancreatic Islets16.7 mMIncreased apoptosis compared to 5.5 mM.[6]
Human Endothelial Cells (HUVECs)33 mMIncreased intracellular H₂O₂ and activation of JNK and caspase-3.[7]
Vero Cells25 - 100 mMUp to 50% reduction in cell growth and increased lipid peroxidation compared to 8 mM.[16]

Experimental Protocols

Protocol 1: Assessment of Cell Viability via MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh media containing different glucose concentrations (e.g., 5.5 mM control, 25 mM high glucose, and 25 mM mannitol osmotic control). Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the control (low glucose) group.

Protocol 2: Detection of Apoptosis via TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate and treat with desired glucose concentrations as described above.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Staining: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs) to each coverslip. Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Counterstaining: Wash thoroughly with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green/red fluorescence (depending on the kit) in the nucleus, while all nuclei will be stained blue by DAPI. Quantify the percentage of TUNEL-positive cells.[9]

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This protocol quantifies oxidative stress by measuring the level of intracellular reactive oxygen species.

  • Cell Culture and Treatment: Culture and treat cells with different glucose concentrations in a multi-well plate suitable for fluorescence reading.

  • Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add media containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.[11]

  • Measurement: Wash the cells again with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[24]

  • Positive Control: A small amount of H₂O₂ (e.g., 10 µM) can be used as a positive control to confirm the probe is working.[11]

  • Data Analysis: Normalize the fluorescence intensity of treated groups to that of the low glucose control group to determine the fold-change in ROS production.

Visualizations

High_Glucose_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HG High Glucose (>25 mM) Glucose_Metabolism Increased Glucose Metabolism HG->Glucose_Metabolism via GLUT transporters Mito Mitochondrial Electron Transport Chain Glucose_Metabolism->Mito ROS Increased ROS (Superoxide, H₂O₂) Mito->ROS Electron leakage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK JNK Pathway Activation Oxidative_Stress->JNK Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Caspase3 Caspase-3 Activation JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: High glucose leads to oxidative stress and apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell Health Assessment Start Seed Cells Treatment Treat with Media: - Low Glucose (LG) - High Glucose (HG) - Mannitol Control (MC) Start->Treatment Incubate Incubate for 24/48/72 hours Treatment->Incubate Viability Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Incubate->Apoptosis Oxidative_Stress ROS Assay (e.g., DCFH-DA) Incubate->Oxidative_Stress Data Data Analysis (Compare HG/MC to LG) Viability->Data Apoptosis->Data Oxidative_Stress->Data

Caption: Workflow for assessing high glucose effects.

Troubleshooting_Logic Problem Problem: Decreased Cell Proliferation in High Glucose Q1 Is an osmotic control (Mannitol) included? Problem->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is proliferation also low in Mannitol control? A1_Yes->Q2 Sol1 Action: Add Mannitol control to distinguish osmotic stress from glucotoxicity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Cause1 Conclusion: Inhibition is likely due to OSMOTIC STRESS. A2_Yes->Cause1 Cause2 Conclusion: Inhibition is likely due to GLUCOTOXICITY. A2_No->Cause2 Sol2 Action: Measure ROS levels and assess apoptosis to confirm mechanism. Cause2->Sol2

Caption: Troubleshooting logic for reduced proliferation.

References

How to avoid precipitation in concentrated dextrose solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation in concentrated dextrose solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Dextrose Precipitation

Precipitation in concentrated dextrose solutions, often appearing as crystallization or cloudiness, can compromise experimental results. The following table outlines common causes and recommended solutions.

Problem Potential Cause Recommended Solution
Precipitation upon cooling The solution has become supersaturated as the temperature decreased, causing dextrose to crystallize out of solution. Dextrose solubility is highly dependent on temperature.[1][2][3][4]- Maintain the solution at a constant, elevated temperature where dextrose remains soluble. - If the solution must be cooled, control the cooling rate. Slow, controlled cooling can help prevent rapid crystallization.[5][6] - Consider preparing a less concentrated solution if the experimental parameters allow.
Precipitation during storage Fluctuations in storage temperature or prolonged storage can lead to crystallization. Dextrose monohydrate is prone to clumping and caking when exposed to high heat and humidity.[7]- Store solutions in a temperature-controlled environment, ideally below 25°C (77°F).[7] - Avoid storing solutions in areas with significant temperature swings or in direct sunlight.[7] - Use sealed containers to protect against moisture absorption, as dextrose is hygroscopic.[7][8]
Precipitation after adding other components The addition of other substances (e.g., salts, buffers, APIs) can alter the solubility of dextrose or introduce nucleation sites. Some drugs are incompatible with dextrose solutions due to pH or chemical reactions.[8][9]- Ensure all components are soluble and stable in the dextrose solution at the desired concentration and pH.[10] - Check for known incompatibilities between dextrose and the added substances. For example, ceftriaxone (B1232239) can precipitate with calcium-containing solutions like Lactated Ringer's with Dextrose.[11] - Adjust the pH of the solution if necessary. Dextrose solutions are most stable at a pH of around 4.[9]
Cloudiness or haze in the solution This could be due to the presence of impurities which can act as nucleation sites for crystallization.[12][13][14] It could also indicate the initial stages of dextrose degradation, which can be influenced by pH.[9]- Use high-purity dextrose and solvents for solution preparation. - Filter the solution to remove any particulate matter. - Ensure the pH of the final solution is within a stable range for dextrose (typically pH 3.5-5.5 for a 20% w/v solution).[8]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of dextrose that can be prepared in water at room temperature?

A1: The solubility of dextrose in water is highly temperature-dependent. At 25°C (77°F), you can dissolve approximately 1 gram of anhydrous dextrose in 1.1 mL of water.[8] This corresponds to a concentration of about 90.9 g per 100 mL. However, to avoid precipitation, it is recommended to work with concentrations below the saturation point, especially if the solution will be stored or subjected to temperature fluctuations.

Q2: How does pH affect the stability of concentrated dextrose solutions?

A2: The pH of a dextrose solution can influence its stability. Dextrose solutions are most stable at a pH of approximately 4.[9] In alkaline conditions, dextrose can undergo isomerization and degradation, which may lead to discoloration and the formation of by-products.[9] Acidic conditions can also lead to degradation over time. For a 20% w/v aqueous solution, the typical pH is between 3.5 and 5.5.[8]

Q3: Can I store concentrated dextrose solutions in the refrigerator?

A3: While refrigeration can slow down potential microbial growth, it can also promote precipitation due to the lower temperature decreasing dextrose solubility. If you need to store the solution at a low temperature, it is crucial to ensure that the concentration is well below the saturation limit at that temperature. If crystals form upon refrigeration, they may be redissolved by carefully warming the solution with gentle agitation.

Q4: Are there any additives that can help prevent dextrose precipitation?

A4: While the primary methods for preventing precipitation involve controlling temperature, concentration, and pH, certain co-solvents or stabilizers might be used in specific formulations. However, the introduction of any new component must be carefully evaluated for its compatibility with dextrose and its impact on the final application. For parenteral solutions, the addition of substances is strictly regulated.

Q5: How can I prepare a high-concentration dextrose solution for an experiment?

A5: To prepare a concentrated dextrose solution, you should:

  • Use a high-purity grade of dextrose and purified water.

  • Gently heat the water to a temperature where the desired amount of dextrose will readily dissolve. Refer to the solubility data table below.

  • Slowly add the dextrose to the heated water while stirring continuously until it is fully dissolved.

  • Once dissolved, allow the solution to cool slowly to the working temperature. Avoid rapid cooling.

  • If the solution is to be stored, transfer it to a sealed container and keep it in a temperature-controlled environment.

Quantitative Data: Dextrose Solubility in Water

The following table summarizes the solubility of anhydrous dextrose in water at various temperatures.

Temperature (°C)Temperature (°F)Solubility (g of anhydrous dextrose per 100 g of water)
54154.32[1]
2577~90.9 (calculated from 1g in 1.1 mL)[8]
3086120.46[1]
50122243.76[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Dextrose Stock Solution (e.g., 50% w/v)

Materials:

  • Dextrose (anhydrous or monohydrate, high purity)

  • Purified water (e.g., Water for Injection - WFI)

  • Sterile, sealed container for storage

  • Heat-resistant beaker or flask

  • Stir plate and stir bar

  • Sterile filter (optional, depending on application)

Methodology:

  • Calculate the required mass of dextrose. For a 50% w/v solution, you will need 500 g of dextrose for a final volume of 1 L. If using this compound, account for the water content (1 g of this compound is equivalent to approximately 0.91 g of anhydrous dextrose).

  • Measure approximately 80% of the final volume of purified water into the beaker.

  • Gently heat the water to 40-50°C while stirring.

  • Slowly add the calculated mass of dextrose to the warm water. Continue stirring until all the dextrose has dissolved completely.

  • Remove the solution from the heat and allow it to cool slowly to room temperature.

  • Once cooled, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • If required for the application, filter the solution through a sterile filter into the final sterile storage container.

  • Seal the container and store it in a temperature-controlled environment, protected from light.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Dextrose Solution check_temp Was the solution cooled or stored at a low temperature? start->check_temp check_storage Were there temperature fluctuations during storage? check_temp->check_storage No solution_temp Solution is supersaturated. - Maintain at a higher temperature. - Implement controlled cooling. check_temp->solution_temp Yes check_additives Were other components added to the solution? check_storage->check_additives No solution_storage Unstable storage conditions. - Store below 25°C. - Use sealed containers. check_storage->solution_storage Yes check_purity Is the solution cloudy or hazy without temperature change? check_additives->check_purity No solution_purity Impurities or degradation. - Use high-purity components. - Filter the solution. - Verify pH. check_purity->solution_purity Yes solution_additives Potential incompatibility. - Check component compatibility. - Adjust pH if necessary. additives additives additives->solution_additives Yes

Caption: Troubleshooting workflow for dextrose precipitation.

DextroseSolubilityFactors solubility Dextrose Solubility temp Temperature solubility->temp Increases with concentration Concentration solubility->concentration Decreases with higher ph pH solubility->ph Affected by impurities Impurities solubility->impurities Reduced by additives Other Additives solubility->additives Can be altered by

Caption: Factors influencing dextrose solubility.

References

Technical Support Center: Dextrose Solution pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing pH shifts in dextrose solutions during storage and use.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my dextrose solution decreasing over time?

The decrease in pH of dextrose solutions is primarily due to the degradation of dextrose (D-glucose) into acidic byproducts.[1][2][3] This process is accelerated by factors such as heat (e.g., during autoclaving), prolonged storage, and exposure to light.[3] The main acidic degradation products include 5-hydroxymethylfurfural (B1680220) (5-HMF), which can further degrade into formic acid and levulinic acid.[1][2]

Q2: What is the typical pH of a commercial sterile dextrose solution?

Commercially available sterile dextrose solutions for injection are typically acidic. The pH of these solutions generally ranges from 3.2 to 6.5.[4][5][6] This initial acidity is often a result of the manufacturing and sterilization processes, which can initiate the degradation of dextrose.

Q3: What factors influence the rate of pH shift in dextrose solutions?

Several factors can influence the rate of pH decline in dextrose solutions:

  • Temperature: Higher temperatures significantly accelerate the degradation of dextrose.[3] Storing solutions at elevated temperatures will lead to a more rapid decrease in pH.

  • Initial pH: The stability of dextrose solutions is pH-dependent. Studies have shown that dextrose solutions are most stable at a pH of around 4.[1][2]

  • Storage Time: The longer a dextrose solution is stored, the more time there is for degradation to occur, leading to a lower pH.[3]

  • Container Type: The type of storage container can also play a role. For example, storage in PVC containers has been shown to result in a pH reduction over time.[3]

  • Exposure to Light: Exposure to light can also contribute to the degradation of dextrose.

Q4: What are the potential consequences of a pH shift in my experiments?

A shift in the pH of a dextrose solution can have significant consequences for various applications:

  • Drug Formulation: The stability and solubility of many pharmaceutical compounds are pH-dependent.[7] An unpredicted change in the pH of a dextrose vehicle can lead to drug degradation, precipitation, or loss of efficacy.[8]

  • Cell Culture: The pH of the culture medium is a critical parameter for cell viability and growth. Using a dextrose solution with a lower-than-expected pH can negatively impact cell health and experimental outcomes.

  • Intravenous Administration: While the body has buffering systems, the administration of overly acidic solutions can be a concern. The pH of intravenous solutions should ideally be close to physiological pH to avoid irritation and other adverse effects.[9] The acceptable pH range for injections is generally between 4 and 9.[9]

Quantitative Data Summary

Table 1: Typical pH Range of Commercial Dextrose Solutions for Injection

Dextrose ConcentrationTypical pH Range
5%3.2 - 6.5[6]
25%3.2 - 6.5[4]
50%3.2 - 6.5[5]
70%3.2 - 6.5[10]

Table 2: Factors Affecting Dextrose Solution Stability and pH Shift

FactorEffect on StabilityConsequence of pH Shift
High Temperature Decreases stability, accelerates degradation.[3]Rapid decrease in pH.
Prolonged Storage Decreases stability due to accumulated degradation.[3]Gradual decrease in pH over time.
Initial pH Most stable around pH 4.[1][2]Slower pH shift when stored at optimal pH.
Light Exposure Can contribute to degradation.Potential for pH decrease.
Container Material Can influence degradation rates (e.g., PVC).[3]pH may decrease differently in various container types.

Dextrose Degradation Pathway

G Dextrose Degradation to Acidic Products Dextrose Dextrose Intermediates Intermediate Products (e.g., 3-deoxyglucosone) Dextrose->Intermediates Heat, Time HMF 5-Hydroxymethylfurfural (5-HMF) Intermediates->HMF FormicAcid Formic Acid HMF->FormicAcid LevulinicAcid Levulinic Acid HMF->LevulinicAcid

Caption: Dextrose degradation pathway leading to acidic byproducts.

Troubleshooting Guide

Q: My freshly prepared and sterilized dextrose solution has a lower pH than expected. What could be the cause?

A: This is a common observation. The heat from autoclaving accelerates the degradation of dextrose, leading to the formation of acidic byproducts and a subsequent drop in pH.[3] The extent of this pH drop can depend on the duration and temperature of the sterilization cycle.

Q: I am observing precipitation or discoloration in my drug formulation that uses a dextrose solution as a vehicle. Could a pH shift be the cause?

A: Yes, a pH shift is a likely culprit. The solubility and stability of many drugs are highly dependent on the pH of the solution.[7] If the pH of the dextrose solution has decreased over time, it may have shifted to a range where your drug is less soluble, leading to precipitation. Discoloration can also be an indication of drug degradation, which can be triggered by a change in pH.[11][12]

Q: How can I minimize the pH shift of my dextrose solution during storage?

A: To minimize pH shifts, consider the following:

  • Storage Temperature: Store dextrose solutions at controlled room temperature or, if permissible for your application, under refrigeration (2-8°C) to slow down the degradation process.[13]

  • Light Protection: Store solutions in a way that protects them from light.

  • Use Fresh Solutions: Prepare or use commercially prepared dextrose solutions as fresh as possible to minimize the effects of long-term storage.

  • pH Adjustment: For critical applications, the pH of the dextrose solution can be adjusted using appropriate buffers. However, the stability of the buffered solution must be validated.

Q: My pH readings for the dextrose solution are unstable. What should I do?

A: Unstable pH readings can be due to issues with the pH meter or the sample itself. Follow this troubleshooting workflow:

Troubleshooting Workflow for Unstable pH Readings

G Troubleshooting Unstable pH Readings Start Unstable pH Reading CheckMeter Check pH Meter Calibration Start->CheckMeter Recalibrate Recalibrate with Fresh Buffers CheckMeter->Recalibrate Calibration Error CheckElectrode Inspect and Clean Electrode CheckMeter->CheckElectrode Calibration OK Recalibrate->CheckElectrode Unstable Reading Still Unstable (Consider Electrode Replacement) Recalibrate->Unstable CleanElectrode Clean Electrode per Manufacturer's Instructions CheckElectrode->CleanElectrode Electrode Dirty CheckSample Check Sample Preparation CheckElectrode->CheckSample Electrode Clean CleanElectrode->CheckSample CleanElectrode->Unstable StirSample Ensure Gentle and Consistent Stirring CheckSample->StirSample Improper Mixing CheckTemp Verify Temperature Compensation CheckSample->CheckTemp Mixing OK StirSample->CheckTemp StirSample->Unstable AdjustTemp Ensure Sample and Buffers are at the Same Temperature CheckTemp->AdjustTemp Temperature Fluctuation Stable Reading is Stable CheckTemp->Stable Temp OK AdjustTemp->Stable AdjustTemp->Unstable

Caption: A workflow for troubleshooting unstable pH meter readings.

Experimental Protocols

Protocol for Accurate pH Measurement of Dextrose Solutions

This protocol is based on general best practices for pH measurement in a laboratory setting.[14][15][16][17]

1. Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Automatic Temperature Compensation (ATC) probe

  • Standard pH buffer solutions (e.g., pH 4.0, 7.0, 10.0)

  • Deionized or distilled water for rinsing

  • Clean, dry beakers

  • Magnetic stirrer and stir bars (optional)

2. Procedure:

  • Calibration:

    • Perform a two- or three-point calibration of the pH meter using fresh, standard buffer solutions that bracket the expected pH of your dextrose solution.

    • Rinse the electrode with deionized water and gently blot dry between each buffer.

  • Sample Preparation:

    • Place a sufficient volume of the dextrose solution into a clean beaker.

    • If using a magnetic stirrer, add a clean stir bar and begin gentle, consistent stirring.

    • Allow the sample to reach thermal equilibrium with the surroundings (or the temperature at which you want to measure the pH).

  • Measurement:

    • Rinse the electrode and ATC probe with deionized water and blot dry.

    • Immerse the electrode and ATC probe into the dextrose solution, ensuring the electrode bulb is fully submerged.

    • Allow the reading to stabilize before recording the pH value. A stable reading is one that does not change significantly over a 30-60 second interval.

  • Post-Measurement:

    • Rinse the electrode thoroughly with deionized water.

    • Store the electrode according to the manufacturer's instructions (typically in a storage solution).

Protocol for Monitoring Dextrose Degradation via HPLC

For a more quantitative assessment of dextrose degradation, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of degradation products like 5-HMF.

1. Objective: To quantify the concentration of 5-HMF and other degradation products in a dextrose solution as an indicator of degradation and potential for pH shift.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic or acetic acid)

  • 5-HMF analytical standard

  • Syringe filters (0.22 or 0.45 µm)

  • Autosampler vials

3. General Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 5-HMF in the mobile phase.

    • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation:

    • Take an aliquot of the dextrose solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC method with the appropriate column, mobile phase, flow rate, and UV detection wavelength (typically around 280 nm for 5-HMF).

    • Run the standard solutions to generate a calibration curve.

    • Run the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to 5-HMF in the chromatograms of the standards and samples.

    • Use the calibration curve to determine the concentration of 5-HMF in the samples. An increase in the concentration of 5-HMF over time indicates ongoing dextrose degradation.

References

Technical Support Center: Dextrose Monohydrate Purity in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the effects of dextrose monohydrate purity on experimental reproducibility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the different grades of this compound and how do they differ?

A1: this compound is primarily available in two main grades: Pharmaceutical Grade and Food Grade. The primary distinction lies in their purity and the stringency of quality control they undergo.[1][2]

  • Pharmaceutical Grade: This is the purest form available, with a purity of 99.5% or higher. It is manufactured in controlled, clean environments and adheres to strict standards set by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). It has extremely low microbial content and is tested for contaminants like endotoxins, making it suitable for sensitive applications, including injectable drugs and cell culture media for therapeutic protein production.[1][2]

  • Food Grade: While safe for consumption, food-grade this compound has less stringent purity requirements compared to the pharmaceutical grade. It is widely used in the food and beverage industry as a sweetener and energy source.[1][2]

Q2: What are the common impurities found in this compound and why are they a concern?

A2: Common impurities can be broadly categorized as:

  • Microbial Contaminants & Endotoxins: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are a significant concern in pharmaceutical applications. They are pyrogenic and can trigger severe inflammatory responses in patients.[3][4][5] In cell culture, endotoxins can impact the consistency of the manufacturing process and the reliability of achieving desired yields and potency.[3][4]

  • Heavy Metals: Trace metals can be introduced during the manufacturing process. While some trace elements are essential for cell growth, lot-to-lot inconsistency and elevated levels of certain metals can negatively impact cell growth, glycosylation patterns, and overall therapeutic attributes of proteins.[6][7]

  • Glucose Degradation Products (GDPs): Heat sterilization of glucose solutions can lead to the formation of GDPs such as formaldehyde (B43269) and methylglyoxal.[8] These products can be cytotoxic and induce apoptosis in cells.[8][9]

  • Particulates: Nanoparticle impurities have been found in sugar excipients and can lead to protein aggregation and degradation, potentially compromising the safety and efficacy of a drug product.

Q3: How can the purity of this compound affect my cell culture experiments?

A3: The purity of this compound, a primary energy source in most cell culture media, is critical for reproducibility.[10]

  • Cell Viability and Growth: Insufficient glucose will lead to cell starvation, while excessively high concentrations can also be detrimental, leading to decreased proliferation and increased apoptosis.[10] Impurities like GDPs can be cytotoxic and directly impact cell viability.[8][9]

  • Metabolic Shifts: The concentration and purity of glucose can influence cellular metabolism. For instance, high glucose can lead to increased lactate (B86563) production.[9]

  • Product Quality: For biopharmaceutical production, such as monoclonal antibodies (mAbs), impurities and variations in glucose concentration can affect critical quality attributes like glycosylation patterns.[9][11] Trace metal impurities, for example, can modulate the activities of enzymes involved in glycosylation.[6]

Q4: What are the best practices for handling and storing this compound to maintain its purity?

A4: Proper storage is crucial to prevent degradation and contamination. This compound is hygroscopic, meaning it readily absorbs moisture from the air.

  • Storage Conditions: Store in a cool, dry place with low humidity (ideally below 60-70% RH) and at a controlled temperature (below 25-30°C).[1]

  • Sealed Containers: Always keep the container tightly sealed to protect it from moisture and airborne contaminants.

  • First-In, First-Out (FIFO): Use older stock first to ensure the product is used within its recommended shelf life.

Troubleshooting Guides

This section provides solutions to common problems that may arise due to issues with this compound purity.

Problem Potential Cause Related to Dextrose Purity Troubleshooting Steps & Solutions
Inconsistent Cell Growth or Viability 1. Variable Purity: Lot-to-lot variability in this compound purity. 2. Contamination: Presence of endotoxins, heavy metals, or glucose degradation products. 3. Incorrect Concentration: Errors in media preparation leading to suboptimal glucose levels.1. Source a reliable supplier: Use pharmaceutical-grade this compound with a Certificate of Analysis (CoA) for each lot.[2] 2. Test for contaminants: If issues persist, consider testing your dextrose stock or media for endotoxins and heavy metals. 3. Verify media preparation: Double-check calculations and procedures for media preparation to ensure the correct final glucose concentration.
Altered Protein Glycosylation Patterns 1. Trace Metal Impurities: Inconsistent levels of trace metals like manganese, which is a cofactor in the glycosylation pathway.[9] 2. Suboptimal Glucose Levels: Both high and low glucose concentrations can impact glycosylation.1. Use high-purity, low endotoxin (B1171834) grade dextrose. [12] 2. Characterize raw materials: Be aware of the trace element profile of your media components.[6] 3. Optimize glucose concentration: Titrate glucose levels in your culture to find the optimal concentration for your desired glycosylation profile.
Unexpected pH Shifts in Culture Media Microbial Contamination: Microbial growth in the dextrose stock solution can lead to metabolic byproducts that alter the pH.1. Prepare fresh solutions: Make dextrose stock solutions fresh and sterile-filter before use. 2. Proper storage: Store stock solutions at 2-8°C for short-term use. For longer-term storage, consider aliquoting and freezing.
Stalled or Inefficient Fermentation 1. Suboptimal Sugar Concentration: Too little sugar will limit the fermentation, while too much can cause osmotic stress to the yeast.[13] 2. Presence of Inhibitory Impurities: Certain impurities can inhibit yeast growth and metabolism.1. Optimize wort composition: Ensure the initial glucose concentration is within the optimal range for your yeast strain.[14] 2. Use high-purity dextrose: This minimizes the risk of introducing inhibitory substances. 3. Check for other limiting factors: Ensure adequate oxygenation (at the start), temperature control, and nutrient availability.[13][14][15][16][17]

Data Presentation

While direct quantitative data correlating specific this compound purity percentages to experimental outcomes is not extensively available in public literature, the following tables illustrate the expected impact based on qualitative descriptions and typical specifications for different grades.

Table 1: Illustrative Impact of this compound Grade on Cell Culture Performance

GradePurity SpecificationTypical Endotoxin Level (EU/mL)Expected Impact on Cell Viability & Reproducibility
Pharmaceutical Grade ≥ 99.5%< 0.25High cell viability and consistent, reproducible results.
Food Grade Varies (typically lower than pharmaceutical)Not always specified or controlledPotential for reduced cell viability and increased experimental variability due to higher levels of endotoxins and other impurities.

Table 2: Potential Impact of Common Impurities on Experimental Outcomes

ImpurityTypical Concentration in Lower Grade DextrosePotential Experimental Impact
Endotoxins > 0.25 EU/mLReduced cell viability, induction of inflammatory responses in immune cells, altered protein expression.[4][5]
Heavy Metals Variable (ppb to ppm range)Altered enzyme kinetics, changes in protein glycosylation patterns, reduced cell growth.[6][7]
Glucose Degradation Products Forms during heat sterilizationCytotoxicity, induction of apoptosis.[8][9]

Experimental Protocols

The following is a generalized protocol for assessing the impact of this compound purity on Chinese Hamster Ovary (CHO) cell growth and monoclonal antibody (mAb) production.

Objective: To determine the effect of different grades of this compound on CHO cell proliferation, viability, and specific productivity of a recombinant monoclonal antibody.

Materials:

  • CHO cell line engineered to produce a specific mAb.

  • Chemically defined cell culture medium, deficient in glucose.

  • Pharmaceutical-grade this compound (≥ 99.5% purity).

  • Food-grade this compound.

  • Sterile, pyrogen-free water.

  • Sterile filtration units (0.22 µm).

  • Shake flasks or bioreactors.

  • Cell counter (e.g., automated cell counter or hemocytometer with trypan blue).

  • Biochemical analyzer for glucose and lactate measurement.

  • HPLC or ELISA for mAb quantification.

Methodology:

  • Preparation of Dextrose Stock Solutions:

    • Prepare a 200 g/L stock solution of both pharmaceutical-grade and food-grade this compound in sterile, pyrogen-free water.

    • Sterile-filter both solutions through a 0.22 µm filter.

    • Store the solutions at 2-8°C.

  • Cell Culture Setup:

    • Prepare the glucose-free chemically defined medium according to the manufacturer's instructions.

    • Create two experimental media conditions by supplementing the basal medium with the prepared dextrose stock solutions to a final concentration of 5 g/L:

      • Medium A: Supplemented with pharmaceutical-grade dextrose.

      • Medium B: Supplemented with food-grade dextrose.

    • Inoculate shake flasks or bioreactors containing each medium with the CHO cells at a starting viable cell density of 0.5 x 10^6 cells/mL.

    • Incubate the cultures at 37°C, 5% CO2, and with appropriate agitation.

  • Monitoring and Data Collection:

    • Take daily samples from each culture for analysis.

    • Cell Growth and Viability: Determine the viable cell density (VCD) and cell viability using a cell counter and trypan blue exclusion.

    • Metabolite Analysis: Measure the concentrations of glucose and lactate in the culture supernatant using a biochemical analyzer.

    • mAb Titer: Quantify the concentration of the monoclonal antibody in the culture supernatant using an appropriate method (e.g., Protein A HPLC or ELISA).

  • Data Analysis:

    • Plot the VCD, viability, glucose concentration, lactate concentration, and mAb titer over time for both culture conditions.

    • Calculate the specific growth rate (µ) during the exponential growth phase.

    • Calculate the specific productivity (qp) of the mAb (pg/cell/day).

    • Compare the results from Medium A and Medium B to assess the impact of dextrose purity.

Mandatory Visualization

Signaling Pathway: Glucose Metabolism and Apoptosis Induction by Glucose Degradation Products

Glucose is a primary source of energy for cells, entering glycolysis to produce ATP. However, impurities such as Glucose Degradation Products (GDPs), which can be present in lower-purity dextrose or form during heat sterilization, can induce cellular stress and trigger apoptosis. GDPs can lead to the activation of pro-apoptotic proteins like p53 and Caspase 9, ultimately leading to programmed cell death.

G Impact of Glucose and Impurities on Cellular Pathways cluster_0 Cellular Environment cluster_1 Cellular Processes High_Purity_Dextrose High-Purity Dextrose (Pharmaceutical Grade) Glycolysis Glycolysis High_Purity_Dextrose->Glycolysis Primary Energy Source Low_Purity_Dextrose Low-Purity Dextrose (Food Grade) GDPs Glucose Degradation Products (GDPs) Low_Purity_Dextrose->GDPs Source of Impurities ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Normal Cell Growth & Proliferation ATP_Production->Cell_Growth Apoptosis_Pathway Apoptosis Pathway GDPs->Apoptosis_Pathway Induces Stress p53 p53 Activation Apoptosis_Pathway->p53 Caspase9 Caspase 9 Activation p53->Caspase9 Cell_Death Apoptosis / Cell Death Caspase9->Cell_Death

Caption: Impact of Dextrose Purity on Cellular Fate.

Experimental Workflow: Assessing Dextrose Purity Impact

This diagram outlines the key steps in an experimental workflow designed to evaluate the impact of this compound purity on a typical cell culture process.

G Workflow for Dextrose Purity Assessment Start Start Prepare_Media Prepare Media with Different Dextrose Grades Start->Prepare_Media Inoculate_Cultures Inoculate CHO Cell Cultures Prepare_Media->Inoculate_Cultures Incubate Incubate & Monitor (Daily Sampling) Inoculate_Cultures->Incubate Cell_Analysis Cell Density & Viability Analysis Incubate->Cell_Analysis Metabolite_Analysis Metabolite Analysis (Glucose, Lactate) Incubate->Metabolite_Analysis Product_Analysis Product Titer & Quality (e.g., mAb Glycosylation) Incubate->Product_Analysis Data_Comparison Compare Data Sets Cell_Analysis->Data_Comparison Metabolite_Analysis->Data_Comparison Product_Analysis->Data_Comparison Conclusion Draw Conclusions on Purity Impact Data_Comparison->Conclusion

Caption: Experimental workflow for purity assessment.

References

Technical Support Center: Managing Lactate Accumulation in High-Glucose Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with lactate (B86563) accumulation in high-glucose cell cultures.

Frequently Asked Questions (FAQs)

Q1: Why does lactate accumulate in my high-glucose cell culture?

Lactate accumulation is a common phenomenon in rapidly proliferating cell cultures, even in the presence of sufficient oxygen, a phenomenon often termed "aerobic glycolysis" or the "Warburg Effect."[1][2] When cells are cultured in high-glucose conditions, the rate of glycolysis can exceed the capacity of the mitochondria to process pyruvate (B1213749) through the tricarboxylic acid (TCA) cycle.[3][4] This metabolic overflow leads to the conversion of excess pyruvate to lactate by the enzyme lactate dehydrogenase (LDH).[5][6] Additionally, limitations in oxygen transfer within a high-density culture can create localized anaerobic environments, further promoting the shift towards lactate production.[7][8]

Q2: What are the negative consequences of high lactate levels in my cell culture?

Sustained high levels of lactate can have several detrimental effects on your cell culture, including:

  • Reduced Cell Viability and Growth: The accumulation of lactic acid lowers the pH of the culture medium.[3][9] To counteract this, base is often added, which in turn increases the osmolality of the medium.[3][10] Both low pH and high osmolality can inhibit cell growth and reduce viability.[4][10]

  • Decreased Protein Productivity: High lactate concentrations are often correlated with a reduction in the specific productivity of therapeutic proteins.[7][8]

  • Altered Product Quality: The stress induced by high lactate and osmolality can impact post-translational modifications, such as glycosylation, potentially affecting the efficacy and consistency of the final product.[3]

  • Complicated Downstream Purification: Stressed or dying cells release byproducts that can complicate purification processes.[9]

Q3: What is the "lactate metabolic shift" and why is it desirable?

The "lactate metabolic shift" refers to the transition of cells from net lactate production to net lactate consumption.[1][2] This shift typically occurs as the culture enters the stationary phase when glucose becomes limited.[2][6] Encouraging this shift is desirable because it leads to the removal of inhibitory lactate from the medium, stabilization of pH, and can provide an additional carbon source for the cells, often resulting in extended culture viability and higher product yields.[1][11]

Q4: At what concentration does lactate become inhibitory to CHO cells?

The inhibitory concentration of lactate can be cell-line dependent. However, for Chinese Hamster Ovary (CHO) cells, growth inhibition is often observed at lactate concentrations of 28 mM and above.[12] Some studies suggest that lactate concentrations can be driven to near zero at approximately 40 mM of supplemented L-lactate.[11]

Q5: Can I use lactate as a feed component in my cell culture?

Yes, feeding lactate or its salt, pyruvate, can be a viable strategy.[13][14] This approach can help maintain low ammonia (B1221849) levels and pCO2.[13][14] In some cases, lactic acid can even be used for pH control, providing an automated way to feed lactate.[13][14]

Troubleshooting Guides

Problem 1: High lactate levels during the exponential growth phase.

Possible Cause Troubleshooting Step Expected Outcome
Excessive glucose concentration Implement a fed-batch strategy to maintain glucose at a lower, growth-limiting concentration.[8][15] Avoid large bolus feeds of glucose.[9]Reduced glycolytic overflow and lower lactate production.
Replace a portion or all of the glucose with an alternative carbon source like galactose or fructose, which are metabolized more slowly.[9][12]Slower glycolysis rate, leading to decreased lactate accumulation.
Suboptimal process parameters Increase the dissolved oxygen (DO) setpoint to ensure adequate oxygen supply.[8][9]Promotion of oxidative metabolism over glycolysis.
Optimize agitation and aeration to improve mixing and prevent localized nutrient and oxygen gradients.[8][9]More uniform culture environment, reducing pockets of anaerobic metabolism.
Lower the culture pH. A lower pH can sometimes reduce the specific lactate production rate.[11][16]Decreased activity of glycolytic enzymes, leading to reduced lactate formation.

Problem 2: Inconsistent lactate metabolic shift between batches.

Possible Cause Troubleshooting Step Expected Outcome
Variability in media preparation and storage Ensure consistent media preparation, especially regarding pH and bicarbonate concentration, as these can affect CO2 levels and subsequently the lactate shift.[4]More consistent starting conditions for each batch.
Inconsistent pCO2 levels Monitor and control pCO2 levels in the bioreactor. Elevated pCO2 can inhibit the metabolic shift.[17]A more reliable transition from lactate production to consumption.
Differences in inoculum quality Standardize the inoculum preparation process to ensure consistent cell density and viability at the start of each culture.Reduced variability in the initial growth phase and metabolic activity.

Problem 3: Continued lactate production in the stationary phase.

| Possible Cause | Troubleshooting Step | Expected Outcome | | Cell line-specific metabolism | Screen different clones to select for those with a natural tendency for lactate consumption.[11] | Identification of a more metabolically favorable production clone. | | | Consider metabolic engineering approaches, such as overexpressing pyruvate carboxylase (PYC2) to divert pyruvate away from lactate production. | A significant and stable shift towards lactate consumption. | | Nutrient limitations other than glucose | Analyze the spent media for depletion of key amino acids, as glutamine depletion can trigger the lactate shift in some cell lines.[1] | Identification of other limiting nutrients that may influence the metabolic switch. | | Reduced mitochondrial activity | Evaluate mitochondrial membrane potential and oxygen consumption to assess the cell line's oxidative capacity.[1][5] Media composition can influence mitochondrial activity.[1] | Understanding if a bottleneck in oxidative metabolism is preventing lactate consumption. |

Data on Lactate Management Strategies

Strategy Cell Line Key Findings Reference
Dichloroacetate (DCA) Addition CHOAddition of 5 mM DCA reduced lactate production by ~40% and increased final antibody titer by more than twofold in a fed-batch process.[18]
LDHa and PDHKs Knockdown CHOSimultaneous siRNA-mediated knockdown of LDHa and PDHKs reduced lactate production by ~90% and increased volumetric antibody production by ~68%.[19]
Lactate Supplementation and Adaptation CHOAdapting cells to a medium supplemented with 35 mM lactate reduced lactic acid production by nearly 100% in batch cultures.[11]
HIF1 and PDK Down-regulation MammalianDown-regulation of HIF1 and PDK reduced lactate production up to 4-fold and increased specific productivity of infectious viral titers by over 30-fold.[20]
Galactose and Lactate Feeding CHOReplacing glucose with galactose and lactate sustained cell growth and recombinant protein production with a more efficient metabolism.[12]

Experimental Protocols

Protocol 1: Enzymatic Assay for L-Lactate Quantification

This protocol is a general guideline for a colorimetric enzymatic assay to determine L-lactate concentration in cell culture supernatants.

Materials:

  • L-Lactate Assay Kit (e.g., from Sigma-Aldrich (MAK064), TCI (L-Lactate Assay Kit), or similar)[21][22]

  • 96-well microplate[21]

  • Microplate reader capable of measuring absorbance at 450 nm or 570 nm (depending on the kit)[21][22]

  • Cell culture supernatant samples

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Sample Preparation:

    • Collect cell culture medium at desired time points.

    • Centrifuge the samples at 300 x g for 2 minutes to pellet any detached cells.[21]

    • Collect the supernatant for analysis. If the lactate concentration is expected to be high, dilute the supernatant with fresh, lactate-free culture medium or PBS.

    • If the medium contains serum, it is recommended to deproteinize the samples using a 10 kDa MWCO spin filter to remove lactate dehydrogenase (LDH), which can interfere with the assay.[22]

  • Standard Curve Preparation:

    • Prepare a series of L-lactate standards with known concentrations (e.g., 0.02 mM to 1.0 mM) by diluting the provided stock solution in the same medium used for your cell culture.[21]

  • Assay Reaction:

    • Add 20-50 µL of each standard and sample into separate wells of the 96-well plate in duplicate or triplicate.[21][23]

    • Prepare the Master Reaction Mix according to the kit's instructions. This typically includes an enzyme mix and a dye/probe solution.

    • Add 50-100 µL of the Master Reaction Mix to each well.

    • Mix gently and incubate the plate at 37°C for 30 minutes, protected from light.[21]

  • Data Analysis:

    • Measure the absorbance at the wavelength specified in the kit's protocol.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve of absorbance versus lactate concentration.

    • Determine the lactate concentration in your samples from the standard curve.[24]

Protocol 2: Agilent Seahorse XF Glycolytic Rate Assay

This assay measures the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine the glycolytic proton efflux rate (glycoPER), a proxy for the rate of glycolysis.

Materials:

  • Agilent Seahorse XF Analyzer (XFe96, XFe24, or XFp)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolytic Rate Assay Kit (contains Rotenone/Antimycin A (Rot/AA) and 2-Deoxy-D-glucose (2-DG))[9]

  • Seahorse XF Calibrant

  • Seahorse XF DMEM or RPMI medium, pH 7.4

  • Glucose, glutamine, and pyruvate supplements

Procedure:

  • Day Before Assay:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density.

    • Hydrate a sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.[9][25]

  • Day of Assay:

    • Prepare the Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).[25] Warm to 37°C and adjust pH to 7.4.

    • Remove the cell culture medium from the microplate and wash the cells once with the warmed Seahorse assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[26]

    • Reconstitute the Rot/AA and 2-DG from the kit in the assay medium.

    • Load the reconstituted compounds into the appropriate ports of the hydrated sensor cartridge (Port A: Rot/AA, Port B: 2-DG).[9]

  • Run the Assay:

    • Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with your cell culture microplate.

    • Start the assay protocol. The instrument will measure basal ECAR and OCR, then inject Rot/AA to inhibit mitochondrial respiration, and finally inject 2-DG to inhibit glycolysis.[9][26]

  • Data Analysis:

    • The Seahorse software will calculate the glycoPER, which is highly correlated with the extracellular lactate production rate.[26] This allows for the real-time assessment of glycolytic function.

Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_signaling Signaling Cascade Glucose_ext High Glucose Glucose_in Glucose Glucose_ext->Glucose_in GLUT1 G6P Glucose-6-P Glucose_in->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Lactate_out Lactate Efflux Lactate->Lactate_out AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a HIF1a->Glucose_in Upregulates HIF1a->Lactate Upregulates

Caption: The PI3K/Akt/mTOR signaling pathway in high-glucose conditions.

experimental_workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_evaluation Evaluation start High-Lactate Issue Identified strategy Select Mitigation Strategy start->strategy control Control Culture (High Glucose) strategy->control treatment Treatment Culture (e.g., Fed-Batch, Alternative Carbon) strategy->treatment sampling Time-Course Sampling control->sampling treatment->sampling vcd Measure VCD & Viability sampling->vcd lactate_assay Measure Lactate (Enzymatic Assay) sampling->lactate_assay glucose_assay Measure Glucose sampling->glucose_assay data_analysis Data Analysis & Comparison vcd->data_analysis lactate_assay->data_analysis glucose_assay->data_analysis productivity Assess Product Titer (e.g., ELISA, HPLC) data_analysis->productivity conclusion Optimized Process productivity->conclusion

Caption: A typical experimental workflow for managing lactate accumulation.

References

Technical Support Center: Dextrose Level Adjustment for Optimal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the adjustment of dextrose (glucose) levels during different phases of cell culture. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the optimal dextrose concentration for my cell culture?

A1: The ideal dextrose concentration is highly dependent on the specific cell line and the phase of cell growth. Many classical media formulations contain approximately 5.5 mM D-glucose, which is similar to normal blood sugar levels in vivo. However, concentrations in fed-batch cultures can vary. For Chinese Hamster Ovary (CHO) cells, a common range is 17 mM to 25 mM in batch culture.[1] It is crucial to maintain glucose levels above a minimum threshold to avoid starvation; for CHO cells, this is typically above 3 mM (0.540 g/L) to maintain high viability.[2]

Q2: What are the consequences of excessively high or low dextrose levels?

A2: Both high and low dextrose concentrations can negatively impact cell culture performance.

  • Low Dextrose: Insufficient glucose will lead to nutrient starvation, slower cellular metabolism, and potentially cell death.[3][4] In some cases, very low glucose conditions (below 2 mM) can drastically reduce intracellular ATP, leading to lower protein productivity and deficient glycosylation.[5]

  • High Dextrose: While high initial concentrations can support high cell densities, they often lead to increased production of lactate (B86563), a metabolic byproduct that can inhibit cell growth and productivity.[1][6][7] High glucose can also decrease proliferation rates and increase apoptosis in some cell types.[3] Furthermore, concentrations above 10 mM can be considered analogous to a diabetic condition in vitro, potentially leading to protein glycation.

Q3: How do dextrose levels affect different phases of cell growth?

A3: Dextrose requirements change throughout the culture lifecycle.

  • Lag Phase: An adequate initial dextrose concentration is necessary for cells to adapt to the new environment and prepare for proliferation.

  • Exponential (Log) Phase: This phase is characterized by rapid cell division and high metabolic activity, leading to a high rate of dextrose consumption. Careful monitoring and feeding are critical to prevent nutrient depletion.

  • Stationary Phase: As cell density peaks, the specific growth rate slows down. Dextrose consumption may decrease, and there is a higher risk of lactate accumulation, especially if dextrose levels are not controlled.[7] In some strategies, a "lactate metabolic shift" is induced, where cells begin to consume lactate as a carbon source.[8]

  • Decline Phase: Dextrose depletion is a common cause for entry into the death phase.

Troubleshooting Guides

Problem 1: High Lactate Accumulation and Decreased pH

  • Symptoms: The pH of the culture medium is dropping rapidly, and lactate levels are measured to be high. Cell growth is inhibited, and productivity is declining.

  • Possible Causes:

    • Excessively High Dextrose Concentration: High glucose levels often lead to overflow metabolism, resulting in increased lactate production.[2][9][10]

    • Anaerobic Conditions: At low oxygen concentrations, cells favor glycolysis, which produces lactate, even when oxygen is present (a phenomenon known as the Warburg effect).[7]

  • Solutions:

    • Implement a Fed-Batch Strategy: Instead of a high initial dextrose concentration, start with a moderate level and feed a concentrated dextrose solution throughout the culture to maintain a lower, steady concentration.[1]

    • Limit Dextrose: Reduce the dextrose concentration in the feed to a level that supports growth without causing excessive lactate production.[7]

    • Use Alternative Carbon Sources: Replacing some or all of the dextrose with other sugars like galactose or mannose can reduce lactate accumulation.[2][7]

    • Improve Oxygenation: Ensure adequate dissolved oxygen (DO) levels in the bioreactor to promote aerobic respiration.

    • Induce a Lactate Metabolic Shift: Under controlled, glucose-limited conditions, some cell lines, like CHO, can be encouraged to consume lactate.[8]

Problem 2: Slow or Stalled Cell Growth

  • Symptoms: The viable cell density is not increasing as expected, or the culture has prematurely entered the stationary phase.

  • Possible Causes:

    • Dextrose Depletion: The cells may have consumed the available dextrose, leading to starvation.[3]

    • Inhibitory Levels of Lactate or Ammonia (B1221849): Accumulation of metabolic byproducts can be toxic and inhibit cell proliferation.[1]

    • Osmolality Issues: High concentrations of nutrients or waste products can increase the osmolality of the medium to inhibitory levels.

  • Solutions:

    • Monitor Dextrose Levels: Regularly measure the dextrose concentration in the culture medium.

    • Adjust Feeding Strategy: Increase the feeding frequency or the concentration of the dextrose feed solution. Consider a continuous feeding strategy over bolus additions to maintain a stable nutrient environment.

    • Monitor and Control Byproducts: If lactate or ammonia levels are high, refer to the troubleshooting guide for high lactate accumulation.

    • Check Osmolality: Measure the osmolality of the medium. If it is too high, adjust the feed concentrations.

Data Presentation

Table 1: Effect of Dextrose Concentration on CHO Cell Growth and rh-tPA Production

Dextrose Concentration (mM)Dilution RateTemperature (°C)Cell Density Reduction (Compared to 20 mM)Specific rh-tPA Productivity (qtPA) Improvement (Compared to 20 mM)
40Low3718%57%
40High3751%30%
40Low3329%41%
40High3342%33%

Data summarized from a study on CHO cells, indicating that while higher glucose constrained cell growth, it significantly improved recombinant protein productivity.[5]

Experimental Protocols

Protocol 1: Dextrose Concentration Measurement using an Enzymatic Assay

This protocol outlines a general procedure for measuring dextrose concentration in a cell culture sample.

  • Sample Preparation:

    • Aseptically collect a small volume (e.g., 1-2 mL) of the cell culture medium.

    • Centrifuge the sample to pellet the cells.

    • Carefully collect the supernatant for analysis. Dilute the supernatant with phosphate-buffered saline (PBS) or distilled water if the expected dextrose concentration is outside the linear range of the assay.

  • Assay Procedure (using a commercial glucose oxidase-based kit):

    • Follow the manufacturer's instructions for the specific kit.

    • Typically, this involves mixing a small volume of the prepared supernatant with the enzyme reagent in a microplate well or cuvette.

    • Incubate the mixture for the recommended time at the specified temperature.

    • Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.

  • Calculation:

    • Create a standard curve using known concentrations of dextrose.

    • Determine the dextrose concentration of the sample by comparing its absorbance to the standard curve, accounting for any dilution factors.

Protocol 2: Implementing a Glucose-Based Bolus Feeding Strategy

This protocol describes a simple fed-batch strategy based on intermittent dextrose measurements.

  • Initial Setup:

    • Start the cell culture in a bioreactor with a basal medium containing a moderate initial dextrose concentration (e.g., 20-30 mM).

  • Monitoring:

    • At regular intervals (e.g., daily), aseptically take a sample from the bioreactor and measure the dextrose concentration using the protocol above.

  • Feeding:

    • Establish a target dextrose concentration range (e.g., 20-30 mM).

    • When the measured dextrose concentration drops below the lower threshold of the target range, calculate the amount of a sterile, concentrated dextrose stock solution needed to bring the concentration back up to the upper end of the target range.

    • Aseptically add the calculated volume of the dextrose stock solution to the bioreactor as a bolus feed.

  • Record Keeping:

    • Maintain a detailed record of the dates, times, measured dextrose concentrations, and volumes of feed added.

Visualizations

Experimental_Workflow_for_Dextrose_Monitoring_and_Control cluster_0 Bioreactor Operation cluster_1 Analysis & Decision Start Culture Start Culture Aseptic Sampling Aseptic Sampling Start Culture->Aseptic Sampling Daily Measure Dextrose Measure Dextrose Aseptic Sampling->Measure Dextrose Bolus Feeding Bolus Feeding Continue Culture Continue Culture Bolus Feeding->Continue Culture Continue Culture->Aseptic Sampling Compare to Threshold Compare to Threshold Measure Dextrose->Compare to Threshold Compare to Threshold->Continue Culture Above Threshold Calculate Feed Volume Calculate Feed Volume Compare to Threshold->Calculate Feed Volume Below Threshold Calculate Feed Volume->Bolus Feeding

Caption: Workflow for a glucose-based bolus feeding strategy.

Glucose_Metabolism_and_Lactate_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle (Aerobic) Pyruvate->TCA Cycle Sufficient O2 Lactate Lactate (Anaerobic/Overflow) Pyruvate->Lactate Insufficient O2 or High Glycolytic Flux ATP_High High ATP Yield TCA Cycle->ATP_High ATP_Low Low ATP Yield Lactate->ATP_Low High_Glucose High Glucose Concentration High_Glucose->Glycolysis Drives high flux Low_Oxygen Low Oxygen Low_Oxygen->Lactate

Caption: Simplified pathway of glucose metabolism and lactate production.

References

Technical Support Center: Troubleshooting Slow Microbial Growth with Dextrose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow microbial growth when using dextrose as a primary carbon source.

Troubleshooting Guides

Issue: Slower than expected or no microbial growth.

This guide will walk you through a systematic approach to identify the potential causes of slow or inhibited microbial growth in your cultures.

Step 1: Verify Essential Growth Parameters

Before investigating more complex issues, ensure that fundamental growth conditions are optimal for your specific microbial strain.

  • Temperature: Is the incubator set to the optimal growth temperature for your microorganism?

  • pH: Have you measured the pH of your culture medium before and after inoculation? The pH should be within the optimal range for your microbe.[1] Bacterial metabolism can lead to the production of acidic byproducts, which can lower the pH and inhibit growth.

  • Aeration: Is there adequate oxygen supply for your aerobic or facultative anaerobic microbe? Ensure proper shaking speed and flask volume to surface area ratio.

Step-by-Step Troubleshooting Workflow

TroubleshootingWorkflow Start Slow Microbial Growth Observed CheckParams Step 1: Verify Essential Growth Parameters (Temp, pH, Aeration) Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK AdjustParams Action: Adjust to Optimal Conditions ParamsOK->AdjustParams No NutrientLimitation Step 2: Investigate Nutrient Limitation ParamsOK->NutrientLimitation Yes Resolved Growth Improved AdjustParams->Resolved NutrientOK Nutrients Sufficient? NutrientLimitation->NutrientOK SupplementMedia Action: Supplement with Limiting Nutrient(s) NutrientOK->SupplementMedia No InhibitorCheck Step 3: Check for Inhibitory Substances NutrientOK->InhibitorCheck Yes SupplementMedia->Resolved InhibitorPresent Inhibitors Present? InhibitorCheck->InhibitorPresent RemediateInhibitors Action: Remediate Media or Use Fresh Batch InhibitorPresent->RemediateInhibitors Yes StrainViability Step 4: Assess Strain Viability InhibitorPresent->StrainViability No RemediateInhibitors->Resolved StrainOK Strain Viable? StrainViability->StrainOK NewCulture Action: Start a New Culture from a Fresh Stock StrainOK->NewCulture No StrainOK->Resolved Yes NewCulture->Resolved Unresolved Issue Persists: Contact Technical Support Resolved->Unresolved If not fully resolved

Caption: A step-by-step decision tree for troubleshooting slow microbial growth.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is growing very slowly. What is the first thing I should check?

A1: The first step is to verify your basic culture conditions. Ensure the temperature, pH, and aeration are all within the optimal range for your specific microorganism. Often, suboptimal physical parameters are the simplest explanation for slow growth.

Q2: I've confirmed my basic growth conditions are correct, but growth is still slow. What should I investigate next?

A2: The next step is to consider nutrient limitation. While dextrose provides the carbon source, other essential nutrients are required for robust growth. These include a nitrogen source (e.g., peptone, yeast extract), phosphate (B84403), sulfur, and various trace minerals.[2] Consult the tables below for recommended concentrations of key media components.

Q3: How can I determine if a specific nutrient is limiting growth in my culture?

A3: You can perform a nutrient supplementation experiment. Prepare several parallel cultures. To each, add a small amount of a single, concentrated nutrient stock (e.g., a nitrogen source, a phosphate source). If the addition of a specific nutrient results in a significant increase in growth compared to the control, that nutrient was likely the limiting factor.

Q4: Could the dextrose itself be the problem?

A4: Yes, in a few ways. High concentrations of dextrose can be inhibitory to some microbes. Also, the method of sterilization can impact the quality of the dextrose solution. Autoclaving dextrose, especially in the presence of phosphates or other media components, can lead to caramelization and the formation of inhibitory byproducts.[3] If you suspect this, try preparing your dextrose solution separately and sterilizing it by filtration before adding it to the rest of your sterile media.

Q5: My culture grows for a while and then stops, even though there should be plenty of dextrose left. What could be happening?

A5: This is a classic sign of either the depletion of another essential nutrient (see Q2 and Q3) or the accumulation of toxic byproducts. Many microorganisms produce organic acids during fermentation, which can lower the pH to an inhibitory level.[4] You can monitor the pH of your culture over time to see if it is dropping significantly.

Q6: How can I test for the presence of inhibitory byproducts in my media?

A6: A simple way is to perform a dilution experiment. Prepare fresh media and then create a series of dilutions of your spent (used) culture medium into the fresh medium (e.g., 10%, 25%, 50% spent medium). Inoculate these with fresh microbes. If you observe that higher concentrations of the spent medium are more inhibitory to growth, it's a strong indication that toxic byproducts have accumulated.

Q7: I'm using a new batch of dextrose and my cultures are not growing as well as before. What should I do?

A7: If you suspect an issue with the quality of a new reagent, it's best to perform a side-by-side comparison with a previous, trusted batch if available. Prepare identical media using both the old and new dextrose and compare the growth of your microorganism. If there is a significant difference, you may need to contact the supplier of the new dextrose.

Data Presentation

Table 1: Recommended Dextrose Concentrations for Microbial Growth

Microorganism TypeExample OrganismRecommended Dextrose Concentration (g/L)Notes
BacteriaEscherichia coli5 - 20Higher concentrations can lead to the accumulation of acidic byproducts, inhibiting growth.
YeastSaccharomyces cerevisiae20 - 50Can tolerate higher sugar concentrations, but very high levels can cause osmotic stress.
FungiAspergillus niger30 - 100Often used for industrial production and can metabolize high concentrations of sugar, though this can be strain-dependent.
ActinobacteriaStreptomyces sp.10A study on Streptosporangium sp. found 10 g/L to be optimal for promoting aerial mycelium growth in the shortest incubation time.[1]

Table 2: Recommended Concentrations of Other Key Media Components

ComponentRecommended Concentration (g/L)Purpose
Yeast Extract5 - 10Provides nitrogen, amino acids, vitamins, and other growth factors.[2]
Peptone10 - 20A primary source of amino acids and peptides.
KH₂PO₄/K₂HPO₄1 - 5Provides phosphate and acts as a buffer to maintain a stable pH.
(NH₄)₂SO₄1 - 5An inorganic nitrogen source.
MgSO₄·7H₂O0.1 - 0.5A source of magnesium ions, which are essential cofactors for many enzymes.

Experimental Protocols

Protocol 1: Determining Optimal Dextrose Concentration Using Gradient Plates

Objective: To determine the optimal concentration of dextrose for the growth of a specific microorganism.

Materials:

  • Sterile petri dishes

  • Basal culture medium without dextrose

  • Concentrated sterile dextrose solution (e.g., 20% w/v)

  • Microbial culture

  • Sterile spreader or inoculating loop

Procedure:

  • Prepare the basal agar (B569324) medium without dextrose and autoclave.

  • Cool the agar to approximately 50-55°C.

  • Pour a bottom layer of the plain agar into a petri dish at an angle and allow it to solidify, creating a wedge.

  • Place the plate flat and pour a second layer of agar containing a high concentration of dextrose (e.g., 5-10%) over the solidified wedge. The dextrose will diffuse from the top layer into the bottom layer, creating a concentration gradient.

  • Allow the plates to sit for several hours to allow the gradient to establish.

  • Inoculate the surface of the plate with your microorganism, either by spreading a liquid culture or by streaking with a loop from the low-concentration side to the high-concentration side.

  • Incubate under optimal conditions.

  • Observe the area of maximum growth along the streak. This corresponds to the optimal dextrose concentration.

Protocol 2: Testing for Nitrogen Limitation

Objective: To determine if nitrogen is a limiting nutrient in your culture medium.

Materials:

  • Your standard culture medium

  • A concentrated, sterile solution of a nitrogen source (e.g., 10% peptone or yeast extract)

  • Microbial culture

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare your standard culture medium.

  • Set up at least two flasks: a control flask and a test flask.

  • To the test flask, add a small volume of the concentrated nitrogen source solution to increase its concentration significantly (e.g., double the standard amount).

  • Inoculate both flasks with the same amount of your microbial culture.

  • Incubate both flasks under identical, optimal conditions.

  • At regular intervals, take samples from each flask and measure the optical density (OD) at 600 nm.

  • Plot the growth curves for both the control and the test cultures. A significantly higher and/or faster growth in the test flask indicates that nitrogen was a limiting nutrient.

Visualizations

Dextrose Metabolism in Bacteria (Glycolysis)

Glycolysis

Caption: Simplified diagram of the glycolytic pathway for dextrose metabolism in bacteria.

Dextrose Metabolism in Yeast (Fermentation)

YeastFermentation

Caption: Overview of the primary pathway for dextrose fermentation in yeast.

References

Technical Support Center: Dextrose Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to dextrose degradation in culture media.

Troubleshooting Guide

This guide addresses common problems observed during cell culture that may be linked to the degradation of dextrose.

Q1: My cells are showing reduced viability and slower growth than expected. Could this be related to the culture medium?

A1: Yes, a decline in cell viability and proliferation can be linked to the degradation of dextrose in your culture medium. Dextrose, a common carbohydrate source for cells, can break down, especially during heat sterilization or prolonged storage, into toxic compounds known as glucose degradation products (GDPs). These GDPs can induce apoptosis and inhibit cell growth.[1][2]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Heat-induced degradation of dextrose during media preparation: Autoclaving glucose-containing solutions can lead to the formation of cytotoxic GDPs.• Filter-sterilize glucose solutions and add them aseptically to the sterile basal medium.• If autoclaving is necessary, use a shorter cycle at a higher temperature (e.g., 121°C for 15 minutes) as this has been shown to generate lower levels of some GDPs compared to longer cycles at lower temperatures.[3]
Prolonged storage of liquid media: Dextrose in liquid media can degrade over time, even when stored at 4°C.• Prepare fresh media from powder when possible.• If using pre-made liquid media, check the expiration date and store it protected from light at the recommended temperature. Aim to use opened and supplemented media within 2-4 weeks.[4]
pH instability: The pH of the medium can influence the rate of dextrose degradation.• Monitor the pH of your culture medium regularly. A rapid drop in pH can indicate excessive metabolic activity and may accelerate dextrose degradation. Ensure your medium is adequately buffered for your cell type and culture conditions.[5]
High glucose concentration: While seemingly beneficial, high glucose levels can lead to increased production of toxic byproducts.[6][7]• Optimize the glucose concentration for your specific cell line. Some cells thrive in lower glucose environments. Consider using a medium with a different carbon source, like galactose, which is metabolized more slowly.

Q2: I've noticed a yellowing or browning of my culture medium, even before significant cell growth. What could be the cause?

A2: The discoloration of culture medium, particularly a shift to yellow or brown, is a common indicator of chemical reactions occurring within the medium, including the degradation of dextrose and other components. This can happen independently of cellular metabolic activity.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Maillard reaction and caramelization: These are non-enzymatic browning reactions that can occur between amino acids and reducing sugars like dextrose, especially when exposed to heat or light.• Store media and supplements protected from light.• Avoid repeated warming and cooling of the medium. Aliquot the medium into smaller, single-use volumes.
Formation of 5-Hydroxymethylfurfural (5-HMF): This is a key GDP formed from the dehydration of sugars and is known to contribute to the browning of solutions.• Minimize heat treatment of glucose-containing solutions. As mentioned, filter sterilization is preferred.• If you suspect high levels of 5-HMF, you can test your media using HPLC (see Experimental Protocols section).
Instability of other media components: Certain vitamins and amino acids are also susceptible to degradation, which can contribute to color changes.• Use high-quality, fresh media and supplements.• Check the manufacturer's specifications for storage and handling.

Q3: My recombinant protein yield is lower than expected, or I'm seeing an increase in protein aggregation. Could dextrose degradation be a factor?

A3: Absolutely. The byproducts of dextrose degradation can have a significant negative impact on recombinant protein production.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Toxicity of GDPs to production cells: GDPs like formaldehyde (B43269) can be directly toxic to host cells (e.g., E. coli, CHO cells), leading to reduced cell density and lower overall protein yield.[8][9][10]• Implement the solutions mentioned in Q1 to minimize GDP formation.• For bacterial cultures, consider using host strains with enhanced resistance to aldehydes.
Advanced Glycation End-products (AGEs): GDPs are precursors to AGEs, which can form when they react with proteins. This can lead to protein cross-linking, aggregation, and loss of function.• Optimize the culture conditions to maintain high cell viability and reduce the accumulation of GDPs in the medium.• Consider downstream processing steps to remove aggregated or modified proteins.
Cellular stress response: The presence of toxic GDPs can trigger a stress response in cells, diverting cellular resources away from protein production and towards survival mechanisms.• Ensure optimal culture conditions (pH, temperature, dissolved oxygen) to minimize cellular stress.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxic byproducts of dextrose degradation?

A1: The most frequently cited toxic byproducts include 5-Hydroxymethylfurfural (5-HMF), 3-Deoxyglucosone (3-DG), 3,4-Dideoxyglucosone-3-ene (3,4-DGE), methylglyoxal, and formaldehyde. These compounds are reactive and can cause cellular damage.[1][2]

Q2: How can I prevent dextrose degradation in my culture media?

A2: The best practice is to filter-sterilize glucose-containing solutions and add them to the basal medium aseptically. If heat sterilization is unavoidable, use a high-temperature, short-time protocol. Store liquid media at 2-8°C, protected from light, and use it within the recommended timeframe.

Q3: Are there alternative carbon sources I can use instead of dextrose?

A3: Yes, for some cell lines, other sugars like galactose or fructose (B13574) can be used. These are often metabolized more slowly, which can reduce the accumulation of lactate (B86563) and potentially minimize the formation of degradation byproducts. However, you will need to adapt your cells to the new carbon source.

Q4: Can I test my media for the presence of dextrose degradation products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a common method for detecting and quantifying GDPs like 5-HMF and 3-DG. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q5: What is the impact of dextrose degradation on downstream processing?

A5: Dextrose degradation can lead to the formation of AGEs, which can cause cross-linking and aggregation of your target protein. This can complicate purification processes and reduce the yield of functional protein. The presence of reactive aldehydes can also modify your protein product.

Quantitative Data on the Effects of Dextrose Degradation Products

The following tables summarize some of the reported quantitative effects of common GDPs on cell lines.

Table 1: Cytotoxicity of Glucose Degradation Products (GDPs) on Human Neutrophils

Glucose Degradation ProductLC50 (Lethal Concentration, 50%)
3,4-Dideoxyglucosone-3-ene (3,4-DGE)47 µM
Formaldehyde44 µM
3-Deoxyglucosone (3-DG)1,374 µM
5-Hydroxymethylfurfural (5-HMF)2,463 µM
(Data sourced from a study on human neutrophils)[1]

Table 2: Cytotoxicity of 5-Hydroxymethylfurfural (5-HMF) on Various Cell Lines

Cell LineIC50 (Inhibitory Concentration, 50%)
RBL-2H3 (Rat Basophilic Leukemia)2.01 mM
P815 (Mouse Mastocytoma)5.17 mM
(Data indicates the concentration of 5-HMF required to inhibit cell proliferation by 50%)[11]

Experimental Protocols

Protocol: Detection of 5-HMF and 3-DG in Culture Media using HPLC-UV

This protocol provides a general framework for the analysis of 5-HMF and 3-DG. It is a synthesis of common practices and should be optimized for your specific equipment and needs.

1. Principle: This method uses reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify 5-HMF and 3-DG in cell culture media samples.

2. Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or acetic acid (for mobile phase modification)

  • 5-HMF and 3-DG analytical standards

  • 0.22 µm syringe filters

  • Autosampler vials

3. Sample Preparation:

  • Collect a sample of your cell culture medium.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • If the expected concentration of GDPs is high, you may need to dilute the sample with HPLC-grade water.

4. Standard Preparation:

  • Prepare a stock solution of 5-HMF and 3-DG in HPLC-grade water.

  • Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

5. HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) is often used. An example gradient could be:

    • 0-5 min: 5% Acetonitrile

    • 5-15 min: Ramp to 30% Acetonitrile

    • 15-20 min: Hold at 30% Acetonitrile

    • 20-25 min: Return to 5% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 284 nm for 5-HMF and approximately 294 nm for 3-DG (a diode array detector is recommended to monitor multiple wavelengths).

6. Analysis:

  • Run the calibration standards to generate a standard curve.

  • Run the prepared samples.

  • Identify the peaks for 5-HMF and 3-DG in your samples by comparing the retention times with the standards.

  • Quantify the concentration of each GDP in your samples using the standard curve.

Experimental Workflow for GDP Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_collection Collect Culture Medium Sample centrifuge Centrifuge Sample sample_collection->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample hplc_run Inject into HPLC filter_sample->hplc_run standard_prep Prepare Calibration Standards standard_prep->hplc_run detection UV Detection hplc_run->detection peak_id Identify Peaks by Retention Time detection->peak_id quantification Quantify using Standard Curve peak_id->quantification

Caption: Workflow for HPLC analysis of GDPs.

Signaling Pathways and Visualizations

Dextrose degradation products contribute to the formation of Advanced Glycation End-products (AGEs). The interaction of AGEs with their receptor (RAGE) triggers several intracellular signaling cascades that lead to cellular stress and inflammation.

AGE-RAGE Signaling Pathway

The binding of AGEs to RAGE initiates a signaling cascade that activates transcription factors like NF-κB, leading to the expression of pro-inflammatory genes. This interaction also increases the production of reactive oxygen species (ROS), creating a cycle of oxidative stress.[12][13]

AGE_RAGE_Pathway AGEs AGEs / GDPs RAGE RAGE Receptor AGEs->RAGE ROS Increased ROS (Oxidative Stress) RAGE->ROS MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Activation ROS->NFkB Cellular_Damage Cellular Damage & Apoptosis ROS->Cellular_Damage Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->NFkB Gene_Expression->Cellular_Damage

Caption: AGE-RAGE signaling cascade.

NF-κB Activation Pathway by Oxidative Stress

Oxidative stress, induced by GDPs and AGEs, is a potent activator of the NF-κB pathway. Increased ROS levels lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.[14][15][16]

NFkB_Activation Oxidative_Stress Oxidative Stress (from GDPs/AGEs) IKK IKK Activation Oxidative_Stress->IKK IkB Phosphorylation of IκB IKK->IkB IkB_Degradation Degradation of IκB IkB->IkB_Degradation NFkB_Release NF-κB Release & Nuclear Translocation IkB_Degradation->NFkB_Release releases Gene_Transcription Target Gene Transcription NFkB_Release->Gene_Transcription

Caption: NF-κB activation by oxidative stress.

MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also activated by the AGE-RAGE interaction. These cascades involve a series of protein phosphorylations that ultimately regulate gene expression related to cell proliferation, differentiation, and apoptosis.[17][18][19]

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways AGE_RAGE AGE-RAGE Interaction MAP3K_E MAPKKK (e.g., Raf) AGE_RAGE->MAP3K_E MAP3K_J MAPKKK AGE_RAGE->MAP3K_J MAP2K_E MAPKK (e.g., MEK) MAP3K_E->MAP2K_E MAPK_E MAPK (ERK) MAP2K_E->MAPK_E Transcription_Factors Activation of Transcription Factors MAPK_E->Transcription_Factors MAP2K_J MAPKK MAP3K_J->MAP2K_J MAPK_J MAPK (JNK/p38) MAP2K_J->MAPK_J MAPK_J->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: MAPK signaling pathways.

References

Technical Support Center: Optimizing Dextrose Feeding Strategies in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dextrose feeding strategies for bioreactor experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your bioreactor experiments related to dextrose feeding.

Issue 1: Unstable or Inaccurate Glucose Sensor Readings

Question Possible Causes Troubleshooting Steps
Why is my glucose sensor reading fluctuating erratically? 1. Sensor Calibration Drift: The sensor may require recalibration.[1][2] 2. Air Bubbles: Air bubbles trapped on the sensor surface can interfere with readings. 3. Biofilm Formation: A biofilm may have formed on the sensor, affecting its accuracy.[3] 4. Electrical Interference: Nearby equipment may be causing electrical noise. 5. Sensor Malfunction: The sensor itself may be faulty.[4]1. Recalibrate the Sensor: Perform a one- or two-point calibration against a known glucose standard.[1][2] 2. Remove Air Bubbles: Gently tap the sensor housing or slightly increase the agitation to dislodge bubbles. 3. Clean the Sensor: If possible, follow the manufacturer's instructions for cleaning the sensor probe. Regular cleaning protocols can minimize errors.[3][4] 4. Check for Interference: Ensure that the sensor cable is not running parallel to power cords from other equipment. 5. Replace the Sensor: If the issue persists after troubleshooting, the sensor may need to be replaced.[4]
My offline glucose measurements do not match the online sensor readings. What should I do? 1. Sampling Error: The offline sample may not be representative of the bulk medium. 2. Calibration Mismatch: The offline glucose analyzer and the online sensor may not be calibrated to the same standard. 3. Time Delay: There can be a lag between the online reading and the time the offline sample is taken and analyzed.[1]1. Ensure Proper Sampling: Take samples from a representative location in the bioreactor, away from feed ports. 2. Cross-Calibrate: Use the same glucose standard to calibrate both the online sensor and the offline analyzer. 3. Account for Time Delay: Note the exact time of both the online reading and the offline sample collection for accurate comparison.

Issue 2: Problems with the Dextrose Feeding System

Question Possible Causes Troubleshooting Steps
My peristaltic pump is not delivering the correct feed volume. How can I fix this? 1. Incorrect Tubing Size or Wear: The tubing may be the wrong size for the pump head or may be worn out.[5][6] 2. Improper Occlusion Setting: The gap between the rollers and the pump housing may be too loose or too tight.[5] 3. Pump Calibration Needed: The pump's flow rate may need to be recalibrated. 4. Motor or Power Issue: The pump motor may be malfunctioning, or there could be an issue with the power supply.[7]1. Check and Replace Tubing: Ensure you are using the correct tubing size as specified by the manufacturer and inspect for any signs of wear, replacing it if necessary.[6] 2. Adjust Occlusion: Follow the manufacturer's guide to set the correct occlusion for the tubing being used.[5] 3. Recalibrate the Pump: Perform a gravimetric or volumetric calibration to ensure accurate delivery. 4. Inspect Motor and Power: Check the pump's power connection and listen for any unusual motor noises that might indicate a fault.[7][8]
The dextrose feed line appears to be clogged. What should I do? 1. Crystallization of Dextrose: Highly concentrated dextrose solutions can crystallize at lower temperatures. 2. Kinked Tubing: The feed tubing may be bent or kinked, restricting flow.[5] 3. Particulate Matter: The feed solution may contain undissolved particles.1. Gently Warm the Tubing: If crystallization is suspected, gently warm the outside of the tubing to redissolve the dextrose. 2. Inspect and Straighten Tubing: Check the entire length of the feed line for any kinks or sharp bends.[5] 3. Filter the Feed Solution: Before use, filter the dextrose feed solution through a 0.22 µm filter to remove any particulates.

Issue 3: Unexpected Culture Behavior After Dextrose Feeding

Question Possible Causes Troubleshooting Steps
Why did the dissolved oxygen (DO) level drop sharply after a dextrose feed? 1. Increased Metabolic Activity: The cells are rapidly consuming the added dextrose, leading to a higher oxygen uptake rate. 2. Insufficient Oxygen Transfer: The bioreactor's oxygen transfer rate (kLa) may not be sufficient to meet the increased demand.1. This is often a normal response. The DO should recover as the dextrose is consumed. 2. Increase Oxygen Supply: If the DO drops to a critical level, increase the agitation and/or sparging rate to improve oxygen transfer.
I'm observing a rapid decrease in pH and an increase in lactate (B86563) after feeding. What is happening? 1. Overflow Metabolism: High dextrose concentrations can lead to a metabolic shift where cells produce lactate even in the presence of sufficient oxygen.[9]1. Adjust Feeding Strategy: Switch from large bolus feeds to a continuous or pulsed feeding strategy to maintain a lower, more stable dextrose concentration.[10][11][12] 2. Monitor Lactate Levels: Regularly measure lactate concentration to correlate with your feeding strategy and cell growth.

Frequently Asked Questions (FAQs)

1. What is the optimal dextrose concentration to maintain in my bioreactor?

The optimal dextrose concentration is cell line and process-dependent. For CHO cells, a common target range is 2-6 g/L, while for E. coli, it can be lower to avoid acetate (B1210297) formation.[13][14] It is recommended to perform a design of experiments (DoE) to determine the optimal concentration for your specific process.[13]

2. What are the differences between bolus, continuous, and automated feedback-controlled feeding strategies?

  • Bolus Feeding: Involves adding a large amount of dextrose at once at set time intervals. This can lead to fluctuations in nutrient levels and may induce overflow metabolism.[9]

  • Continuous Feeding: Dextrose is added at a constant, low rate throughout the culture. This helps to maintain a more stable nutrient environment.[10][11][12]

  • Automated Feedback Control: An online glucose sensor continuously monitors the dextrose concentration and a control loop adjusts the feed pump to maintain a specific setpoint. This is the most precise method for controlling nutrient levels.[9]

3. How can I prevent contamination of my sterile dextrose feed solution?

To prevent contamination, prepare the dextrose solution and sterile filter it through a 0.22 µm filter into a sterile container in a laminar flow hood.[13] Use aseptic techniques when connecting the feed bottle to the bioreactor.[15][16]

4. What is overflow metabolism and how can I avoid it?

Overflow metabolism is a phenomenon where cells, in the presence of high concentrations of glucose, will preferentially ferment glucose to lactate (in mammalian cells) or acetate (in E. coli), even when oxygen is plentiful.[9] This is an inefficient use of the carbon source and the byproducts can be inhibitory to cell growth. To avoid it, maintain a low and controlled glucose concentration using a fed-batch strategy, preferably with continuous or automated feedback-controlled feeding.[10][11][12]

5. Can I use a different carbon source instead of or in combination with dextrose?

Yes, other carbon sources like galactose or fructose (B13574) can be used. Galactose is metabolized more slowly than glucose, which can lead to lower lactate production.[17] Some strategies involve co-feeding dextrose with other sugars to optimize cell metabolism.

Data Presentation

Table 1: Comparison of Dextrose Feeding Strategies on CHO Cell Culture Performance

Feeding StrategyPeak Viable Cell Density (x10^6 cells/mL)Final Titer (g/L)Peak Lactate (g/L)Reference
Bolus Feeding (Once Daily) 15.23.84.5[10][11][12]
Continuous Feeding 18.54.92.1[10][11][12]
Automated Feedback Control 20.15.51.8[9][18]

Table 2: Impact of Dextrose Concentration on E. coli Fed-Batch Fermentation

Dextrose ConcentrationSpecific Growth Rate (h⁻¹)Acetate Concentration (g/L)Recombinant Protein Yield (g/L)Reference
High (Uncontrolled) 0.4510.25.7[19][20]
Low (Controlled at ~1 g/L) 0.302.18.9[19][20]

Experimental Protocols

Protocol 1: Setting Up a Lab-Scale Fed-Batch Bioreactor for Dextrose Feed Optimization

  • Bioreactor Preparation:

    • Clean and assemble the bioreactor vessel and all components according to the manufacturer's instructions.[21]

    • Calibrate the pH and DO probes.

    • Sterilize the bioreactor by autoclaving or steam-in-place (SIP).[13][21]

  • Media and Feed Preparation:

    • Prepare the basal growth medium and sterilize it by filtration.

    • Prepare a highly concentrated sterile dextrose feed solution (e.g., 400 g/L).[14]

    • Aseptically transfer the basal medium to the sterilized bioreactor.

  • Inoculation and Initial Batch Phase:

    • Inoculate the bioreactor with a healthy, exponentially growing seed culture to the desired initial cell density.

    • Run the bioreactor in batch mode, monitoring cell growth, viability, and glucose concentration.

  • Initiation of Fed-Batch Feeding:

    • Once the initial glucose concentration has depleted to a predetermined level, begin the dextrose feed.

    • For a simple fed-batch, add a pre-calculated volume of the dextrose feed solution daily to maintain the target glucose concentration.

    • For a continuous feed, use a calibrated peristaltic pump to deliver the feed solution at a constant rate.[22]

    • For automated feedback control, connect the online glucose sensor to the bioreactor controller and set the desired glucose setpoint.

  • Monitoring and Sampling:

    • Take daily aseptic samples to measure cell density, viability, glucose, lactate, and product titer.

    • Monitor and control pH, DO, temperature, and agitation throughout the experiment.

Protocol 2: Calibration and Verification of an Amperometric Glucose Sensor

  • Pre-use Inspection and Polarization:

    • Inspect the sensor for any physical damage.

    • Install the sensor in the bioreactor and allow it to polarize for the manufacturer-recommended time (typically several hours) before calibration.

  • One-Point Calibration (Zeroing):

    • In the sterile basal medium (before inoculation), allow the sensor reading to stabilize.

    • Set this reading as the zero-glucose value in the bioreactor control software.

  • Two-Point Calibration (Slope Adjustment):

    • Aseptically add a known amount of a sterile glucose standard to the medium to achieve a concentration within the expected operating range (e.g., 2 g/L).

    • Allow the sensor reading to stabilize and then adjust the sensor's slope in the software to match this known concentration.

  • In-Process Verification:

    • Throughout the bioreactor run, take periodic offline samples for analysis with a calibrated external glucose analyzer.

    • Compare the offline readings with the online sensor values to verify the sensor's accuracy. If a significant deviation is observed, a one-point in-process calibration adjustment may be necessary.

Visualizations

Overflow_Metabolism cluster_Cell Cell Glucose_High High Extracellular Dextrose Glucose_Int Intracellular Glucose Glucose_High->Glucose_Int Increased Uptake G6P Glucose-6-P Glucose_Int->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis (Accelerated) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Overflow ATP_Glycolysis ATP (Low Yield) Pyruvate->ATP_Glycolysis TCA TCA Cycle AcetylCoA->TCA Lactate_Out Lactate Accumulation Lactate->Lactate_Out Exported ETC Electron Transport Chain (Respiration) TCA->ETC ATP_Resp ATP (High Yield) ETC->ATP_Resp

Caption: Overflow metabolism pathway in high dextrose conditions.

Insulin_Signaling cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Akt Akt (PKB) PIP3->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Signals GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Enables

Caption: Insulin signaling pathway for glucose uptake.

Experimental_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Execution Phase 2: Bioreactor Execution cluster_Analysis Phase 3: Analysis & Optimization A1 Define Objectives (e.g., Maximize Titer) A2 Select Cell Line & Basal Medium A1->A2 A3 Design Feeding Strategies (DoE) A2->A3 A4 Prepare Sterile Media & Dextrose Feed A3->A4 B1 Bioreactor Setup & Sterilization A4->B1 B2 Inoculation & Batch Phase B1->B2 B3 Initiate Fed-Batch & Monitor B2->B3 B4 Collect Daily In-Process Samples B3->B4 C1 Analyze Samples (VCD, Titer, Metabolites) B4->C1 C2 Compare Feeding Strategies C1->C2 C3 Identify Optimal Conditions C2->C3 C4 Refine & Validate C3->C4 C4->A3 Iterate

Caption: Workflow for optimizing a dextrose feeding strategy.

References

Addressing clumping and hygroscopicity of dextrose monohydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrose monohydrate powder. The information addresses common challenges related to clumping and hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of clumping and caking in this compound powder?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Clumping and caking are primarily caused by:

  • Moisture Absorption: Exposure to ambient humidity leads to the formation of liquid bridges between powder particles.[2]

  • Temperature Fluctuations: Changes in temperature can cause moisture to migrate within the powder, leading to dissolution and recrystallization, which forms solid bridges between particles.

  • Particle Size: Finer particles have a larger surface area, making them more susceptible to moisture absorption and caking.

  • Amorphous Content: The presence of amorphous (non-crystalline) regions in the powder can increase hygroscopicity and the tendency to cake.

Q2: What are the ideal storage conditions to prevent clumping of this compound?

A2: To maintain the free-flowing properties of this compound, it is crucial to store it in a controlled environment. The recommended storage conditions are:

  • Temperature: Below 25°C (77°F).

  • Relative Humidity (RH): Below 60%.[1] It is also essential to keep the powder in well-sealed containers to protect it from atmospheric moisture. Implementing a First-In, First-Out (FIFO) inventory system is recommended to minimize long-term storage and the associated risks of caking.[1]

Q3: What are anti-caking agents, and how do they work?

A3: Anti-caking agents are food additives that prevent powdered materials from clumping. They function in one of two primary ways:

  • Moisture Absorption: Some agents absorb excess moisture from the powder, preventing the formation of liquid bridges.

  • Particle Coating: Other agents coat the particles, making them water-repellent and reducing inter-particle interactions.[3]

Q4: Which anti-caking agents are effective for this compound, and at what concentrations?

A4: Silicon dioxide is a commonly used and effective anti-caking agent for this compound. It functions by absorbing moisture and preventing particle adhesion. According to FDA regulations, silicon dioxide can be used in an amount not to exceed 2% by weight of the food.[4][5] Other potential anti-caking agents include calcium silicate (B1173343) and magnesium stearate.[6][7][8] The optimal agent and concentration can depend on the specific application and formulation.

Troubleshooting Guide

Problem: My this compound powder has formed hard clumps.

Possible Cause Troubleshooting Steps
Improper Storage 1. Verify that the storage area temperature is consistently below 25°C and the relative humidity is below 60%.[1]2. Ensure that containers are tightly sealed. If using bags, check for any punctures or tears.3. Move the product to a climate-controlled storage area if current conditions are inadequate.
Moisture Exposure During Handling 1. Minimize the time the container is open during weighing and dispensing.2. Perform powder handling in a low-humidity environment, such as a glove box with controlled humidity, if possible.
Extended Storage 1. Implement a First-In, First-Out (FIFO) inventory management system to ensure older stock is used first.[1]2. For long-term storage, consider repackaging the powder with a desiccant.

Problem: The powder flowability is poor, leading to issues in processing (e.g., tablet press, encapsulation).

Possible Cause Troubleshooting Steps
High Moisture Content 1. Measure the moisture content of the powder. 2. If the moisture content is high, consider drying the powder under controlled conditions (e.g., in a vacuum oven at a low temperature) before processing. Note that this may alter the material's properties.
Particle Size and Distribution 1. Characterize the particle size distribution of the powder. Finer powders tend to have poorer flowability. 2. If feasible for your application, consider using a grade of this compound with a larger particle size.
Inter-particle Cohesion 1. Evaluate the powder's flow properties using methods like Angle of Repose or Carr's Index (see Experimental Protocols section).2. Consider incorporating a glidant or anti-caking agent, such as silicon dioxide (up to 2% w/w), into your formulation to improve flowability.[4][5]

Quantitative Data

Table 1: Flow Properties of Powders Based on Angle of Repose and Carr's Index

Flow Character Angle of Repose (degrees) Carr's Index (%)
Excellent25 - 30≤ 10
Good31 - 3511 - 15
Fair36 - 4016 - 20
Passable41 - 4521 - 25
Poor46 - 5526 - 31
Very Poor56 - 6532 - 37
Extremely Poor> 66> 38

Source: Adapted from USP General Chapter <1174> and other sources.[9][10][11]

Table 2: Typical Physical Properties of this compound

Property Value
Bulk Density0.826 g/cm³
Tapped Density1.020 g/cm³
True Density1.54 g/cm³

Source: this compound, Handbook of Pharmaceutical Excipients.[12]

Experimental Protocols

Determination of Angle of Repose

The angle of repose is the angle of the conical pile produced when a granular material is poured onto a horizontal surface. A lower angle of repose indicates better flowability.

Methodology (Fixed Funnel Method):

  • Place a flat, horizontal circular base on a level surface.

  • Position a funnel vertically above the center of the base. The tip of the funnel should be at a fixed height above the base.

  • Carefully pour the this compound powder through the funnel.

  • Allow the powder to flow and form a conical pile until the apex of the cone reaches the tip of the funnel.

  • Measure the height (h) of the cone and the radius (r) of the base of the cone.

  • Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)[3]

Calculation of Carr's Index

Carr's Index is a measure of the compressibility of a powder, which relates to its flowability.

Methodology:

  • Determine Bulk Density (ρ_bulk): a. Weigh a specific amount of the powder (m). b. Gently pour the powder into a graduated cylinder and record the volume (V_bulk). c. Calculate the bulk density: ρ_bulk = m / V_bulk

  • Determine Tapped Density (ρ_tapped): a. Using the same sample from the bulk density measurement, mechanically tap the graduated cylinder for a set number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes. b. Record the final tapped volume (V_tapped). c. Calculate the tapped density: ρ_tapped = m / V_tapped

  • Calculate Carr's Index: Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100[13][14]

Moisture Sorption Isotherm Analysis (Dynamic Vapor Sorption - DVS)

This analysis determines the equilibrium moisture content of a sample at various relative humidity levels at a constant temperature.

Methodology:

  • A small, accurately weighed sample of the this compound powder is placed in a DVS instrument.[15]

  • The sample is typically dried to a constant weight in the instrument by exposure to a stream of dry gas (0% RH).

  • The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments).

  • The instrument continuously measures the mass of the sample until it reaches equilibrium at each RH step.

  • After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to measure desorption.

  • The moisture sorption isotherm is generated by plotting the equilibrium moisture content (% weight change) against the relative humidity.[16][17]

Visualizations

Clumping_Pathway cluster_environment Environmental Factors cluster_process Physical Processes cluster_outcome Outcome High_Humidity High Ambient Humidity Moisture_Adsorption Moisture Adsorption on Particle Surface High_Humidity->Moisture_Adsorption increases Temp_Fluctuation Temperature Fluctuations Dissolution Particle Surface Dissolution Temp_Fluctuation->Dissolution promotes Liquid_Bridge Liquid Bridge Formation Moisture_Adsorption->Liquid_Bridge Liquid_Bridge->Dissolution Clumping_Caking Clumping and Caking Liquid_Bridge->Clumping_Caking causes weak agglomeration Recrystallization Recrystallization Dissolution->Recrystallization upon drying/ cooling Solid_Bridge Solid Bridge Formation Recrystallization->Solid_Bridge Solid_Bridge->Clumping_Caking causes strong caking

Caption: Causal pathway of this compound clumping.

Troubleshooting_Workflow start Powder Clumping Observed check_storage Check Storage Conditions (<25°C, <60% RH)? start->check_storage correct_storage Action: Correct Storage Environment & Reseal check_storage->correct_storage No check_handling Review Handling Procedures check_storage->check_handling Yes assess_flow Assess Powder Flowability (Angle of Repose, Carr's Index) correct_storage->assess_flow improve_handling Action: Minimize Exposure During Handling check_handling->improve_handling No check_handling->assess_flow Yes improve_handling->assess_flow flow_poor Flowability Poor? assess_flow->flow_poor add_anticaking Action: Consider Anti-Caking Agent (e.g., SiO2) flow_poor->add_anticaking Yes problem_solved Problem Resolved flow_poor->problem_solved No add_anticaking->problem_solved

Caption: Troubleshooting workflow for clumping issues.

Experimental_Workflow start Characterize Powder Flowability bulk_density Measure Bulk Density start->bulk_density angle_of_repose Measure Angle of Repose start->angle_of_repose dvs_analysis Perform DVS Analysis start->dvs_analysis tapped_density Measure Tapped Density bulk_density->tapped_density carrs_index Calculate Carr's Index tapped_density->carrs_index interpret_flow Interpret Flowability (using Table 1) carrs_index->interpret_flow angle_of_repose->interpret_flow moisture_isotherm Generate Moisture Sorption Isotherm dvs_analysis->moisture_isotherm

Caption: Experimental workflow for powder characterization.

References

Technical Support Center: High Dextrose-Induced Osmotic Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to osmotic stress from high dextrose concentrations in their experiments.

Troubleshooting Guides

High concentrations of dextrose can introduce significant osmotic stress to cell cultures, leading to a variety of experimental challenges. This section provides solutions to common problems.

Issue 1: Poor Cell Adhesion or Cell Detachment

Symptoms:

  • Cells are easily dislodged from the culture surface.

  • A large number of floating cells are observed after medium changes.

  • Cells fail to form a confluent monolayer.

Possible Causes and Solutions:

CauseSolution
Increased Osmotic Pressure: High dextrose concentrations increase the osmolality of the culture medium, causing cells to shrink and detach. Gradually adapt cells to high dextrose media by incrementally increasing the concentration over several passages. Monitor the osmolality of your complete medium using an osmometer; most mammalian cells tolerate a range of 260 to 350 mOsm/kg.[1]
Suboptimal Culture Surface: The culture surface may not provide adequate attachment points for stressed cells. Use culture vessels coated with extracellular matrix proteins like collagen, fibronectin, or laminin (B1169045) to enhance cell adhesion.[2]
Over-trypsinization: Excessive trypsin exposure can damage cell surface proteins crucial for attachment. Reduce trypsinization time or use a lower concentration of trypsin. Ensure complete neutralization of trypsin with serum-containing medium or a trypsin inhibitor.[3]
Low Cell Seeding Density: Insufficient cell density can lead to inadequate cell-to-cell contact and reduced secretion of attachment factors. Increase the initial seeding density to promote better adhesion and survival.[3]
Mycoplasma Contamination: Mycoplasma can alter cell morphology and adhesion. Regularly test your cell cultures for mycoplasma contamination.[3]
Issue 2: Changes in Cell Morphology

Symptoms:

  • Cells appear shrunken, rounded, or exhibit abnormal shapes.

  • Increased presence of cytoplasmic vacuoles.

  • Alterations in the structure of the cell nucleus.

Possible Causes and Solutions:

CauseSolution
Cellular Dehydration: The hyperosmotic environment draws water out of the cells, leading to a decrease in cell volume and a rounded appearance.[4][5] Ensure a gradual adaptation of cells to high dextrose concentrations. Use an isotonic control (e.g., mannitol) to differentiate between osmotic effects and glucose-specific metabolic effects.
Cytoskeletal Disruption: Osmotic stress can lead to the reorganization of the actin cytoskeleton. Visualize the actin cytoskeleton using phalloidin (B8060827) staining to assess any changes.
Nuclear Condensation: As an early sign of apoptosis, the chromatin within the nucleus may condense. Use a nuclear stain like DAPI or Hoechst to observe nuclear morphology.
Issue 3: Decreased Cell Viability and Proliferation

Symptoms:

  • Reduced cell count over time compared to control cultures.

  • Lower metabolic activity as measured by assays like MTT or resazurin.[6][7][8]

  • Increased number of dead cells observed through viability stains like trypan blue.

Possible Causes and Solutions:

CauseSolution
Apoptosis Induction: High dextrose concentrations can trigger programmed cell death.[9][10] Assess apoptosis using methods like TUNEL or caspase-3 activity assays. Consider using apoptosis inhibitors as experimental controls.
Necrotic Cell Death: At very high concentrations, dextrose can induce necrosis.[11] Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of necrosis.
Nutrient Depletion: Rapidly proliferating cells in high glucose may deplete other essential nutrients in the medium more quickly. Ensure regular media changes to replenish essential nutrients.
Oxidative Stress: High glucose metabolism can lead to the production of reactive oxygen species (ROS), causing cellular damage.[11] Measure ROS levels using fluorescent probes. Consider the addition of antioxidants like N-acetylcysteine (NAC) to your culture medium as an experimental control.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between the osmotic effects and the metabolic effects of high dextrose?

A1: To distinguish between osmotic stress and the effects of glucose metabolism, it is crucial to include an osmotic control in your experiments. Mannitol (B672), a sugar alcohol that is not readily metabolized by most cells, is a commonly used osmotic control. By treating cells with a concentration of mannitol that results in the same osmolality as your high dextrose condition, you can isolate the effects of hyperosmolarity.[12][13]

Q2: What is a typical range of dextrose concentrations to induce osmotic stress?

A2: The effective concentration of dextrose to induce osmotic stress is cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The following table provides a general reference based on published studies:

Dextrose Concentration (mM)Dextrose Concentration (mg/mL)Typical Effect on Cell Viability
5.5 - 101 - 1.8Normal to pre-diabetic physiological range
254.5Commonly used to mimic hyperglycemic conditions; may cause reduced viability in some cell lines over time.[14]
50 - 1009 - 18Significant decrease in cell viability and induction of apoptosis in many cell lines.[14][15]
>100>18Often leads to extensive cell death, including necrosis.[14]

Q3: How do I prepare high dextrose media and adapt my cells?

A3: To prepare high dextrose media, you can either purchase commercially available high glucose formulations or supplement your basal medium with a sterile, concentrated dextrose solution. To adapt your cells, start by culturing them in their normal growth medium. At each passage, increase the dextrose concentration incrementally. For example, you can increase the concentration by 5 mM at each split until you reach your desired final concentration. This gradual adaptation allows the cells to upregulate mechanisms to cope with the increased osmotic pressure.

Q4: What are the key signaling pathways activated by high dextrose-induced osmotic stress?

A4: Two of the primary signaling pathways activated in response to osmotic stress are the High Osmolarity Glycerol (HOG) pathway and the Osmotic Response Element (ORE) pathway. The HOG pathway, highly conserved from yeast to mammals, involves a mitogen-activated protein kinase (MAPK) cascade that leads to the accumulation of intracellular osmolytes.[16][17] The ORE pathway involves the activation of the transcription factor TonEBP/OREBP, which upregulates the expression of genes involved in the synthesis and transport of organic osmolytes to restore cell volume and protect against damage.[4][18][19]

Experimental Protocols

Protocol 1: Induction of Osmotic Stress with High Dextrose

Objective: To induce a controlled osmotic stress on mammalian cells using varying concentrations of dextrose.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile D-glucose solution (e.g., 2.5 M)

  • Sterile Mannitol solution (e.g., 2.5 M) for osmotic control

  • Culture vessels (plates, flasks)

  • Osmometer

Procedure:

  • Cell Seeding: Seed your cells in culture vessels at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of High Dextrose Media:

    • Calculate the volume of sterile D-glucose solution needed to supplement your basal medium to achieve the desired final concentrations (e.g., 25 mM, 50 mM, 100 mM).

    • Prepare parallel media containing mannitol at concentrations that match the osmolality of the high dextrose media.

    • Measure the osmolality of all prepared media using an osmometer to confirm the values.

  • Treatment:

    • Remove the normal growth medium from the cells.

    • Gently wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared control, high dextrose, or mannitol-containing media to the respective culture vessels.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with downstream analyses such as cell viability assays, apoptosis detection, or protein/gene expression analysis.

Protocol 2: TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation characteristic of apoptosis in cells cultured in high dextrose medium.

Materials:

  • Cells cultured on coverslips or chamber slides

  • TUNEL assay kit (commercial kits are recommended)[20]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • After treatment with high dextrose, gently wash the cells on coverslips/slides twice with PBS.

    • Fix the cells with fixation solution for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization solution for 2-15 minutes at room temperature.[21]

    • Wash the cells twice with PBS.

  • Positive and Negative Controls:

    • Positive Control: Treat one coverslip with DNase I to induce DNA breaks.

    • Negative Control: On another coverslip, perform the TUNEL reaction without the TdT enzyme.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the TdT enzyme with a solution of labeled nucleotides.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[22]

  • Staining and Visualization:

    • Wash the cells three times with PBS to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (the color depends on the label used in the kit), while non-apoptotic cells will only show the nuclear counterstain.[23]

Protocol 3: Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cells exposed to high dextrose.

Materials:

  • Cell suspension or adherent cells

  • Caspase-3 activity assay kit (colorimetric or fluorometric)[11][12][24][25][26]

  • Cell lysis buffer (often provided in the kit)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysate Preparation:

    • After high dextrose treatment, harvest the cells (for adherent cells, scrape or trypsinize).

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase-3 Assay:

    • Add a consistent amount of protein from each lysate to the wells of a microplate.

    • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the kit's protocol.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.[12][24]

    • The signal intensity is proportional to the caspase-3 activity in the sample.

Protocol 4: Western Blot for Phosphorylated Hog1

Objective: To detect the activation of the HOG pathway by analyzing the phosphorylation of Hog1 kinase.

Materials:

  • Cell lysates from high dextrose-treated cells

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated Hog1 (p-Hog1)

  • Primary antibody against total Hog1 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Hog1 overnight at 4°C.[27][28][29][30][31]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Hog1.[28][31]

Visualizations

HOG_Signaling_Pathway cluster_Nucleus High_Dextrose High Dextrose (Osmotic Stress) Sln1 Sln1 High_Dextrose->Sln1 Sho1 Sho1 High_Dextrose->Sho1 Cell_Membrane Cell Membrane Ypd1 Ypd1 Sln1->Ypd1 Ste11 Ste11 (MAPKKK) Sho1->Ste11 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ste11->Pbs2 Ssk2_22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Pbs2->Hog1 Hog1_P Hog1-P Hog1->Hog1_P Phosphorylation Nucleus Nucleus Gene_Expression Osmotic Stress Gene Expression Nucleus->Gene_Expression Hog1_P->Nucleus Hog1_P_nuc Hog1-P Hog1_P_nuc->Gene_Expression

Caption: High Osmolarity Glycerol (HOG) Signaling Pathway.

ORE_Signaling_Pathway cluster_Nucleus High_Dextrose High Dextrose (Hypertonicity) Unknown_Sensor Unknown Osmosensor High_Dextrose->Unknown_Sensor Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., MAPKs) Unknown_Sensor->Signaling_Cascade TonEBP_inactive TonEBP/OREBP (inactive) Signaling_Cascade->TonEBP_inactive TonEBP_active TonEBP/OREBP (active, phosphorylated, nuclear translocation) TonEBP_inactive->TonEBP_active TonEBP_inactive->TonEBP_active Nucleus Nucleus TonEBP_active->Nucleus ORE ORE (Osmotic Response Element) Gene_Expression Upregulation of Osmoprotective Genes (e.g., Aldose Reductase) ORE->Gene_Expression TonEBP_nuc TonEBP/OREBP TonEBP_nuc->ORE ORE_DNA DNA

Caption: Osmotic Response Element (ORE) Signaling Pathway.

Experimental_Workflow_Osmotic_Stress Start Start: Healthy Cell Culture Induce_Stress Induce Osmotic Stress (High Dextrose +/- Mannitol) Start->Induce_Stress Incubate Incubate (24-72h) Induce_Stress->Incubate Assess_Viability Assess Cell Health - Viability (MTT) - Morphology Incubate->Assess_Viability Assess_Apoptosis Assess Apoptosis - TUNEL Assay - Caspase-3 Activity Incubate->Assess_Apoptosis Analyze_Signaling Analyze Signaling - Western Blot (p-Hog1) - Gene Expression (ORE targets) Incubate->Analyze_Signaling Data_Analysis Data Analysis & Interpretation Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Analyze_Signaling->Data_Analysis

Caption: Experimental Workflow for Osmotic Stress Analysis.

References

Validation & Comparative

Dextrose Monohydrate vs. Anhydrous Dextrose: A Comparative Guide for Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceutical production, optimizing cell culture conditions is paramount to achieving high yields of viable and effective therapeutic products. Glucose, a primary energy source for cellular metabolism, is a critical component of all cell culture media. While often treated as a simple sugar, the specific form of dextrose—monohydrate or anhydrous—can have subtle yet significant implications for process consistency, media formulation, and ultimately, cell culture performance.

This guide provides an objective comparison of dextrose monohydrate and anhydrous dextrose in the context of cell culture. While direct, peer-reviewed comparative studies on cell culture performance are not extensively available, this document synthesizes known chemical and physical differences, potential impacts on cell culture, and supporting data from related applications to empower researchers to make informed decisions for their specific needs.

Key Differences at a Glance

The fundamental distinction between the two forms of dextrose lies in the presence of a water molecule in the crystalline structure of this compound.[1][2][3] This seemingly minor difference gives rise to distinct physical and chemical properties that can influence their handling, media preparation, and potential interactions within the culture environment.

FeatureThis compoundAnhydrous DextroseReference
Chemical Formula C₆H₁₂O₆·H₂OC₆H₁₂O₆[3][4]
Molecular Weight 198.17 g/mol 180.16 g/mol
Water Content ~9%<1%[4]
Physical Form White, crystalline powderWhite, crystalline powder[1][2]
Hygroscopicity Less hygroscopicMore hygroscopic[4]
Caloric Density ~3.4 kcal/g~4 kcal/g[4]

Impact on Cell Culture Performance: A Scientific Perspective

While direct experimental data comparing the two forms in cell culture is limited, we can infer potential impacts based on their inherent properties and established principles of cell culture.

1. Media Formulation and Osmolality:

The presence of water in this compound means that for a given mass, there is approximately 9% less dextrose compared to the anhydrous form. When preparing concentrated stock solutions or formulating custom media, this difference must be accounted for to achieve the target glucose concentration. Failure to do so can lead to variability in nutrient availability and impact cell growth and productivity.

Osmolality, a critical parameter in cell culture, is influenced by the concentration of all solutes in the medium. While the direct impact of the water of hydration on initial media osmolality is negligible when concentrations are adjusted by molecular weight, the handling properties of the more hygroscopic anhydrous dextrose could lead to clumping and inaccuracies in weighing, potentially affecting the final osmolality.

2. Stability and Downstream Processing:

Dextrose, as a reducing sugar, can participate in glycation reactions with proteins, including monoclonal antibodies (mAbs).[5] This non-enzymatic modification can impact the stability, efficacy, and immunogenicity of the final product. While the form of dextrose (monohydrate vs. anhydrous) is not expected to directly alter the rate of glycation, the precise control over glucose concentration is crucial. Inconsistent glucose levels resulting from inaccurate measurements of either form could lead to variability in glycation profiles.

Furthermore, studies have shown that the presence of dextrose in intravenous diluents can lead to the aggregation of some therapeutic mAbs, a phenomenon potentially linked to interactions with plasma proteins.[6][7] This underscores the importance of carefully controlling all components in the final formulation, starting from the initial cell culture medium.

Experimental Protocols

To rigorously evaluate the impact of different dextrose forms on a specific cell line and process, the following experimental protocols are recommended.

Protocol 1: Comparative Analysis of Dextrose Forms on Cell Growth and Viability

Objective: To determine if there are significant differences in cell growth, viability, and glucose consumption rates when using this compound versus anhydrous dextrose.

Materials:

  • CHO-K1 cells (or other relevant cell line)

  • Chemically defined basal medium (glucose-free)

  • This compound (high purity, cell culture grade)

  • Anhydrous dextrose (high purity, cell culture grade)

  • Sterile, pyrogen-free water for injection (WFI)

  • Shake flasks or bioreactors

  • Cell counter (e.g., trypan blue exclusion assay)

  • Biochemistry analyzer for glucose and lactate (B86563) measurement

Methodology:

  • Stock Solution Preparation: Prepare separate, sterile-filtered stock solutions of this compound and anhydrous dextrose (e.g., 450 g/L). Crucially, calculate the required mass based on the molecular weight to achieve the same molar concentration of glucose.

  • Media Formulation: Prepare three sets of culture media:

    • Control Medium: Basal medium supplemented with a standard concentration of glucose from your established protocol.

    • DMH Medium: Basal medium supplemented with this compound stock solution to the same final molar concentration as the control.

    • AD Medium: Basal medium supplemented with anhydrous dextrose stock solution to the same final molar concentration as the control.

  • Cell Inoculation: Seed shake flasks or bioreactors with the chosen cell line at a consistent initial viable cell density (e.g., 0.5 x 10⁶ cells/mL) in each of the three media conditions.[8]

  • Culture Monitoring:

    • At regular intervals (e.g., every 24 hours), aseptically collect samples from each culture.

    • Measure viable cell density and percent viability using a cell counter.

    • Analyze the supernatant for glucose and lactate concentrations using a biochemistry analyzer.

  • Data Analysis: Plot viable cell density, viability, and glucose concentration over time for each condition. Calculate specific growth rate and glucose consumption rate. Statistically compare the results between the DMH and AD groups.

Protocol 2: Impact of Dextrose Form on Monoclonal Antibody Titer and Quality

Objective: To assess whether the form of dextrose used influences the production and critical quality attributes (CQAs) of a recombinant monoclonal antibody.

Materials:

  • Antibody-producing CHO cell line

  • All materials listed in Protocol 1

  • Protein A affinity chromatography system or other suitable method for mAb quantification (e.g., HPLC)

  • Methods for assessing CQAs (e.g., size-exclusion chromatography for aggregation, ion-exchange chromatography for charge variants, and glycan analysis)

Methodology:

  • Follow steps 1-3 from Protocol 1 using the antibody-producing cell line.

  • Culture Monitoring and Harvest:

    • Monitor cell growth and viability as described in Protocol 1.

    • Harvest the cell culture supernatant at a predetermined time point (e.g., late exponential or stationary phase) or when viability drops below a certain threshold (e.g., <80%).[8]

  • Product Titer and Quality Analysis:

    • Clarify the supernatant by centrifugation and filtration.

    • Quantify the mAb titer using a validated analytical method.

    • Analyze the purified or clarified mAb for key quality attributes, including:

      • Aggregate content

      • Charge variant distribution

      • N-linked glycosylation profile

  • Data Analysis: Compare the mAb titer and the profiles of the different quality attributes between the cultures grown with this compound and anhydrous dextrose.

Visualizing the Process and Pathways

To better understand the experimental workflow and the central role of glucose in cellular metabolism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis D_mono Dextrose Monohydrate Media_Prep Media Formulation (Equal Molar Glucose) D_mono->Media_Prep D_anhy Anhydrous Dextrose D_anhy->Media_Prep Basal_Medium Glucose-Free Basal Medium Basal_Medium->Media_Prep Inoculation Cell Inoculation Media_Prep->Inoculation Culture Incubation Inoculation->Culture Sampling Daily Sampling Culture->Sampling Titer mAb Titer Culture->Titer VCD Viable Cell Density & Viability Sampling->VCD Metabolites Glucose & Lactate Concentration Sampling->Metabolites CQA Product Quality (Aggregates, Glycans) Titer->CQA

Caption: Experimental workflow for comparing dextrose forms.

Glucose_Metabolism Glucose Glucose (from Dextrose) G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Biomass Biomass & Product (e.g., mAbs) G6P->Biomass Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP TCA->Biomass

Caption: Simplified overview of glucose metabolism in mammalian cells.

Conclusion and Recommendations

The choice between this compound and anhydrous dextrose for cell culture applications is primarily a matter of process consistency and accurate formulation. From a biochemical standpoint, once dissolved and at the same molar concentration, both forms provide the same essential glucose molecule for cellular metabolism.

Key Takeaways:

  • Accurate Weighing is Critical: The ~9% water content in this compound must be accounted for to ensure equivalent molar concentrations of glucose when comparing or substituting with the anhydrous form.

  • Handling and Storage: Anhydrous dextrose is more hygroscopic and requires careful storage and handling to prevent moisture absorption, which can lead to inaccuracies in weighing and clumping.

  • No Direct Evidence of Performance Difference: There is a lack of direct, published evidence to suggest that one form of dextrose inherently leads to superior cell culture performance over the other, assuming equimolar concentrations are used.

  • Supplier Consistency: For long-term process consistency, it is advisable to maintain a consistent form and source of dextrose to minimize variability.

For researchers and drug development professionals, the practical implications of handling and formulation accuracy are the most significant factors in choosing between this compound and anhydrous dextrose. It is recommended to perform an internal evaluation, such as the protocols outlined above, to confirm that the chosen form of dextrose does not adversely affect your specific cell line and process under your established conditions. By ensuring accurate formulation and consistent handling, the potential for variability in cell culture performance due to the form of dextrose used can be effectively mitigated.

References

A Head-to-Head Battle of Sugars: Dextrose vs. Sucrose in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing fermentation processes is paramount. The choice of a carbon source is a critical factor influencing yield, rate, and overall efficiency. This guide provides an objective comparison of two common fermentation substrates, dextrose (a monosaccharide) and sucrose (B13894) (a disaccharide), for yeast, supported by experimental data and detailed protocols.

This comparison delves into the core metrics of fermentation performance: ethanol (B145695) yield, fermentation rate, and yeast biomass production. By understanding the nuances of how yeast metabolizes these sugars, researchers can make informed decisions to enhance their specific applications, from biofuel production to the synthesis of therapeutic proteins.

Executive Summary: Performance at a Glance

While both dextrose and sucrose are excellent substrates for yeast fermentation, their performance profiles exhibit key differences. Dextrose, being a monosaccharide, is directly available for glycolysis, often leading to a faster initiation of fermentation. Conversely, sucrose must first be hydrolyzed into its constituent monosaccharides, glucose (dextrose) and fructose (B13574), a step that can influence the overall fermentation kinetics.

Experimental data reveals that under anaerobic conditions, both sugars can achieve similar high ethanol yields. However, under aerobic conditions, dextrose fermentation may result in a slightly higher biomass yield compared to sucrose. The choice between the two often comes down to specific process goals, cost, and the particular yeast strain being utilized.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing dextrose and sucrose as fermentation substrates for Saccharomyces cerevisiae.

Table 1: Ethanol and Biomass Yields under Anaerobic Conditions

SubstrateEthanol Yield (g/g of sugar)Biomass Yield (g/g of sugar)
Dextrose~0.46~0.10
Sucrose~0.47~0.10

Table 2: Biomass Yield under Aerobic Conditions

SubstrateBiomass Yield (g/g of sugar)
Dextrose~0.50
Sucrose~0.48

Note: Yields can vary depending on the yeast strain, fermentation conditions (temperature, pH, nutrient availability), and the specific experimental setup.

Metabolic Pathways: A Tale of Two Sugars

The metabolic routes for dextrose and sucrose utilization by yeast are distinct in their initial steps.

Dextrose Metabolism: Dextrose (glucose) is transported directly into the yeast cell and enters the glycolytic pathway, where it is converted to pyruvate (B1213749). Under anaerobic conditions, pyruvate is then decarboxylated to acetaldehyde, which is subsequently reduced to ethanol.

Sucrose Metabolism: Sucrose, a disaccharide, cannot directly enter the glycolytic pathway. Yeast cells secrete an enzyme called invertase, which hydrolyzes sucrose into glucose and fructose in the extracellular space. These monosaccharides are then transported into the cell and funneled into the glycolytic pathway.

Sucrose_Metabolism Sucrose Sucrose Invertase Invertase (extracellular) Sucrose->Invertase Hydrolysis Glucose Glucose (Dextrose) Invertase->Glucose Fructose Fructose Invertase->Fructose Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Ethanol Ethanol Pyruvate->Ethanol Anaerobic Fermentation

Sucrose metabolism in yeast.

Dextrose_Metabolism Dextrose Dextrose (Glucose) Glycolysis Glycolysis Dextrose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Ethanol Ethanol Pyruvate->Ethanol Anaerobic Fermentation

Dextrose metabolism in yeast.

Experimental Protocols

The following is a generalized protocol for a comparative fermentation study of dextrose and sucrose.

Objective: To compare the ethanol yield, fermentation rate, and biomass production of Saccharomyces cerevisiae using dextrose and sucrose as the sole carbon source.

Materials:

  • Saccharomyces cerevisiae strain

  • Yeast extract peptone (YEP) medium (1% yeast extract, 2% peptone)

  • Dextrose (glucose)

  • Sucrose

  • Sterile water

  • Fermentation vessels (e.g., 250 mL Erlenmeyer flasks with airlocks)

  • Shaking incubator

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index detector for ethanol and sugar analysis

  • Centrifuge

  • Drying oven

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of S. cerevisiae into 50 mL of YEPD medium (YEP + 2% dextrose).

    • Incubate at 30°C with shaking at 150 rpm for 18-24 hours.

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in sterile water to a desired cell density (e.g., OD600 of 10).

  • Fermentation:

    • Prepare fermentation media: YEP supplemented with either 10% (w/v) dextrose or 10% (w/v) sucrose.

    • Dispense 100 mL of each medium into triplicate fermentation vessels.

    • Inoculate each vessel with the prepared yeast suspension to a starting OD600 of 0.1.

    • Incubate at 30°C with shaking at 100 rpm for 72 hours.

  • Sampling and Analysis:

    • Take samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Measure the optical density at 600 nm (OD600) to monitor cell growth.

    • Centrifuge the samples to separate the supernatant from the cell pellet.

    • Analyze the supernatant for ethanol and residual sugar concentrations using HPLC.

    • To determine the final biomass, centrifuge the entire culture at the end of the fermentation, wash the cell pellet with water, and dry it in an oven at 80°C to a constant weight.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Inoculation & Incubation Inoculum->Fermentation Media_D Dextrose Medium Media_D->Fermentation Media_S Sucrose Medium Media_S->Fermentation Sampling Regular Sampling Fermentation->Sampling Biomass Final Biomass Determination Fermentation->Biomass OD OD600 Measurement Sampling->OD HPLC HPLC Analysis (Ethanol, Sugar) Sampling->HPLC

General experimental workflow.

Conclusion

The choice between dextrose and sucrose as a fermentation substrate for yeast depends on the specific objectives of the research or production process.

  • For rapid fermentation initiation, dextrose is often preferred due to its direct entry into the glycolytic pathway.[1]

  • In terms of final ethanol yield under anaerobic conditions, both sugars perform comparably.

  • For applications where maximizing biomass is the primary goal, dextrose may offer a slight advantage under aerobic conditions.

It is crucial to consider that other factors, including the specific yeast strain, nutrient availability, and process parameters, will also significantly impact fermentation performance. Therefore, empirical testing with the chosen production strain and conditions is always recommended for optimal results.

References

A Comparative Guide to Alternative Carbon Sources for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a carbon source is a critical factor in optimizing microbial fermentation processes for the production of pharmaceuticals, biofuels, and other valuable bioproducts. While dextrose (a form of glucose) has traditionally been the substrate of choice due to its high purity and rapid metabolism, its cost and competition with food supply have driven the search for sustainable and cost-effective alternatives. This guide provides an objective comparison of various alternative carbon sources to dextrose, supported by experimental data, to aid researchers in making informed decisions for their specific fermentation applications.

Performance Comparison of Alternative Carbon Sources

The efficiency of a carbon source in microbial fermentation is typically evaluated based on several key performance indicators, including cell growth, product yield, and substrate utilization rate. The following table summarizes the performance of various alternative carbon sources in comparison to dextrose, based on data from several experimental studies.

Carbon SourceMicroorganismProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Dextrose Escherichia coliL-Threonine98.20.512.05
Sucrose Escherichia coliL-Threonine85.00.491.77
Glycerol Escherichia coliSuccinate13.71.120.29
Dextrose Saccharomyces cerevisiaeEthanol (B145695)72.30.461.51
Xylose Saccharomyces cerevisiaeEthanol65.20.411.09
Lignocellulosic Hydrolysate Zymomonas mobilisEthanol45.60.481.9

Key Observations:

  • Sucrose , a disaccharide composed of glucose and fructose, often serves as a direct substitute for dextrose with comparable, albeit slightly lower, product yields and productivities in engineered strains of E. coli.

  • Glycerol , a byproduct of biodiesel production, is an attractive, low-cost alternative. While it can lead to high product yields on a per-gram basis for certain products like succinate, volumetric productivity can be lower compared to dextrose.

  • Xylose , a major component of lignocellulosic biomass, represents a sustainable and abundant feedstock. However, its utilization by many industrial microorganisms, such as Saccharomyces cerevisiae, often requires genetic engineering to introduce efficient metabolic pathways, and typically results in lower ethanol yields and productivities compared to dextrose.

  • Lignocellulosic hydrolysates , which contain a mixture of sugars including glucose and xylose, offer a cost-effective and renewable feedstock. However, the presence of inhibitory compounds released during biomass pretreatment can negatively impact microbial growth and fermentation performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating microbial growth and product formation using alternative carbon sources.

Protocol 1: Shake Flask Cultivation for Screening Carbon Sources

This protocol outlines a standard procedure for initial screening of different carbon sources in small-scale shake flask cultures.

1. Media Preparation:

  • Prepare a defined minimal medium (e.g., M9 minimal medium) containing all necessary salts, nitrogen source (e.g., (NH₄)₂SO₄), and trace elements.
  • Prepare separate stock solutions of the carbon sources (e.g., dextrose, sucrose, glycerol, xylose) at a concentration of 200 g/L.
  • Autoclave the minimal medium and carbon source solutions separately to prevent caramelization of the sugars.
  • Aseptically add the carbon source to the cooled minimal medium to a final concentration of 20 g/L.

2. Inoculum Preparation:

  • Inoculate a single colony of the desired microbial strain (e.g., E. coli W3110) into 5 mL of Luria-Bertani (LB) broth.
  • Incubate overnight at 37°C with shaking at 200 rpm.
  • Harvest the cells by centrifugation, wash with sterile saline (0.9% NaCl) to remove residual LB medium, and resuspend in the minimal medium without a carbon source.

3. Fermentation:

  • Inoculate 50 mL of the prepared fermentation medium in 250 mL baffled shake flasks with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
  • Incubate at the optimal temperature and shaking speed for the specific microorganism (e.g., 37°C and 200 rpm for E. coli).
  • Take samples at regular intervals (e.g., every 2-4 hours) for analysis.

4. Analytical Methods:

  • Cell Growth: Measure the OD₆₀₀ using a spectrophotometer.
  • Substrate Consumption and Product Formation: Analyze the supernatant of the culture samples using High-Performance Liquid Chromatography (HPLC) with appropriate columns and detectors for quantifying the concentrations of the carbon source and the target product.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol describes a more controlled fed-batch fermentation process in a laboratory-scale bioreactor to achieve higher cell densities and product titers.

1. Bioreactor Setup:

  • Prepare and sterilize a 2 L bioreactor containing 1 L of the defined minimal medium with an initial limiting concentration of the carbon source (e.g., 10 g/L).
  • Calibrate pH, dissolved oxygen (DO), and temperature probes. Set the process parameters (e.g., 37°C, pH 7.0, DO 30% of air saturation).

2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of 0.1.
  • Run the fermentation in batch mode until the initial carbon source is nearly depleted, indicated by a sharp increase in the DO signal.

3. Fed-Batch Phase:

  • Initiate the feeding of a concentrated carbon source solution (e.g., 500 g/L) at a pre-determined rate to maintain a low substrate concentration in the bioreactor. The feed rate can be constant or controlled by a feedback loop based on a parameter like DO or pH.
  • Maintain the pH at the setpoint by automated addition of an acid (e.g., 2 M HCl) and a base (e.g., 4 M NaOH).
  • Monitor and record process parameters throughout the fermentation.

4. Sampling and Analysis:

  • Collect samples aseptically at regular intervals and analyze for cell density, substrate concentration, and product concentration as described in the shake flask protocol.

Metabolic Pathways and Experimental Workflow

Understanding the metabolic pathways for different carbon sources is essential for strain engineering and process optimization.

Metabolic Entry Points of Alternative Carbon Sources

The diagram below illustrates the entry points of several alternative carbon sources into the central carbon metabolism of a typical bacterium like E. coli.

Sucrose Sucrose G6P Glucose-6-P Sucrose->G6P PTS F1P Fructose-1-P Sucrose->F1P Fructokinase Glycerol Glycerol G3P Glyceraldehyde-3-P Glycerol->G3P Glycerol kinase Xylose Xylose Xu5P Xylulose-5-P Xylose->Xu5P Xylose isomerase Dextrose Dextrose (Glucose) Dextrose->G6P PTS or Glk F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis F1P->F6P DHAP DHAP G3P->DHAP G3P->Glycolysis DHAP->Glycolysis Xu5P->PPP

Caption: Entry of alternative carbon sources into central metabolism.

Experimental Workflow for Carbon Source Evaluation

The following diagram outlines a logical workflow for the evaluation of alternative carbon sources in a research and development setting.

A Identify Potential Alternative Carbon Sources B Shake Flask Screening (Growth & Productivity) A->B C Analyze Data: Yield, Titer, Rate B->C C->A Iterate with new sources D Down-select Promising Candidates C->D E Bioreactor Validation (Fed-batch) D->E F Process Optimization (Feed strategy, Media) E->F G Techno-economic Analysis F->G H Scale-up G->H

Caption: Workflow for evaluating alternative fermentation feedstocks.

A Researcher's Guide to Validating Glucose Uptake Assays in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, the accurate measurement of cellular glucose uptake is a critical experimental endpoint. This guide provides an objective comparison of the most prevalent glucose uptake assay methodologies, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.

The transport of glucose across the cell membrane is a fundamental process in cellular metabolism, and its dysregulation is a hallmark of numerous diseases, including cancer, diabetes, and cardiovascular disease. Consequently, the in vitro measurement of glucose uptake is a cornerstone of metabolic research, enabling the investigation of cellular physiology and the screening of potential therapeutic agents. This guide delves into the principles, performance, and protocols of three widely used glucose uptake assays: the traditional radiolabeled 2-deoxyglucose (2-DG) method, the fluorescent 2-NBDG assay, and modern luminescent glucose uptake assays.

At a Glance: Comparison of Glucose Uptake Assay Methods

To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes their key performance characteristics.

FeatureRadiolabeled 2-Deoxyglucose (2-DG) AssayFluorescent 2-NBDG AssayLuminescent Glucose Uptake Assay
Principle Uptake of radiolabeled 2-DG, followed by cell lysis and scintillation counting of accumulated [³H]- or [¹⁴C]-2-DG-6-phosphate.Uptake of a fluorescent glucose analog (2-NBDG), followed by measurement of intracellular fluorescence via microscopy, flow cytometry, or plate reader.Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2-DG6P) in a coupled reaction that generates a luminescent signal.
Detection Method Scintillation CountingFluorescence (Microscopy, Flow Cytometry, Plate Reader)Luminescence
Throughput Low to MediumHighHigh
Sensitivity HighMedium to HighHigh
Quantitative YesSemi-quantitative to QuantitativeYes
Advantages "Gold standard" method, highly sensitive and quantitative.[1]Non-radioactive, amenable to high-throughput screening and single-cell analysis.[2]Non-radioactive, high sensitivity, large signal window, and simple "add-mix-measure" protocol.[1]
Disadvantages Requires handling and disposal of radioactive materials, labor-intensive washing steps.[1]Potential for non-specific uptake and altered transport kinetics compared to glucose, smaller signal window.[1][3]Indirect measurement of 2-DG uptake, potential for interference from colored or fluorescent compounds.

Delving Deeper: A Head-to-Head Analysis

The choice of a glucose uptake assay is contingent on the specific experimental question, available instrumentation, and desired throughput.

Radiolabeled 2-Deoxyglucose (2-DG) Assay: The Gold Standard

For decades, the radiolabeled 2-DG assay has been the benchmark for measuring glucose uptake due to its high sensitivity and direct quantification of transported glucose analog.[1] The principle relies on the cellular uptake of [³H]- or [¹⁴C]-labeled 2-DG, which is subsequently phosphorylated to 2-DG-6-phosphate and trapped within the cell. The accumulated radioactivity is then measured by scintillation counting, providing a direct measure of glucose transport. Despite its accuracy, the requirement for radioactive isotopes, with the associated safety and disposal considerations, and the laborious washing steps have prompted the development of non-radioactive alternatives.[1]

Fluorescent 2-NBDG Assay: A High-Throughput Alternative

The 2-NBDG assay offers a non-radioactive method for assessing glucose uptake and is particularly well-suited for high-throughput screening and single-cell analysis using fluorescence microscopy or flow cytometry.[2][4] This method utilizes 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescently labeled glucose analog. While convenient, it is important to note that the bulky fluorescent tag on 2-NBDG can alter its transport kinetics compared to native glucose, and there is a potential for non-specific, transporter-independent cellular uptake.[1][3]

Luminescent Glucose Uptake Assays: Sensitivity and Simplicity

More recently, luminescent assays have emerged as a powerful non-radioactive alternative, offering high sensitivity, a wide dynamic range, and a simplified workflow.[1] These assays, such as the Glucose Uptake-Glo™ Assay, are based on the enzymatic detection of 2-DG-6-phosphate that accumulates in cells after 2-DG uptake. A series of coupled enzymatic reactions ultimately leads to the generation of a light signal that is proportional to the amount of glucose taken up. The "add-mix-measure" format eliminates the need for wash steps, making it highly amenable to automation and high-throughput applications.[1]

Signaling Pathways and Experimental Workflows

A comprehensive understanding of the biological processes and experimental steps involved in glucose uptake assays is crucial for proper experimental design and data interpretation.

Insulin (B600854) Signaling Pathway for Glucose Uptake

The uptake of glucose into cells, particularly in response to insulin, is a tightly regulated process involving a complex signaling cascade. The following diagram illustrates the key steps in the insulin signaling pathway leading to the translocation of the glucose transporter GLUT4 to the plasma membrane.

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_mem GLUT4 Glucose_in Glucose PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P AS160 AS160 Akt->AS160 P GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits Fusion GLUT4_vesicle->GLUT4_mem Translocation Glucose_out Glucose Glucose_out->GLUT4_mem Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

General Experimental Workflow for Glucose Uptake Assays

The following diagram outlines a typical workflow for performing a cell-based glucose uptake assay. While specific steps may vary between the different assay types, this provides a general framework.

ExperimentalWorkflow Start Start Cell_Seeding 1. Cell Seeding & Culture Start->Cell_Seeding Starvation 2. Glucose Starvation Cell_Seeding->Starvation Treatment 3. Treatment with Test Compounds Starvation->Treatment Glucose_Analog 4. Addition of Glucose Analog (2-DG, 2-NBDG) Treatment->Glucose_Analog Incubation 5. Incubation Glucose_Analog->Incubation Washing 6. Washing (Radiolabeled & Fluorescent) Incubation->Washing Lysis 7. Cell Lysis Washing->Lysis Detection 8. Signal Detection Lysis->Detection Data_Analysis 9. Data Analysis Detection->Data_Analysis End End Data_Analysis->End

References

Dextrose vs. Maltose in Yeast Culture Media: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of yeast cultivation, the choice of carbon source is a critical determinant of growth kinetics, biomass production, and metabolite synthesis. Among the most common fermentable sugars utilized are dextrose (D-glucose) and maltose (B56501). While both serve as effective carbon and energy sources for Saccharomyces cerevisiae and other yeast species, their distinct metabolic pathways and transport mechanisms lead to significant differences in cellular performance. This guide provides an objective comparison of dextrose and maltose in yeast culture media, supported by experimental data and detailed protocols to aid in the rational design of fermentation processes.

Performance Comparison: Dextrose vs. Maltose

Yeast exhibits a clear preference for dextrose, a monosaccharide that can be directly channeled into glycolysis. Maltose, a disaccharide composed of two glucose units, requires enzymatic breakdown before its constituent glucose molecules can be utilized. This fundamental difference in initial processing has a cascading effect on various performance metrics.

Key Performance Indicators:

ParameterDextrose (Glucose)MaltoseKey Considerations
Specific Growth Rate (µ) Generally higherGenerally lowerYeast can metabolize dextrose more rapidly due to its direct entry into glycolysis. The uptake and hydrolysis of maltose are additional steps that can limit the overall growth rate.[1][2]
Biomass Yield (YX/S) Higher under aerobic conditionsLower, especially under anaerobic conditionsThe active transport of maltose into the cell is an energy-dependent process, consuming ATP that would otherwise be available for biomass formation. Under anaerobic conditions, the biomass yield on maltose can be up to 25% lower than on glucose.[3][4][5][6]
Ethanol (B145695) Yield (YP/S) High, close to the theoretical maximumCan be slightly higher than glucose under certain conditionsWhile the net ATP yield from maltose fermentation is lower, this can lead to a higher proportion of the carbon source being directed towards ethanol production to regenerate NAD+. Some studies have reported an 8-16% higher ethanol yield on maltose compared to glucose in anaerobic, sugar-limited cultures.[4][6]

Metabolic and Signaling Pathways

The differential utilization of dextrose and maltose is governed by distinct transport and signaling mechanisms.

Dextrose Metabolism and Signaling

Dextrose is transported into the yeast cell via facilitated diffusion through a family of hexose (B10828440) transporters (HXTs). Its presence triggers a cascade of signaling events, primarily through the Rgt2/Snf3 and cAMP-PKA pathways, which regulate the expression of genes involved in glucose uptake and metabolism.[7][8][9][10][11]

dextrose_pathway Dextrose_ext Extracellular Dextrose HXT HXT Transporter Dextrose_ext->HXT Facilitated Diffusion Rgt2_Snf3 Rgt2/Snf3 Sensors Dextrose_ext->Rgt2_Snf3 Dextrose_int Intracellular Dextrose HXT->Dextrose_int Glycolysis Glycolysis Dextrose_int->Glycolysis cAMP_PKA cAMP-PKA Pathway Dextrose_int->cAMP_PKA Ethanol Ethanol Glycolysis->Ethanol Biomass Biomass Glycolysis->Biomass Gene_Expression Gene Expression Rgt2_Snf3->Gene_Expression HXT gene induction cAMP_PKA->Gene_Expression Growth & Metabolism maltose_pathway Maltose_ext Extracellular Maltose Permease Maltose Permease (MALx1) Maltose_ext->Permease Active Transport (H+ symport) Maltose_int Intracellular Maltose Permease->Maltose_int Maltase Maltase (MALx2) Maltose_int->Maltase MALR MALR (MALx3) Maltose_int->MALR Dextrose_int Intracellular Dextrose (x2) Maltase->Dextrose_int Glycolysis Glycolysis Dextrose_int->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Biomass Biomass Glycolysis->Biomass MAL_genes MAL Gene Expression MALR->MAL_genes Induction experimental_workflow start Start prep_media Prepare Yeast Culture Media (YPD vs. YPM) start->prep_media inoculate Inoculate with Yeast Strain prep_media->inoculate incubate Incubate under Controlled Conditions (e.g., 30°C, 200 rpm) inoculate->incubate sampling Periodic Sampling incubate->sampling measure_od Measure Optical Density (OD600) for Growth Curve sampling->measure_od measure_biomass Determine Dry Cell Weight for Biomass Yield sampling->measure_biomass measure_ethanol Quantify Ethanol Concentration (e.g., HPLC, enzymatic assay) sampling->measure_ethanol analyze Data Analysis and Comparison measure_od->analyze measure_biomass->analyze measure_ethanol->analyze end End analyze->end

References

Dextrose vs. Fructose: A Comparative Guide to Their Roles as Cellular Energy Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a primary energy source in cell culture media can significantly influence cellular metabolism, proliferation, and response to therapeutic agents. While dextrose (D-glucose) is the most commonly used carbohydrate, interest in the metabolic effects of fructose (B13574) is growing, particularly in the context of cancer research and metabolic diseases. This guide provides an objective comparison of dextrose and fructose as energy sources for specific cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.

Comparative Metabolic Effects: Dextrose vs. Fructose

The metabolic fates of dextrose and fructose diverge significantly upon cellular uptake, leading to distinct downstream effects. Dextrose enters glycolysis directly, a pathway tightly regulated by enzymes such as hexokinase and phosphofructokinase. Fructose, on the other hand, is primarily metabolized in the liver via the fructolysis pathway, which bypasses key regulatory steps of glycolysis.[1] In certain cancer cells, fructose can serve as an alternative energy source, particularly under hypoxic conditions, and has been shown to promote proliferation and metastasis.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the metabolic effects of dextrose and fructose in various cell lines.

Table 1: Effect on Cell Proliferation

Cell LineSugarObservationReference
Pancreatic Cancer CellsFructose vs. GlucoseSame effect on cell proliferation.[2]
Neuroblastoma Cells (Kelly and SH-EP Tet-21/N)FructoseIncreased proliferation compared to glucose.
Breast Cancer CellsFructoseCaused greater adhesion and more aggressive migration compared to glucose.[2]
Human Skin Fibroblasts and Liver CellsFructoseStimulated cell growth, with a more pronounced effect in fibroblasts.[5]
Colorectal Cancer (CRC) CellsGlucose + FructoseEnhanced migration and invasion compared to glucose alone.[6]

Table 2: Effect on ATP Production

Cell LineSugarObservationReference
Lung Cancer CellsFructoseMore potent in producing ATP compared to glucose.[2]
Human Skin Fibroblasts and Liver CellsFructoseReduction in ATP levels observed at Day 6.[5]
Cancer Cells (General)FructoseFructose metabolism can lead to accelerated glycolysis and an increased amount of ATP.[7][8]

Table 3: Effect on Lactate (B86563) Production

Cell LineSugarObservationReference
Pancreatic Cancer CellsGlucoseSignificantly higher lactate production compared to fructose.[2]
Human Skin Fibroblasts and Liver CellsFructoseVery low lactate production (four to five times less than glucose).[5]
Cancer Cells (General)FructoseFructose metabolism results in increased lactate production, contributing to the Warburg effect.[2][3][7]

Table 4: Effect on Fatty Acid Synthesis

Cell LineSugarObservationReference
Lung Cancer CellsFructoseMore potent in producing fatty acids compared to glucose.[2]
Pancreatic Cancer CellsGlucosePredominantly utilized for fatty acid synthesis.[2]
Human FibroblastsFructoseA better lipogenic substrate than glucose.[9]

Signaling and Metabolic Pathways

The distinct metabolic pathways of dextrose and fructose have significant implications for cellular signaling and downstream biological effects.

MetabolicPathways cluster_dextrose Dextrose (Glucose) Metabolism cluster_fructose Fructose Metabolism Dextrose Dextrose G6P Glucose-6-Phosphate Dextrose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 (Key Regulation) Pyruvate_G Pyruvate F16BP->Pyruvate_G TCA_Cycle_G TCA Cycle Pyruvate_G->TCA_Cycle_G Aerobic Lactate_G Lactate Pyruvate_G->Lactate_G Anaerobic Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP_GA->G3P Pyruvate_F Pyruvate G3P->Pyruvate_F TCA_Cycle_F TCA Cycle Pyruvate_F->TCA_Cycle_F Aerobic Lactate_F Lactate Pyruvate_F->Lactate_F Anaerobic

Caption: Metabolic pathways of dextrose and fructose.

Experimental Workflows

To aid researchers in designing experiments to compare these two sugars, a generalized experimental workflow is provided below.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis cluster_interpretation Interpretation A 1. Cell Seeding Seed chosen cell line in appropriate culture vessels. B 2. Culture Media Preparation Prepare media with either dextrose or fructose as the primary carbohydrate source at desired concentrations. A->B C 3. Cell Treatment Replace standard medium with the experimental media. B->C D 4. Proliferation Assay (e.g., MTT, CellTiter-Glo®) Measure cell viability and proliferation over time. C->D E 5. ATP Assay (e.g., Luciferase-based) Quantify cellular ATP levels. C->E F 6. Lactate Assay Measure lactate secretion into the culture medium. C->F G 7. Metabolic Flux Analysis (Optional) Trace metabolic fate of labeled sugars. C->G H 8. Data Analysis Compare results between dextrose and fructose groups. D->H E->H F->H G->H I 9. Conclusion Determine the differential effects of the sugars on the specific cell line. H->I

Caption: Generalized experimental workflow for comparison.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of dextrose versus fructose on cell proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with experimental media containing either dextrose or fructose at the desired concentrations. Include a control group with standard culture medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance values between the dextrose and fructose-treated groups to determine the relative proliferation rates.

ATP Measurement Assay (Luciferase-Based)

Objective: To quantify the intracellular ATP levels in cells cultured with dextrose versus fructose.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Methodology:

  • Cell Culture: Culture cells in 96-well plates with either dextrose or fructose-containing media for the desired duration.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial ATP assay kit to release the intracellular ATP.

  • Reagent Addition: Add the luciferase-luciferin reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

  • Analysis: Compare the ATP concentrations between the dextrose and fructose-treated cells.

Lactate Secretion Assay

Objective: To measure the amount of lactate secreted by cells cultured in dextrose versus fructose media.

Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the lactate concentration.

Methodology:

  • Cell Culture and Supernatant Collection: Culture cells in media containing either dextrose or fructose. At specified time points, collect the culture supernatant.

  • Sample Preparation: If necessary, dilute the supernatant to fall within the linear range of the assay.

  • Reaction Setup: In a 96-well plate, add the collected supernatant, lactate assay buffer, and the enzyme mix provided in a commercial lactate assay kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm) using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of lactate.

  • Analysis: Determine the lactate concentration in the samples from the standard curve and compare the secretion rates between the dextrose and fructose groups.

This guide provides a foundational understanding of the differential effects of dextrose and fructose on cellular metabolism. Researchers are encouraged to adapt the provided protocols and workflows to their specific cell lines and experimental questions.

References

A Researcher's Guide to Isotopic Labeling of Dextrose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate network of cellular metabolism is paramount to understanding health and disease. Metabolic Flux Analysis (MFA) stands as a powerful technique to quantify the rates of metabolic reactions, offering a detailed snapshot of cellular physiology.[1] A critical component of a successful MFA experiment is the selection of an appropriate isotopic tracer. This guide provides an objective comparison of various isotopic labeling strategies for dextrose (glucose), the most common tracer, and its alternatives, supported by experimental data and detailed protocols.

Comparing Dextrose Labeling Strategies: A Quantitative Overview

The choice of an isotopically labeled glucose tracer significantly influences the precision and accuracy of metabolic flux measurements.[2] Different labeling patterns provide distinct advantages for interrogating specific pathways. The most common stable isotope used is Carbon-13 (¹³C), which can be incorporated into the glucose molecule at specific positions or uniformly.

Table 1: Comparison of Common ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis

TracerPrimary ApplicationAdvantagesLimitations
[U-¹³C₆]glucose Global metabolic profiling, TCA cycle analysisProvides a general overview of carbon fate into a wide array of downstream metabolites.[2][3]Less precise for resolving fluxes in pathways with significant carbon rearrangements, like the Pentose Phosphate Pathway (PPP).
[1,2-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway (PPP)Offers high precision for estimating fluxes in glycolysis and the PPP due to specific bond cleavages.[4][5]May not be optimal for a comprehensive analysis of the TCA cycle.
[1-¹³C]glucose Glycolysis and Pentose Phosphate Pathway (PPP)Historically a common choice for PPP analysis.Generally provides lower precision for flux estimations compared to doubly labeled tracers like [1,2-¹³C₂]glucose.[4]
[1,6-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway (PPP)In combination with [1,2-¹³C₂]glucose in parallel labeling experiments, it can dramatically improve flux precision.[6]Use as a single tracer may be less informative than other options.
[U-¹³C₅]glutamine TCA Cycle AnalysisConsidered the preferred tracer for analyzing the Tricarboxylic Acid (TCA) cycle.[5]Does not directly inform on glycolytic fluxes.

Studies have demonstrated that for a comprehensive analysis of central carbon metabolism, parallel labeling experiments using multiple tracers can significantly enhance the precision of flux estimations.[6][7] For instance, the combined use of [1,2-¹³C₂]glucose and [1,6-¹³C₂]glucose has been shown to improve flux precision by nearly 20-fold compared to a commonly used mixture of [1-¹³C]glucose and [U-¹³C₆]glucose.[6]

Beyond Carbon-13: Alternative Isotopic Tracers

While ¹³C-glucose is the most widely used tracer, other isotopes offer unique advantages for specific applications.

Table 2: Comparison of Dextrose and Alternative Tracers

TracerIsotopePrimary ApplicationAnalytical TechniqueAdvantagesLimitations
Dextrose (Glucose) ¹³CCentral Carbon MetabolismGC-MS, LC-MS, NMRWell-established protocols, versatile for numerous pathways.[1][8]Can be costly, especially for in vivo studies.[9]
Deuterated ([²H]) Glucose ²HGluconeogenesis, TCA CycleGC-MS, NMRCan be used simultaneously with ¹³C tracers for multi-pathway analysis.[10][11]Data analysis can be more complex due to potential hydrogen exchange.
¹⁸O-labeled Glucose ¹⁸OEnzyme reaction mechanismsMass SpectrometryCan trace the fate of oxygen atoms in metabolic reactions.[12]Limited application in MFA due to a lack of established protocols and potential for oxygen exchange with water.[12]
[¹⁸F]FDG ¹⁸F (radioisotope)Glucose uptake measurementPositron Emission Tomography (PET)Gold standard for in vivo glucose uptake studies.Does not trace downstream metabolic fates.

Experimental Protocols

Accurate and reproducible results in metabolic flux analysis hinge on meticulous experimental execution. Below are detailed methodologies for a typical ¹³C-MFA experiment.

Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Seed cells in the appropriate culture vessel and allow them to grow to the desired confluency (typically 70-80%) in their standard growth medium.[8]

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing a glucose-free basal medium with the chosen ¹³C-labeled glucose at a concentration matching the standard growth medium.[8] It is also recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

  • Initiation of Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and then add the prepared labeling medium.[8]

  • Achieving Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.[1][2] This duration is typically at least two to three cell doubling times and should be determined empirically.[1]

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for preserving the in vivo metabolic state.

  • Quenching: Quickly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline) to stop all enzymatic reactions.[1] For adherent cells, the culture plate can be placed on dry ice during this process.[8]

  • Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells.[1][13] Scrape the cells and collect the cell lysate.

  • Protein Precipitation and Metabolite Collection: Vortex the lysate and incubate at -20°C for at least one hour to precipitate proteins.[8] Centrifuge at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant, which contains the intracellular metabolites.[8]

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[1]

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing the isotopic labeling patterns of metabolites.

  • Derivatization: To make the metabolites volatile for GC-MS analysis, they must be derivatized. A common agent for this is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.[8][14]

Data Analysis and Flux Estimation
  • Mass Isotopomer Distribution (MID) Determination: The raw GC-MS data is processed to determine the MIDs of the measured metabolites, which represent the fraction of each metabolite containing a certain number of ¹³C atoms.[14]

  • Flux Estimation: The determined MIDs, along with measured extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion), are used as inputs for a computational metabolic model.[14] Software such as INCA or Metran is then used to estimate the intracellular fluxes that best fit the experimental data.[14]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic tracing studies.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Isotopic Labeling ([U-13C6]glucose) A->B C Quenching B->C D Metabolite Extraction C->D E GC-MS Analysis D->E Dried Metabolite Extract F Data Processing (Mass Isotopomer Distributions) E->F G Flux Estimation (Computational Modeling) F->G H Results Interpretation G->H Metabolic Flux Map

Caption: A generalized experimental workflow for metabolic flux analysis.

Central_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose [U-13C6]Glucose G6P Glucose-6-Phosphate (M+6) Glucose->G6P F6P Fructose-6-Phosphate (M+6) G6P->F6P R5P Ribose-5-Phosphate (M+5) G6P->R5P F16BP Fructose-1,6-Bisphosphate (M+6) F6P->F16BP GAP Glyceraldehyde-3-Phosphate (M+3) F16BP->GAP PYR Pyruvate (M+3) GAP->PYR LAC Lactate (M+3) PYR->LAC ACCOA Acetyl-CoA (M+2) PYR->ACCOA CIT Citrate (M+2) ACCOA->CIT AKG α-Ketoglutarate (M+2) CIT->AKG MAL Malate (M+2) AKG->MAL MAL->CIT

Caption: Fate of [U-¹³C₆]glucose carbons in central metabolism.

References

A Comparative Analysis of D-Glucose and L-Glucose on Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-glucose (B1605176) and L-glucose on cell viability, supported by experimental data and detailed protocols. A fundamental understanding of how cells interact with these enantiomers is crucial for research in metabolism, oncology, and drug development.

D-Glucose vs. L-Glucose: A Tale of Two Isomers

D-glucose is the primary carbohydrate source of energy for most living organisms, readily taken up by cells and metabolized through glycolysis to produce ATP.[1] Its mirror image, L-glucose, is not typically metabolized by cells because the enzymes of the glycolytic pathway are stereospecific for the D-isomer.[2] While D-glucose is essential for cell survival and proliferation, high concentrations can paradoxically induce cytotoxicity in some cell lines.[3] L-glucose, being metabolically inert, is generally considered to have a negligible direct impact on cell viability.[2] However, some studies have shown that cancer cells can exhibit uptake of L-glucose, a phenomenon that is being explored for diagnostic and therapeutic purposes.[4]

Quantitative Data on Cell Viability

The following table summarizes the effects of D-glucose on the viability of various cell lines at different concentrations. Direct comparative studies on the effect of L-glucose on cell viability are limited in publicly available literature; however, based on its metabolic inertness, it is presumed to have no significant effect on cell viability at similar concentrations.

Cell LineTreatmentConcentrationIncubation TimeEffect on Cell ViabilityReference
Human Breast Adenocarcinoma (MCF-7)D-glucose10 - 80 mg/mL2 hoursDecreased viability in a dose-dependent manner.[3]
Human Periodontal Ligament Fibroblasts (PDLFs)D-glucose50 mM24 and 48 hoursSignificantly suppressed cell proliferation.[5]
Human Umbilical Vein Endothelial Cells (HUVECs)High D-glucose20 mmol/L7 and 14 daysSlowed down proliferation compared to normal glucose.
PC12 CellsHigh D-glucose13.5 - 27 mg/ml144 hoursDecreased cell viability in a dose-dependent manner.[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours under appropriate conditions for the cell line.

  • Treatment: Treat the cells with varying concentrations of D-glucose or L-glucose. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Experimental Workflows

D-Glucose Uptake and Metabolism

The uptake and metabolism of D-glucose are tightly regulated processes involving specific transporters and a cascade of enzymatic reactions. The following diagram illustrates the key steps.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Glucose_ext D-Glucose GLUT GLUT Transporter D-Glucose_ext->GLUT Uptake D-Glucose_int D-Glucose GLUT->D-Glucose_int G6P Glucose-6-Phosphate D-Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion (TCA Cycle & Oxidative Phosphorylation) Pyruvate->Mitochondrion ATP ATP Mitochondrion->ATP

D-Glucose Uptake and Metabolism Pathway
L-Glucose Interaction with the Cell

L-glucose is generally not transported into the cell by GLUT transporters and does not enter the glycolytic pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Glucose_ext L-Glucose GLUT GLUT Transporter L-Glucose_ext->GLUT No significant uptake Glycolysis Glycolysis

Cellular Interaction with L-Glucose
Experimental Workflow for Comparing D- and L-Glucose Effects

The following diagram outlines a typical experimental workflow for comparing the effects of D-glucose and L-glucose on cell viability.

G start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat cells with: - D-Glucose (various conc.) - L-Glucose (various conc.) - Control (no glucose) seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure absorbance at 570 nm mtt->measure analyze Analyze Data: Calculate % cell viability measure->analyze end End: Compare effects analyze->end

Cell Viability Comparison Workflow

References

A Comparative Guide to HPLC Method Validation for Dextrose Quantification in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of dextrose (glucose) in cell culture media. We will delve into various HPLC approaches, presenting supporting experimental data and detailed methodologies. This guide also briefly discusses alternative techniques for dextrose measurement.

The accurate quantification of dextrose, a critical nutrient in cell culture media, is paramount for monitoring cell metabolism, optimizing bioprocesses, and ensuring product quality. While various analytical methods exist, HPLC remains a gold standard due to its high specificity, accuracy, and robustness.[1] This guide will focus on the validation of different HPLC methods, providing a framework for selecting the most suitable approach for your specific research or manufacturing needs.

Comparison of Validated HPLC Methods

Several HPLC methods are commonly employed for dextrose quantification, each with its own set of advantages and limitations. The most prevalent methods involve Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and UV detection following pre-column derivatization.

MethodPrincipleAdvantagesLimitations
HPLC-RID Separates analytes based on their interaction with the stationary phase, and detection is based on changes in the refractive index of the eluent.Robust, simple, cost-effective, and does not require chromophores.[1]Sensitive to temperature and pressure fluctuations, not suitable for gradient elution, and has a relatively high limit of detection.[1]
HILIC-ELSD Hydrophilic Interaction Liquid Chromatography (HILIC) separates polar compounds. ELSD is a universal detector that measures light scattered by non-volatile analyte particles after mobile phase evaporation.Higher sensitivity than RID, compatible with gradient elution, and provides a more stable baseline.[1]The detector response can be non-linear over a wide concentration range.[1]
HPLC-UV (with PMP Derivatization) Dextrose is derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) to introduce a UV-absorbing chromophore, allowing for detection with a UV detector.High sensitivity with detection limits as low as 0.09 nM, accurate, and robust.[2]Requires an additional derivatization step, which can add complexity and time to the workflow.
Quantitative Data Summary

The following table summarizes key validation parameters for different HPLC methods based on published studies. These parameters are crucial for assessing the performance of an analytical method.[3]

ParameterHPLC-RID[4]HILIC-ELSD[1]HPLC-UV (PMP)[2]
Linearity (R²) ≥ 0.998Can be non-linear over a wide range≥ 0.999
Limit of Detection (LOD) 3.5 - 6.3 mg/mLHigher sensitivity than RID0.09 nM
Limit of Quantification (LOQ) 2.5 ppm - 19.1 mg/mL-0.2 nM
Accuracy (% Recovery) 98.4 - 100.81%-98 - 102%
Precision (%RSD) ≤ 5%-< 2.0% (Intra-day & Inter-day)

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the discussed HPLC methods.

Protocol 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is widely used for routine analysis due to its simplicity and robustness.

  • Instrumentation: Shimadzu HPLC system with a Refractive Index Detector (RID).[5]

  • Column: Bio-Rad Aminex HPX-87C (300 mm x 7.8 mm, 9 µm) or similar C18 column.[4]

  • Mobile Phase: Degassed distilled water.[4] An isocratic solvent system of acetonitrile (B52724) and HPLC water (75:25 v/v) can also be used.[5]

  • Flow Rate: 0.3 - 0.9 mL/min.[5]

  • Column Temperature: 35 - 85°C.[4][5]

  • Detector Temperature: 35 - 85°C.[4][5]

  • Injection Volume: 20 µL.[4]

  • Sample Preparation: Culture media samples should be centrifuged or filtered to remove cells and debris before injection.[6]

Protocol 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

This method offers higher sensitivity, making it suitable for applications requiring lower detection limits.

  • Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).[1]

  • Column: Amino-propyl bonded phase column.[1]

  • Mobile Phase: A gradient of a less polar organic solvent (e.g., acetonitrile) and a more polar solvent (e.g., water).[1]

  • Detector: ELSD, which nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[1]

Protocol 3: HPLC with UV Detection after PMP Derivatization

This highly sensitive method is ideal for detecting very low concentrations of dextrose.

  • Derivatization: Dextrose is derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[2]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).[2]

  • Analysis: The PMP-glucose derivatives are then analyzed by HPLC-DAD.[2]

Alternative Methods for Dextrose Quantification

While HPLC is a powerful tool, other methods are also available for dextrose quantification in cell culture media.

  • Enzyme-Based Assays: Commercially available glucose assay kits, often utilizing the glucose oxidase enzyme, provide a colorimetric or fluorometric readout.[6] These assays are generally simple and fast but may be susceptible to interference from other components in the media.[6]

  • Spectroscopic Techniques: Methods like Mid-Infrared (MIR), Near-Infrared (NIR), and Raman spectroscopy are emerging as powerful tools for real-time, in-situ monitoring of glucose and other metabolites in cell culture.[7][8] These techniques can provide continuous data without the need for sample withdrawal. A novel in-situ glucose sensor based on mid-infrared ATR spectroscopy has also been recently developed.[9]

  • Gas Chromatography (GC): GC can be used for carbohydrate analysis, but it typically requires derivatization of the sugars before analysis.[10]

  • Mass Spectrometry (MS): LC-MS methods offer high sensitivity and specificity for the quantitative analysis of glucose.[11]

The choice of method will depend on factors such as the required sensitivity, sample throughput, available equipment, and the need for real-time monitoring.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.[3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

References

Dextrose Monohydrate vs. Anhydrous Glucose: A Comparative Guide for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical decision that directly impacts the accuracy and reliability of experimental results. This guide provides an objective comparison of two common glucose standards: dextrose monohydrate and anhydrous glucose, supported by experimental data and detailed methodologies.

Dextrose, the common name for D-glucose, is a fundamental carbohydrate used extensively as an analytical standard in various chemical and biological assays. It is commercially available in two primary forms: this compound (C₆H₁₂O₆·H₂O) and anhydrous glucose (C₆H₁₂O₆). The principal difference between these two forms is the presence of one molecule of water of crystallization in the monohydrate form.[1][2][3] This seemingly minor difference has significant implications for their use as analytical standards, affecting their molecular weight, purity, stability, and handling properties.

Physicochemical Properties: A Head-to-Head Comparison

The choice between this compound and anhydrous glucose often depends on the specific requirements of the analytical method. Anhydrous glucose, being the pure form of the molecule without water, offers a higher concentration of glucose per unit weight.[4] Conversely, this compound is often more readily available and can be more cost-effective.[5]

PropertyThis compoundAnhydrous Glucose
Chemical Formula C₆H₁₂O₆·H₂O[2]C₆H₁₂O₆[2]
Molecular Weight 198.17 g/mol [6]180.16 g/mol [7]
Appearance White crystalline powder, often with a higher luster.[1][2]White crystalline powder, typically with a lower gloss.[1][2]
Water Content (Typical) ~8.20% - 9.5%[1][8]< 1.0%[9]
Assay (Purity, Typical) ≥99.5%[8]≥99.5%[7]
Hygroscopicity Less hygroscopic than the anhydrous form.[5]More hygroscopic; tends to absorb moisture from the air.[1][5]
Solubility Readily soluble in water, slightly soluble in ethanol.[2][6]Readily soluble in water, slightly soluble in ethanol.[10]
Primary Applications Food industry, oral pharmaceuticals, and as a general analytical standard.[1][3]Medical injections and infusions, and as a high-purity analytical standard.[1][11]

Purity and Impurity Profile

Both this compound and anhydrous glucose are available in high purity grades suitable for analytical use. The United States Pharmacopeia (USP) sets standards for dextrose, specifying an assay of not less than 97.5% and not more than 102.0%, calculated on the anhydrous basis for both forms.[9]

Common impurities that may be present in both forms of dextrose include other sugars such as maltose, maltotriose, and fructose (B13574).[9] The limits for these impurities are also defined in pharmacopeial monographs.

Table 2: Typical Impurity Limits from Certificates of Analysis

ImpurityThis compound (Specification)Anhydrous Glucose (Specification)
Heavy Metals (as Pb) ≤0.5 mg/kg[8]≤0.0005%[12]
Chlorides ≤0.01%[8]≤0.005%[12]
Sulphates ≤40 ppm[8]-
Arsenic (As) -≤0.00002%[12]
Iron (Fe) -≤0.0005%[12]
Starch Passes test[12]Passes test[13]
Maltose and Isomaltose -≤0.4%[9]
Maltotriose -≤0.2%[9]
Fructose -≤0.15%[9]

Stability and Handling Considerations

The stability of dextrose standards, both in solid form and in solution, is a critical factor for ensuring the consistency of analytical results. Anhydrous glucose is more hygroscopic than its monohydrate counterpart, meaning it has a greater tendency to absorb moisture from the atmosphere.[1][5] This can lead to caking and changes in the effective concentration of the standard if not stored under dry conditions. This compound is generally easier to handle in this regard due to its lower hygroscopicity.[5]

Solutions of dextrose are most stable at a pH of around 4.[14] In alkaline solutions, dextrose can undergo isomerization to fructose and mannose, while strong alkali can lead to complete degradation.[14] For long-term storage of standard solutions, it is advisable to maintain a slightly acidic pH and store at low temperatures.

Experimental Protocols

Accurate characterization of dextrose standards is essential. The following are detailed methodologies for key analytical tests.

Determination of Water Content by Karl Fischer Titration

This method is used to accurately determine the water content of the dextrose standard, which is crucial for calculating the exact concentration of glucose.

Protocol:

  • Reagent Preparation: Use a commercially available Karl Fischer titrant and solvent.

  • Instrument Setup: Place the titration medium into the titration cell of a Karl Fischer titrator.

  • Titration of Solvent: Titrate the solvent to dryness with the Karl Fischer titrant.

  • Sample Addition: Accurately weigh approximately 0.3 g of the dextrose sample and add it to the titration cell.[15]

  • Titration of Sample: Stir the sample for at least 60 seconds to ensure complete dissolution and titrate with the Karl Fischer reagent to the electrometric endpoint.[15] For some carbohydrate samples, the addition of formamide (B127407) (not exceeding 50%) and gentle warming (to 50°C) may be necessary to aid dissolution.[15][16]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.

Karl_Fischer_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare Karl Fischer Reagents setup_instrument Set Up Titrator prep_reagents->setup_instrument Load Reagents titrate_solvent Titrate Solvent to Dryness setup_instrument->titrate_solvent Start Analysis add_sample Accurately Weigh and Add Dextrose Sample titrate_solvent->add_sample Solvent Ready titrate_sample Titrate Sample to Endpoint add_sample->titrate_sample Sample Introduced calculate_water Calculate Water Content titrate_sample->calculate_water Endpoint Reached

Karl Fischer Titration Workflow
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies glucose and any related sugar impurities. The following is based on the USP monograph for dextrose.[9]

Protocol:

  • Mobile Phase Preparation: Prepare HPLC-grade water as the mobile phase.

  • Standard Solution Preparation: Accurately prepare a standard solution of USP Dextrose Reference Standard at a concentration of 30 mg/mL in water.[9]

  • Sample Solution Preparation: Accurately prepare a sample solution of the dextrose standard to be tested at a concentration of 30 mg/mL in water, calculated on the anhydrous basis.[9]

  • System Suitability Solution: Prepare a solution containing maltose, maltotriose, and fructose to verify the resolution of the chromatographic system.[9]

  • Chromatographic Conditions:

    • Column: A column with L19 packing material (e.g., a strong cation-exchange resin).[9]

    • Flow Rate: 0.3 mL/min.[9]

    • Detector: Refractive Index (RI).[9]

    • Column Temperature: 85 ± 1°C.[9]

    • Injection Volume: 20 µL.[9]

  • Analysis: Inject the standard, sample, and system suitability solutions into the HPLC system.

  • Calculation: Compare the peak area of the dextrose in the sample solution to that of the standard solution to determine the purity. Quantify any impurities based on their peak areas relative to the dextrose peak.

HPLC_Purity_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (HPLC-Grade Water) setup_hplc Set Up HPLC System (Column, Detector, Temp) prep_mobile_phase->setup_hplc prep_standard Prepare Standard Solution (30 mg/mL) inject_solutions Inject Solutions prep_standard->inject_solutions prep_sample Prepare Sample Solution (30 mg/mL, anhydrous basis) prep_sample->inject_solutions prep_suitability Prepare System Suitability Solution prep_suitability->inject_solutions setup_hplc->inject_solutions acquire_chromatograms Acquire Chromatograms inject_solutions->acquire_chromatograms calculate_purity Calculate Purity and Impurity Levels acquire_chromatograms->calculate_purity

HPLC Purity Analysis Workflow

Conclusion

The choice between this compound and anhydrous glucose as an analytical standard depends on the specific needs of the laboratory and the analytical method.

  • This compound is a reliable and cost-effective standard that is less susceptible to moisture absorption, making it easier to handle and store. However, its water content must be accurately determined and accounted for in all calculations to ensure accurate concentration of standard solutions.

  • Anhydrous glucose offers the advantage of being a pure form of the molecule, which can simplify calculations as no correction for water content is needed. However, its hygroscopic nature necessitates careful storage and handling in a dry environment to prevent moisture uptake, which would compromise its accuracy as a primary standard.

For most routine analytical applications where cost and ease of handling are important considerations, this compound is a suitable choice, provided that its water content is precisely measured. For applications requiring the highest level of accuracy and where the cost and stringent handling requirements are manageable, anhydrous glucose may be preferred. Ultimately, the decision should be based on a thorough evaluation of the analytical requirements, laboratory environment, and cost considerations.

References

The Sweet Influence: A Comparative Guide to Sugar's Impact on Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a carbon source is a critical, yet often complex, decision in the optimization of secondary metabolite production. Different sugars can dramatically alter metabolic fluxes, trigger distinct signaling pathways, and ultimately dictate the yield of valuable compounds such as antibiotics, statins, and other bioactive molecules. This guide provides a comparative analysis of how various common sugars influence the production of key secondary metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing effective fermentation strategies.

Data Presentation: Sugar Impact on Metabolite Yield

The following table summarizes quantitative data from various studies, illustrating the differential effects of common sugars on the production of commercially significant secondary metabolites.

OrganismSecondary MetaboliteSugar (Carbon Source)ConcentrationYieldReference(s)
Penicillium chrysogenumPenicillinGlucose (fed-batch)0.052%/hour1,620 mg/mL[1]
Penicillium chrysogenumPenicillinSucrose (fed-batch)0.060%/hour1,570 mg/mL[1]
Penicillium chrysogenumPenicillinLactose (fed-batch)0.042%/hour1,500 mg/mL[1]
Penicillium chrysogenumPenicillinGlucose, Fructose, Sucrose28-140 mMRepressed production by 64-70% compared to lactose[2]
Aspergillus terreusLovastatinLactoseNot Specified360 mg/L[3]
Aspergillus terreusLovastatinGlucoseNot Specified210 mg/L[3]
Aspergillus terreusLovastatinGlycerolNot Specified150 mg/L[3]
Aspergillus terreusLovastatinFructoseNot Specified140 mg/L[3]
Aspergillus terreusLovastatinD-riboseNot Specified51.81 mg/L[4]
Aspergillus terreusLovastatinD-galactoseNot SpecifiedLow Yield (1.68 YLOV/X)[4]
Penicillium scabrosumFumagillinGlucose1%82.54 µg/mL[5]
Penicillium scabrosumFumagillinGlucose3%Lower yield than 1% glucose[5]

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments in assessing the impact of sugars on secondary metabolite production.

1. General Protocol for Shake-Flask Fermentation

This protocol outlines a standard procedure for evaluating the effect of different carbon sources on secondary metabolite production in a laboratory setting.

  • Microorganism and Inoculum Preparation:

    • Maintain the desired fungal or bacterial strain (e.g., Aspergillus terreus, Penicillium chrysogenum) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Prepare a spore suspension by washing a mature culture plate with a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.

  • Culture Medium Preparation:

    • Prepare a defined or complex fermentation medium. A common basal medium for fungi might include a nitrogen source (e.g., yeast extract, corn steep liquor), salts, and trace elements.[1][3]

    • Divide the basal medium into separate flasks.

    • Add the different sterile sugar solutions (e.g., glucose, sucrose, lactose, fructose) to each flask to achieve the desired final concentration (e.g., 30 g/L).[6] Ensure sugars are sterilized separately to prevent caramelization.

  • Fermentation:

    • Inoculate each flask with the prepared spore suspension.

    • Incubate the flasks on a rotary shaker (e.g., 250 rpm) at a controlled temperature (e.g., 25-28°C) for a predetermined period (e.g., 7-14 days).[5][7]

    • Withdraw samples aseptically at regular intervals to monitor biomass, pH, sugar consumption, and secondary metabolite concentration.

2. Protocol for Secondary Metabolite Extraction and Quantification

This protocol details the steps for extracting and quantifying the produced secondary metabolite.

  • Extraction:

    • Separate the biomass from the culture broth via filtration or centrifugation.

    • The target metabolite may be intracellular or extracellular. For extracellular metabolites, process the supernatant. For intracellular metabolites, the biomass must be lysed.

    • Perform a liquid-liquid extraction. Acidify or basify the sample to the appropriate pH and extract with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or chloroform.[8]

    • Collect the organic phase and evaporate the solvent using a rotary evaporator to concentrate the crude extract.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Re-dissolve the dried crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.2 µm syringe filter before injection.[5]

    • Perform HPLC analysis using a system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array).[5]

    • Develop a gradient or isocratic elution method with a mobile phase appropriate for the target compound (e.g., acetonitrile (B52724) and water).

    • Prepare a standard curve using a pure sample of the secondary metabolite.

    • Calculate the concentration of the metabolite in the samples by comparing peak areas to the standard curve.

Signaling Pathways and Experimental Workflow

The choice of sugar profoundly influences cellular signaling, which in turn regulates the expression of secondary metabolite biosynthetic gene clusters.

Carbon Catabolite Repression (CCR) Pathway

In many fungi, the presence of a rapidly metabolizable sugar like glucose triggers Carbon Catabolite Repression (CCR). This mechanism, primarily mediated by the transcription factor CreA, represses the genes required for the utilization of less preferred carbon sources and often suppresses secondary metabolism.[9][10] Understanding this pathway is crucial for designing strategies to bypass this repression.

CCR_Pathway cluster_nucleus Nucleus Glucose High Glucose GPCR G-Protein Coupled Receptor (GPCR) Glucose->GPCR AC Adenylate Cyclase (AC) GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Low levels fail to activate PKA_active Active PKA CreA_active Active CreA (Dephosphorylated) Gene_SM Secondary Metabolite Biosynthesis Genes CreA_active->Gene_SM Binds to promoter Repression Repression Experimental_Workflow start Strain Selection & Inoculum Preparation media_prep Prepare Basal Medium & Divide into Flasks start->media_prep sugar_add Add Different Sterile Sugars (Glucose, Sucrose, Fructose, etc.) media_prep->sugar_add fermentation Inoculate & Ferment (Controlled Temp/Shaking) sugar_add->fermentation sampling Aseptic Sampling (Time-course) fermentation->sampling analysis Analysis: - Biomass (Dry Weight) - pH - Metabolite Yield (HPLC) sampling->analysis data_comp Data Comparison & Optimal Sugar Selection analysis->data_comp

References

Comparative Study: Ethanol vs. Dextrose as Carbon Sources for Polyhydroxybutyrate (PHB) Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficiency and methodologies of utilizing ethanol (B145695) and dextrose for the microbial production of the biodegradable polymer, Polyhydroxybutyrate (B1163853) (PHB).

The selection of a suitable carbon source is a critical factor in optimizing the microbial production of Polyhydroxybutyrate (PHB), a biodegradable and biocompatible thermoplastic with significant potential in the medical and pharmaceutical fields. This guide provides a detailed comparison of two common carbon sources, ethanol and dextrose (a common form of glucose), evaluating their impact on PHB yield, productivity, and the underlying metabolic pathways.

Performance Comparison: Ethanol vs. Dextrose

Experimental evidence suggests that ethanol can be a more efficient carbon source for PHB production compared to dextrose in certain microbial systems. Theoretical stoichiometry indicates a higher potential yield of PHB from ethanol (0.935 g/g) than from glucose.[1][2] This is largely attributed to the more direct conversion of ethanol to acetyl-CoA, the central precursor for PHB synthesis, with a higher atom economy and no loss of carbon as CO2, which occurs during pyruvate (B1213749) decarboxylation in glucose metabolism.[1][3]

Studies utilizing engineered Escherichia coli have demonstrated significantly higher PHB production and yield from ethanol when compared to glucose.[1][2][3][4] In contrast, typical PHB yields from dextrose with various bacterial strains generally range from 0.3 to 0.5 g/g.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, offering a direct comparison of PHB production metrics using ethanol and dextrose as the primary carbon source.

Table 1: PHB Production using Ethanol as a Carbon Source

Microbial StrainFermentation TypePHB Concentration (g/L)PHB Yield (g/g substrate)Reference
Engineered E. coli Q3094Batch3.12 ± 0.180.32 ± 0.02[2][4]
Engineered E. coli Q3135Fed-batch35.670.273[1]

Table 2: PHB Production using Dextrose (Glucose) as a Carbon Source

Microbial StrainFermentation TypePHB Concentration (g/L)PHB Yield (g/g substrate)Reference
Bacillus sp. C1 (2013)Submerged1.09Not Reported[6]
Priestia sp.Batch1.99Not Reported[7]
Bacillus sp. AWWBatch-0.61 (61% of CDW)[8]
Bacillus subtilisTwo-stage culture-0.933 (93.33% of DCW)[9]
Cupriavidus necatorGeneral-0.3 - 0.5[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for PHB production using both ethanol and dextrose.

PHB Production using Ethanol with Engineered E. coli

This protocol is based on studies utilizing engineered E. coli strains for enhanced ethanol utilization and PHB synthesis.

1. Strain and Plasmid Construction:

  • An E. coli strain (e.g., W3110 or BL21(DE3)) is engineered to express genes for the PHB synthesis pathway (e.g., phaA, phaB, and phaC from Cupriavidus necator) and a mutant alcohol dehydrogenase (adhE) to enable growth on ethanol as the sole carbon source.[1][2]

2. Culture Medium and Conditions:

  • Minimal Medium: A defined minimal medium is typically used, containing essential salts, a nitrogen source (e.g., (NH4)2SO4), and trace elements.[1]

  • Carbon Source: Ethanol is supplied as the primary carbon source, often with a small initial amount of glucose to initiate growth.[1][2]

  • Fed-batch Fermentation: For higher yields, a fed-batch strategy is employed where ethanol is continuously or intermittently fed to the bioreactor to maintain a desired concentration and avoid toxic effects.[1]

  • Cultivation Parameters: The fermentation is carried out under aerobic conditions with controlled pH (around 7.0) and temperature (typically 30-37°C).[1]

3. PHB Extraction and Quantification:

  • Cell Harvesting: Cells are harvested by centrifugation.

  • PHB Extraction: The cell pellet is treated with sodium hypochlorite (B82951) to digest non-PHB cellular material, followed by extraction of PHB with a solvent like chloroform (B151607).[10][11]

  • Quantification: The extracted PHB is precipitated, dried, and weighed. The concentration and yield are then calculated.

PHB Production using Dextrose with Bacillus subtilis

This protocol describes a typical process for PHB production using Bacillus subtilis, a gram-positive bacterium known for its ability to accumulate PHB.

1. Bacterial Strain and Inoculum Preparation:

  • A PHB-producing strain of Bacillus subtilis is used.[9][12]

  • An inoculum is prepared by growing the strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to a desired cell density.[13]

2. Production Medium and Fermentation:

  • Production Medium: A production medium with a high carbon-to-nitrogen ratio is used to induce PHB accumulation. This medium typically contains dextrose as the carbon source, a limiting nitrogen source (e.g., ammonium (B1175870) sulfate), and essential minerals.[12]

  • Batch or Fed-batch Fermentation: The fermentation can be carried out in batch or fed-batch mode in a bioreactor with controlled temperature (around 30-37°C) and pH (around 7.0).[9]

3. PHB Extraction and Analysis:

  • Cell Lysis: Cells are harvested and lysed to release the intracellular PHB granules.

  • Extraction and Purification: PHB is extracted using solvents like chloroform and purified by precipitation with a non-solvent such as ethanol or acetone.[13]

  • Characterization: The purified PHB can be characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm its chemical structure.

Visualizations: Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

PHB_Synthesis_Pathway cluster_ethanol Ethanol Metabolism cluster_dextrose Dextrose (Glucose) Metabolism cluster_phb PHB Synthesis Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase AcetylCoA AcetylCoA Acetaldehyde->AcetylCoA Acetaldehyde Dehydrogenase AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA phaA (β-ketothiolase) Dextrose Dextrose Pyruvate Pyruvate Dextrose->Pyruvate Glycolysis Pyruvate->AcetylCoA Pyruvate Dehydrogenase HydroxybutyrylCoA HydroxybutyrylCoA AcetoacetylCoA->HydroxybutyrylCoA phaB (Acetoacetyl-CoA reductase) PHB PHB HydroxybutyrylCoA->PHB phaC (PHB synthase)

Caption: Metabolic pathways for PHB synthesis from ethanol and dextrose.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation (Batch or Fed-batch) Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction PHB Extraction (Solvent Treatment) Harvesting->Extraction Purification PHB Purification (Precipitation) Extraction->Purification Analysis Analysis (Quantification & Characterization) Purification->Analysis

Caption: General experimental workflow for PHB production.

References

A Comparative Guide to Dextrose Fermentation Efficiency in Prominent Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of dextrose (glucose) fermentation across several key bacterial strains. The following sections detail the performance metrics, experimental protocols, and critical factors influencing fermentation, supported by experimental data from peer-reviewed literature.

Performance Comparison of Bacterial Strains in Dextrose Fermentation

The efficiency of converting dextrose into valuable bioproducts, primarily ethanol, varies significantly among different bacterial species and even strains. Key metrics for comparison include product yield (grams of product per gram of glucose consumed), productivity (grams of product per liter per hour), and the spectrum of byproducts. Below is a summary of performance data for three prominent bacterial strains known for their dextrose fermentation capabilities: Zymomonas mobilis, Escherichia coli (engineered), and Klebsiella oxytoca.

Bacterial StrainFermentation PathwayMax Ethanol Yield (g/g glucose)Ethanol Productivity (g/L/h)Major ByproductsOptimal pHOptimal Temp (°C)Reference
Zymomonas mobilisEntner-Doudoroff~0.49 (96% of theoretical)High (up to 2.5x S. cerevisiae)Sorbitol, Acetaldehyde4.5 - 6.530 - 37[1][2]
Escherichia coli (engineered)Mixed Acid (modified)~0.46 - 0.50 (up to 95% of theoretical)Variable (strain dependent)Acetate, Lactate, Succinate (minimized in engineered strains)6.0 - 7.230 - 37[2][3][4]
Klebsiella oxytocaMixed Acid~0.43 - 0.46Variable (strain dependent)Acetate, Lactate, Formate, 2,3-butanediol5.0 - 6.530 - 37[1][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable fermentation studies. The following protocols outline the key steps for evaluating dextrose fermentation efficiency.

2.1. Media Preparation

A typical fermentation medium for evaluating dextrose fermentation includes:

  • Basal Medium: A base broth containing essential nutrients. A common example is Luria-Bertani (LB) broth, which consists of tryptone (10 g/L), yeast extract (5 g/L), and NaCl (10 g/L).[6]

  • Dextrose (Glucose): The primary carbon source, typically added at a concentration of 20-100 g/L. The initial concentration can be varied to study its effect on fermentation.[7]

  • pH Indicator (Optional): For qualitative assessment of acid production, a pH indicator like phenol (B47542) red can be added. A color change from red to yellow indicates a drop in pH due to acid formation.[8][9]

  • Sterilization: The prepared medium must be sterilized by autoclaving at 121°C for 15-20 minutes to prevent contamination.[8]

2.2. Inoculum Preparation

  • Strain Revival: Revive the bacterial strain from a cryopreserved stock by streaking onto a suitable agar (B569324) plate (e.g., LB agar) and incubating at the optimal temperature (e.g., 30-37°C) for 18-24 hours.

  • Seed Culture: Inoculate a single colony into a flask containing the fermentation medium.

  • Incubation: Incubate the seed culture under appropriate conditions (e.g., 30-37°C with shaking at 150-200 rpm) until it reaches the mid-logarithmic growth phase, typically determined by measuring the optical density (OD) at 600 nm.

2.3. Fermentation Conditions

  • Bioreactor Setup: Aseptically transfer the seed culture to a sterilized bioreactor containing the fermentation medium. The inoculum volume is typically 5-10% of the total working volume.

  • Anaerobic Environment: For anaerobic fermentation, sparge the medium with an inert gas like nitrogen to remove dissolved oxygen. Maintain a slight positive pressure with the inert gas throughout the fermentation.

  • Temperature and pH Control: Maintain the optimal temperature and pH for the specific bacterial strain using automated control systems in the bioreactor. The pH can be controlled by the automated addition of an acid (e.g., HCl) or a base (e.g., NaOH).[10]

  • Agitation: Set the agitation speed (e.g., 150-300 rpm) to ensure proper mixing without introducing excessive shear stress.

2.4. Sampling and Analytical Methods

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2, 4, or 6 hours) to monitor the progress of the fermentation.

  • Cell Growth: Measure the optical density at 600 nm (OD600) using a spectrophotometer to determine cell growth.

  • Glucose Consumption and Product Formation: Centrifuge the samples to pellet the cells. Analyze the supernatant for glucose, ethanol, and other metabolic byproducts using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid or carbohydrate analysis column) and a refractive index (RI) detector.[11]

Visualizing Key Processes and Relationships

3.1. Generalized Dextrose Fermentation Pathway

The following diagram illustrates the central metabolic pathway for the conversion of dextrose to pyruvate (B1213749) via glycolysis, and the subsequent fermentation to various end products.

G cluster_glycolysis Glycolysis cluster_fermentation Fermentation Products Dextrose Dextrose (Glucose) G6P Glucose-6-Phosphate Dextrose->G6P ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP -> ADP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG 2 NAD+ -> 2 NADH 2 Pi PEP Phosphoenolpyruvate BPG->PEP 2 ADP -> 2 ATP Pyruvate Pyruvate PEP->Pyruvate 2 ADP -> 2 ATP Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase AcetylCoA AcetylCoA Pyruvate->AcetylCoA Formate Formate Pyruvate->Formate Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase NADH -> NAD+ Acetate Acetate AcetylCoA->Acetate ATP H2 + CO2 H2 + CO2 Formate->H2 + CO2

Caption: Simplified bacterial dextrose fermentation pathway.

3.2. Experimental Workflow for Efficiency Evaluation

The diagram below outlines a standardized workflow for comparing the dextrose fermentation efficiency of different bacterial strains.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison Strain Bacterial Strain Selection (e.g., Z. mobilis, E. coli, K. oxytoca) Media Media Preparation (Dextrose + Basal Medium) Strain->Media Inoculum Inoculum Preparation (Seed Culture) Media->Inoculum Fermentation Fermentation in Bioreactor (Controlled pH, Temp, Anaerobiosis) Inoculum->Fermentation Sampling Time-course Sampling Fermentation->Sampling Growth Cell Growth Measurement (OD600) Sampling->Growth HPLC HPLC Analysis (Glucose, Ethanol, Byproducts) Sampling->HPLC Calc Calculation of Efficiency Metrics (Yield, Productivity) Growth->Calc HPLC->Calc Data Data Comparison and Visualization Calc->Data

Caption: Workflow for evaluating fermentation efficiency.

3.3. Factors Influencing Fermentation Efficiency

Several factors can significantly impact the efficiency of dextrose fermentation. The logical relationships between these factors are depicted in the following diagram.

G cluster_microbial Microbial Factors cluster_process Process Parameters cluster_media Media Composition center Fermentation Efficiency (Yield, Productivity, Purity) Strain Bacterial Strain (Genetic Makeup) Enzyme Enzymatic Activity Strain->Enzyme Tolerance Product/Inhibitor Tolerance Strain->Tolerance Enzyme->center Tolerance->center Temp Temperature Temp->center pH pH pH->center Oxygen Oxygen Availability Oxygen->center Agitation Agitation Agitation->center Glucose Initial Dextrose Concentration Glucose->center Nutrients Nutrient Availability (Nitrogen, Vitamins) Nutrients->center Inhibitors Presence of Inhibitors Inhibitors->center

Caption: Key factors affecting fermentation efficiency.

References

A Researcher's Guide to Glucose Quantification: Cross-Validation of Enzymatic and Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucose is a critical parameter in a vast array of studies, from metabolic disease research to bioprocess monitoring. The choice of glucose assay can significantly impact experimental outcomes, demanding a thorough understanding of the available methods. This guide provides an objective comparison of common enzymatic and colorimetric glucose assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Principles of Glucose Detection: A Tale of Two Chemistries

Glucose assays can be broadly categorized into two types: enzymatic and colorimetric. Enzymatic assays are celebrated for their high specificity, leveraging enzymes that interact directly with glucose. Colorimetric assays, on the other hand, often rely on the reducing properties of glucose in chemical reactions that produce a measurable color change.

Enzymatic Assays: Precision and Specificity

Enzymatic assays are the gold standard in many clinical and research laboratories due to their high specificity for D-glucose.[1] The two most prominent enzymatic methods are the Glucose Oxidase (GOx) and Hexokinase (HK) assays.

The Glucose Oxidase (GOx) method is a widely used, cost-effective, and rapid assay.[2] It involves a two-step enzymatic reaction. First, glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[3] The subsequent detection of H₂O₂, typically through a peroxidase-catalyzed reaction with a chromogenic substrate, produces a colored product that is proportional to the initial glucose concentration.[2][4]

G_GOx_Pathway cluster_step1 Step 1: Glucose Oxidation cluster_step2 Step 2: Colorimetric Detection Glucose β-D-Glucose GOx Glucose Oxidase Glucose->GOx O2 O₂ O2->GOx Gluconolactone D-Glucono-1,5-lactone H2O2 H₂O₂ H2O2_input H2O2->H2O2_input GOx->Gluconolactone GOx->H2O2 Chromogen_reduced Reduced Chromogen POD Peroxidase Chromogen_reduced->POD Chromogen_oxidized Oxidized Chromogen (Colored) H2O 2H₂O POD->Chromogen_oxidized POD->H2O H2O2_input->POD

Caption: Glucose Oxidase (GOx) Assay Reaction Pathway.

The Hexokinase (HK) method is considered the reference method for glucose determination due to its high accuracy and precision.[4] This assay involves the phosphorylation of glucose by hexokinase in the presence of ATP to form glucose-6-phosphate (G6P).[5] G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH.[5] The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.[6]

G_HK_Pathway cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Oxidation & Detection Glucose D-Glucose HK Hexokinase Glucose->HK ATP ATP ATP->HK G6P Glucose-6-Phosphate G6P_input G6P->G6P_input ADP ADP HK->G6P HK->ADP NADP NADP⁺ G6PDH G6PDH NADP->G6PDH NADPH NADPH (Abs @ 340nm) Phosphogluconate 6-Phosphogluconate G6PDH->NADPH G6PDH->Phosphogluconate G6P_input->G6PDH

Caption: Hexokinase (HK) Assay Reaction Pathway.

Colorimetric Assays: Simplicity and High-Throughput Potential

Colorimetric assays offer simplicity and are often amenable to high-throughput screening. However, they can be less specific than enzymatic methods.

The o-toluidine (B26562) method , a historically significant assay, involves the condensation of glucose with the aromatic amine o-toluidine in a hot acidic medium to form a stable green-colored N-glycosylamine complex.[3][7] The intensity of the color, measured spectrophotometrically, is proportional to the glucose concentration.[3] While simple and sensitive, the use of o-toluidine has declined due to its corrosive nature and classification as a potential carcinogen.[7]

The 3,5-Dinitrosalicylic acid (DNS) assay is a common method for quantifying reducing sugars. In an alkaline solution and upon heating, the aldehyde or ketone group of a reducing sugar, such as glucose, reduces the yellow-colored DNS to the orange-red 3-amino-5-nitrosalicylic acid.[8] The intensity of the resulting color is measured to determine the sugar concentration. A significant limitation is its lack of specificity, as it reacts with any reducing sugar present in the sample, not just glucose.[9]

Performance Comparison: Choosing the Right Tool for the Job

The selection of a glucose assay should be guided by the specific requirements of the experiment, including the need for specificity, sensitivity, and the nature of the sample matrix.

FeatureGlucose Oxidase (GOx)Hexokinase (HK)o-Toluidine3,5-Dinitrosalicylic Acid (DNS)
Specificity High for β-D-glucose.[3]Very high for glucose; considered the reference method.[4]Fairly specific, but can cross-react with other aldoses like galactose.[3]Low; reacts with all reducing sugars.[9]
Sensitivity High; modern kits can detect in the low µM range.[10][11]High; comparable to or better than GOx.[12]High.[13]Moderate; detects in the 0.5 mM to 40 mM range.[14]
Linearity Good; typically linear up to 500 mg/dL.[15]Excellent; linear up to 500 mg/dL.[15]Good linearity.[15]Dependent on conditions; can have limitations.[16]
Interferences Reducing substances (e.g., ascorbic acid, uric acid) can interfere with the peroxidase reaction.[2]Minimal interference from other blood components.[4]Other aldoses (e.g., galactose, mannose) and formaldehyde (B43269) can interfere.[5][17]Other reducing substances and compounds like furfural (B47365) can interfere.[9][18]
Throughput High; easily adaptable to 96-well plate format.High; suitable for automated analyzers.[4]Moderate; requires heating and cooling steps.High; suitable for plate-based assays.
Safety Reagents are generally safe.Reagents are generally safe.O-toluidine is corrosive and a suspected carcinogen.[7]DNS reagent is hazardous and requires careful handling.
Cost Generally cost-effective.[2]Can be more expensive than GOx.Inexpensive reagents.Inexpensive reagents.

Cross-Validation Workflow

To ensure data integrity and comparability, especially when transitioning between methods or collaborating between labs, a cross-validation of analytical methods is essential.[19][20] This process verifies that different methods produce consistent and reliable results for the same set of samples.[20]

G_Cross_Validation_Workflow start Start: Define Validation Scope prep_samples Prepare Sample Set (Spiked QCs & Incurred Samples) start->prep_samples assay1 Analyze with Method A (e.g., Hexokinase) prep_samples->assay1 assay2 Analyze with Method B (e.g., Glucose Oxidase) prep_samples->assay2 data_collection Collect & Tabulate Results assay1->data_collection assay2->data_collection analysis Statistical Analysis (e.g., Bland-Altman, Regression) data_collection->analysis evaluation Evaluate Against Acceptance Criteria analysis->evaluation pass Methods are Correlated Validation Successful evaluation->pass Pass fail Investigate Discrepancies & Re-evaluate evaluation->fail Fail end End pass->end fail->prep_samples Refine & Repeat

References

Safety Operating Guide

Proper Disposal of Dextrose Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of dextrose monohydrate in a laboratory environment. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. While generally considered non-hazardous, proper disposal methods must be followed in accordance with local and national regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[1][2] In the event of a spill, prevent the generation of dust.

Disposal Procedures for this compound

The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be disposed of.

Solid this compound Waste:

  • Collection: Carefully sweep up solid this compound waste, minimizing dust formation.[1][3]

  • Containment: Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.[1][4] It is recommended to leave chemicals in their original containers when possible and not to mix them with other waste.

  • Disposal: Dispose of the contained solid waste in accordance with all applicable federal, state, and local regulations. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.[2]

Aqueous Solutions of this compound:

There is conflicting information regarding the disposal of this compound solutions down the sanitary sewer. Some sources suggest that for large spills, the area can be cleaned with water and allowed to evacuate through the sanitary system.[4] However, other safety data sheets explicitly state not to let the product enter drains.[2]

Therefore, the recommended best practice is:

  • Consult Local Regulations: Always check with your institution's EHS department and local wastewater regulations before disposing of any chemical solution down the drain.

  • Neutralization (if required): this compound solutions are generally neutral. If mixed with acidic or basic solutions, they must be neutralized prior to any further disposal steps.

  • Approved Sewer Disposal: If permitted by local authorities, flush the drain with a large volume of water while slowly pouring the dextrose solution down the sanitary sewer.

  • Container Disposal: If sewer disposal is not permitted, collect the aqueous waste in a properly labeled, sealed container for pickup by a licensed chemical waste disposal company.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Any materials, such as paper towels or absorbents, used to clean up spills of this compound should be placed in a sealed bag or container and disposed of as solid waste, following the same procedures outlined above.[1]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of in accordance with applicable laws and good laboratory practices.[2]

Quantitative Data Summary

While specific quantitative data for disposal is limited due to the non-hazardous nature of this compound, the key principle is to adhere to local and national waste disposal regulations.

Waste Type Recommended Disposal Method Key Considerations
Solid this compound Collection in a sealed container for disposal via a licensed waste management company or as per institutional guidelines.[1][2]Minimize dust formation. Do not mix with other waste.
Aqueous Dextrose Solution Consult local regulations. If permitted, dispose of down the sanitary sewer with copious amounts of water. Otherwise, collect for chemical waste disposal.[2][4]Verify institutional and local policies before any sewer disposal.
Contaminated Labware/PPE Place in a sealed container and dispose of as solid waste.[1]Follow institutional guidelines for solid chemical waste.
Empty Containers Handle as the product itself. Dispose of in accordance with local regulations.Ensure containers are managed according to good laboratory practices.[2]

Experimental Protocols

No complex experimental protocols are necessary for the disposal of this compound. The procedures outlined above are based on standard chemical safety and waste management principles.

Logical Workflow for this compound Disposal

cluster_0 This compound Disposal Workflow A Identify this compound Waste B Is the waste a solid or an aqueous solution? A->B C Solid Waste B->C Solid D Aqueous Solution B->D Aqueous E Sweep/collect into a labeled, sealed container C->E F Consult institutional and local regulations for sewer disposal D->F J Dispose of container through a licensed waste disposal service or institutional EHS E->J G Is sewer disposal permitted? F->G H Dispose of down the sanitary sewer with copious amounts of water G->H Yes I Collect in a labeled, sealed container G->I No K End H->K I->J J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Dextrose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling Dextrose monohydrate, including personal protective equipment (PPE) guidelines, operational plans for handling and storage, and procedures for spills and disposal.

This compound is generally considered a non-hazardous substance.[1] However, it can cause mild irritation to the eyes and respiratory tract, primarily as a result of dust inhalation.[2] Therefore, adherence to proper safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. While the substance has low toxicity, these precautions are designed to prevent irritation and ensure safe handling practices.

Protection Type Equipment Purpose Standard
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with dust particles that may cause mechanical irritation.[3][4]NIOSH (US) or EN 166 (EU) approved[1]
Hand Protection Standard laboratory gloves (e.g., nitrile, latex)To prevent skin contact, although skin irritation is not expected.[1]Follow good laboratory practices for glove removal and disposal.[1]
Body Protection Lab coat or long-sleeved clothingTo minimize skin exposure to dust.[3][5]N/A
Respiratory Protection Dust mask (e.g., N95 or P1)Recommended when dust generation is likely or ventilation is inadequate to prevent respiratory tract irritation.[1][3]NIOSH (US) or CEN (EU) approved[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Ensure adequate ventilation in areas where this compound is handled to minimize dust accumulation.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[4]

  • Hygiene: Practice good industrial hygiene, including washing hands before breaks and after handling the product.[6] Avoid eating, drinking, or smoking in handling areas.[7]

Spill Response:

In the event of a spill, the primary objectives are to contain the material, prevent dust dispersal, and clean the area safely. The following workflow outlines the recommended procedure.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal A Assess the spill area B Ensure proper PPE is worn (Gloves, Safety Glasses, Dust Mask) A->B C Cordon off the spill area D Gently sweep or vacuum the spilled material C->D E Avoid creating dust clouds D->E F Place spilled material into a labeled, sealable container D->F G Wipe the spill area with a damp cloth H Dispose of contaminated materials according to local regulations G->H I Wash hands thoroughly H->I end Spill Resolved I->end start Spill Occurs start->A

This compound Spill Response Workflow

Disposal:

This compound is not considered hazardous waste. However, disposal should be conducted in accordance with all applicable federal, state, and local regulations.[7]

  • Unused Product: Dispose of as an unused product in a suitable, closed container.[1]

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, gloves) should be placed in a sealed bag or container for disposal.[7]

  • Consult Local Authorities: It is advisable to consult with local environmental authorities for specific disposal requirements in your region.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.